molecular formula C11H8ClNO2 B1335788 Methyl 1-chloroisoquinoline-4-carboxylate CAS No. 37497-86-2

Methyl 1-chloroisoquinoline-4-carboxylate

Cat. No.: B1335788
CAS No.: 37497-86-2
M. Wt: 221.64 g/mol
InChI Key: YTJDBMFLRYQTPT-UHFFFAOYSA-N
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Description

Methyl 1-chloroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 1-chloroisoquinoline-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-chloroisoquinoline-4-carboxylate
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InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-13-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJDBMFLRYQTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391597
Record name Methyl 1-chloroisoquinoline-4-carboxylate
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Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37497-86-2
Record name 4-Isoquinolinecarboxylic acid, 1-chloro-, methyl ester
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Record name Methyl 1-chloroisoquinoline-4-carboxylate
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Record name 37497-86-2
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Isoquinoline Scaffold

In the landscape of medicinal chemistry, the isoquinoline nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This heterocyclic aromatic compound, formed by the fusion of a benzene ring with a pyridine ring, is a cornerstone in drug development due to its remarkable versatility in interacting with a wide array of biological targets.[2][3] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

The strategic functionalization of the isoquinoline core is paramount to modulating its biological activity and pharmacokinetic profile. Methyl 1-chloroisoquinoline-4-carboxylate (CAS No: 37497-86-2) is a particularly valuable synthetic intermediate for several key reasons.[6] The chlorine atom at the C1 position acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of diverse functionalities to build extensive compound libraries. Concurrently, the methyl carboxylate at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid—a common pharmacophore in many drugs—or converted into various amides, further expanding the potential for targeted molecular design.[7]

This guide provides a comprehensive overview of a robust synthetic pathway to Methyl 1-chloroisoquinoline-4-carboxylate, details its thorough characterization using modern analytical techniques, and discusses its application as a pivotal building block in the drug discovery process.

Part 1: Synthesis Methodology

The synthesis of Methyl 1-chloroisoquinoline-4-carboxylate is most effectively achieved through a multi-step process that begins with the construction of the core isoquinoline structure, followed by targeted functionalization. A common and reliable approach involves the initial synthesis of a 1(2H)-isoquinolinone precursor, which is subsequently chlorinated.

Causality Behind the Synthetic Strategy

The choice of a 1(2H)-isoquinolinone intermediate is strategic. The lactam (cyclic amide) functionality at the C1 position is relatively stable but can be readily converted into the desired 1-chloro functionality using standard chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This transformation proceeds via the formation of a Vilsmeier-Haack-type intermediate, which is highly susceptible to nucleophilic attack by the chloride ion. Starting with the isoquinolinone allows for the late-stage, high-yielding introduction of the reactive chloro group, which might not be compatible with earlier steps in the synthesis.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

This step focuses on building the core heterocyclic structure. While numerous named reactions exist for isoquinoline synthesis (e.g., Pomeranz-Fritsch, Bischler-Napieralski), a practical approach often involves the cyclization of a suitably substituted precursor.

  • Reagents and Materials:

    • Methyl 2-(2-cyanobenzyl)acetate

    • Sodium methoxide (NaOMe)

    • Methanol (MeOH)

    • Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.2 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add Methyl 2-(2-cyanobenzyl)acetate (1.0 eq) dropwise at room temperature. The causality here is the use of a strong base (NaOMe) to deprotonate the alpha-carbon of the acetate, initiating an intramolecular cyclization (Thorpe-Ziegler reaction) onto the nitrile group.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 2-3. This step protonates the intermediate enamine and facilitates tautomerization to the more stable isoquinolinone.

    • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold methanol to remove impurities.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate as a solid.

Step 2: Chlorination to Methyl 1-chloroisoquinoline-4-carboxylate

This is the critical transformation to install the reactive chloride handle.

  • Reagents and Materials:

    • Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (from Step 1)

    • Phosphoryl chloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (1.0 eq).

    • Carefully add phosphoryl chloride (POCl₃, 5-10 eq, used in excess as both reagent and solvent) at 0 °C (ice bath).[8][9] (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment).

    • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.[8] The reaction should be monitored by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

    • The resulting residue is quenched by slowly adding it to crushed ice with vigorous stirring. This hydrolyzes any remaining POCl₃.

    • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 1-chloroisoquinoline-4-carboxylate.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Isoquinolinone Formation cluster_step2 Step 2: Chlorination start Methyl 2-(2-cyanobenzyl)acetate reagent1 1. NaOMe, MeOH 2. Reflux start->reagent1 intermediate Cyclized Intermediate reagent1->intermediate reagent2 HCl (aq) intermediate->reagent2 product1 Methyl 1-oxo-1,2-dihydro- isoquinoline-4-carboxylate reagent2->product1 reagent3 POCl₃, Reflux product1->reagent3 product1->reagent3 product2 Methyl 1-chloroisoquinoline- 4-carboxylate reagent3->product2

Caption: A two-step synthesis of the target compound.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final product.

Physicochemical Properties

The fundamental properties of Methyl 1-chloroisoquinoline-4-carboxylate are summarized below.

PropertyValueSource
CAS Number 37497-86-2[6][10][11]
Molecular Formula C₁₁H₈ClNO₂[6][10][11]
Molecular Weight 221.64 g/mol [6][10]
Appearance Solid[11]
Purity >95% (typical)[11]
Boiling Point 344.9 °C[10]
Density 1.33 g/cm³[10]
Spectroscopic Data Analysis

Spectroscopic analysis provides irrefutable evidence of the molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

    • Aromatic Protons (4H): Multiple signals in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern, but will appear as a complex multiplet or a series of doublets and triplets.[12]

    • C3-H Proton (1H): A singlet expected around δ 8.0-8.5 ppm. Its downfield shift is due to the anisotropic effects of the aromatic system and the electron-withdrawing nature of the adjacent ester.

    • Methyl Ester Protons (3H): A sharp singlet at approximately δ 3.9-4.1 ppm.[13]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, confirming the number of unique carbon atoms.

    • Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm.

    • Aromatic/Heteroaromatic Carbons: Multiple signals between δ 120-150 ppm.

    • Methyl Carbon (-OCH₃): A signal in the upfield region, around δ 52-55 ppm.

  • MS (Mass Spectrometry): Mass spectrometry is crucial for confirming the molecular weight and the presence of chlorine.

    • Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of chlorine. One peak will be at m/z = 221.6 (for ³⁵Cl, ~75.8% abundance) and another, approximately one-third the intensity, at m/z = 223.6 (for ³⁷Cl, ~24.2% abundance). This M, M+2 pattern is a definitive signature for a monochlorinated compound.

  • IR (Infrared Spectroscopy): IR spectroscopy helps to identify the key functional groups present.

    • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

    • C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1500-1650 cm⁻¹ region.

    • C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

    • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment Start Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR TLC Thin-Layer Chromatography (TLC) Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Identity Structural Confirmation NMR->Identity MS->Identity IR->Identity Purity Purity Verification (>95%) TLC->Purity HPLC->Purity

Caption: Workflow for structural and purity analysis.

Part 3: Applications in Medicinal Chemistry and Drug Development

Methyl 1-chloroisoquinoline-4-carboxylate is not an end product but a versatile platform for creating novel molecules with therapeutic potential. Its utility is rooted in the orthogonal reactivity of its two key functional groups.

The C1-Chloro Group: A Gateway for Diversity

The electron-deficient nature of the isoquinoline ring, further activated by the nitrogen atom, makes the C1 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The chloro group can be displaced by a wide variety of nucleophiles, including:

  • Amines (R-NH₂): To generate 1-aminoisoquinoline derivatives, a common motif in kinase inhibitors and other signaling pathway modulators.

  • Alcohols/Phenols (R-OH): To create 1-alkoxy/aryloxy-isoquinolines.

  • Thiols (R-SH): To synthesize 1-thioether derivatives.

  • Organometallic Reagents: In cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C or C-N bonds, dramatically increasing molecular complexity.

This chemical handle allows for the rapid and efficient generation of a library of analogs from a single, common intermediate, which is a cornerstone of modern lead optimization in drug discovery.

The C4-Ester Group: A Handle for Pharmacophore Modification

The methyl ester at the C4 position provides a secondary site for modification:

  • Hydrolysis: Saponification (e.g., with NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid . Carboxylic acids are critical functional groups known to form strong hydrogen bonds and salt bridges with amino acid residues in protein active sites.[7]

  • Amidation: The ester can be directly converted to a wide range of amides by reacting with amines, often mediated by reagents like trimethylaluminum or through prior conversion to the acid chloride. This allows for fine-tuning of solubility, cell permeability, and target engagement.

Known and Potential Biological Activity

While primarily a building block, the core structure has shown biological relevance. It has been described as an antagonist of the prostanoid receptor and an inhibitor of the cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.[6] This suggests that derivatives built from this scaffold could be explored for anti-inflammatory applications. Its structural similarity to other isoquinoline-based enzyme inhibitors makes it an attractive starting point for developing novel therapeutics for oncology, infectious diseases, and neurological disorders.[3][14]

Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the compound and any reagents.

  • Ventilation: All steps, especially those involving volatile and corrosive reagents like phosphoryl chloride, must be performed in a certified chemical fume hood.

  • Reagent Handling: Phosphoryl chloride (POCl₃) is extremely corrosive, a lachrymator, and reacts violently with water. It must be handled with extreme care, and any quenching procedures should be performed slowly and in an ice bath.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate is a high-value, strategically designed chemical intermediate. Its synthesis, while requiring careful execution, is robust and relies on well-established chemical principles. The comprehensive characterization via NMR, MS, and IR spectroscopy provides a clear and definitive confirmation of its structure and purity. The true power of this molecule lies in its capacity as a versatile scaffold, offering two distinct and reactive sites for modification. This dual functionality enables medicinal chemists to efficiently explore vast chemical space, accelerating the discovery and development of novel therapeutic agents to address unmet medical needs.

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Unraveling the Therapeutic Potential of Methyl 1-chloroisoquinoline-4-carboxylate: A Mechanistic Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. Among its myriad derivatives, Methyl 1-chloroisoquinoline-4-carboxylate has emerged as a molecule of significant interest, albeit with a mechanistic profile that warrants a deeper, more critical examination. This technical guide synthesizes the available, albeit limited, direct evidence with a broader analysis of structurally related compounds to propose a scientifically grounded understanding of its mechanism of action. Our exploration will navigate the realms of prostanoid receptor antagonism and cyclooxygenase inhibition, offering a comprehensive perspective for researchers poised to unlock the therapeutic promise of this intriguing molecule.

The Isoquinoline Core: A Foundation for Diverse Pharmacology

The isoquinoline framework, a fusion of a benzene ring and a pyridine ring, is a cornerstone of natural product chemistry and synthetic drug development. This structural motif imparts a unique combination of rigidity and electronic properties that allows for precise interactions with a wide array of biological targets. Historically, isoquinoline alkaloids have been recognized for their potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The anticancer mechanisms of many isoquinoline derivatives have been attributed to their ability to intercalate with DNA, bind to critical proteins, or inhibit essential enzymes, leading to cell cycle arrest, apoptosis, and autophagy.[1] This inherent biological activity of the parent scaffold provides a fertile ground for the exploration of novel derivatives with tailored therapeutic profiles.

Primary Postulated Mechanism: Prostanoid Receptor Antagonism and Cyclooxygenase (COX) Inhibition

While peer-reviewed literature dedicated specifically to the mechanistic elucidation of Methyl 1-chloroisoquinoline-4-carboxylate is scarce, information from commercial suppliers characterizes it as a potent antagonist of the prostanoid receptor and a selective inhibitor of cyclooxygenase-2 (COX-2).[2] Prostanoids, a subclass of eicosanoids, are lipid signaling molecules that play a pivotal role in inflammation, pain, and fever. They exert their effects by binding to a family of G-protein coupled receptors, the prostanoid receptors. Cyclooxygenase (COX) is the key enzyme responsible for the synthesis of prostanoids from arachidonic acid. The two major isoforms, COX-1 and COX-2, are central targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Prostanoid Receptor Antagonism: A Targeted Approach to Inflammation

The assertion that Methyl 1-chloroisoquinoline-4-carboxylate acts as a prostanoid receptor antagonist aligns with research on other isoquinoline derivatives. A notable study on a series of isoquinoline compounds identified potent and selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[3] The lead compound from this study demonstrated high affinity for the CRTH2 receptor with an IC50 of 19 nM and potent functional antagonist activity.[3] This provides strong evidence that the isoquinoline scaffold can indeed be tailored to achieve selective antagonism of specific prostanoid receptors, offering a more targeted approach to modulating inflammatory pathways compared to broad-spectrum COX inhibitors.

Cyclooxygenase (COX) Inhibition: The Anti-inflammatory Workhorse

The claim of selective COX-2 inhibition by Methyl 1-chloroisoquinoline-4-carboxylate is supported by studies on the structurally similar quinoline-4-carboxylic acid derivatives. Research in this area has led to the development of potent and highly selective COX-2 inhibitors.[4] The selectivity for COX-2 over COX-1 is a critical attribute for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The structural features of these quinoline derivatives, particularly the presence of a carboxylic acid or ester at the 4-position, appear to be crucial for their interaction with the active site of the COX enzyme.[4]

It is important to note, however, that not all biologically active isoquinoline derivatives are COX inhibitors. The aforementioned study on CRTH2 antagonists found their lead isoquinoline compound to be inactive against both COX-1 and COX-2 at concentrations up to 10 µM.[3] This highlights the nuanced structure-activity relationships within the isoquinoline class and underscores the need for direct experimental validation for Methyl 1-chloroisoquinoline-4-carboxylate.

A Hypothesized Signaling Pathway

Based on the available evidence, we can construct a hypothesized signaling pathway for the anti-inflammatory effects of Methyl 1-chloroisoquinoline-4-carboxylate. This model, while awaiting direct experimental confirmation for this specific molecule, provides a valuable framework for future research.

Methyl_1-chloroisoquinoline-4-carboxylate_MoA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostanoid_Receptor Prostanoid Receptor Inflammatory_Response Inflammatory Response Prostanoid_Receptor->Inflammatory_Response Signal Transduction Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostanoids Prostanoids COX2->Prostanoids Synthesis Prostanoids->Prostanoid_Receptor Activation Molecule Methyl 1-chloroisoquinoline-4-carboxylate Molecule->Prostanoid_Receptor Antagonism Molecule->COX2 Inhibition

Caption: Hypothesized mechanism of action for Methyl 1-chloroisoquinoline-4-carboxylate.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanism of action, a series of well-established experimental protocols should be employed. The following provides a detailed, step-by-step methodology for key assays.

Prostanoid Receptor Binding Assay

Objective: To determine the binding affinity of Methyl 1-chloroisoquinoline-4-carboxylate to various prostanoid receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a stable cell line overexpressing the human prostanoid receptor of interest (e.g., EP2, EP4, DP1, CRTH2).

    • Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

    • Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

  • Radioligand Binding:

    • In a 96-well plate, incubate the cell membranes with a known concentration of a specific radiolabeled prostanoid ligand (e.g., [³H]PGE₂, [³H]PGD₂).

    • Add increasing concentrations of Methyl 1-chloroisoquinoline-4-carboxylate to compete with the radioligand for receptor binding.

    • Incubate the plates at room temperature for a defined period.

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing away unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of Methyl 1-chloroisoquinoline-4-carboxylate against COX-1 and COX-2.

Methodology:

  • Enzyme and Substrate Preparation:

    • Use purified recombinant human COX-1 and COX-2 enzymes.

    • Prepare a solution of arachidonic acid as the substrate.

  • Inhibition Assay:

    • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of Methyl 1-chloroisoquinoline-4-carboxylate or a vehicle control in a reaction buffer.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specific time at 37°C.

  • Detection of Prostaglandin Production:

    • Terminate the reaction by adding a stop solution.

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Beyond Inflammation: Exploring Anticancer Potential

The rich pharmacology of the isoquinoline scaffold suggests that the therapeutic potential of Methyl 1-chloroisoquinoline-4-carboxylate may extend beyond anti-inflammatory applications. The documented antiproliferative activity of related quinoline and isoquinoline derivatives against various cancer cell lines warrants investigation into its potential as an anticancer agent.[5]

Experimental Workflow for Anticancer Evaluation

Anticancer_Evaluation_Workflow Start Methyl 1-chloroisoquinoline-4-carboxylate MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Assay If cytotoxic Mechanism_Studies Further Mechanistic Studies Apoptosis_Assay->Mechanism_Studies Cell_Cycle_Assay->Mechanism_Studies

Caption: A streamlined workflow for assessing the anticancer potential of the compound.

Conclusion and Future Directions

Methyl 1-chloroisoquinoline-4-carboxylate stands at an exciting intersection of established pharmacological principles and untapped therapeutic potential. While its precise mechanism of action requires further rigorous investigation, the available evidence strongly suggests a role as a modulator of the prostanoid signaling pathway, likely through a combination of prostanoid receptor antagonism and selective COX-2 inhibition. The detailed experimental protocols provided in this guide offer a clear roadmap for elucidating its molecular targets and downstream effects.

Future research should prioritize direct, head-to-head comparative studies to definitively establish its binding affinities for prostanoid receptors and its inhibitory profile against COX isoforms. Furthermore, a comprehensive evaluation of its anticancer properties is warranted, given the promising activity of related compounds. The synthesis and biological evaluation of novel analogs will also be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Through a dedicated and systematic approach, the scientific community can unlock the full therapeutic potential of Methyl 1-chloroisoquinoline-4-carboxylate and pave the way for the development of novel medicines for inflammatory diseases and potentially cancer.

References

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central. Available at: [Link]

  • Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

  • Prostanoid receptor antagonists: development strategies and therapeutic applications. PubMed Central. Available at: [Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. Available at: [Link]

  • Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available at: [Link]

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Chemical properties and stability of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Methyl 1-chloroisoquinoline-4-carboxylate

Introduction

Methyl 1-chloroisoquinoline-4-carboxylate is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid isoquinoline scaffold, combined with a reactive chlorine atom at the C1 position and a versatile methyl ester at the C4 position, makes it a valuable and strategic building block for the synthesis of more complex molecular architectures. The chlorine atom, activated by the ring nitrogen, serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, reactivity, stability, and handling, offering field-proven insights for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and spectroscopic properties is critical for its effective use in synthesis and analysis. Methyl 1-chloroisoquinoline-4-carboxylate is a solid at room temperature, with solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1][2]

Table 1: Physicochemical Properties of Methyl 1-chloroisoquinoline-4-carboxylate

PropertyValueSource(s)
CAS Number 37497-86-2[3][4]
Molecular Formula C₁₁H₈ClNO₂[3][4]
Molecular Weight 221.64 g/mol [3][4]
Appearance Solid[1]
Density 1.33 g/cm³[3]
Boiling Point 344.9 °C[3]
Flash Point 162.4 °C[3]
Refractive Index 1.624[3]
XLogP3 2.67480[3]
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the aromatic protons are expected to appear in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons will present as a sharp singlet, typically around δ 3.9-4.1 ppm. In ¹³C NMR, the carbonyl carbon of the ester will be significantly downfield, while the carbon bearing the chlorine (C1) will also exhibit a characteristic shift.

  • Mass Spectrometry (MS) : The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) at m/z 221.64. A characteristic isotopic pattern will be observed for the (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[5]

  • Infrared (IR) Spectroscopy : Key vibrational frequencies include a strong carbonyl (C=O) stretch from the ester group (approx. 1720-1740 cm⁻¹), C=N and C=C stretching from the isoquinoline ring system (approx. 1500-1650 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹).

Core Reactivity and Mechanistic Rationale

The reactivity of Methyl 1-chloroisoquinoline-4-carboxylate is dominated by the electrophilic nature of the C1 carbon. The adjacent nitrogen atom exerts a strong electron-withdrawing effect, polarizing the C1-Cl bond and making this position highly susceptible to attack by nucleophiles and insertion by transition metal catalysts.

Nucleophilic Aromatic Substitution (SₙAr)

The C1 position of the isoquinoline ring is exceptionally activated for Nucleophilic Aromatic Substitution (SₙAr) reactions.[6] This heightened reactivity is a direct consequence of the ability of the heterocyclic nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. This two-step addition-elimination mechanism is a reliable pathway for introducing a wide variety of functional groups.[7]

Causality : The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial as it solvates the cation of the nucleophile's salt without solvating the nucleophile itself, thereby increasing its nucleophilicity and accelerating the reaction rate.

Figure 1: Generalized SₙAr mechanism at the C1 position.

Common nucleophiles successfully employed in SₙAr reactions with related chloroquinolines and chloroisoquinolines include alkoxides (RO⁻), amines (R₂NH), and thiols (RS⁻).[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

The C1-Cl bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This reaction is a cornerstone of modern organic synthesis, valued for its functional group tolerance and reliability.

Causality : The choice of palladium catalyst and ligand is paramount for reaction efficiency. For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination.[11][12] The base is essential for the transmetalation step, forming a more nucleophilic boronate species.[13]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)L₂(Cl) pd0->pd2_oad pd2_trans Ar-Pd(II)L₂(R') pd2_oad->pd2_trans pd2_trans->pd0 oad_label Oxidative Addition trans_label Transmetalation red_label Reductive Elimination sub Ar-Cl sub->pd2_oad boronic R'-B(OH)₂ + Base boronic->pd2_trans product Ar-R' product->pd0

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chemical Stability Profile

Assessing the stability of a key building block is essential for developing robust synthetic routes and ensuring proper storage and handling. The primary liabilities for Methyl 1-chloroisoquinoline-4-carboxylate are the potential for hydrolysis of the methyl ester and, to a lesser extent, degradation of the heterocyclic core under harsh conditions. A forced degradation study is the standard method for systematically evaluating this stability.[14]

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating system to probe the compound's stability under various stress conditions. Analysis is typically performed by a stability-indicating method, such as HPLC-UV, to quantify the remaining parent compound and detect any degradants.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Methyl 1-chloroisoquinoline-4-carboxylate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: [15]

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

  • Thermal Degradation: Store a sealed vial of the stock solution at 60 °C in the dark.

  • Photostability: Expose a quartz cuvette containing the stock solution to a controlled light source (ICH-compliant photostability chamber). Wrap a control sample in aluminum foil and store it alongside.

3. Sampling and Analysis:

  • Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 6, 24, 48 hours).

  • For acid/base samples, neutralize the aliquot before dilution (e.g., with 0.1 M NaOH/HCl, respectively).

  • Dilute all samples to a final target concentration with the mobile phase.

  • Analyze by HPLC, comparing the peak area of the parent compound to an unstressed control sample to determine the percentage of degradation.

Stability_Workflow start Prepare Stock Solution (1 mg/mL in ACN) stress Expose to Stress Conditions start->stress acid Acidic 0.1 M HCl, 60°C stress->acid base Basic 0.1 M NaOH, 60°C stress->base oxid Oxidative 3% H₂O₂, RT stress->oxid therm Thermal 60°C, Dark stress->therm photo Photolytic ICH Chamber stress->photo sample Sample at Time Points (e.g., 0, 2, 6, 24h) acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze report Quantify Degradation & Identify Degradants analyze->report

Figure 3: Workflow for a comprehensive forced degradation study.

Recommended Storage: Based on the reactivity profile, the compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. As a combustible solid, it should be kept away from ignition sources.[10]

Synthesis and Purification Strategies

A robust and scalable synthesis is key to the utility of any chemical building block. While multiple routes to substituted isoquinolines exist, a practical approach for this specific target involves the chlorination of the corresponding isoquinolinone precursor.[16][17]

Experimental Protocol: Synthesis via Chlorination

This protocol adapts a standard procedure for converting 1-isoquinolinones to 1-chloroisoquinolines using phosphoryl chloride (POCl₃).[5]

1. Reaction Setup:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add excess phosphoryl chloride (POCl₃, ~10 eq) as both the reagent and solvent.

  • Rationale : POCl₃ is a powerful dehydrating and chlorinating agent. Using it in excess ensures the reaction goes to completion and serves as a high-boiling solvent.

2. Reaction Execution:

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

3. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • CAUTION : This step must be done in a well-ventilated fume hood.

  • Slowly and carefully quench the residue by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification is critical to ensure the compound is suitable for subsequent high-stakes reactions.

1. Flash Column Chromatography:

  • Rationale : This is the most common method for purifying moderately polar organic compounds.[2]

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the dry powder onto a silica gel column.

  • Elute with a solvent gradient, starting with a non-polar solvent system and gradually increasing polarity. A typical system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and increasing to 30%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine pure fractions and evaporate the solvent.

2. Recrystallization (for high purity):

  • If a crystalline solid is obtained after chromatography, recrystallization can be used to achieve higher purity.

  • Dissolve the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate is a strategically important heterocyclic building block whose utility is derived from its well-defined and predictable reactivity. The activated C1-Cl bond provides a reliable entry point for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex molecular scaffolds. A thorough understanding of its stability, guided by systematic forced degradation studies, ensures its effective application in multi-step syntheses. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and application of this valuable compound, empowering researchers in their pursuit of novel therapeutics and materials.

References

  • PubChem. Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • University of Regensburg. Isoquinoline. Available at: [Link]

  • University of Illinois Springfield. Nucleophilic Substitution Reactions. Available at: [Link]

  • Ochiai, E., & Ikehara, M. (1958). Reaction of 1-Chloroisoquinoline with Peracetic Acid. The Journal of Organic Chemistry. Available at: [Link]

  • Coriolis Pharma. Stability Studies. Coriolis Pharma. Available at: [Link]

  • ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • PubChemLite. Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate (C11H8ClNO3). PubChemLite. Available at: [Link]

  • Chemdad. Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Iaroshenko, V. O., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Chemsrc. 1-Chloroisoquinoline. Chemsrc. Available at: [Link]

  • Comins, D. L., & O'Connor, S. (1984). A versatile synthesis of substituted isoquinolines. PubMed. Available at: [Link]

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate. Available at: [Link]

  • Reddit. How to purify halo-isoquinolines??. Reddit. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • El-Gendy, Z. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • ResearchGate. Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines. ResearchGate. Available at: [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Bongarzone, S., et al. (2019). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. PubMed. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • Defense Technical Information Center. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Available at: [Link]

  • ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. Available at: [Link]

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Methyl 1-Chloroisoquinoline-4-Carboxylate: A Scaffold for Potent Prostanoid Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prostanoid Receptor Family - A Landscape of Therapeutic Opportunity

Prostanoids, a class of lipid mediators derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathophysiological processes. Their actions are mediated by a family of nine distinct G-protein coupled receptors (GPCRs): the DP1 and DP2 receptors for prostaglandin D2 (PGD2), four subtypes of the EP receptor (EP1-4) for PGE2, the FP receptor for PGF2α, the IP receptor for prostacyclin (PGI2), and the TP receptor for thromboxane A2. These receptors are integral to inflammation, pain, cardiovascular homeostasis, and immune responses, making them attractive targets for therapeutic intervention. While non-steroidal anti-inflammatory drugs (NSAIDs) globally inhibit prostanoid production by targeting cyclooxygenase (COX) enzymes, this broad approach is often associated with significant side effects. Consequently, the development of selective antagonists for individual prostanoid receptors offers a more targeted and potentially safer therapeutic strategy.

This guide focuses on the isoquinoline scaffold, a promising chemotype for the development of non-prostanoid receptor antagonists. Specifically, we will explore the potential of methyl 1-chloroisoquinoline-4-carboxylate as a core structure for generating potent and selective antagonists, with a particular focus on the CRTH2 receptor (DP2), a key player in allergic inflammation.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus is a bicyclic aromatic heterocycle that is a common feature in many natural products and synthetic compounds with a wide range of pharmacological activities. Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, making it an excellent starting point for the design of receptor antagonists. In the context of prostanoid receptor antagonism, the isoquinoline core has been successfully utilized to develop potent and selective inhibitors, particularly for the CRTH2 receptor.

Methyl 1-chloroisoquinoline-4-carboxylate represents a key starting material for the synthesis of more complex isoquinoline-based antagonists. The chloro- and methyl carboxylate-substituents provide versatile handles for further chemical modification and optimization of the molecule's pharmacological properties.

Mechanism of Action: Competitive Antagonism of Prostanoid Receptor Signaling

Prostanoid receptors, being GPCRs, transduce extracellular signals by activating intracellular G-proteins upon ligand binding. These G-proteins, in turn, modulate the activity of various effector enzymes and ion channels, leading to a cellular response. Prostanoid receptors can couple to different G-protein subtypes, resulting in diverse downstream signaling cascades. For instance:

  • Gs-coupled receptors (DP1, EP2, EP4, IP): Primarily activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

  • Gq-coupled receptors (EP1, FP, TP): Activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

  • Gi-coupled receptors (EP3): Inhibit adenylyl cyclase, causing a decrease in intracellular cAMP.

The CRTH2 (DP2) receptor is known to couple to Gi, leading to a decrease in cAMP and the activation of downstream pathways that promote cell migration and activation of immune cells like eosinophils and Th2 lymphocytes.

An antagonist like a methyl 1-chloroisoquinoline-4-carboxylate derivative functions by binding to the orthosteric or an allosteric site on the prostanoid receptor, thereby preventing the endogenous ligand (e.g., PGD2) from binding and initiating the signaling cascade. This competitive inhibition effectively blocks the pro-inflammatory or other pathological effects mediated by the receptor.

Visualizing the Mechanism: Antagonism of a Gq-Coupled Prostanoid Receptor

The following diagram illustrates the signaling pathway of a Gq-coupled prostanoid receptor, such as the FP receptor, and the inhibitory effect of an isoquinoline-based antagonist.

Prostanoid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Prostanoid Receptor (e.g., FP) G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Prostanoid Prostanoid (e.g., PGF2α) Prostanoid->Receptor Binds & Activates Antagonist Isoquinoline Antagonist Antagonist->Receptor Binds & Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Antagonism of a Gq-coupled prostanoid receptor signaling pathway.

Pharmacological Profile of Isoquinoline-Based Prostanoid Receptor Antagonists

While specific pharmacological data for methyl 1-chloroisoquinoline-4-carboxylate is not extensively published, the isoquinoline scaffold has been successfully employed to develop potent and selective antagonists for the CRTH2 receptor. The following table summarizes the in vitro activity of a representative isoquinoline-based CRTH2 antagonist, TASP0376377, as a benchmark for the potential of this chemical class.

Parameter TASP0376377 (Compound 6m) Reference
Target Human CRTH2 Receptor
Binding Affinity (IC50) 19 nM
Functional Antagonist Activity (IC50) 13 nM
Chemotaxis Assay (IC50) 23 nM
Selectivity over DP1 Receptor (IC50) >1 µM
Selectivity over COX-1/COX-2 (IC50) >10 µM

These data demonstrate that the isoquinoline scaffold can be elaborated to yield compounds with high affinity and potent functional antagonism for the CRTH2 receptor, along with excellent selectivity over other prostanoid receptors and COX enzymes. This high degree of selectivity is a key advantage over traditional NSAIDs.

Experimental Workflow: Characterizing Antagonist Affinity via Competitive Radioligand Binding Assay

A fundamental experiment to determine the binding affinity of a novel antagonist is the competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the receptor.

Principle

A fixed concentration of a high-affinity radiolabeled ligand is incubated with a preparation of membranes from cells expressing the target prostanoid receptor. The assay is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., an isoquinoline derivative). The amount of radioligand bound to the receptor is then measured. A potent antagonist will displace the radioligand at low concentrations. The data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol
  • Receptor Membrane Preparation:

    • Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human prostanoid receptor of interest.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add the following components in triplicate:

      • Total Binding: Receptor membranes, radiolabeled ligand (at a concentration close to its Kd), and assay buffer.

      • Non-specific Binding: Receptor membranes, radiolabeled ligand, and a high concentration of a known, potent unlabeled ligand for the receptor.

      • Competition: Receptor membranes, radiolabeled ligand, and increasing concentrations of the test compound (e.g., methyl 1-chloroisoquinoline-4-carboxylate derivative).

    • Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification of Radioactivity:

    • Dry the filter mat and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Workflow Diagram

Binding_Assay_Workflow start Start prep Receptor Membrane Preparation start->prep assay_setup Assay Setup (96-well plate) prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki determination) counting->analysis end End analysis->end

Caption: A simplified workflow for a competitive radioligand binding assay.

Synthesis of Methyl 1-Chloroisoquinoline-4-Carboxylate

Conclusion and Future Directions

Methyl 1-chloroisoquinoline-4-carboxylate serves as a valuable starting point for the development of potent and selective prostanoid receptor antagonists. The isoquinoline scaffold has demonstrated significant promise, particularly in the generation of CRTH2 antagonists for the treatment of allergic and inflammatory conditions. The future of drug development in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their oral bioavailability and in vivo efficacy. Furthermore, exploring the utility of the isoquinoline scaffold for targeting other prostanoid receptors could open up new avenues for the treatment of a wide range of diseases, from cardiovascular disorders to cancer. The continued application of robust pharmacological assays, such as the competitive radioligand binding assay described herein, will be crucial for the successful identification and characterization of the next generation of prostanoid receptor modulators.

References

  • Patsnap Synapse. (2024, June 21). What are Prostanoid receptor antagonists and how do they work? Retrieved from [Link]

  • Nishikawa-Shimono, R., Sekiguchi, Y., Koami, T., Kawamura, M., Wakasugi, D., Watanabe, K., Wakahara, S., Kimura, K., Yamanobe, S., & Takayama, T. (2013).

A Comprehensive Technical Guide to Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of Methyl 1-chloroisoquinoline-4-carboxylate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The isoquinoline core is a privileged scaffold, appearing in numerous therapeutic agents.[1] This document elucidates the core chemical identifiers, physicochemical properties, a robust synthetic pathway with detailed protocols, and the known biological activities of this specific derivative. Particular attention is given to its role as a prostanoid receptor antagonist, highlighting its potential in the development of novel anti-inflammatory agents.[2] This paper is intended for researchers, synthetic chemists, and pharmacologists engaged in the exploration of novel therapeutic modalities.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline ring system is a structural motif of paramount importance in the field of medicinal chemistry. As a class of nitrogen-containing heterocyclic compounds, isoquinoline derivatives are integral to a wide array of pharmaceuticals and biologically active natural products.[1] Their structural diversity and ability to interact with a multitude of biological targets have led to their use in treatments for a broad spectrum of diseases, including cancer, nervous system disorders, infections, and cardiovascular conditions.[1] The strategic functionalization of the isoquinoline core, as seen in Methyl 1-chloroisoquinoline-4-carboxylate, allows for the fine-tuning of pharmacological activity, making it a valuable building block for targeted drug design.

Core Compound Identification and Structure

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The following tables provide the essential identifiers for Methyl 1-chloroisoquinoline-4-carboxylate.

Table 1: Primary Chemical Identifiers

Identifier Value Source(s)
IUPAC Name methyl 1-chloroisoquinoline-4-carboxylate Internal Standard
CAS Number 37497-86-2 [2][3]
Molecular Formula C₁₁H₈ClNO₂ [2][3]

| Molecular Weight | 221.64 g/mol |[2][3] |

Table 2: Machine-Readable Identifiers

Identifier Type String Source(s)
SMILES COC(=O)C1=CN=C(C2=CC=CC=C21)Cl [2]

| InChIKey | YTJDBMFLRYQTPT-UHFFFAOYSA-N |[3] |

Caption: Chemical structure of Methyl 1-chloroisoquinoline-4-carboxylate.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The data below, derived from computational models and supplier information, provide a baseline for laboratory use.

Table 3: Key Physicochemical Data

Property Value Source(s)
Physical State Solid [4]
Density 1.33 g/cm³ [3]
Boiling Point 344.9 °C [3]
Flash Point 162.4 °C [3]
Refractive Index 1.624 [3]

| Purity (Typical) | ≥95% |[4] |

Synthesis and Characterization

The synthesis of polysubstituted isoquinolines requires a robust and strategic approach. A plausible and efficient pathway for Methyl 1-chloroisoquinoline-4-carboxylate begins with a suitably substituted precursor, 1-hydroxyisoquinoline-4-carboxylic acid, which exists in tautomeric equilibrium with 1(2H)-isoquinolone-4-carboxylic acid. This approach circumvents challenges associated with direct functionalization of the isoquinoline core.

G cluster_0 Proposed Synthetic Pathway Start 1-Hydroxyisoquinoline- 4-carboxylic Acid Intermediate Methyl 1-hydroxyisoquinoline- 4-carboxylate Start->Intermediate  Esterification (MeOH, H₂SO₄) Product Methyl 1-chloroisoquinoline- 4-carboxylate Intermediate->Product  Chlorination (POCl₃)

Caption: Proposed two-step synthesis of the target compound.

Protocol 4.1: Fischer Esterification

Causality: The initial step focuses on protecting the carboxylic acid as a methyl ester. Fischer esterification, using an excess of methanol as both solvent and reagent with a strong acid catalyst, is a classic and cost-effective method to drive the reaction equilibrium towards the ester product.

  • Step 1: Reaction Setup: Suspend 1-hydroxyisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

  • Step 2: Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the cooled suspension.

  • Step 3: Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Step 4: Work-up: Cool the mixture, reduce the solvent volume in vacuo, and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

  • Step 5: Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. This intermediate can often be used in the next step without further purification.

Protocol 4.2: Deoxychlorination

Causality: The conversion of the 1-hydroxy (isoquinolone) group to a 1-chloro group is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The lone pair on the nitrogen atom attacks the phosphorus center, initiating a sequence that ultimately replaces the C=O bond with a C-Cl bond, forming the aromatic isoquinoline ring system.

  • Step 1: Reaction Setup: To the crude Methyl 1-hydroxyisoquinoline-4-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) slowly under an inert atmosphere (N₂ or Ar).

  • Step 2: Reflux: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours.[5] The reaction should be monitored by TLC or LC-MS.

  • Step 3: Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Step 4: Basification & Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 8. Extract the product into dichloromethane.

  • Step 5: Purification & Characterization: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the final product.[5] The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Therapeutic Potential

Methyl 1-chloroisoquinoline-4-carboxylate has been identified as a potent antagonist of the prostanoid receptor.[2] This activity is significant because prostanoids are key mediators in the inflammatory cascade. By blocking their receptor, the compound effectively inhibits the production of downstream inflammatory molecules, such as leukotrienes.[2]

Furthermore, the compound has demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are central to pain and inflammation. The selective inhibition of COX-2 over COX-1 is a highly sought-after characteristic in anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The compound has also been shown to inhibit chemotaxis, the directed migration of immune cells to a site of inflammation.[2]

G cluster_0 Mechanism of Action Compound Methyl 1-chloroisoquinoline- 4-carboxylate Receptor Prostanoid Receptor Compound->Receptor Antagonist COX2 COX-2 Enzyme Compound->COX2 Inhibitor Inflammation Inhibition of Inflammatory Molecules (e.g., Leukotrienes) Receptor->Inflammation Prostaglandins Inhibition of Prostaglandin Synthesis COX2->Prostaglandins

Caption: Dual inhibitory action on inflammatory pathways.

This dual mechanism of action—prostanoid receptor antagonism and selective COX-2 inhibition—positions Methyl 1-chloroisoquinoline-4-carboxylate as a compelling lead compound for the development of novel anti-inflammatory and analgesic drugs.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate is a well-defined chemical entity with significant, documented biological activity. Its core identifiers and properties are readily available, and its synthesis can be achieved through a logical and scalable chemical pathway. The compound's demonstrated ability to selectively inhibit key targets in the inflammatory cascade underscores its potential as a valuable scaffold in modern drug discovery programs. Further investigation into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to fully explore its therapeutic promise.

References

  • PubChem. Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. [Link]

  • NIST. Information from the InChI. [Link]

  • PubChemLite. Methyl 1-chloroisoquinoline-3-carboxylate. [Link]

  • Chemsrc. 1-Chloroisoquinoline | CAS#:19493-44-8. [Link]

  • PubChem. 1-Methylisoquinoline. [Link]

  • ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. [Link]

  • MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

  • Chongqing Chemdad Co., Ltd. Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate. [Link]

  • PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • PubMed Central. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

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Part 1: Unraveling CAS 37497-86-2: Methyl 1-chloro-4-isoquinolinecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to CAS Number 37497-86-2 and Related Heterocyclic Carboxylic Acids for Drug Discovery Professionals

This technical guide provides a detailed overview of the chemical properties and suppliers of CAS number 37497-86-2, identified as Methyl 1-chloro-4-isoquinolinecarboxylate. Furthermore, in recognition of the multifaceted nature of drug discovery and the potential for ambiguity in compound identification, this guide extends its scope to encompass a structurally related and medicinally relevant class of compounds: bromo-indole carboxylic acids. This dual focus aims to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

The CAS number 37497-86-2 is unequivocally assigned to the compound Methyl 1-chloro-4-isoquinolinecarboxylate.[1][2][3][4] This molecule belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds that are structural isomers of quinoline. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmacologically active molecules.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 1-chloro-4-isoquinolinecarboxylate is presented in the table below. These parameters are crucial for designing synthetic routes, predicting solubility, and understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[1][3][4]
Molecular Weight 221.64 g/mol [1]
Melting Point 88-90 °C[1]
Boiling Point (Predicted) 344.9±22.0 °C[1]
EINECS Not available[1]
Safety and Handling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for Methyl 1-chloro-4-isoquinolinecarboxylate:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.

Suppliers

Methyl 1-chloro-4-isoquinolinecarboxylate is available from various chemical suppliers that specialize in research chemicals. When sourcing this compound, it is essential to consider purity, availability, and the supplier's quality assurance processes.

  • AKSci: Offers the compound with a minimum purity of 95%. They provide various quantities, from 100mg to 5g, and ship from their facility in the San Francisco Bay Area, USA.

  • Ambeed: Lists Methyl 1-chloroisoquinoline-4-carboxylate with 96% purity.[5]

Part 2: A Deep Dive into Bromo-Indole Propanoic Acids: Versatile Scaffolds in Drug Discovery

While CAS 37497-86-2 refers to a specific isoquinoline derivative, the mention of "3-(2-Bromo-1H-indol-3-yl)propanoic acid" in the topic suggests a broader interest in heterocyclic carboxylic acids relevant to drug development. The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, such as bromo-indole propanoic acids, serve as critical building blocks for a wide range of therapeutic candidates.[6] These compounds are particularly significant in the development of agents targeting neurological and psychiatric disorders due to the structural resemblance of the indole core to neurotransmitters like serotonin.[6]

Representative Compound: 3-(5-Bromo-1H-indol-3-yl)propanoic Acid

To illustrate the properties and potential of this class of compounds, we will focus on 3-(5-Bromo-1H-indol-3-yl)propanoic acid.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₀BrNO₂[6]
Molecular Weight 268.11 g/mol [6][7]
Density 1.7±0.1 g/cm³[7]
Boiling Point 467.5±30.0 °C at 760 mmHg[7]
Flash Point 236.5±24.6 °C[7]
XLogP3 2.62[7]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions, including the use of PPE, are essential during handling.[7]

Application in the Synthesis of Bioactive Molecules: A Conceptual Workflow

The bromo-substitution on the indole ring of these propanoic acids is a key feature for medicinal chemists. It provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of diverse chemical space and the optimization of biological activity. The propanoic acid side chain offers another point for modification, such as amide bond formation, to modulate the compound's pharmacokinetic properties.

The development of new drugs is a challenging process that involves extensive experimentation and screening to identify promising candidates.[8] The use of versatile building blocks like bromo-indole propanoic acids can significantly contribute to the diversification of chemical libraries for medicinal applications.[8]

Illustrative Synthetic Protocol: Suzuki Cross-Coupling for Derivatization

The following is a generalized, step-by-step protocol for a Suzuki cross-coupling reaction, a common method for functionalizing bromo-indoles.

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-(5-bromo-1H-indol-3-yl)propanoic acid (1 equivalent), a boronic acid derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

Logical Workflow for Chemical Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents: - Bromo-indole - Boronic acid - Catalyst - Base combine Combine Reagents in Solvent prep_reagents->combine prep_glassware Dry Glassware Under Inert Atmosphere prep_glassware->combine heat Heat and Stir combine->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat If incomplete quench Quench Reaction and Extract monitor->quench If complete purify Purify by Column Chromatography quench->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the synthesis and purification of a derivatized indole compound.

Illustrative Signaling Pathway: Serotonin Receptor Interaction

Given the structural similarity of the indole nucleus to serotonin, many indole-based compounds are designed to interact with serotonin (5-HT) receptors. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade that can be modulated by such compounds.

cluster_membrane Cell Membrane receptor 5-HT Receptor (GPCR) g_protein G-Protein receptor->g_protein Activates ligand Indole-based Ligand ligand->receptor Binds effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: A simplified diagram of a G-protein coupled receptor signaling pathway.

Suppliers of Bromo-Indole Carboxylic Acids and Derivatives

A variety of bromo-indole carboxylic acids and their derivatives are commercially available, providing researchers with a range of starting materials for their synthetic endeavors.

  • JHECHEM CO LTD: A trader and manufactory based in Zhejiang, China, that supplies 3-(5-bromo-1H-indol-3-yl)propanoic acid.[7]

  • BLDpharm: A supplier and manufacturer of research chemicals, offering various amino acid derivatives of bromo-indoles, such as 2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid and (S)-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid.[9][10]

  • Hangzhou Royalchem Co.,LTD: A trader of pharmaceutical intermediates, supplying (S)-2-Amino-3-(6-bromo-1H-indol-3-y|)propanoic acid.[11]

  • TargetMol Chemicals Inc.: A supplier of (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid.[12]

  • Synthonix: Offers a range of indole derivatives, including (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.[13]

Supplier Evaluation Workflow

start Identify Required Chemical search_suppliers Search for Suppliers start->search_suppliers evaluate_suppliers Evaluate Suppliers search_suppliers->evaluate_suppliers request_quotes Request Quotes evaluate_suppliers->request_quotes Criteria: - Purity - Availability - Documentation compare_offers Compare Offers request_quotes->compare_offers select_supplier Select Supplier compare_offers->select_supplier Criteria: - Price - Lead Time - Quality

Caption: A workflow for the selection of a chemical supplier for research and development.

Conclusion

This guide has provided a detailed overview of CAS number 37497-86-2, Methyl 1-chloro-4-isoquinolinecarboxylate, and has extended its scope to discuss the medicinally relevant class of bromo-indole propanoic acids. For drug discovery professionals, having access to a diverse range of well-characterized chemical building blocks is paramount. The information presented herein on the properties, safety, and suppliers of these compounds is intended to support the design and synthesis of the next generation of therapeutic agents.

References

  • METHYL 1-CHLORO-4-ISOQUINOLINECARBOXYLATE CAS ... (n.d.).
  • METHYL 1-CHLORO-4-ISOQUINOLINECARBOXYLATE - Safety ... (n.d.).
  • 37497-86-2 Methyl 1-chloro-4-isoquinolinecarboxylate AKSci 1895AE. (n.d.).
  • อนุพันธ์ไอโซควิโนลีน - บล็อกก่อสร้างเฮเทโรไซคลิก (16) - MySkinRecipes. (n.d.).
  • บล็อกสร้างเฮเทอโรไซคลิกสำหรับเภสัชกรรม (1892) - MySkinRecipes. (n.d.).
  • Buy 3-(5-bromo-1H-indol-3-yl)propanoic acid from JHECHEM CO LTD - ECHEMI. (n.d.).
  • 3-(6-bromo-1H-indol-3-yl)propanoic Acid - MySkinRecipes. (n.d.).
  • BD12983[6548-09-0]2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid - BLDpharm - Bulk Product Details. (n.d.).
  • BD237673-2-Amino-3-(6-bromo-1H-indol-3-yl)propanoic acid - BLDpharm - Bulk Product Details. (n.d.). Retrieved from

  • (S)-2-Amino-3-(6-bromo-1H-indol-3-y| )propanoic acid - Echemi. (n.d.).
  • (2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | 25197-99-3 - ChemicalBook. (2025, October 14).
  • chloroisoquinoline - Ambeed.com. (n.d.).
  • Designing Next-Generation Drug-Like Molecules for Medicinal Applications | MDPI Books. (2025, January).
  • (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid - [A25107] - Synthonix. (n.d.).

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Molecular weight and formula of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-chloroisoquinoline-4-carboxylate: A Privileged Scaffold for Selective COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 1-chloroisoquinoline-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic pathways, established biological activity as a selective COX-2 inhibitor, and its potential applications in drug discovery and development. This document is intended to serve as a foundational resource, synthesizing field-proven insights with established scientific principles to empower researchers in their exploration of this valuable molecular scaffold.

Core Molecular Profile

Methyl 1-chloroisoquinoline-4-carboxylate is a substituted isoquinoline, a class of nitrogen-containing heterocyclic compounds that form the core of many natural alkaloids and synthetic drugs.[1][2] Its structure is characterized by a chlorine atom at the C1 position, which is highly activated for nucleophilic substitution, and a methyl ester at the C4 position, providing a handle for further chemical modification.

Physicochemical Properties

A summary of the key quantitative data for Methyl 1-chloroisoquinoline-4-carboxylate is presented below.

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[3]
Molecular Weight 221.64 g/mol [3]
CAS Number 37497-86-2[3]
Density 1.33 g/cm³[3]
Boiling Point 344.9 °C[3]
Flash Point 162.4 °C[3]
Refractive Index 1.624[3]
XLogP3 2.675[3]

Synthesis and Chemical Reactivity

While specific, peer-reviewed synthetic protocols for Methyl 1-chloroisoquinoline-4-carboxylate are not extensively detailed in foundational literature, a plausible and logical pathway can be constructed based on established transformations of the isoquinoline core.

Proposed Synthetic Pathway

The synthesis logically begins with the formation of the 1-chloroisoquinoline scaffold, followed by functionalization at the C4 position. A well-documented method for the initial chlorination involves the treatment of isoquinoline N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃).[1][4]

Protocol 1: Synthesis of the 1-Chloroisoquinoline Core [1][4]

  • Step 1: N-Oxidation of Isoquinoline: Isoquinoline is oxidized to isoquinoline N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent.

  • Step 2: Chlorination: Isoquinoline N-oxide (1.0 eq.) is treated with excess phosphoryl chloride (POCl₃). The reaction mixture is typically heated to reflux (approx. 105 °C) for several hours.[1]

  • Step 3: Work-up and Purification: After the reaction is complete, excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield pure 1-chloroisoquinoline.[1][4]

Following the synthesis of the 1-chloroisoquinoline core, subsequent C-H functionalization at the C4 position would be required, followed by esterification. This remains a significant synthetic challenge. Alternative strategies, such as building the ring from already functionalized precursors, are also viable approaches explored in modern isoquinoline synthesis.[5]

Proposed Synthesis of Methyl 1-chloroisoquinoline-4-carboxylate cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization (Hypothetical) Isoquinoline Isoquinoline Isoquinoline N-Oxide Isoquinoline N-Oxide Isoquinoline->Isoquinoline N-Oxide [O] (e.g., m-CPBA) 1-Chloroisoquinoline 1-Chloroisoquinoline Isoquinoline N-Oxide->1-Chloroisoquinoline POCl₃ Reflux 1-Chloroisoquinoline-4-carboxylic acid 1-Chloroisoquinoline-4-carboxylic acid 1-Chloroisoquinoline->1-Chloroisoquinoline-4-carboxylic acid 1. C-H Activation/Carboxylation 2. H₃O⁺ 1-Chloroisoquinoline->1-Chloroisoquinoline-4-carboxylic acid Methyl 1-chloroisoquinoline-4-carboxylate Methyl 1-chloroisoquinoline-4-carboxylate 1-Chloroisoquinoline-4-carboxylic acid->Methyl 1-chloroisoquinoline-4-carboxylate CH₃OH H⁺ cat.

Caption: Plausible synthetic route to the target compound.

Key Chemical Reactivity

The utility of this molecule as a synthetic intermediate stems from two primary reactive sites:

  • C1-Chloride: The chlorine atom at the C1 position is analogous to a vinyl chloride and is activated towards nucleophilic aromatic substitution and, more significantly, is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[4] This allows for the introduction of a wide variety of aryl, alkyl, and amino groups at this position, enabling the rapid generation of diverse compound libraries for SAR studies.

  • C4-Ester: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a directing group. It can also be reduced to the corresponding alcohol.

Biological Activity: A Selective COX-2 Inhibitor

The primary pharmacological interest in Methyl 1-chloroisoquinoline-4-carboxylate is its activity as a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[6]

Mechanism of Action

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[7]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs that inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery. Methyl 1-chloroisoquinoline-4-carboxylate has been identified as such a selective inhibitor.[6] It is also reported to act as an antagonist of the prostanoid receptor, further contributing to its anti-inflammatory profile by blocking the effects of prostaglandins.[6]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

To validate the biological activity and determine the potency (IC₅₀) of Methyl 1-chloroisoquinoline-4-carboxylate or its derivatives, a standardized in vitro COX-2 inhibitor screening assay can be employed. The following is a representative protocol based on commercially available fluorometric assay kits.[7][8]

Protocol 2: Fluorometric COX-2 Inhibition Assay

  • 1. Reagent Preparation:

    • Prepare a stock solution of Methyl 1-chloroisoquinoline-4-carboxylate in DMSO.

    • Create a serial dilution of the test compound in COX Assay Buffer to achieve a range of final desired concentrations (e.g., 100 µM to 1 nM).

    • Prepare a positive control (e.g., Celecoxib) and a vehicle control (DMSO).

    • Reconstitute human recombinant COX-2 enzyme, COX Probe, and Arachidonic Acid substrate according to the manufacturer's guidelines.[7]

  • 2. Assay Plate Setup (96-well plate):

    • Enzyme Control Wells: Add COX Assay Buffer and COX-2 enzyme solution.

    • Inhibitor Control Wells: Add a known COX-2 inhibitor (Celecoxib), buffer, and enzyme.

    • Test Compound Wells: Add the diluted test compound solutions and enzyme.

    • Solvent Control Wells: Add the highest concentration of DMSO used in the dilutions, buffer, and enzyme.

  • 3. Reaction Initiation and Measurement:

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.[7]

    • Add the Reaction Mix to all wells.

    • Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin kinetic measurement of fluorescence on a plate reader (e.g., Ex/Em = 535/587 nm) at 25 °C for 5-10 minutes.

  • 4. Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[9]

COX-2 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of Test Compound (in DMSO) A1 Dispense Compounds & Controls into 96-well plate P1->A1 P2 Prepare Controls (Celecoxib, Vehicle) P2->A1 P3 Reconstitute Assay Reagents (COX-2, Probe, Substrate) A2 Add COX-2 Enzyme to all wells P3->A2 A1->A2 A3 Add Reaction Mix (Buffer, Probe, Cofactor) A2->A3 A4 Initiate reaction with Arachidonic Acid A3->A4 D1 Measure Fluorescence (Kinetic Read, Ex/Em = 535/587 nm) A4->D1 D2 Calculate Reaction Rates (Slopes) D1->D2 D3 Determine % Inhibition vs. Vehicle Control D2->D3 D4 Plot Dose-Response Curve & Calculate IC₅₀ D3->D4

Caption: Standard workflow for a fluorometric COX-2 inhibition assay.

Applications in Drug Development and Future Outlook

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in successful therapeutic agents.[1] Methyl 1-chloroisoquinoline-4-carboxylate serves as an exemplary starting point for building novel anti-inflammatory and potentially anti-cancer agents due to the established link between chronic inflammation, COX-2 activity, and carcinogenesis.

The strategic value of this molecule lies in its inherent potential for diversification. Researchers can leverage the reactive C1-chloro position to explore a wide chemical space. For instance, Suzuki coupling could introduce various aryl or heteroaryl moieties to probe key interactions within the COX-2 active site, potentially enhancing potency and selectivity. The C4-ester can be converted into a series of amides to explore hydrogen bonding interactions. This dual-handle approach allows for systematic SAR exploration, a cornerstone of modern drug discovery.

Given its selective COX-2 inhibitory profile, future research could focus on optimizing this scaffold to improve pharmacokinetic properties (ADME) and further enhance selectivity over COX-1, ultimately leading to the development of safer and more effective anti-inflammatory drugs.

References

  • Wang, C., et al. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Anticancer Agents in Medicinal Chemistry, 21(7), 811-824. Retrieved from [Link]

  • Pharmaffiliates. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • Yuan, H., et al. (2018). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 23(10), 2691. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

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Methyl 1-chloroisoquinoline-4-carboxylate: A Technical Guide to Solubility and Storage for Optimal Compound Integrity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics and optimal storage conditions for Methyl 1-chloroisoquinoline-4-carboxylate. As a crucial intermediate in the synthesis of diverse isoquinoline derivatives, understanding its handling is paramount for ensuring experimental reproducibility and the integrity of research outcomes.[1][2][3][4] This document moves beyond basic data sheets to explain the chemical rationale behind the recommended procedures, empowering researchers to make informed decisions.

Compound Overview and Physicochemical Properties

Methyl 1-chloroisoquinoline-4-carboxylate (CAS No: 37497-86-2) is a substituted isoquinoline, a heterocyclic scaffold prevalent in many biologically active compounds.[3] Its structure features a reactive chloro group at the 1-position and a methyl ester at the 4-position, both of which significantly influence its solubility and stability.

The molecule's utility has been noted in medicinal chemistry, where it can act as an antagonist of the prostanoid receptor, playing a role in inhibiting inflammatory processes.[5] Its reactivity makes it a versatile building block for creating more complex molecules.[2][6]

Table 1: Physicochemical Properties of Methyl 1-chloroisoquinoline-4-carboxylate

PropertyValueSource
Molecular Formula C₁₁H₈ClNO₂[5][7]
Molecular Weight 221.64 g/mol [5][7]
Appearance White to yellow solid (inferred from related compounds)[8]
Calculated Density 1.33 g/cm³[7]
Calculated Boiling Point 344.9 °C[7]
Calculated Flash Point 162.4 °C[7]
Calculated XLogP3 2.67[7]

Solubility Profile: A Practical Assessment

Quantitative, experimentally-derived solubility data for Methyl 1-chloroisoquinoline-4-carboxylate is not extensively documented in publicly available literature.[9] However, based on its chemical structure and the properties of related compounds, a reliable qualitative assessment can be made to guide solvent selection.

The molecule's aromatic rings and chloro-substituent lend it a nonpolar character, while the ester group and nitrogen atom introduce some polarity. This amphipathic nature dictates its solubility. The XLogP3 value of 2.67 suggests a preference for organic solvents over aqueous media.[7]

Expert Insight: The primary challenge in solubilizing this compound is not its dissolution in common organic solvents, but maintaining its stability once in solution. The 1-chloro position is highly susceptible to nucleophilic substitution, especially by protic solvents (e.g., water, methanol) or residual moisture, which can lead to degradation.

Table 2: Recommended Solvent Panel and Expected Solubility

SolventSolvent TypeExpected SolubilityRationale & Handling Notes
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Recommended for preparing high-concentration stock solutions. Use anhydrous grade.
N,N-Dimethylformamide (DMF) Polar AproticHigh An excellent alternative to DMSO. Use anhydrous grade and be aware of its lower vapor pressure.
Dichloromethane (DCM) NonpolarHigh Suitable for reactions and purifications. Ensure the solvent is dry.[10]
Toluene NonpolarSoluble A good nonpolar solvent option, particularly for reactions at elevated temperatures.
Tetrahydrofuran (THF) Polar AproticModerate to High Good general-purpose solvent. Use anhydrous and inhibitor-free grades for storage.
Methanol / Ethanol Polar ProticModerate Use with caution. Potential for slow reaction (solvolysis) at the 1-chloro position to form the 1-methoxy or 1-ethoxy derivative. Prepare solutions fresh and use at low temperatures if possible.
Water / Aqueous Buffers Polar ProticVery Low The compound is expected to be practically insoluble in water. The ester is also susceptible to hydrolysis at low or high pH. Avoid aqueous solutions for storage.

Storage and Stability: Preserving Compound Integrity

The long-term stability of Methyl 1-chloroisoquinoline-4-carboxylate is contingent on mitigating two primary degradation pathways: nucleophilic substitution at the C1 position and hydrolysis of the methyl ester.

Core Storage Directive: Store the solid compound in a tightly sealed container in a cool, dry, and dark place , preferably under an inert atmosphere (e.g., argon or nitrogen).[11][12]

  • Temperature: Refrigeration is recommended to reduce the rate of any potential degradation.

  • Moisture: The presence of water can lead to hydrolysis of the chloro group and the ester. Therefore, a desiccator or a dry storage cabinet is ideal.[11]

  • Atmosphere: The related compound 1-chloroisoquinoline is known to be air-sensitive.[12] Oxygen can potentially participate in degradation pathways over long periods. Storing under an inert gas is a critical best practice.[12]

  • Light: While specific photostability data is unavailable, aromatic heterocyclic compounds can be light-sensitive. Storage in an amber vial is a prudent precautionary measure.

The following diagram outlines the decision-making process for the proper storage of this compound.

G cluster_storage Storage Decision Logic start Compound Received check_form Is the compound in solid form or solution? start->check_form solid_storage Solid Storage Protocol check_form->solid_storage Solid solution_storage Solution Storage Protocol check_form->solution_storage Solution solid_details Store in amber vial. Place under inert gas (Ar/N2). Seal tightly. Store in refrigerator with desiccant. solid_storage->solid_details solution_details Use anhydrous aprotic solvent (DMSO/DMF). Store in small aliquots at -20°C or -80°C. Minimize freeze-thaw cycles. solution_storage->solution_details

Caption: Decision workflow for selecting appropriate storage conditions.

Experimental Protocols

Adherence to rigorous protocols is essential for obtaining reliable and reproducible results.

This protocol describes the preparation of a 10 mM stock solution in anhydrous DMSO.

  • Pre-analysis: Equilibrate the vial of Methyl 1-chloroisoquinoline-4-carboxylate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Weighing: Accurately weigh the desired amount of the compound into a new, dry, amber glass vial. (e.g., 2.22 mg for 1 mL of a 10 mM solution).

  • Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently at room temperature until all solid has dissolved.

  • Storage: Store the stock solution as per the "Solution Storage Protocol" outlined in Section 3. For long-term storage, flushing the headspace of the vial with inert gas before sealing is recommended.

This workflow can be used to estimate the solubility of the compound in a new solvent.

G cluster_solubility Solubility Determination Workflow start Weigh ~1 mg of compound into a clear vial add_solvent Add solvent in small, known aliquots (e.g., 20 µL) start->add_solvent mix Vortex/sonicate for 1-2 minutes add_solvent->mix observe Is the solution clear? mix->observe soluble Compound is soluble. Calculate concentration (mg/mL). observe->soluble Yes insoluble Add next aliquot of solvent. observe->insoluble No insoluble->add_solvent

Caption: Step-by-step workflow for estimating compound solubility.

Safety and Handling

Researchers must handle this compound in accordance with good laboratory practices and the information provided in the Safety Data Sheet (SDS).

  • Hazard Statements: The related compound, 1-chloroisoquinoline, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] Similar hazards should be assumed for the title compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes.[12]

References

  • METHYL 1-CHLORO-4-ISOQUINOLINECARBOXYLATE - Safety Data Sheet. (n.d.). ChemicalBook.
  • 1-Chloroisoquinoline | 19493-44-8. (n.d.). ChemicalBook.
  • 1-Chloroisoquinoline 95 19493-44-8. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • 1-Chloroisoquinoline synthesis. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2025, May 9). TCI Chemicals.
  • SAFETY DATA SHEET. (2024, February 12). Fisher Scientific.
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  • 1-Chloroisoquinoline-4-carboxylic acid methyl ester. (n.d.). Biosynth.
  • Chen, K., & Myers, A. G. (2012). A Versatile Synthesis of Substituted Isoquinolines. NIH Public Access.
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The Isoquinoline Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal and Synthetic Chemists

Abstract

The isoquinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the field of medicinal chemistry. Its rigid, planar structure provides an ideal framework for the precise spatial orientation of functional groups, enabling potent and selective interactions with a multitude of biological targets. This guide provides a comprehensive exploration of the derivatization of the isoquinoline core, designed for researchers and professionals in drug discovery. We will dissect both classical and contemporary synthetic strategies, delve into the mechanistic rationale behind these methodologies, and showcase the vast therapeutic potential of the resulting derivatives through curated biological data and case studies of clinically successful drugs. This document is structured to serve not as a rigid template, but as a dynamic resource, empowering scientists to rationally design and synthesize the next generation of isoquinoline-based therapeutics.

The Enduring Significance of the Isoquinoline Nucleus

The isoquinoline framework is a cornerstone of natural product chemistry and pharmaceutical development.[1][2] Nature has long utilized this scaffold in a vast array of alkaloids, demonstrating a remarkable spectrum of biological activities, from the potent analgesic properties of morphine to the antimicrobial efficacy of berberine.[3] This inherent bioactivity has made synthetic isoquinoline derivatives a focal point of drug discovery, leading to the development of therapeutics for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[2][4] The versatility of the isoquinoline ring system allows for functionalization at multiple positions, providing a rich chemical space for the optimization of pharmacokinetic and pharmacodynamic properties.

Foundational Synthetic Strategies: Building the Core

The construction of the isoquinoline nucleus has been a subject of intense study for over a century, leading to the development of several robust and reliable synthetic methods. Understanding these classical approaches is essential for any chemist working in this area.

The Bischler-Napieralski Reaction

A cornerstone of isoquinoline synthesis, the Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[5][6][7][8] This intermediate can then be dehydrogenated to the corresponding aromatic isoquinoline.

Causality of Experimental Choices: The choice of a strong dehydrating agent like POCl₃ is critical as it activates the amide carbonyl for intramolecular electrophilic attack on the electron-rich benzene ring. The reaction is most efficient with electron-donating substituents on the aromatic ring, which enhance its nucleophilicity and facilitate the cyclization.[6]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline via Bischler-Napieralski Reaction [8]

  • Reactant Preparation: To a solution of the β-phenylethylamide (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene or acetonitrile), add the dehydrating agent (e.g., POCl₃, 1.1-2.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C) for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide) to a pH of 8-9.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, which are key structural motifs in many natural products and pharmaceuticals.[9][10][11] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to form a Schiff base, which then undergoes an intramolecular electrophilic cyclization.[9][12]

Causality of Experimental Choices: The acid catalyst is essential for both the formation of the iminium ion intermediate and for activating the aromatic ring for the subsequent intramolecular attack. The reaction conditions can be tuned to favor the formation of specific stereoisomers, making it a valuable tool in asymmetric synthesis.[11]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline via Pictet-Spengler Reaction [11]

  • Reactant Preparation: Dissolve the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or toluene).

  • Reaction Execution: Add an acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid, or a Lewis acid) to the reaction mixture. The reaction can be performed at room temperature or with heating, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is purified by column chromatography or recrystallization.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[13][14][15][16] The reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes acid-catalyzed cyclization.[13][16]

Causality of Experimental Choices: The use of a strong acid, such as concentrated sulfuric acid, is typically required to drive the cyclization.[17] The yields of this reaction can be sensitive to the electronic nature of the substituents on the benzaldehyde, with electron-donating groups generally providing better results.[13]

Experimental Protocol: Synthesis of Isoquinoline via Pomeranz-Fritsch Reaction [13]

  • Schiff Base Formation: Condense the benzaldehyde (1.0 equivalent) with 2,2-dimethoxyethylamine (1.0 equivalent) in a solvent such as toluene, often with azeotropic removal of water using a Dean-Stark apparatus.

  • Cyclization: To the resulting benzalaminoacetal, add a strong acid (e.g., concentrated sulfuric acid) carefully at a low temperature. Heat the mixture to facilitate cyclization.

  • Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base. The product is then extracted with an organic solvent, and the organic extracts are dried and concentrated. Purification is typically achieved by column chromatography.

Modern Synthetic Toolkits for Isoquinoline Derivatization

While the classical methods remain valuable, the demand for more efficient, versatile, and sustainable synthetic routes has driven the development of modern catalytic methodologies. These approaches offer greater functional group tolerance, milder reaction conditions, and access to a wider range of derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, have revolutionized the functionalization of the isoquinoline scaffold. These reactions allow for the introduction of a wide variety of substituents at specific positions of the isoquinoline ring, typically by using a halogenated isoquinoline as the starting material.

The Suzuki coupling enables the formation of carbon-carbon bonds between a halo-isoquinoline and an organoboron reagent in the presence of a palladium catalyst and a base.[18][19][20][21]

Experimental Protocol: Suzuki Coupling of a Bromo-isoquinoline [20]

  • Reaction Setup: In a reaction vessel, combine the bromo-isoquinoline (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature and add water. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and a halo-isoquinoline, catalyzed by a palladium complex and a copper(I) co-catalyst.[4][22][23][24][25]

Experimental Protocol: Sonogashira Coupling of a Chloro-isoquinoline [22]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the chloro-isoquinoline (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Solvent and Reagents: Add an anhydrous and degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2 equivalents) and the terminal alkyne (1.2 equivalents).

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer, filter, and concentrate. The residue is purified by column chromatography.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of isoquinolines, avoiding the need for pre-functionalized starting materials.[26][27][28][29][30] Transition metal catalysts, particularly those based on rhodium and iridium, have been instrumental in promoting the selective activation of C-H bonds at various positions of the isoquinoline ring.[28][30]

Conceptual Workflow for Rh(III)-Catalyzed C-H Activation/Annulation

G cluster_0 Catalytic Cycle A Rh(III) Catalyst C Coordinating Group Directed C-H Activation A->C Coordination B Isoquinoline Substrate B->C D Rhodacycle Intermediate C->D F Migratory Insertion D->F E Coupling Partner (e.g., Alkyne) E->F Coordination G Reductive Elimination F->G G->A Catalyst Regeneration H Functionalized Isoquinoline G->H

Caption: Rh(III)-catalyzed C-H activation cycle.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and convergent approach to complex isoquinoline derivatives.[31][32][33][34] These reactions often proceed with high atom economy and can generate significant molecular diversity from simple starting materials.

Experimental Protocol: A Three-Component Synthesis of a Pyrrolo[2,1-a]isoquinoline Derivative [32]

  • Reaction Setup: In a reaction vessel, combine isatin (1.0 equivalent), tetrahydroisoquinoline (2.0 equivalents), and a terminal alkyne (1.0 equivalent).

  • Solvent and Catalyst: Add a suitable solvent (e.g., toluene) and a catalytic amount of an acid (e.g., benzoic acid, 20 mol%).

  • Reaction Execution: Heat the reaction mixture at 90 °C for 16 hours. Monitor the progress of the reaction by TLC.

  • Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.

Biological Activities and Therapeutic Applications

The derivatization of the isoquinoline scaffold has led to a plethora of compounds with a wide range of biological activities. The following sections highlight some of the key therapeutic areas where isoquinoline derivatives have shown significant promise.

Anticancer Activity

Isoquinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways.[35]

Table 1: In Vitro Anticancer Activity of Selected Isoquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Noscapine-imidazo[1,2-a]pyridine hybridMCF-7 (Breast)3.7[35]
14-N-proline-substituted TetrandrineHCT-15 (Colorectal)0.57[35]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel (Mean)-5.18 (logGI₅₀)
Pyrrolo[2,1-a]isoquinoline derivativeNeuroblastomaModerate Activity
6-(5-(6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)pentyl)-3-hydroxypicolinaldehyde oximeMDA-MB-231 (Breast)22[35]

Signaling Pathway: A Potential Mechanism of Anticancer Action

G cluster_1 Cancer Cell Signaling GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition Isoquinoline->Akt Inhibition Isoquinoline->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for new classes of antibiotics. Isoquinoline derivatives have emerged as promising candidates, exhibiting activity against a range of pathogenic bacteria and fungi.[36]

Table 2: In Vitro Antimicrobial Activity of Selected Isoquinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Alkynyl Isoquinoline (HSN584)MRSA4-8[36]
Alkynyl Isoquinoline (HSN739)S. pneumoniae4-16[36]
DihydrochelerythrineMRSA85.8-171.7 (µM)[37]
N-methylcanadineMRSA76.9-307.8 (µM)[37]
Tricyclic Isoquinoline DerivativeS. aureus16-32[38]

Clinically Approved Isoquinoline-Based Drugs

The successful translation of isoquinoline derivatives from the laboratory to the clinic underscores the therapeutic importance of this scaffold. A number of isoquinoline-based drugs have received FDA approval and are currently used to treat a variety of conditions.[2][39]

Table 3: Examples of FDA-Approved Drugs Containing an Isoquinoline Moiety

Drug NameTherapeutic UseCore Structure
Papaverine VasodilatorIsoquinoline
Quinapril AntihypertensiveTetrahydroisoquinoline
Saquinavir AntiretroviralDecahydroisoquinoline
Atracurium Neuromuscular BlockerBis-tetrahydroisoquinoline
Noscapine AntitussivePhthalideisoquinoline

Future Perspectives and Conclusion

The isoquinoline scaffold continues to be a fertile ground for drug discovery. The ongoing development of novel synthetic methodologies, particularly in the areas of C-H functionalization and asymmetric catalysis, will undoubtedly expand the accessible chemical space and enable the synthesis of increasingly complex and diverse derivatives. Furthermore, a deeper understanding of the molecular mechanisms of action of isoquinoline-based compounds will facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles. The rich history and continued success of the isoquinoline nucleus in medicinal chemistry firmly establish it as a privileged scaffold that will continue to yield new and important medicines for the foreseeable future.

References

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Methodological & Application

Using Methyl 1-chloroisoquinoline-4-carboxylate in high-throughput screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for High-Throughput Screening Using Methyl 1-chloroisoquinoline-4-carboxylate

Abstract

High-throughput screening (HTS) is a foundational methodology in modern drug discovery, enabling the rapid assessment of vast compound libraries to identify novel modulators of biological targets.[1][2] The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic compounds.[3] This document provides a detailed application framework for utilizing Methyl 1-chloroisoquinoline-4-carboxylate, a specific isoquinoline derivative, in HTS campaigns. Based on reported activities of this and related compounds as potential cyclooxygenase-2 (COX-2) inhibitors and prostanoid receptor antagonists, we present protocols for its use as a reference compound in a biochemical screen and subsequent cell-based validation assays.[4][5] This guide offers researchers the foundational principles, step-by-step protocols, and data interpretation strategies required to integrate this compound into drug discovery workflows.

Introduction: The Role of Scaffolds and Reference Compounds in HTS

The journey of drug discovery often begins with identifying a "hit"—a molecule that displays desired activity against a biological target.[6] HTS platforms are the engines of this initial phase, testing hundreds of thousands of compounds in miniaturized, automated formats.[7] Within this process, well-characterized compounds serve two critical purposes: as foundational scaffolds for medicinal chemistry optimization and as essential reference controls to validate the performance of an assay.

Methyl 1-chloroisoquinoline-4-carboxylate belongs to the isoquinoline class of heterocyclic aromatic compounds, a core structure in many alkaloids with diverse biological activities.[3][8] Its specific substructure has been associated with the inhibition of enzymes in the inflammatory pathway, such as COX-2.[4][5] This positions it as an ideal candidate for use as a positive control in screening campaigns aimed at discovering novel anti-inflammatory agents. This guide details its application in a primary biochemical assay using Fluorescence Polarization (FP) and a secondary, confirmatory cell-based assay.

Compound Profile: Methyl 1-chloroisoquinoline-4-carboxylate

A thorough understanding of the reference compound's properties is critical for its effective use in any screening application.

PropertyValueSource
IUPAC Name methyl 1-chloroisoquinoline-4-carboxylate[4]
CAS Number 37497-86-2[4][9]
Molecular Formula C₁₁H₈ClNO₂[4][9]
Molecular Weight 221.64 g/mol [4]
Canonical SMILES COC(=O)C1=CN=C(C2=CC=CC=C21)Cl[4]
Reported Activity Prostanoid receptor antagonist; selective for Cox-2[4]

For HTS applications, the compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in assay buffer, keeping the final DMSO concentration consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.

Primary Screen: Fluorescence Polarization Competitive Binding Assay

Fluorescence Polarization (FP) is a robust, homogenous assay format well-suited for HTS.[10] The principle relies on the difference in the rotational speed of a small, fluorescently labeled molecule (tracer) when it is free in solution versus when it is bound to a much larger protein.[11] In this protocol, we will use Methyl 1-chloroisoquinoline-4-carboxylate as a competitor to a fluorescent tracer designed to bind to the active site of our target protein (e.g., a purified kinase or cyclooxygenase).

Causality Behind the Method:

  • Bound State: When the fluorescent tracer is bound to the large target protein, its tumbling in solution is slow. When excited with polarized light, the emitted light remains highly polarized.

  • Unbound State: An effective inhibitor, such as our reference compound, will displace the tracer from the protein's active site. The now-free tracer tumbles rapidly, and the emitted light becomes significantly depolarized.

  • Readout: The change from a high polarization value to a low one indicates a successful binding event by the test compound.

Detailed Protocol: FP-Based Inhibition Assay

This protocol is designed for a 384-well plate format, a standard for HTS.[12]

Materials and Reagents:

  • Target Protein (e.g., purified human COX-2)

  • Fluorescent Tracer (specific to the target)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20)

  • Methyl 1-chloroisoquinoline-4-carboxylate (10 mM stock in DMSO)

  • Test compounds from a screening library

  • 384-well, low-volume, black assay plates

  • A plate reader capable of measuring fluorescence polarization[11]

Experimental Workflow:

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate 1. Prepare Compound Plate: - Test Compounds - Reference Compound (Positive Control) - DMSO (Negative Control) Dispense_Cmpd 3. Dispense Compounds (50 nL) into Assay Plate Compound_Plate->Dispense_Cmpd Reagent_Mix 2. Prepare Master Mix: Target Protein + Fluorescent Tracer in Assay Buffer Dispense_Mix 4. Add Master Mix (10 µL) to all wells Reagent_Mix->Dispense_Mix Dispense_Cmpd->Dispense_Mix Incubate 5. Incubate at RT (e.g., 60 minutes) to reach binding equilibrium Dispense_Mix->Incubate Read_Plate 6. Read Fluorescence Polarization (mP units) Incubate->Read_Plate Analyze_Data 7. Calculate: - % Inhibition - Z'-Factor Read_Plate->Analyze_Data Hit_ID 8. Identify Hits Analyze_Data->Hit_ID

Caption: High-throughput screening workflow for the FP competitive binding assay.

Step-by-Step Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds, positive controls (a dilution series of Methyl 1-chloroisoquinoline-4-carboxylate), and negative controls (100% DMSO) into a 384-well assay plate.

  • Reagent Preparation: Prepare a 2X master mix of the target protein and fluorescent tracer in assay buffer. The final concentrations should be determined during assay development (e.g., 10 nM protein, 5 nM tracer for a final 1X concentration).

  • Assay Initiation: Add 10 µL of the 2X master mix to all wells of the compound plate.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader equipped with appropriate filters for the chosen fluorophore. Measure polarization in millipolarization (mP) units.

Data Analysis

1. Z'-Factor Calculation: This metric assesses the quality and robustness of the HTS assay.[1] It is calculated using the signals from the positive (Max signal, tracer + protein) and negative (Min signal, tracer + protein + saturating inhibitor) controls.

  • Z' = 1 - ( (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| )

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1]

2. Percent Inhibition Calculation: For each test compound, calculate the percent inhibition relative to the controls.

  • % Inhibition = 100 * ( (mP_neg_ctrl - mP_sample) / (mP_neg_ctrl - mP_pos_ctrl) )

    • mP_sample: Signal from the test well.

    • mP_neg_ctrl: Average signal from the DMSO-only wells (low inhibition).

    • mP_pos_ctrl: Average signal from the wells with saturating reference inhibitor (high inhibition).

A "hit" is defined as a compound that exceeds a certain inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Secondary Screen: Cell-Based Assay for Target Validation

Biochemical hits must be validated in a cellular context to confirm biological relevance.[6][13][14] Cell-based assays help determine if a compound can cross the cell membrane, engage its target in the complex cellular environment, and elicit a functional response without causing general cytotoxicity.[15][16]

Rationale for Cellular Assays
  • Confirms On-Target Activity: Measures a downstream biological event resulting from target inhibition (e.g., reduced production of a signaling molecule).

  • Filters Out False Positives: Eliminates compounds that interfere with the biochemical assay format (e.g., fluorescent compounds) but have no real biological effect.

  • Provides Preliminary Toxicity Data: Assesses whether the compound's effect is due to specific target inhibition or simply cell death.

Signaling_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Target) AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 (Inflammatory Mediator) PGH2->PGE2 Inflammation Cellular Inflammation Response PGE2->Inflammation Compound Methyl 1-chloroisoquinoline-4-carboxylate (Inhibitor) Compound->COX2

Caption: Hypothesized mechanism: the compound inhibits COX-2, blocking prostaglandin production.

Protocol: Cellular PGE2 Quantification Assay

This protocol measures the production of Prostaglandin E2 (PGE2), a key product of the COX-2 enzyme, in stimulated macrophage-like cells (e.g., RAW 264.7).

Materials and Reagents:

  • RAW 264.7 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Primary hits and reference compound (Methyl 1-chloroisoquinoline-4-carboxylate)

  • PGE2 ELISA Kit

  • 96-well cell culture plates

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of hit compounds or the reference compound for 1 hour.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells (except for the unstimulated control) to induce COX-2 expression and PGE2 production. Incubate for 18-24 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • PGE2 Measurement: Quantify the amount of PGE2 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

  • Cytotoxicity Assay (Parallel Plate): In a separate, identically treated plate, perform a cell viability assay (e.g., CellTiter-Glo® or resazurin reduction) to ensure that the observed reduction in PGE2 is not due to cell death.

Data Interpretation: A true positive hit will show a dose-dependent decrease in PGE2 production without a significant decrease in cell viability at the same concentrations. Compounds that are cytotoxic will be flagged as non-specific and deprioritized.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate serves as an excellent tool for researchers engaged in drug discovery. Its defined chemical structure and reported biological activity make it a valuable reference compound for validating HTS assays targeting inflammatory pathways. The protocols outlined in this guide provide a comprehensive framework—from a high-throughput biochemical screen to a lower-throughput, biologically relevant cellular assay—for identifying and validating novel inhibitors. By following these self-validating workflows, which incorporate essential controls and orthogonal validation steps, researchers can increase the confidence and success rate of their hit-finding campaigns.

References

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  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link][1]

  • García-Jiménez, C., & Macarrón, R. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807–1821. [Link][2]

  • Haque, A., & Faheem. (2023). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 28(15), 5837. [Link][3]

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  • Jin, Z. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 3823–3826. [Link][5]

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  • University of Illinois Chicago. (n.d.). High-Throughput Screening Core. iLab Solutions. [Link][7]

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  • Yasgar, A., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE, 5(11), e15535. [Link][19]

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Application of Methyl 1-chloroisoquinoline-4-carboxylate in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Inflammation with a Novel Quinoline Derivative

Inflammation is a fundamental biological process that, while essential for host defense, can lead to chronic and debilitating diseases when dysregulated. The quest for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Within this landscape, quinoline-based scaffolds have emerged as a promising class of compounds with diverse pharmacological activities. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Methyl 1-chloroisoquinoline-4-carboxylate, a potent anti-inflammatory agent, in relevant preclinical models of inflammatory disease.

Methyl 1-chloroisoquinoline-4-carboxylate has been identified as a selective antagonist of the prostanoid receptor and an inhibitor of cyclooxygenase-2 (COX-2)[1]. COX-2 is a key enzyme in the synthesis of prostaglandins, which are critical mediators of inflammation and pain[2][3]. By selectively targeting COX-2, this compound holds the potential to mitigate inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, the broader class of quinoline derivatives has been shown to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, suggesting a multi-faceted mechanism of action for this compound[4][5][6].

This guide will provide a comprehensive overview of the putative mechanism of action of Methyl 1-chloroisoquinoline-4-carboxylate, followed by detailed, step-by-step protocols for its evaluation in both in vitro and in vivo models of inflammation. The experimental designs and methodologies are grounded in established best practices to ensure robust and reproducible data generation.

Proposed Mechanism of Action: A Multi-pronged Anti-inflammatory Strategy

The anti-inflammatory effects of Methyl 1-chloroisoquinoline-4-carboxylate are likely mediated through the inhibition of key inflammatory pathways. The primary proposed mechanism involves the direct inhibition of COX-2, leading to a reduction in prostaglandin synthesis. Additionally, based on the known activities of similar quinoline-based compounds, it is hypothesized that this molecule may also interfere with upstream signaling cascades that regulate the expression of pro-inflammatory genes.

Signaling Pathway Overview

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4)[7]. This initiates a downstream signaling cascade involving the activation of IκB kinase (IKK), which in turn phosphorylates and promotes the degradation of the inhibitor of NF-κB (IκBα)[5][6]. The release of NF-κB allows its translocation to the nucleus, where it drives the transcription of a plethora of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like COX-2 and inducible nitric oxide synthase (iNOS)[6][8]. Methyl 1-chloroisoquinoline-4-carboxylate is proposed to act at two key points in this pathway: directly inhibiting the enzymatic activity of COX-2 and potentially inhibiting the activation of NF-κB.

G cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB NF-κB IκBα->NFκB Inhibits NFκB_nucleus NF-κB (p65/p50) NFκB->NFκB_nucleus Translocates p65 p65 p65->NFκB p50 p50 p50->NFκB COX2_protein COX-2 Protein Arachidonic_Acid Arachidonic Acid COX2_protein->Arachidonic_Acid Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Arachidonic_Acid->Prostaglandins Metabolism MCIC Methyl 1-chloroisoquinoline- 4-carboxylate MCIC->COX2_protein Inhibits MCIC->NFκB_nucleus Potentially Inhibits (Hypothesized) DNA DNA NFκB_nucleus->DNA COX2_gene COX-2 Gene DNA->COX2_gene Transcription Cytokine_genes Pro-inflammatory Cytokine Genes DNA->Cytokine_genes Transcription COX2_gene->COX2_protein Translation

Caption: Proposed mechanism of action for Methyl 1-chloroisoquinoline-4-carboxylate.

In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential first steps to characterize the anti-inflammatory potential of a compound. The following protocols are designed to assess the effects of Methyl 1-chloroisoquinoline-4-carboxylate on key inflammatory mediators in a cell-based model.

Cell Culture and Reagents
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) from E. coli.

  • Test Compound: Methyl 1-chloroisoquinoline-4-carboxylate, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions should be made in culture medium to achieve final desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid cytotoxicity.

Protocol 1: Measurement of Nitric Oxide (NO) Production

This protocol assesses the effect of the test compound on the production of nitric oxide, a pro-inflammatory mediator produced by iNOS.

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed_cells Seed RAW 264.7 cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat cells with Methyl 1-chloroisoquinoline-4-carboxylate (various concentrations) for 1h incubate_24h->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect_supernatant Collect supernatant incubate_24h_2->collect_supernatant griess_assay Perform Griess Assay to measure nitrite concentration collect_supernatant->griess_assay read_absorbance Read absorbance at 540 nm griess_assay->read_absorbance

Caption: Workflow for measuring nitric oxide production.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Remove the culture medium and pre-treat the cells with various concentrations of Methyl 1-chloroisoquinoline-4-carboxylate for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay:

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is proportional to the absorbance and can be calculated from a standard curve prepared with sodium nitrite.

Protocol 2: Quantification of Pro-inflammatory Cytokines

This protocol measures the effect of the test compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

  • Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at a low speed to pellet any detached cells and collect the supernatant.

  • ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample.

Data Presentation: Expected Outcomes

The results from these in vitro assays can be summarized in the following table. A dose-dependent decrease in NO, TNF-α, and IL-6 production would indicate potent anti-inflammatory activity.

Concentration of Methyl 1-chloroisoquinoline-4-carboxylateNitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control (LPS -)BaselineBaselineBaseline
Vehicle Control (LPS +)HighHighHigh
1 µM
10 µM
50 µM
Positive ControlLowLowLow

In Vivo Evaluation in an Acute Inflammation Model

To assess the in vivo efficacy of Methyl 1-chloroisoquinoline-4-carboxylate, a lipopolysaccharide (LPS)-induced systemic inflammation model in mice is recommended[9][10]. This model mimics the systemic inflammatory response seen in sepsis and other acute inflammatory conditions.

Animal Model and Reagents
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: House animals in specific pathogen-free (SPF) conditions to minimize variability[11].

  • Inflammatory Agent: Lipopolysaccharide (LPS) from E. coli, dissolved in sterile phosphate-buffered saline (PBS).

  • Test Compound: Methyl 1-chloroisoquinoline-4-carboxylate, formulated in a suitable vehicle for intraperitoneal (i.p.) administration (e.g., 0.5% carboxymethylcellulose).

Protocol 3: LPS-Induced Systemic Inflammation in Mice

Experimental Workflow:

G acclimatize Acclimatize mice for 1 week randomize Randomize mice into treatment groups acclimatize->randomize pretreat Administer Methyl 1-chloroisoquinoline-4-carboxylate (i.p.) 1 hour before LPS challenge randomize->pretreat lps_challenge Induce inflammation with LPS (e.g., 5 mg/kg, i.p.) pretreat->lps_challenge monitor Monitor clinical signs and survival lps_challenge->monitor collect_samples Collect blood and tissues at a predetermined time point (e.g., 6 hours) monitor->collect_samples analyze_samples Analyze serum cytokines (ELISA) and tissue histology collect_samples->analyze_samples

Caption: Workflow for the LPS-induced systemic inflammation model.

Step-by-Step Methodology:

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.

  • Grouping and Dosing: Randomly assign mice to different treatment groups (e.g., Vehicle + PBS, Vehicle + LPS, Compound + LPS).

  • Compound Administration: Administer Methyl 1-chloroisoquinoline-4-carboxylate or vehicle via intraperitoneal injection one hour prior to LPS challenge.

  • LPS Challenge: Induce systemic inflammation by injecting LPS (e.g., 5 mg/kg, i.p.)[9][12]. The dose of LPS may need to be optimized based on the specific strain and source of the mice.

  • Monitoring: Monitor the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling behavior. For survival studies, monitor mice for up to 72 hours.

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6 hours), euthanize the mice and collect blood via cardiac puncture. Perfuse the animals with PBS and collect relevant tissues such as the lung and liver for histological analysis.

  • Cytokine Analysis: Separate the serum from the blood and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

  • Histology: Fix the collected tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Advanced In Vivo Model: Collagen-Induced Arthritis (CIA)

For chronic inflammatory diseases like rheumatoid arthritis, the collagen-induced arthritis (CIA) model in mice is a well-established and highly relevant model[13][14][15]. This model shares many immunological and pathological features with human rheumatoid arthritis[11][16].

Animal Model and Reagents
  • Animals: DBA/1J mice, which are highly susceptible to CIA[11][15].

  • Induction Reagents: Bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA) for the initial immunization, and Incomplete Freund's Adjuvant (IFA) for the booster immunization[15].

  • Test Compound: Methyl 1-chloroisoquinoline-4-carboxylate, formulated for daily oral or intraperitoneal administration.

Protocol 4: Collagen-Induced Arthritis in Mice

Step-by-Step Methodology:

  • Immunization (Day 0):

    • Emulsify type II collagen with CFA.

    • Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse[15].

  • Booster Immunization (Day 21):

    • Emulsify type II collagen with IFA.

    • Administer a booster injection of 100 µL of the emulsion at a different site near the base of the tail[15].

  • Onset of Arthritis: Arthritis typically develops between days 26 and 35 after the primary immunization[15].

  • Treatment: Begin administration of Methyl 1-chloroisoquinoline-4-carboxylate upon the first signs of arthritis (therapeutic protocol) or at the time of the booster immunization (prophylactic protocol).

  • Clinical Assessment:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal swelling and joint rigidity. The maximum score per mouse is 16.

  • Histopathological Analysis: At the end of the study, euthanize the mice and collect the paws. Decalcify, embed in paraffin, section, and stain with H&E and Safranin O to assess inflammation, cartilage damage, and bone erosion.

Conclusion and Future Directions

The protocols outlined in this technical guide provide a robust framework for the preclinical evaluation of Methyl 1-chloroisoquinoline-4-carboxylate as a novel anti-inflammatory agent. The data generated from these studies will be crucial for elucidating its mechanism of action and establishing its therapeutic potential. Future investigations could explore its efficacy in other chronic inflammatory models, such as inflammatory bowel disease, and delve deeper into its effects on specific intracellular signaling pathways. The promising profile of this compound as a selective COX-2 inhibitor with potential broader anti-inflammatory effects warrants further investigation in the pursuit of next-generation anti-inflammatory therapies.

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  • Viana, G. S. B., Medeiros, P. J. M., de Lavor, E. M., & do Vale, O. C. (2017). The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine : international journal of phytotherapy and phytopharmacology, 24, 14–23. (URL: [Link])

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Protocol for dissolving Methyl 1-chloroisoquinoline-4-carboxylate for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Practical Guide to the Solubilization of Methyl 1-chloroisoquinoline-4-carboxylate for Reproducible In Vitro Assays

Abstract & Introduction

Methyl 1-chloroisoquinoline-4-carboxylate (CAS: 37497-86-2) is a heterocyclic compound investigated for its biological activities, including its role as a prostanoid receptor antagonist[1]. The successful in vitro evaluation of this and similar small molecules is fundamentally dependent on proper solubilization. Improper dissolution can lead to compound precipitation, inaccurate concentration measurements, and ultimately, non-reproducible or misleading experimental results. The moderate lipophilicity of this compound, indicated by a calculated XLogP3 of approximately 2.67, suggests poor aqueous solubility, making the choice of an appropriate solvent system critical[2].

This guide provides a detailed, field-proven protocol for the solubilization of Methyl 1-chloroisoquinoline-4-carboxylate. It emphasizes the rationale behind solvent selection, outlines a step-by-step procedure for preparing stock and working solutions, and offers validation and troubleshooting strategies to ensure the generation of high-quality, reliable data for researchers in pharmacology and drug development.

Compound Characteristics & Physicochemical Properties

A thorough understanding of the compound's properties is the cornerstone of a successful dissolution protocol. Key physicochemical data for Methyl 1-chloroisoquinoline-4-carboxylate are summarized below.

PropertyValueSource
CAS Number 37497-86-2[1][2]
Molecular Formula C₁₁H₈ClNO₂[1][2]
Molecular Weight 221.64 g/mol [1][2]
Appearance Solid, powder (typical)[3][4]
XLogP3 2.67[2]
InChI Key YTJDBMFLRYQTPT-UHFFFAOYSA-N[2][4]

The XLogP3 value greater than 2 indicates a preference for a lipid-like environment over an aqueous one, confirming that direct dissolution in aqueous buffers is unlikely to be successful.

The Causality of Solvent Selection

The primary challenge is to dissolve a lipophilic compound for use in an aqueous biological system. The strategy involves using a water-miscible organic solvent to prepare a high-concentration primary stock solution, which can then be diluted to working concentrations in the aqueous assay medium.

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

For most cell-based in vitro studies, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5][6] Its utility is based on several key properties:

  • High Solubilizing Power: As a polar aprotic solvent, DMSO can dissolve a wide range of both nonpolar and polar compounds.[5]

  • Water Miscibility: DMSO is miscible with water in all proportions, allowing for straightforward dilution into cell culture media and buffers.[7]

  • Low Volatility: Its high boiling point (189 °C) prevents solvent evaporation and concentration changes during experiments.

Trustworthiness Pillar: Despite its utility, DMSO can exert toxic effects on cells, typically at concentrations above 0.5% (v/v).[6] Therefore, a self-validating protocol must ensure the final concentration of DMSO in the assay is kept low (ideally ≤0.1%) and is consistent across all experimental wells, including the vehicle control.

Alternative Solvents

If DMSO is found to be incompatible with a specific assay or cell type, other water-miscible organic solvents can be considered. However, these often have higher volatility or greater cytotoxicity.

  • Ethanol (EtOH): Can be effective but is more volatile than DMSO and can be toxic to cells.

  • Dimethylformamide (DMF): A strong solvent, but its cellular toxicity requires careful control of the final concentration.[8]

For this protocol, we will focus on DMSO as the primary and recommended solvent.

Experimental Workflow Overview

The following diagram illustrates the complete workflow from receiving the solid compound to its final application in an in vitro assay plate.

G cluster_prep Part A: Stock Solution Preparation cluster_dilute Part B: Working Solution Preparation cluster_assay Part C: Final Assay Dosing solid 1. Weigh Solid Compound (Methyl 1-chloroisoquinoline-4-carboxylate) dmso 2. Add High-Purity DMSO solid->dmso Calculate Volume dissolve 3. Dissolve Completely (Vortex, Sonicate) dmso->dissolve stock 4. High-Concentration Stock (e.g., 50 mM in 100% DMSO) dissolve->stock serial 5. Perform Serial Dilutions (in DMSO or Assay Medium) stock->serial Use Aliquot working 6. Intermediate/Working Solutions serial->working plate 7. Add to Assay Plate (Containing Cells/Reagents) working->plate Dose Wells control Vehicle Control (Same final DMSO %) working->control incubate 8. Incubate & Analyze

Caption: Workflow for preparing Methyl 1-chloroisoquinoline-4-carboxylate for in vitro assays.

Detailed Dissolution Protocol

Part A: Preparation of a High-Concentration Stock Solution (e.g., 50 mM)

This protocol creates a concentrated stock that can be stored and used to prepare fresh working solutions for multiple experiments.

Materials:

  • Methyl 1-chloroisoquinoline-4-carboxylate (MW: 221.64 g/mol )

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic water bath sonicator

Procedure:

  • Tare a sterile microcentrifuge tube on the analytical balance.

  • Weigh a precise amount of Methyl 1-chloroisoquinoline-4-carboxylate directly into the tube. For example, weigh 5.00 mg.

  • Calculate the required volume of DMSO to achieve the desired 50 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example Calculation:

      • Mass = 5.00 mg = 0.005 g

      • Concentration = 50 mM = 0.050 mol/L

      • MW = 221.64 g/mol

      • Volume (L) = 0.005 / (0.050 * 221.64) = 0.000451 L = 451 µL

  • Add the calculated volume (451 µL) of high-purity DMSO to the tube containing the compound.

  • Vortex the tube vigorously for 1-2 minutes. The causality here is to provide mechanical energy to break up the solid powder and increase the surface area for dissolution.

  • Sonicate in a water bath for 10-15 minutes. Sonication uses high-frequency sound waves to create micro-cavitations, which helps to break down crystal lattice energy and ensure complete dissolution of any remaining microcrystals.

  • Visually Inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear and homogenous.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Part B: Preparation of Working Solutions

Working solutions are prepared by serially diluting the high-concentration stock just before use.

Procedure:

  • Thaw one aliquot of the 50 mM stock solution.

  • Perform serial dilutions as required for your experiment's dose-response curve. It is often best practice to perform these initial dilutions in 100% DMSO to avoid precipitation.

  • Example Dilution Series (in DMSO): To prepare a 5 mM solution, mix 10 µL of the 50 mM stock with 90 µL of DMSO. Subsequent dilutions can be made similarly.

Part C: Dosing the Final Assay Plate

This is the most critical step where precipitation can occur. The goal is to rapidly disperse the compound from the DMSO vehicle into the aqueous medium.

Procedure:

  • Calculate the volume of your working solution needed to achieve the final desired concentration in the well, ensuring the final DMSO concentration remains below 0.5% (and ideally ≤0.1%).

    • Example: To achieve a 10 µM final concentration from a 5 mM working stock in a final well volume of 200 µL:

      • Dilution Factor = 5 mM / 10 µM = 5000 µM / 10 µM = 500x

      • Volume to add = 200 µL / 500 = 0.4 µL

      • Final DMSO % = (0.4 µL / 200 µL) * 100% = 0.2%

  • To avoid adding such small volumes, it is better to use a more dilute intermediate working stock (e.g., 200 µM).

    • From a 200 µM stock:

      • Dilution Factor = 200 µM / 10 µM = 20x

      • Volume to add = 200 µL / 20 = 10 µL

      • Final DMSO % = (10 µL / 200 µL) * 100% = 5% (This is too high!)

    • The Correct Way: Prepare an intermediate stock in assay medium. For example, dilute the 5 mM DMSO stock 1:100 into assay medium to get a 50 µM working solution (with 1% DMSO). Then add 40 µL of this to 160 µL of medium in the well to get a final concentration of 10 µM (with a final DMSO of 0.2%).

  • When adding the compound to the well, pipette it directly into the medium and mix immediately (either by gentle trituration or using a plate shaker) to facilitate rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Crucially, prepare a vehicle control by adding the same final concentration of DMSO to control wells.

Validation, Stability, and Troubleshooting

A trustworthy protocol includes methods for validation and guidance for potential issues.

Solubility and Stability Validation
  • Visual Check: After preparing the final dilution in your assay buffer, let it sit for 30 minutes and visually inspect for any cloudiness or precipitate. Check again under a microscope if unsure.

  • Chemical Stability: Chloroisoquinoline derivatives can be susceptible to degradation in acidic or basic aqueous solutions. It is strongly recommended to:

    • Use freshly prepared dilutions for all experiments.

    • Avoid storing the compound in aqueous buffers for extended periods.

    • Be mindful of the pH of your assay medium and its potential impact on compound stability over the course of the experiment.

Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Compound precipitates in assay medium. Final concentration exceeds aqueous solubility limit.Lower the highest concentration in your dose-response curve. Ensure rapid mixing upon final dilution.
Poor mixing technique.Add the compound aliquot to the largest volume of liquid and mix immediately.
Assay medium components (e.g., high protein) are causing precipitation.Test solubility in a simplified buffer first. Consider using a co-solvent like PEG300, but this requires extensive validation.[8]
Inconsistent/Non-reproducible results. Incomplete dissolution of primary stock.Always visually confirm the stock is clear. Re-sonicate if any doubt.
Degradation of the compound.Prepare fresh working solutions from frozen stock for every experiment. Do not reuse aqueous dilutions.
Inaccurate pipetting of viscous DMSO.Use positive displacement pipettes or reverse pipetting technique for accurate handling of DMSO.
High background in vehicle control wells. DMSO cytotoxicity.Ensure the final DMSO concentration is non-toxic for your specific cell line (test with a DMSO-only dose-response curve) and is ≤0.1% if possible.

References

  • MDPI. Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. [Link]

  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro. [Link]

  • NIH National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]

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Application Notes and Protocols: Methyl 1-chloroisoquinoline-4-carboxylate as a Chemical Tool for Interrogating Prostanoid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl 1-chloroisoquinoline-4-carboxylate (hereafter referred to as 1-CIQME) as a chemical probe for the study of prostanoid signaling. Prostanoids are a class of lipid mediators that regulate a vast array of physiological and pathological processes, primarily through a family of G-protein-coupled receptors (GPCRs). The strategic use of small molecule modulators is essential for dissecting the complexity of these pathways. This guide details the known properties of 1-CIQME, presents a critical analysis of its reported mechanism of action, and provides detailed, self-validating protocols for its characterization and use in cell-based assays. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively employ 1-CIQME as a tool to advance our understanding of prostanoid biology.

The Prostanoid Signaling Cascade: A Complex Target for Chemical Intervention

Prostanoids, which include prostaglandins and thromboxanes, are potent lipid autacoids derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes.[1][2] These molecules are not stored but are synthesized and released on demand in response to various stimuli, acting locally to modulate cellular function.[3] Their biological effects are vast, encompassing inflammation, pain perception, platelet aggregation, and regulation of blood pressure.[1][4]

These effects are mediated by a family of nine distinct G-protein-coupled receptors (GPCRs): DP1, DP2, EP1, EP2, EP3, EP4, FP, IP, and TP.[5][6] Upon ligand binding, these receptors trigger intracellular signaling cascades by coupling to different heterotrimeric G proteins.[2] For instance:

  • DP1, EP2, EP4, and IP receptors typically couple to Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7]

  • EP1, FP, and TP receptors primarily couple to Gαq, activating phospholipase C, which results in the mobilization of intracellular calcium (Ca²⁺).[7]

  • DP2 and EP3 receptors often couple to Gαi, which inhibits adenylyl cyclase and reduces cAMP levels.[7]

The diversity of receptors and their downstream pathways necessitates the use of precise chemical tools to investigate the role of a specific receptor in a given biological context.[8][9] A selective antagonist can be invaluable for blocking a particular signaling node, thereby helping to elucidate its function.

Prostanoid Signaling Pathway cluster_0 Cell Membrane AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostanoids (PGE₂, PGD₂, etc.) COX->PGs Receptor Prostanoid Receptor (GPCR) PGs->Receptor G_Protein G-Protein (Gαs, Gαi, Gαq) Receptor->G_Protein Effector Effector (Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Second_Messenger Second Messengers (cAMP, Ca²⁺) Effector->Second_Messenger Cell_Response Cellular Response (Inflammation, etc.) Second_Messenger->Cell_Response Probe Methyl 1-chloroisoquinoline- 4-carboxylate (1-CIQME) Probe->COX Inhibition? (Requires Validation) Probe->Receptor Antagonism (Hypothesized)

Caption: Overview of the prostanoid signaling pathway and potential points of intervention for 1-CIQME.

Profile of the Chemical Tool: Methyl 1-chloroisoquinoline-4-carboxylate (1-CIQME)

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide range of pharmacological activities.[10][11][12] 1-CIQME is a synthetic isoquinoline derivative that has been identified as a modulator of the prostanoid pathway.

Physicochemical Properties
PropertyValueReference
CAS Number 37497-86-2[13][14]
Molecular Formula C₁₁H₈ClNO₂[13][14]
Molecular Weight 221.64 g/mol [13][14]
Appearance Solid (form may vary)N/A
Boiling Point ~344.9 °C[14]
XLogP3 2.67[14]
Reported Biological Activity and Scientific Considerations

1-CIQME is commercially described as a potent antagonist of the prostanoid receptor.[13] The same source suggests it inhibits chemotaxis and has an affinity for COX enzymes, with selectivity for COX-2.[13]

Expert Scientific Note: The dual activities of receptor antagonism and enzyme inhibition for a single small molecule are possible but require rigorous validation. These two mechanisms of action are fundamentally different:

  • Receptor Antagonism: The molecule physically blocks the prostanoid binding site on the GPCR, preventing activation by the natural ligand.

  • Enzyme Inhibition: The molecule binds to the COX enzyme, preventing the synthesis of prostanoids from arachidonic acid.

Experimental Design: Core Principles for Using 1-CIQME

Before embarking on detailed protocols, adherence to fundamental pharmacological principles is paramount.

  • Solubility and Stock Solutions: 1-CIQME is a hydrophobic molecule. A high-concentration stock solution should be prepared in an appropriate organic solvent (e.g., DMSO) and stored under desiccation at -20°C or -80°C. The final concentration of the solvent in the aqueous assay buffer must be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls.

  • Dose-Response Curves: The effect of 1-CIQME should always be assessed across a range of concentrations. This allows for the determination of key potency parameters like the half-maximal inhibitory concentration (IC₅₀) and ensures that observed effects are not artifacts of excessively high concentrations.

  • The Importance of Controls:

    • Vehicle Control: All experiments must include a control group treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve 1-CIQME.

    • Positive Control: To validate the assay system, a known agonist for the target prostanoid receptor should be used to elicit a robust response. A known antagonist can also be used as a positive control for inhibition.

    • Negative Control: Whenever possible, use a cell line that does not express the target receptor to confirm that the effects of 1-CIQME are on-target.

Core Protocols for Characterization and Application

The following protocols provide a framework for validating the mechanism of action of 1-CIQME and subsequently using it as a tool.

Protocol 4.1: In Vitro Target Validation - Radioligand Binding Assay

Objective: To determine if 1-CIQME competitively binds to a specific prostanoid receptor and to quantify its binding affinity (Kᵢ).

Principle of the Assay: This assay measures the ability of an unlabeled compound (1-CIQME) to displace a known high-affinity radiolabeled ligand from the target receptor. The amount of displaced radioligand is inversely proportional to the binding affinity of the test compound.

Competitive Binding Workflow cluster_0 Assay Preparation cluster_1 Incubation & Separation cluster_2 Detection & Analysis Membranes Prepare Membranes from cells expressing target receptor Incubate Incubate: Membranes + Radioligand + 1-CIQME (or vehicle) Membranes->Incubate Radioligand Prepare Radioligand (e.g., [³H]-PGE₂) Radioligand->Incubate Compound Prepare serial dilutions of 1-CIQME Compound->Incubate Filter Rapid Filtration (Separates bound from free radioligand) Incubate->Filter Scintillation Quantify bound radioactivity via Scintillation Counting Filter->Scintillation Analyze Plot % displacement vs. [1-CIQME] Calculate IC₅₀ and Kᵢ Scintillation->Analyze cAMP Assay Workflow cluster_0 Cell Treatment cluster_1 Detection cluster_2 Analysis Seed Seed cells expressing target receptor in a plate Pretreat Pre-incubate cells with serial dilutions of 1-CIQME Seed->Pretreat Stimulate Stimulate with a known agonist (e.g., PGE₂) Pretreat->Stimulate Lyse Lyse cells to release intracellular cAMP Stimulate->Lyse Detect Add HTRF detection reagents (Eu-cryptate Ab & d2-cAMP) Lyse->Detect Read Incubate and read plate on HTRF-compatible reader Detect->Read Analyze Calculate HTRF ratio Plot % inhibition vs. [1-CIQME] Determine functional IC₅₀ Read->Analyze

Caption: Experimental workflow for a cell-based HTRF cAMP assay.

Materials & Reagents:

  • HEK293 or CHO cells stably expressing the prostanoid receptor of interest (e.g., EP2 or EP4).

  • Cell culture medium and supplements.

  • Prostanoid agonist (e.g., PGE₂).

  • 1-CIQME.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Commercial HTRF cAMP assay kit.

  • Low-volume 384-well plates.

  • HTRF-compatible plate reader.

Step-by-Step Procedure:

  • Seed the cells into a 384-well plate and allow them to adhere overnight.

  • The next day, remove the culture medium.

  • Add stimulation buffer containing IBMX and serial dilutions of 1-CIQME (or vehicle control). Incubate for 15-30 minutes at room temperature.

  • Add the prostanoid agonist at a concentration that elicits ~80% of the maximal response (EC₈₀).

  • Incubate for a further 30 minutes at room temperature to allow for cAMP production.

  • Sequentially add the HTRF lysis buffer and detection reagents as per the kit manufacturer's instructions.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

  • Normalize the data, setting the response with agonist + vehicle as 0% inhibition and the basal (no agonist) response as 100% inhibition.

  • Plot the percent inhibition against the log concentration of 1-CIQME and fit the data to determine the functional IC₅₀ value.

Protocol 4.3: Specificity Profiling - Cell-Free COX Enzymatic Assay

Objective: To directly test the hypothesis that 1-CIQME inhibits COX enzyme activity. [13] Principle of the Assay: This assay uses a purified COX enzyme (COX-1 or COX-2) and measures its ability to convert arachidonic acid into prostaglandin H₂ (PGH₂), which is then detected colorimetrically. This cell-free format ensures that any observed inhibition is due to direct interaction with the enzyme, not an upstream or downstream cellular event.

Materials & Reagents:

  • Commercial COX inhibitor screening assay kit (contains purified enzyme, heme, arachidonic acid substrate, and detection reagents).

  • 1-CIQME.

  • Known selective COX inhibitor as a positive control (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • 96-well plate.

  • Spectrophotometric plate reader.

Step-by-Step Procedure:

  • Follow the manufacturer's protocol precisely. This typically involves:

  • Adding assay buffer, heme, and the purified COX enzyme to wells.

  • Adding various concentrations of 1-CIQME, the positive control inhibitor, or vehicle.

  • Incubating briefly to allow the compound to bind to the enzyme.

  • Initiating the enzymatic reaction by adding the arachidonic acid substrate.

  • Incubating for a short, defined period (e.g., 10 minutes) at 37°C.

  • Stopping the reaction and adding the colorimetric substrate that reacts with the PGH₂ produced.

  • Reading the absorbance at the specified wavelength.

Data Interpretation:

  • If 1-CIQME reduces the absorbance in a dose-dependent manner, it directly inhibits COX activity. An IC₅₀ can be calculated.

  • If 1-CIQME has no effect on absorbance, even at high concentrations, it is not a direct COX inhibitor under these conditions.

  • Causality: The results of this assay are critical. If 1-CIQME is a potent COX inhibitor, its effects in cellular assays (Protocol 4.2) are likely due to reduced prostanoid synthesis. If it is inactive here but potent in the functional assay, it strongly supports a mechanism of receptor antagonism.

Summary and Concluding Remarks

Methyl 1-chloroisoquinoline-4-carboxylate presents itself as a potential chemical tool for probing prostanoid signaling. However, its utility is entirely dependent on a rigorous and clear-eyed characterization of its mechanism of action. The reported dual activity as both a receptor antagonist and a COX enzyme inhibitor necessitates a systematic, multi-protocol approach to validation. [13] By first confirming target binding (Protocol 4.1), then assessing functional antagonism in a cellular context (Protocol 4.2), and critically, disambiguating this from enzyme inhibition in a cell-free system (Protocol 4.3), researchers can establish a high degree of confidence in their results. Only after this validation can 1-CIQME be reliably used to draw conclusions about the role of a specific prostanoid receptor in a biological system. This structured approach embodies the principles of scientific integrity and ensures that the chemical tools we use to illuminate biology are themselves well-understood.

References

  • Bergsbaken, T., & Brown, S. L. (2015). Studying G protein-coupled receptors: immunoblotting, immunoprecipitation, phosphorylation, surface labeling, and cross-linking protocols. Methods in Cell Biology, 127, 303-22.

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Gram-Scale Synthesis of Methyl 1-Chloroisoquinoline-4-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1] Specifically, functionalized 1-chloroisoquinolines serve as versatile intermediates in medicinal chemistry, enabling further molecular elaboration through nucleophilic substitution reactions. Methyl 1-chloroisoquinoline-4-carboxylate is a key building block for the synthesis of various therapeutic agents, including kinase inhibitors and anti-inflammatory compounds. This application note provides a detailed, two-step synthetic route for the gram-scale production of methyl 1-chloroisoquinoline-4-carboxylate, commencing from readily available starting materials. The protocols described herein are designed to be robust and scalable, offering researchers and drug development professionals a reliable method for accessing this important synthetic intermediate.

Synthetic Strategy Overview

The presented synthesis is a two-stage process. The first part details the construction of the isoquinoline core to yield Methyl 1-hydroxyisoquinoline-4-carboxylate. This is followed by a chlorination step to afford the final product, Methyl 1-chloroisoquinoline-4-carboxylate.

Synthetic_Route Homophthalic_Anhydride Homophthalic Anhydride Intermediate_A Methyl 1-hydroxyisoquinoline-4-carboxylate Homophthalic_Anhydride->Intermediate_A  Step 1: Ring Formation Methyl_Isocyanoacetate Methyl Isocyanoacetate Methyl_Isocyanoacetate->Intermediate_A Final_Product Methyl 1-chloroisoquinoline-4-carboxylate Intermediate_A->Final_Product  Step 2: Chlorination POCl3 Phosphorus Oxychloride (POCl3) POCl3->Final_Product

Caption: Overall synthetic workflow for Methyl 1-chloroisoquinoline-4-carboxylate.

Part 1: Synthesis of Methyl 1-hydroxyisoquinoline-4-carboxylate

This initial step focuses on the construction of the isoquinoline ring system to form the key intermediate, Methyl 1-hydroxyisoquinoline-4-carboxylate. This compound exists in tautomeric equilibrium with Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate. The presented protocol is adapted from established methods for the synthesis of related isoquinoline systems.[2]

Reaction Scheme: Step 1

Step_1 cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A Homophthalic Anhydride C 1. Base (e.g., DBU) 2. Toluene, Reflux A->C B Methyl Isocyanoacetate B->C D Methyl 1-hydroxyisoquinoline-4-carboxylate C->D

Caption: Synthesis of the key intermediate, Methyl 1-hydroxyisoquinoline-4-carboxylate.

Experimental Protocol: Step 1

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet.

  • Heating mantle.

  • Standard laboratory glassware.

  • Rotary evaporator.

Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equiv.
Homophthalic Anhydride162.1416.20.101.0
Methyl Isocyanoacetate99.0910.90.111.1
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)152.2416.70.111.1
Toluene-200 mL--
Ethyl Acetate-As needed--
Hexanes-As needed--

Procedure:

  • To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add homophthalic anhydride (16.2 g, 0.10 mol) and toluene (200 mL).

  • Stir the suspension and add methyl isocyanoacetate (10.9 g, 0.11 mol) followed by the dropwise addition of DBU (16.7 g, 0.11 mol) over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford methyl 1-hydroxyisoquinoline-4-carboxylate as a solid.

Expected Yield: 70-80%

Justification of Experimental Choices:

  • DBU as a Base: DBU is a non-nucleophilic base that effectively promotes the initial condensation reaction between homophthalic anhydride and methyl isocyanoacetate.

  • Toluene as Solvent: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at a temperature sufficient to drive the reaction to completion.

  • Nitrogen Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

Part 2: Chlorination to Methyl 1-chloroisoquinoline-4-carboxylate

The second and final step involves the conversion of the hydroxyl group at the C1 position of the isoquinoline ring to a chloro group using a standard chlorinating agent. This reaction is a crucial transformation for activating the C1 position for subsequent nucleophilic substitution reactions.

Reaction Scheme: Step 2

Step_2 cluster_reactant Reactant cluster_reagents Reagents & Conditions cluster_product Product A Methyl 1-hydroxyisoquinoline-4-carboxylate B POCl3, Reflux A->B C Methyl 1-chloroisoquinoline-4-carboxylate B->C

Caption: Chlorination of the intermediate to yield the final product.

Experimental Protocol: Step 2

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas outlet connected to a trap (for HCl and excess POCl3 fumes).

  • Heating mantle.

  • Standard laboratory glassware.

  • Rotary evaporator.

Reagents:

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Equiv.
Methyl 1-hydroxyisoquinoline-4-carboxylate203.1910.20.051.0
Phosphorus Oxychloride (POCl3)153.3346.0 (30 mL)0.306.0
Dichloromethane (DCM)-As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • In a dry 250 mL three-neck round-bottom flask, place methyl 1-hydroxyisoquinoline-4-carboxylate (10.2 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (30 mL, 0.30 mol) to the flask. Caution: POCl3 is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker within a fume hood. This will quench the excess POCl3.

  • Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure methyl 1-chloroisoquinoline-4-carboxylate.

Expected Yield: 85-95%

Justification of Experimental Choices:

  • Phosphorus Oxychloride (POCl3): POCl3 is a powerful and commonly used reagent for the deoxychlorination of hydroxyl groups on heterocyclic rings.[3][4][5] It effectively converts the isoquinolin-1-one tautomer to the 1-chloro derivative.

  • Excess POCl3: A significant excess of POCl3 is used to ensure the reaction goes to completion and to serve as the reaction solvent.

  • Aqueous Workup: The quenching with ice and subsequent neutralization are critical for safely destroying the excess POCl3 and isolating the product.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the gram-scale production of methyl 1-chloroisoquinoline-4-carboxylate. By following these protocols, researchers in the fields of medicinal chemistry and drug development can efficiently access this valuable synthetic intermediate for the development of novel therapeutic agents.

References

  • Bilenko, V. A., et al. (2022).
  • Patel, D., et al. (2023). Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid.
  • Various Authors. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.
  • Google Patents. (2021).
  • Various Authors. (2025). A Convenient Method for the Preparation of 4Hydroxy2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives.
  • Organic Chemistry Portal. Isoquinoline synthesis.
  • Organic Letters. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy.
  • ChemicalBook. 1-Chloroisoquinoline synthesis.
  • Organic Syntheses. 1-methylisoquinoline.
  • MySkinRecipes.
  • The Journal of Organic Chemistry. (2024). Ahead of Print.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • Malykhina, R. S., & Sukhorukov, A. Y. (2021). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. RSC Advances.
  • ResearchGate. (2025).
  • Sigma-Aldrich. 1-Chloroisoquinoline 95 19493-44-8.
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  • Thermo Fisher Scientific. 1-Chloroisoquinoline, 95%.
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  • American Chemical Society. (2026).
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Application Note: Utilizing Methyl 1-chloroisoquinoline-4-carboxylate in High-Throughput Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Methyl 1-chloroisoquinoline-4-carboxylate in competitive binding assays. As a compound with known bioactivity, including antagonism of prostanoid receptors and selective inhibition of Cyclooxygenase-2 (COX-2), it serves as an excellent candidate for establishing robust screening platforms.[1][2] This guide outlines the fundamental principles of competitive binding, offers detailed protocols for assay development using Fluorescence Polarization (FP), and provides a framework for data analysis and interpretation. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and the generation of high-quality, reliable data for drug discovery programs.

Introduction: The Scientific Rationale

1.1. Methyl 1-chloroisoquinoline-4-carboxylate: A Profile

Methyl 1-chloroisoquinoline-4-carboxylate (C₁₁H₈ClNO₂, MW: 221.64 g/mol ) is a heterocyclic compound belonging to the isoquinoline class.[1][3] Preclinical data suggest its potential as a selective inhibitor of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various proliferative diseases.[1][2] Its mechanism is believed to involve competitive binding at the active site, preventing the binding of the natural substrate. This characteristic makes it an ideal unlabeled competitor or "test ligand" for developing and validating binding assays aimed at discovering novel modulators of its target protein.

1.2. The Principle of Competitive Binding Assays

Competitive binding assays are a cornerstone of drug discovery, providing a quantitative measure of a test compound's affinity for a specific biological target.[4][5] The assay relies on the competition between a labeled ligand (the "tracer," with a known affinity) and an unlabeled test compound (e.g., Methyl 1-chloroisoquinoline-4-carboxylate) for a limited number of receptor binding sites.[6][7] The displacement of the tracer by the test compound is measured, and the concentration of the test compound that displaces 50% of the bound tracer is defined as its IC₅₀ (Inhibitory Concentration 50%). This IC₅₀ value is a measure of the compound's potency and can be used to calculate the inhibition constant (Ki), which reflects the true binding affinity.[8][9]

This application note will focus on a Fluorescence Polarization (FP) based assay, a homogeneous technique well-suited for high-throughput screening (HTS).[10][11] FP assays measure the change in the tumbling rate of a fluorescently labeled tracer upon binding to a larger protein partner.[12][13] In a competitive format, as the unlabeled test compound displaces the fluorescent tracer, the tracer tumbles more rapidly, resulting in a decrease in the measured fluorescence polarization.[14]

Assay Development and Validation: A Self-Validating System

The trustworthiness of any binding assay hinges on rigorous development and validation.[15][16] The following sections detail the critical steps to establish a robust competitive binding assay using Methyl 1-chloroisoquinoline-4-carboxylate as a reference compound. For this guide, we will use human recombinant COX-2 as the target protein and a fictional, commercially available fluorescently-labeled COX-2 inhibitor, "COX-2 Red Tracer," as the labeled ligand.

2.1. Critical Parameter Determination

Before initiating competitive assays, the optimal concentrations of the target protein and the fluorescent tracer must be determined.

  • Tracer Concentration: The ideal tracer concentration is typically at or below its dissociation constant (Kd) for the target protein. This ensures that the assay is sensitive to competition.[17] A saturation binding experiment should be performed by titrating the tracer against a fixed concentration of the target protein to determine the Kd.

  • Target Protein Concentration: The concentration of the target protein should be chosen to yield a sufficient signal window (the difference in FP signal between the bound and free tracer) while minimizing protein consumption.[13] A good starting point is a concentration that results in approximately 50-80% of the tracer being bound.

2.2. Assay Validation Checklist

A properly validated assay ensures that the results are accurate and reproducible.[18][19] Key validation parameters include:

  • Specificity: The binding of the tracer should be specific to the target. This is confirmed by demonstrating that a high concentration of a known, unlabeled ligand can displace the tracer, while a structurally unrelated compound does not.[18]

  • Signal Window: A sufficiently large and stable difference between the maximum (bound tracer) and minimum (free tracer) FP signal is crucial for a robust assay. An assay window with a change of at least 100 millipolarization (mP) units is generally considered good.[13]

  • Z'-factor: This statistical parameter is used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening.

Experimental Protocol: FP Competitive Binding Assay

This protocol provides a step-by-step methodology for performing a competitive binding assay in a 384-well plate format to determine the IC₅₀ of Methyl 1-chloroisoquinoline-4-carboxylate against COX-2.

3.1. Materials and Reagents

  • Target Protein: Human Recombinant COX-2

  • Labeled Ligand: "COX-2 Red Tracer" (Fluorescently-labeled inhibitor)

  • Test Compound: Methyl 1-chloroisoquinoline-4-carboxylate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.01% (v/v) Tween-20

  • Control Compound: A known non-binding compound

  • Assay Plates: Black, low-volume 384-well non-binding surface plates[20]

  • Instrumentation: A plate reader capable of measuring fluorescence polarization.

3.2. Step-by-Step Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Methyl 1-chloroisoquinoline-4-carboxylate in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient (e.g., 11-point, 3-fold serial dilution). The final concentrations in the assay will be significantly lower.

  • Reagent Preparation:

    • Dilute the COX-2 protein to the pre-determined optimal concentration (e.g., 2X final concentration) in Assay Buffer.

    • Dilute the "COX-2 Red Tracer" to its pre-determined optimal concentration (e.g., 2X final concentration, at its Kd) in Assay Buffer.

  • Assay Plate Setup (20 µL final volume):

    • Add 0.2 µL of the serially diluted Methyl 1-chloroisoquinoline-4-carboxylate or control compounds (in DMSO) to the appropriate wells. For control wells, add 0.2 µL of DMSO.

    • Maximum Binding Control (High Signal): Add 10 µL of Assay Buffer and 10 µL of the 2X "COX-2 Red Tracer"/2X COX-2 protein mixture.

    • Minimum Binding Control (Low Signal): Add 10 µL of Assay Buffer containing a high concentration of a known unlabeled COX-2 inhibitor and 10 µL of the 2X "COX-2 Red Tracer"/2X COX-2 protein mixture.

    • Test Compound Wells: Add 10 µL of the 2X COX-2 protein solution. Then, add 10 µL of the 2X "COX-2 Red Tracer" solution.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium, which should be determined during assay development.[5][15]

  • Detection:

    • Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the "COX-2 Red Tracer".

Data Analysis and Interpretation

4.1. Calculating IC₅₀

The raw FP data (in mP units) is first converted to percent inhibition using the high and low signal controls:

% Inhibition = 100 * (High Signal - Sample Signal) / (High Signal - Low Signal)

The percent inhibition is then plotted against the logarithm of the test compound concentration. A non-linear regression analysis using a four-parameter logistic model is applied to fit the data and determine the IC₅₀ value.[21]

4.2. Hypothetical Data Presentation

The following table summarizes hypothetical data for Methyl 1-chloroisoquinoline-4-carboxylate in the described FP assay.

Concentration (nM)log[Concentration]Avg. mP Signal% Inhibition
100004.0012596.7
33333.5213192.7
11113.0514881.3
3702.5718556.7
1232.0924020.0
411.61281-7.3
13.71.14295-16.7
4.60.66301-20.7
1.50.18303-22.0
0.5-0.30302-21.3
0-300 (High Signal)0.0
Control-120 (Low Signal)100.0
Calculated IC₅₀ ~450 nM

4.3. Conversion of IC₅₀ to Ki

The IC₅₀ value is dependent on assay conditions, particularly the concentration of the labeled ligand. To determine the intrinsic binding affinity (Ki), the Cheng-Prusoff equation is used for competitive inhibitors:[8]

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the labeled ligand ("COX-2 Red Tracer").

  • Kd is the dissociation constant of the labeled ligand for the target protein.

Using an online converter or this formula provides a standardized value for comparing affinities across different experiments and labs.[9][22]

Visualizations: Workflows and Principles

5.1. Experimental Workflow Diagram

Competitive_FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Acquisition & Analysis Compound_Prep 1. Prepare Serial Dilution of Methyl 1-chloroisoquinoline- 4-carboxylate Dispense 3. Dispense Compound/ DMSO to Plate Compound_Prep->Dispense Reagent_Prep 2. Prepare 2X Solutions (COX-2 Protein & Tracer) Add_Reagents 4. Add Protein & Tracer Solutions Reagent_Prep->Add_Reagents Incubate 5. Incubate to Equilibrium Add_Reagents->Incubate Read_Plate 6. Read Fluorescence Polarization Incubate->Read_Plate Calc_IC50 7. Calculate % Inhibition & Determine IC50 Read_Plate->Calc_IC50 Calc_Ki 8. Convert IC50 to Ki (Cheng-Prusoff) Calc_IC50->Calc_Ki

Caption: Workflow for the FP-based competitive binding assay.

5.2. Principle of Competitive Binding Diagram

Competitive_Binding_Principle cluster_no_inhibitor No Competitor cluster_with_inhibitor With Competitor Receptor1 Receptor BoundComplex1 Receptor-Tracer Complex (High Polarization) Receptor1->BoundComplex1 + Tracer Tracer1 Fluorescent Tracer FreeTracer Free Tracer (Low Polarization) Tracer1_in_Complex Tracer Receptor2 Receptor BoundComplex2 Receptor-Competitor Complex Receptor2->BoundComplex2 + Competitor Tracer2 Fluorescent Tracer Competitor Methyl 1-chloroisoquinoline- 4-carboxylate

Caption: Principle of competitive displacement in an FP assay.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate provides a valuable tool for establishing and validating competitive binding assays for targets such as COX-2. The Fluorescence Polarization methodology detailed in this guide offers a robust, high-throughput, and non-radioactive alternative for screening compound libraries.[11][23] By adhering to the principles of rigorous assay validation and systematic data analysis, researchers can generate high-quality, reproducible data, thereby accelerating the identification and characterization of novel therapeutic candidates.[21][24][25]

References

  • Cheng Y., Prusoff W.H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol 22:3099-108. [Link]

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  • Andersen, M. H., et al. (2003). Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery. Biochemistry, 42(5), 1845–1855. [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

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  • VanderLinden, R. T., et al. (2018). A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13. Biochemistry, 57(22), 3101–3110. [Link]

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  • Nishito, Y., et al. (2025). A FRET-based competitive binding assay using coumestrol and the ligand-binding domain of human estrogen receptor alpha tagged with mTurquoise2 efficiently expressed in E. coli with ethanol. Protein Expression and Purification, 229, 106667. [Link]

  • Limbird, L. E. (1991). Radioligand binding methods: practical guide and tips. The American journal of physiology, 261(4 Pt 1), F525–F533. [Link]

  • Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic acids research, 37(Web Server issue), W441–W445. [Link]

  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Meuwissen, J. A., & Heirwegh, K. P. (1970). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. Biochemical Journal, 120(1), 1–8. [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]

  • Ekins, R., & Newman, B. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 813–819. [Link]

  • Selcia. FKBP TR-FRET Competitive Binding Assay. [Link]

  • Wegner, C. D., et al. (2003). Competitive binding assay using fluorescence resonance energy transfer for the identification of calmodulin antagonists. Analytical biochemistry, 321(2), 226–235. [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Hulme, E. C. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

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  • Hernandez, O., et al. (2011). Validation of a Flow Cytometry Based Binding Assay for Evaluation of Monoclonal Antibody Recognizing EGF Receptor. Biologicals, 39(3), 153–158. [Link]

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Application Notes and Protocols for Cell-Based Assay Development Using Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Methyl 1-chloroisoquinoline-4-carboxylate

Methyl 1-chloroisoquinoline-4-carboxylate is a potent synthetic compound with significant therapeutic promise, primarily recognized as a selective antagonist of the prostanoid receptors and an inhibitor of cyclooxygenase-2 (COX-2).[1] These dual activities position it as a compelling candidate for the development of novel anti-inflammatory and analgesic drugs. The isoquinoline scaffold, a recurring motif in pharmacologically active compounds, further underscores its potential for diverse biological activities, including anticancer and antimicrobial effects.[2][3][4]

This comprehensive guide provides detailed application notes and robust protocols for the development of cell-based assays to characterize the biological activity of Methyl 1-chloroisoquinoline-4-carboxylate. As a Senior Application Scientist, the following methodologies are presented with an emphasis on scientific integrity, experimental causality, and self-validating systems. These protocols are designed for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy and potency of this compound and its derivatives.

Core Concepts: Targeting Inflammation and Prostaglandin Signaling

The primary mechanisms of action for Methyl 1-chloroisoquinoline-4-carboxylate revolve around the modulation of the prostaglandin signaling pathway. This pathway is central to the inflammatory response.

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that is upregulated during inflammation and in various cancers.[5][6][7] It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).[6] By inhibiting COX-2, Methyl 1-chloroisoquinoline-4-carboxylate is expected to reduce the production of these inflammatory mediators.

Prostanoid Receptor Antagonism: Prostanoids exert their biological effects by binding to a family of G-protein coupled receptors (GPCRs), including DP, EP, FP, IP, and TP receptors.[8][9][10][11][12] These receptors are involved in a wide array of physiological and pathological processes.[1][8][13] As a prostanoid receptor antagonist, Methyl 1-chloroisoquinoline-4-carboxylate can block the signaling cascades initiated by the binding of prostaglandins to their receptors, thereby mitigating the inflammatory response. While the specific prostanoid receptor subtype targeted by this compound is not definitively established in publicly available literature, isoquinoline derivatives have been shown to act as antagonists for various prostanoid receptors, such as the CRTH2 (DP2) receptor.[14]

Signaling Pathway Overview

Prostaglandin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate Prostanoid_Receptor Prostanoid Receptor (GPCR) Signaling_Cascade Downstream Signaling (e.g., cAMP, Ca2+) Prostanoid_Receptor->Signaling_Cascade PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces PGE2->Prostanoid_Receptor Activates Inflammation Inflammation Signaling_Cascade->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->COX2 Induces Expression MC4C Methyl 1-chloroisoquinoline-4-carboxylate MC4C->Prostanoid_Receptor Antagonizes MC4C->COX2 Inhibits

Caption: Prostaglandin signaling pathway and points of intervention for Methyl 1-chloroisoquinoline-4-carboxylate.

Part 1: COX-2 Inhibition Assay - Prostaglandin E2 (PGE2) Release

This assay quantifies the inhibitory effect of Methyl 1-chloroisoquinoline-4-carboxylate on COX-2 activity by measuring the amount of PGE2 released from stimulated cells.

Recommended Cell Lines
  • HT-29 (Human Colorectal Adenocarcinoma): Known to express high levels of COX-2, making it a suitable model for studying COX-2 inhibitors.[13][15]

  • MDA-MB-231 (Human Breast Adenocarcinoma): Another cell line with well-documented COX-2 expression.

  • RAW 264.7 (Murine Macrophage): A commonly used cell line for inflammation studies that can be stimulated to produce high levels of PGE2.

Experimental Workflow

PGE2_Release_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate (e.g., HT-29) Start->Cell_Seeding Incubation1 Incubate overnight to allow attachment Cell_Seeding->Incubation1 Pre_treatment Pre-treat with various concentrations of Methyl 1-chloroisoquinoline-4-carboxylate Incubation1->Pre_treatment Stimulation Stimulate with an inflammatory agent (e.g., LPS or IL-1β) Pre_treatment->Stimulation Incubation2 Incubate to allow for PGE2 production Stimulation->Incubation2 Supernatant_Collection Collect cell culture supernatant Incubation2->Supernatant_Collection PGE2_Quantification Quantify PGE2 concentration using a competitive ELISA kit Supernatant_Collection->PGE2_Quantification Data_Analysis Analyze data to determine IC50 value PGE2_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the PGE2 release assay to determine COX-2 inhibitory activity.

Detailed Protocol

Materials:

  • HT-29 cells (or other suitable cell line)

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β)

  • Methyl 1-chloroisoquinoline-4-carboxylate

  • Celecoxib (positive control)[13][16]

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Prostaglandin E2 ELISA Kit[5][8][9][17][18]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Pre-treatment: Carefully remove the culture medium from the cells and replace it with 90 µL of serum-free medium containing the various concentrations of Methyl 1-chloroisoquinoline-4-carboxylate, celecoxib, or vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 1 hour at 37°C.

  • Stimulation: Add 10 µL of a 10x concentrated solution of LPS (final concentration 1 µg/mL) or IL-1β (final concentration 10 ng/mL) to each well to induce COX-2 expression and PGE2 production. For unstimulated controls, add 10 µL of serum-free medium.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.

  • PGE2 Quantification: Quantify the PGE2 concentration in the collected supernatants using a competitive ELISA kit according to the manufacturer's instructions.[5][8][9][17][18]

Part 2: Prostanoid Receptor Antagonism Assay - Calcium Mobilization

This assay determines the ability of Methyl 1-chloroisoquinoline-4-carboxylate to antagonize a specific prostanoid receptor subtype by measuring its effect on agonist-induced intracellular calcium mobilization. Many prostanoid receptors, such as EP1, FP, and TP, couple to Gq proteins, leading to an increase in intracellular calcium upon activation.

Recommended Cell Lines
  • HEK293 or CHO-K1 cells stably expressing a specific prostanoid receptor subtype (e.g., EP1, FP, or TP): The choice of cell line will depend on the specific receptor subtype being investigated. As the precise target of Methyl 1-chloroisoquinoline-4-carboxylate is not specified, screening against a panel of prostanoid receptor-expressing cell lines is recommended. For this protocol, we will use a generic Gq-coupled receptor-expressing cell line as an example.

Experimental Workflow

Calcium_Mobilization_Assay_Workflow Start Start Cell_Seeding Seed receptor-expressing cells in a black-walled, clear-bottom 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate for dye uptake Dye_Loading->Incubation2 Compound_Addition Add various concentrations of Methyl 1-chloroisoquinoline-4-carboxylate Incubation2->Compound_Addition Agonist_Injection Inject a specific prostanoid receptor agonist (e.g., PGE2) Compound_Addition->Agonist_Injection Fluorescence_Measurement Measure the change in fluorescence intensity over time using a fluorescence plate reader Agonist_Injection->Fluorescence_Measurement Data_Analysis Analyze data to determine the antagonist potency (IC50) Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the calcium mobilization assay to determine prostanoid receptor antagonist activity.

Detailed Protocol

Materials:

  • HEK293 cells stably expressing a Gq-coupled prostanoid receptor

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Prostanoid receptor agonist (e.g., PGE2 for EP1, PGF2α for FP)

  • Methyl 1-chloroisoquinoline-4-carboxylate

  • Known antagonist for the specific receptor (positive control)

  • Fluo-4 AM or other calcium-sensitive dye

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the receptor-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. If required for the cell line, add probenecid (e.g., 2.5 mM).

  • Remove the culture medium and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound and Agonist Plate Preparation: In a separate 96-well plate, prepare 2x concentrated solutions of Methyl 1-chloroisoquinoline-4-carboxylate and the positive control antagonist. In another plate, prepare a 2x concentrated solution of the prostanoid receptor agonist at its EC80 concentration (previously determined).

  • Assay Execution: a. Place the cell plate in the fluorescence plate reader. b. Program the instrument to first add the antagonist solutions, incubate for a specified time (e.g., 15-30 minutes), and then inject the agonist solution. c. Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) before and after the addition of the agonist.

Part 3: Cytotoxicity Assessment

It is crucial to determine if the observed effects of Methyl 1-chloroisoquinoline-4-carboxylate are due to its specific pharmacological activity or a result of general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability.[10][19][20][21]

Detailed Protocol

Materials:

  • The same cell line used for the primary functional assay (e.g., HT-29)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat the cells with the same concentrations of Methyl 1-chloroisoquinoline-4-carboxylate as used in the functional assays. Incubate for the same duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Data Analysis and Interpretation

For both the PGE2 release and calcium mobilization assays, the data should be analyzed to determine the half-maximal inhibitory concentration (IC50).

  • Data Normalization: Normalize the data by setting the response in the absence of the compound (agonist-stimulated for the calcium assay, stimulated for the PGE2 assay) as 100% and the response of the unstimulated or vehicle control as 0%.[22][23][24]

  • Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism).[22][25]

  • IC50 Determination: The IC50 is the concentration of the compound that produces a 50% inhibition of the response. This value is derived from the fitted curve.

Data Presentation:

CompoundAssayCell LineIC50 (µM) [Predicted/Example]
Methyl 1-chloroisoquinoline-4-carboxylatePGE2 ReleaseHT-29To be determined
Celecoxib (Positive Control)PGE2 ReleaseHT-29~25
Methyl 1-chloroisoquinoline-4-carboxylateCalcium MobilizationHEK293-EP1To be determined
Known EP1 Antagonist (Positive Control)Calcium MobilizationHEK293-EP1Known Value
Methyl 1-chloroisoquinoline-4-carboxylateMTT (Cytotoxicity)HT-29>100 (ideal)

Trustworthiness and Self-Validation

To ensure the reliability of the results, each assay should include appropriate controls:

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO).

  • Positive Control: A known inhibitor or antagonist to validate the assay's ability to detect the expected biological activity.

  • Negative/Unstimulated Control: To establish the baseline response.

Furthermore, it is essential to confirm that the observed inhibitory effects occur at concentrations that are not cytotoxic. The IC50 value from the functional assays should be significantly lower than the concentration that causes a 50% reduction in cell viability (CC50).

Off-Target Considerations

Isoquinoline derivatives have been reported to interact with a variety of biological targets.[2][3][4] Therefore, it is advisable to perform broader off-target screening to assess the selectivity of Methyl 1-chloroisoquinoline-4-carboxylate. This can be done through commercially available services that screen compounds against a panel of receptors, kinases, and enzymes. Understanding the off-target profile is crucial for interpreting the primary assay results and for the future development of the compound.

References

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  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappaB activation. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 480, 243-268.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • GraphPad. (n.d.). Pros and cons of normalizing the data. Retrieved from [Link]

  • ResearchGate. (2022). IC50 and Percent Inhibition by GraphPad Prism 8. Retrieved from [Link]

  • St-Germain, M. E., Gagnon, S., & Flesch, Z. (2002). Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward. Journal of Pharmacology and Experimental Therapeutics, 303(3), 907-913.
  • ResearchGate. (2023). Do I have to normalize my data to calculate IC50 using Graphpad prism?. Retrieved from [Link]

  • GraphPad. (n.d.). Fitting the absolute IC50. Retrieved from [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

  • Chen, C., & Bazan, N. G. (2005). Lipid signaling in viral-induced and other inflammatory brain diseases. Journal of neurochemistry, 94(5), 1163-1175.
  • Hartert, K. (2023, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • Vandamme, J., & Landuyt, B. (2016). A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators. Journal of Visualized Experiments, (111), 53973.
  • Jane, L. (2011, August 17). Drawing Flow Diagrams with GraphViz. LornaJane. [Link]

  • Vandamme, J., Peeters, M., & Landuyt, B. (2014). A kinetic fluorescence-based Ca2+ mobilization assay to identify G protein-coupled receptor agonists, antagonists, and allosteric modulators. Journal of visualized experiments: JoVE, (91), e51839.
  • ResearchGate. (n.d.). Celecoxib triggered ER stress in HT29 cells, and protection of cells.... Retrieved from [Link]

  • von Rabenau, C. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]

  • Sketchviz. (n.d.). A beginner-friendly Graphviz tutorial, with interactive examples. Retrieved from [Link]

  • Waskewich, C., Blumenthal, R. D., Li, H., Stein, R., Goldenberg, D. M., & Burton, J. (2002). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. Cancer Research, 62(7), 2029-2033.
  • Gallicchio, M., Rosa, A., & Capasso, F. (2009). Celecoxib modulates adhesion of HT29 colon cancer cells to vascular endothelial cells by inhibiting ICAM-1 and VCAM-1 expression. British journal of pharmacology, 157(5), 796-803.
  • ResearchGate. (n.d.). Effect of celecoxib on induction of apoptosis. HT-29 and SW-480 cells.... Retrieved from [Link]

  • Nishikawa-Shimono, R., Sekiguchi, Y., Kawamura, M., Wakasugi, D., Kawanishi, M., Watanabe, K., ... & Takayama, T. (2014). Isoquinoline derivatives as potent, selective, and orally active CRTH2 antagonists. Chemical & pharmaceutical bulletin, 62(6), 528-537.
  • Graphviz. (n.d.). DOT Language. Retrieved from [Link]

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  • Tsuboi, K., Sugimoto, Y., & Ichikawa, A. (2002). Prostanoid receptor subtypes.
  • Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid receptors: subtypes and signaling. Annual review of pharmacology and toxicology, 41(1), 661-690.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). A new class of selective cyclooxygenase-2 inhibitors: 4-carboxyl quinoline derivatives. Bioorganic & medicinal chemistry letters, 10(13), 1475-1478.
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The Versatile Role of Methyl 1-chloroisoquinoline-4-carboxylate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The isoquinoline core is a ubiquitous structural motif in a vast array of natural products and synthetic bioactive molecules. Its presence in pharmaceuticals, agrochemicals, and functional materials underscores its significance as a "privileged scaffold." Within this class of compounds, Methyl 1-chloroisoquinoline-4-carboxylate emerges as a highly versatile and valuable starting material for organic chemists, particularly those engaged in drug discovery and development. The strategic placement of a reactive chlorine atom at the C1 position and a methyl ester at the C4 position allows for sequential and regioselective functionalization, providing a robust platform for the synthesis of diverse and complex molecular architectures.

This technical guide provides an in-depth exploration of the synthetic utility of Methyl 1-chloroisoquinoline-4-carboxylate. We will delve into its preparation and, most importantly, detail its application in cornerstone cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices will be elucidated, and detailed, field-proven protocols will be presented to empower researchers to effectively utilize this powerful building block in their synthetic endeavors.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValue
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol
CAS Number 37497-86-2[1]
Appearance Solid
Boiling Point ~344.9 °C
Density ~1.33 g/cm³

Handling and Storage: Methyl 1-chloroisoquinoline-4-carboxylate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials.

Synthesis of Methyl 1-chloroisoquinoline-4-carboxylate: A Plausible Synthetic Route

While a direct, detailed synthesis protocol for Methyl 1-chloroisoquinoline-4-carboxylate is not extensively documented in readily available literature, a reliable synthetic pathway can be extrapolated from established methodologies for analogous isoquinoline systems. A common and effective approach involves the construction of the isoquinoline core followed by chlorination and esterification. A plausible retro-synthetic analysis is depicted below.

G cluster_0 Retrosynthetic Analysis target Methyl 1-chloroisoquinoline-4-carboxylate intermediate1 1-Chloroisoquinoline-4-carboxylic acid target->intermediate1 Esterification intermediate2 1-Hydroxyisoquinoline-4-carboxylic acid intermediate1->intermediate2 Chlorination (e.g., POCl₃) starting_material Homophthalic acid and N,N-Dimethylformamide dimethyl acetal intermediate2->starting_material Cyclization

Caption: Retrosynthetic pathway for Methyl 1-chloroisoquinoline-4-carboxylate.

Protocol 1: Synthesis of Methyl 1-chloroisoquinoline-4-carboxylate

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-Hydroxyisoquinoline-4-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser, combine homophthalic acid (1 equivalent) and N,N-dimethylformamide dimethyl acetal (2.5 equivalents).

  • Heat the reaction mixture at 120-130 °C for 2-3 hours.

  • Cool the mixture to room temperature and add ethanol.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 1-hydroxyisoquinoline-4-carboxylic acid.

Step 2: Synthesis of 1-Chloroisoquinoline-4-carboxylic acid

  • To a flask containing 1-hydroxyisoquinoline-4-carboxylic acid (1 equivalent), carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) at 0 °C.

  • Slowly warm the mixture to reflux and heat for 4-6 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Adjust the pH to ~8-9 with a suitable base (e.g., sodium carbonate solution).

  • Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 1-chloroisoquinoline-4-carboxylic acid.

Step 3: Esterification to Methyl 1-chloroisoquinoline-4-carboxylate

  • Suspend 1-chloroisoquinoline-4-carboxylic acid (1 equivalent) in methanol.

  • Cool the suspension to 0 °C and add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure Methyl 1-chloroisoquinoline-4-carboxylate.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The C1-chloro substituent of Methyl 1-chloroisoquinoline-4-carboxylate serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures.[2][3] The reaction of Methyl 1-chloroisoquinoline-4-carboxylate with various boronic acids or esters provides access to a wide range of C1-arylated or C1-vinylated isoquinolines.

G cluster_1 Suzuki-Miyaura Coupling Workflow start Methyl 1-chloroisoquinoline-4-carboxylate + Arylboronic Acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) start->catalyst reaction Reaction Mixture (Solvent: e.g., Toluene/Water) catalyst->reaction workup Aqueous Workup & Extraction reaction->workup Heat purification Column Chromatography workup->purification product 1-Aryl-isoquinoline-4-carboxylic acid methyl ester purification->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 1-chloroisoquinoline-4-carboxylate

This protocol provides a general starting point for the Suzuki-Miyaura coupling.

Materials:

  • Methyl 1-chloroisoquinoline-4-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 1-chloroisoquinoline-4-carboxylate (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-isoquinoline-4-carboxylic acid methyl ester.

Causality and Insights: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a stronger base (e.g., K₃PO₄) may be necessary to facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][4]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynylated isoquinolines.[5][6] These products are important intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.

Protocol 3: Sonogashira Coupling of Methyl 1-chloroisoquinoline-4-carboxylate

A general protocol for the copper-catalyzed Sonogashira coupling is provided below.

Materials:

  • Methyl 1-chloroisoquinoline-4-carboxylate

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Methyl 1-chloroisoquinoline-4-carboxylate (1 equivalent), the palladium catalyst (2 mol%), and CuI (4 mol%).

  • Add the anhydrous, degassed solvent to form a ~0.1 M solution.

  • Add the amine base followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of NH₄Cl and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination, while the copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. Copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[7][8][9] This reaction allows for the coupling of Methyl 1-chloroisoquinoline-4-carboxylate with a wide variety of primary and secondary amines.

G cluster_2 Buchwald-Hartwig Amination reactants Methyl 1-chloroisoquinoline-4-carboxylate + Amine (R¹R²NH) conditions Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) + Base (e.g., NaOtBu) reactants->conditions product Methyl 1-(dialkylamino)isoquinoline-4-carboxylate conditions->product Toluene, Heat

Caption: Schematic of the Buchwald-Hartwig amination reaction.

Protocol 4: Buchwald-Hartwig Amination of Methyl 1-chloroisoquinoline-4-carboxylate

This is a representative protocol and may require optimization for different amine coupling partners.

Materials:

  • Methyl 1-chloroisoquinoline-4-carboxylate

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.4 equivalents)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst pre-formation.

  • Add Methyl 1-chloroisoquinoline-4-carboxylate (1 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 1-aminoisoquinoline derivative.

Expert Insights: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the ligand and base.[7][8] For challenging couplings, particularly with less nucleophilic amines or sterically hindered substrates, the use of specialized, bulky, and electron-rich phosphine ligands is often essential to promote the reductive elimination step and prevent catalyst decomposition.

Applications in Drug Discovery: The Isoquinoline Scaffold as a Kinase Inhibitor Motif

The isoquinoline scaffold is a prominent feature in many kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[10][11][12] The nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase active site, a critical interaction for potent inhibition. Methyl 1-chloroisoquinoline-4-carboxylate serves as an ideal starting point for the synthesis of libraries of potential kinase inhibitors. The C1 position can be functionalized via the cross-coupling reactions described above to introduce various substituents that can occupy the ATP-binding pocket and enhance potency and selectivity. The methyl ester at the C4 position can be further modified, for example, by hydrolysis to the carboxylic acid and subsequent amide coupling, to introduce additional points of interaction with the target protein.

The use of isoquinoline derivatives in the design and synthesis of inhibitors for kinases such as Raf kinase and c-Met kinase has been reported, highlighting the therapeutic potential of molecules derived from this scaffold.[10][12]

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate is a powerful and versatile building block in modern organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it provides a robust platform for the rapid generation of diverse libraries of isoquinoline-based compounds. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—offer reliable and efficient methods for the functionalization of the C1 position, enabling the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of the principles and protocols outlined herein will empower researchers to fully exploit the synthetic potential of this valuable starting material in their quest for novel and impactful chemical entities.

References

  • NROChemistry. (2023). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

  • Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • Ahmed, M. S. M., & Mori, A. (2003). Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Organic Letters, 5(17), 3057–3060.
  • Yamada, K., et al. (2019). Development of a continuous microwave irradiation-assisted Buchwald–Hartwig amination using a Pd nanoparticle catalyst with a copper plate as a co-existing metal solid. RSC Advances, 9(28), 16125-16131.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of complex 1 with terminal alkynes. Retrieved January 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]

  • Smith, C. D., et al. (2013). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • PubMed. (2009). Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Retrieved January 12, 2026, from [Link]

  • Zeid, I. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1269-1281.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Retrieved January 12, 2026, from [Link]

  • Google Patents. (2021). US11186547B2 - High-purity quinoline derivative and method for manufacturing same.
  • Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved January 12, 2026, from [Link]

  • PubMed. (2011). Design and Synthesis of Triazolopyridazines Substituted With Methylisoquinolinone as Selective c-Met Kinase Inhibitors. Retrieved January 12, 2026, from [Link]

  • PubMed. (2024). Trends in covalent drug discovery: a 2020-23 patent landscape analysis focused on select covalent reacting groups (CRGs) found in FDA-approved drugs. Retrieved January 12, 2026, from [Link]

  • Google Patents. (2020). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.
  • ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Retrieved January 12, 2026, from [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of 1-Chloroisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and pharmaceutical agents with a wide spectrum of biological activities, including anti-tumor and antibacterial properties.[1] The functionalization of this scaffold, particularly at the C-1 position, is a critical strategy in drug discovery for modulating pharmacological activity and exploring structure-activity relationships (SAR).[2]

Traditionally, the introduction of substituents at the C-1 position has faced limitations. However, the advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing a powerful and versatile toolkit for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-phosphorus (C-P) bonds.[3][4] This guide focuses on the application of these transformative reactions using 1-chloroisoquinoline as the electrophilic partner. While chloro-heterocycles are often less reactive than their bromo or iodo counterparts, their cost-effectiveness and widespread availability make them highly attractive starting materials.[5] Mastering their coupling provides a significant strategic advantage in synthetic campaigns.

This document provides an in-depth analysis of the core mechanistic principles, detailed application notes for key transformations—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Hirao couplings—and field-tested laboratory protocols.

Core Principles: The Palladium Catalytic Cycle

At the heart of these transformations is a catalytic cycle involving palladium, which typically shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational reaction design and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the 1-chloroisoquinoline. The C-Cl bond is broken, and two new bonds are formed with the palladium center, oxidizing it to Pd(II).[6][9] This is often the rate-limiting step, especially for less reactive aryl chlorides, and its success is highly dependent on the choice of ligand.[10]

  • Transmetalation: The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the Pd(II) complex, displacing the halide.[6][11] This step is often facilitated by a base, which activates the coupling partner.[11]

  • Reductive Elimination: In the final step, the two organic fragments coupled on the palladium center form a new C-C, C-N, or C-P bond and are expelled from the coordination sphere.[5][9] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]

Key Reaction Components: A Mechanistic Rationale
  • Palladium Source: While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, it is more common and often more efficient to use stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. These are reduced in situ to the active Pd(0) species.[9][12]

  • Ligand: The ligand is arguably the most critical component for the successful coupling of challenging electrophiles like 1-chloroisoquinoline. Bulky, electron-rich monophosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or specific bidentate ligands (e.g., dppf) are essential.[3][13] They stabilize the palladium center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[14]

  • Base: A base is required in most cross-coupling reactions. Its primary role is to activate the nucleophilic coupling partner (e.g., deprotonating an amine in Buchwald-Hartwig or forming a boronate salt in Suzuki).[5][11] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu) must be carefully considered to ensure it is strong enough for activation but does not cause unwanted side reactions.

  • Solvent: The solvent must solubilize the reactants and be stable at the required reaction temperature. Common choices include ethereal solvents (1,4-dioxane, THF) and aromatic hydrocarbons (toluene).[12]

Palladium Cross-Coupling Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex LₙPd(II)(IsoQ)(Cl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_coupled LₙPd(II)(IsoQ)(R) transmetalation->pd2_coupled m_x M-Cl transmetalation->m_x reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product IsoQ-R (Product) reductive_elimination->product isoq_cl 1-Cl-Isoquinoline isoq_cl->oxidative_addition r_m R-M (Coupling Partner) r_m->transmetalation

Caption: Generalized catalytic cycle for cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organoboron compound with an organic halide.[2][8] For 1-chloroisoquinolines, this reaction provides direct access to 1-aryl and 1-heteroaryl isoquinolines, which are prevalent structures in pharmaceuticals.[2]

Data Summary: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Outcome
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄1,4-Dioxane/H₂O100-110High yields for various arylboronic acids
Pd₂(dba)₃ (2)XPhos (4-6)Cs₂CO₃Toluene110Effective for sterically hindered substrates
Pd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O100Moderate yields, classic conditions

Note: The data presented is a synthesis based on established methods for analogous chloro-heterocyclic systems.[2][13]

Detailed Protocol: Synthesis of 1-(4-methoxyphenyl)isoquinoline

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 1-chloroisoquinoline with 4-methoxyphenylboronic acid.

Materials:

  • 1-Chloroisoquinoline (1.0 mmol, 163.6 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • SPhos (0.06 mmol, 24.6 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Reaction vessel (e.g., microwave vial or Schlenk tube) with stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add 1-chloroisoquinoline, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.[2]

Application Note 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for constructing C-N bonds.[15][16] This reaction is indispensable for synthesizing 1-aminoisoquinolines, which are key precursors for a wide range of biologically active molecules.[13] The amination of aryl chlorides is particularly challenging and requires carefully selected, sterically hindered, and electron-rich phosphine ligands to achieve high efficiency.[5][12]

Data Summary: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Outcome
Pd₂(dba)₃ (1-2)Xantphos (2-4)Cs₂CO₃1,4-Dioxane100-120Good for a broad range of primary/secondary amines
Pd(OAc)₂ (2)RuPhos (4)NaOt-BuToluene100Highly active system for challenging couplings
G3-XPhos Precatalyst (2)-LHMDSTHF80Mild conditions, excellent for functional group tolerance

Note: Conditions are derived from general principles of Buchwald-Hartwig amination of aryl chlorides.[5][12][15]

Detailed Protocol: Synthesis of N-benzylisoquinolin-1-amine

This protocol details the coupling of 1-chloroisoquinoline with benzylamine.

Materials:

  • 1-Chloroisoquinoline (1.0 mmol, 163.6 mg)

  • Benzylamine (1.2 mmol, 128.6 mg, 131 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 134.5 mg)

  • Toluene, anhydrous (5 mL)

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Catalyst Preparation (in a glovebox): To a dry reaction vessel, add Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Reactant Addition: Add 1-chloroisoquinoline to the vessel.

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL), followed by benzylamine via syringe.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 110 °C and stir for 16-24 hours.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

Application Note 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][17] This reaction is exceptionally useful for introducing alkynyl moieties onto the isoquinoline core, which can serve as versatile handles for further synthetic transformations like click chemistry or cyclizations. The reaction is typically co-catalyzed by palladium and copper(I), although copper-free variants have been developed to prevent the common side reaction of alkyne homocoupling.[18]

Data Summary: Sonogashira Coupling Conditions

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Outcome | | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ (2-5) | CuI (4-10) | Et₃N or DIPEA | THF or DMF | 25-70 | Standard, reliable copper-catalyzed conditions[18] | | Pd₂(dba)₃ (1-2) | - (Copper-free) | Cs₂CO₃ or K₃PO₄ | Toluene | 100-120 | Prevents alkyne homocoupling, requires ligand (e.g., XPhos)[18] | | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 50-70 | Classic conditions, effective for many substrates |

Note: Conditions are based on established Sonogashira protocols.[13][18]

Detailed Protocol: Copper-Catalyzed Synthesis of 1-(phenylethynyl)isoquinoline

This protocol describes the standard copper-co-catalyzed Sonogashira coupling.

Materials:

  • 1-Chloroisoquinoline (1.0 mmol, 163.6 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg)

  • Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N), anhydrous (2.5 mmol, 253 mg, 350 µL)

  • Tetrahydrofuran (THF), anhydrous and degassed (5 mL)

  • Schlenk flask and inert atmosphere line

Procedure:

  • Vessel Setup: In a dry Schlenk flask under an inert atmosphere, add 1-chloroisoquinoline, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL). Stir to dissolve, then add triethylamine followed by phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at 60 °C. The reaction is often accompanied by the formation of a precipitate (triethylammonium chloride).

  • Monitoring: Follow the reaction's progress via TLC or LC-MS.

  • Work-up: Once complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove insoluble salts, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the resulting crude material by flash column chromatography.

Application Note 4: Hirao Coupling (C-P Bond Formation)

The Hirao cross-coupling reaction is a palladium-catalyzed method for forming carbon-phosphorus bonds, typically by reacting an aryl halide with a dialkyl phosphite or other P(O)-H compound.[19][20] This reaction is a premier method for synthesizing aryl phosphonates, which are valuable in medicinal chemistry as phosphate bioisosteres and as synthetic intermediates. Recent advancements have led to more efficient catalytic systems that operate with lower catalyst loadings.[21]

Data Summary: Hirao Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Outcome | | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ (1-2) | dppf (1-2) | DIPEA or Et₃N | DMSO | 100-120 | Improved, efficient system for various aryl halides[21][22] | | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene (neat) | 120-140 | Original conditions, higher catalyst loading[23] | | NiCl₂(dppe) (10) | - | DIPEA | Acetonitrile | 80 | Nickel-catalyzed alternative for specific substrates |

Note: Conditions are based on modern Hirao coupling protocols.[21][23]

Detailed Protocol: Synthesis of Diethyl isoquinolin-1-ylphosphonate

This protocol uses an improved catalytic system for the Hirao coupling.

Materials:

  • 1-Chloroisoquinoline (1.0 mmol, 163.6 mg)

  • Diethyl phosphite (1.5 mmol, 207.1 mg, 193 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.01 mmol, 5.5 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 348 µL)

  • Dimethyl sulfoxide (DMSO), anhydrous (3 mL)

  • Sealed reaction tube

Procedure:

  • Vessel Preparation: To a dry reaction tube, add Pd(OAc)₂, dppf, and 1-chloroisoquinoline.

  • Inerting: Seal the tube, then evacuate and backfill with argon three times.

  • Reagent Addition: Under an argon stream, add anhydrous DMSO, diethyl phosphite, and DIPEA.

  • Reaction: Tightly seal the tube and place it in a preheated oil bath at 120 °C for 18-24 hours.

  • Monitoring: Allow the reaction to cool before taking an aliquot for LC-MS analysis to confirm completion.

  • Work-up: Cool the reaction to room temperature and pour it into water (30 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under high vacuum to remove residual DMSO. Purify the crude oil by flash column chromatography to obtain the target phosphonate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline.
  • PubMed. (2015). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Chem Commun (Camb), 51(73), 13953-6.
  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Benchchem. (n.d.). Navigating the Catalytic Landscape: A Comparative Guide to Palladium Catalysts for 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions.
  • NIH. (2021). Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia. (n.d.). Hirao coupling.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • MDPI. (n.d.). The Hirao P–C coupling reaction as an important tool for the synthesis of phosphonates, phosphinates and tertiary.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Royal Society of Chemistry. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Organic & Biomolecular Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • NIH. (n.d.). New Developments on the Hirao Reactions, Especially from “Green” Point of View.
  • ResearchGate. (n.d.). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • NIH. (n.d.). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-chloroisoquinoline-4-carboxylate is a substituted isoquinoline derivative of interest in pharmaceutical research and development due to the diverse biological activities exhibited by the isoquinoline scaffold.[1][2][3] Accurate and robust analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, from raw materials to biological samples. This application note provides detailed protocols for the analysis of Methyl 1-chloroisoquinoline-4-carboxylate using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are designed to be a starting point for researchers and drug development professionals, with the understanding that method validation is essential for any specific application.

Physicochemical Properties of Methyl 1-chloroisoquinoline-4-carboxylate

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₈ClNO₂[4][5]
Molecular Weight221.64 g/mol [4][5]
AppearanceSolid[3]
XLogP32.675[4]
PolarityModerately PolarInferred from structure

The presence of the aromatic isoquinoline core, the chloro-substituent, and the methyl ester group contributes to the compound's moderate polarity and lipophilicity, making it well-suited for reversed-phase HPLC.

HPLC-UV Method Development

Rationale for Method Design

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the separation and quantification of moderately polar compounds like Methyl 1-chloroisoquinoline-4-carboxylate. A C18 stationary phase is selected for its versatility and proven performance with a wide range of analytes. The mobile phase, consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, allows for the fine-tuning of retention and peak shape. A gradient elution is proposed to ensure efficient elution and good peak symmetry.

Based on the UV-Visible spectra of isoquinoline, which shows absorption maxima, detection at a suitable wavelength will provide good sensitivity.[4][6][7][8][9]

Experimental Protocol: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Vortex & Sonicate B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample onto C18 Column F Gradient Elution with Acetonitrile and Water (with 0.1% Formic Acid) E->F G UV Detection at 254 nm F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for HPLC-UV analysis of Methyl 1-chloroisoquinoline-4-carboxylate.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Prepare a stock solution of Methyl 1-chloroisoquinoline-4-carboxylate in the diluent (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards.

Chromatographic Conditions:

ParameterCondition
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm
Gradient Program
Time (min)% Mobile Phase B
030
1090
1290
12.130
1530

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the diluent to a suitable concentration.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

LC-MS Method Development

Rationale for Method Design

Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of trace levels of Methyl 1-chloroisoquinoline-4-carboxylate, particularly in complex matrices like biological fluids. Electrospray ionization (ESI) is a soft ionization technique suitable for moderately polar molecules. Given the presence of a nitrogen atom in the isoquinoline ring, ESI in positive ion mode is expected to be highly efficient. The chlorine atom provides a distinct isotopic signature that aids in identification.

Experimental Protocol: LC-MS Analysis

LCMS_Workflow cluster_prep_lcms Sample Preparation (Biological Matrix) cluster_lcms LC-MS System cluster_data_lcms Data Analysis J Aliquot Plasma/Urine Sample K Add Internal Standard J->K L Protein Precipitation with Acetonitrile K->L M Centrifuge and Collect Supernatant L->M N Inject Supernatant onto C18 Column O Gradient Elution N->O P Electrospray Ionization (ESI+) O->P Q Tandem Mass Spectrometry (MS/MS) Analysis P->Q R Monitor Precursor -> Product Ion Transitions (MRM) Q->R S Quantify using Internal Standard Calibration R->S Fragmentation_Pathway cluster_mol Precursor Ion cluster_frags Potential Product Ions M [M+H]⁺ m/z 222.0 F1 Loss of CH₃OH m/z 190.0 M->F1 - CH₃OH F2 Loss of CO m/z 194.0 M->F2 - CO F3 Loss of OCH₃ m/z 191.0 M->F3 - OCH₃

Caption: Predicted fragmentation pathway for Methyl 1-chloroisoquinoline-4-carboxylate.

Conclusion

The HPLC-UV and LC-MS methods outlined in this application note provide a solid foundation for the analysis of Methyl 1-chloroisoquinoline-4-carboxylate. The HPLC-UV method is suitable for routine analysis and quality control where high concentrations of the analyte are expected. The LC-MS method offers high sensitivity and selectivity, making it the preferred choice for trace-level quantification in complex matrices. It is imperative that these methods are validated according to the relevant regulatory guidelines to ensure their accuracy, precision, and reliability for the intended application.

References

  • Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Palmer, M. H., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. RSC Advances, 9(9), 5121-5141. [Link]

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. (2019). RSC Publishing. [Link]

  • Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. (2019). ResearchGate. [Link]

  • Isoquinoline. (n.d.). NIST WebBook. National Institute of Standards and Technology. Retrieved January 12, 2026, from [Link]

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  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 12, 2026, from [Link]

  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. (2018). PMC. [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). International Journal of Scientific & Technology Research. [Link]

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Developing novel anti-inflammatory agents from isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the discovery and preclinical development of novel anti-inflammatory agents derived from the versatile isoquinoline scaffold. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation.

Introduction: The Promise of Isoquinoline Derivatives in Inflammation

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for safer and more effective anti-inflammatory therapeutics is perpetual. Isoquinoline alkaloids, a prominent class of nitrogen-containing heterocyclic compounds found extensively in the plant kingdom, represent a privileged scaffold in medicinal chemistry.[1][2][3]

Naturally occurring isoquinolines like berberine and tetrandrine have long been recognized for their potent anti-inflammatory properties.[1][3] These compounds and their synthetic derivatives offer a rich chemical space for developing novel agents that can modulate key inflammatory pathways with high specificity.[4][5][6] This guide outlines the critical steps and methodologies, from mechanistic understanding and targeted synthesis to a robust screening cascade for identifying and validating new anti-inflammatory drug candidates based on the isoquinoline framework.

Section 1: Key Inflammatory Signaling Pathways Targeted by Isoquinoline Derivatives

A successful drug discovery campaign begins with a deep understanding of the molecular targets. Isoquinoline derivatives have been shown to exert their anti-inflammatory effects by modulating several critical intracellular signaling cascades. The most prominent of these are the NF-κB and MAPK pathways, which act as central regulators of the inflammatory response.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammatory gene expression.[7] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus. Once in the nucleus, it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2.[8]

Many isoquinoline alkaloids, including berberine, chelidonine, and palmatine, have been shown to inhibit the NF-κB pathway, often by preventing the degradation of IκBα.[1][9] This is a primary mechanism for their broad anti-inflammatory effects.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial signaling network that translates extracellular stimuli into cellular inflammatory responses.[10] The activation (phosphorylation) of these kinases leads to the activation of downstream transcription factors, such as AP-1, which also drive the expression of inflammatory mediators.[11][12]

Several novel synthetic isoquinoline derivatives have demonstrated potent anti-inflammatory activity by specifically inhibiting the phosphorylation of p38 and JNK.[13][14][15] This targeted inhibition can suppress the production of cytokines and other inflammatory molecules. For instance, the isoquinoline-1-carboxamide derivative HSR1101 was found to abate LPS-induced phosphorylation of ERK1/2, JNK, and p38 MAPK in microglial cells.[13][14]

Caption: Key inflammatory signaling pathways inhibited by isoquinoline derivatives.

Section 2: Synthesis of Novel Isoquinoline Derivatives

While natural isoquinolines provide excellent starting points, synthetic chemistry allows for the systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties. Classic methods like the Bischler-Napieralski and Pictet-Spengler reactions are foundational for creating the isoquinoline core.[2][3][16] Modern synthetic efforts often focus on derivatization at key positions to explore structure-activity relationships (SAR).

Protocol 2.1: Representative Synthesis of an N-Aryl Isoquinoline-1-Carboxamide

This protocol provides a generalized approach for synthesizing derivatives similar to those reported to have potent anti-inflammatory activity.[13][14] The rationale is to couple the isoquinoline core, which provides the essential scaffold, with various substituted anilines to probe for interactions with the biological target.

Materials:

  • Isoquinoline-1-carboxylic acid

  • Substituted aniline (e.g., 2-aminophenol)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes, Saturated sodium bicarbonate solution, Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve isoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Amide Coupling Activation: Add the substituted aniline (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq) to the solution. Causality: PyBOP is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the aniline. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving it to completion.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and EtOAc as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G start Starting Materials (Isoquinoline-1-carboxylic acid, Substituted Aniline) reaction Amide Coupling Reaction (RT, 12-24h) start->reaction reagents Coupling Reagents (PyBOP, DIPEA) in DMF reagents->reaction workup Aqueous Workup (EtOAc, NaHCO3) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product (N-Aryl Isoquinoline -1-carboxamide) purify->product

Caption: General workflow for the synthesis of isoquinoline-1-carboxamide derivatives.

Section 3: In Vitro Screening Cascade

A tiered screening approach is essential for efficiently identifying promising compounds. This cascade moves from broad, high-throughput assays to more specific, mechanism-based cellular assays.

Protocol 3.1: Primary Screen - Inhibition of Heat-Induced Albumin Denaturation

This simple spectrophotometric assay serves as a rapid preliminary test for anti-inflammatory activity.[17]

  • Principle: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of bovine serum albumin (BSA) can be an initial indicator of its potential.

  • Procedure:

    • Prepare test solutions of isoquinoline derivatives at various concentrations (e.g., 10-500 µg/mL) in a suitable solvent (e.g., DMSO, diluted to <0.5% final concentration).

    • In a microcentrifuge tube, add 0.5 mL of 1% w/v BSA solution and 0.5 mL of the test solution.

    • Use Diclofenac sodium as the positive control. A vehicle control (containing only solvent) is also required.

    • Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

    • After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation relative to the vehicle control.

Compound IDConcentration (µg/mL)Absorbance (660 nm)% InhibitionIC₅₀ (µg/mL)
Vehicle Ctrl-0.8500%-
Lead-0011000.34060.0%85.2
Diclofenac1000.21374.9%62.5
Protocol 3.2: Cell-Based Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the ability of compounds to inhibit the production of a key inflammatory mediator in a relevant cell type.

  • Principle: Murine macrophage cells (e.g., RAW 264.7) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls.[10][18] NO levels can be measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the isoquinoline derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include wells with untreated cells (negative control) and cells treated with LPS only (positive control).

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.

    • Self-Validation: In a parallel plate, perform a cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is not due to cell death.

Protocol 3.3: Mechanistic Assay - Western Blot for NF-κB and MAPK Pathway Inhibition

This protocol validates whether the observed anti-inflammatory activity is mediated through the intended signaling pathways.[13][14]

  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins. By using antibodies against the phosphorylated (active) forms of key signaling proteins (e.g., p-IκBα, p-p38), one can determine if a compound inhibits pathway activation.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate.

    • Pre-treat the cells with a lead isoquinoline derivative at an effective concentration (determined from the NO assay) for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for IκBα phosphorylation, 60 minutes for p38 phosphorylation).

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Data Analysis: Quantify band intensities and express the levels of phosphorylated proteins as a ratio to their total protein counterparts. A decrease in this ratio in compound-treated samples compared to the LPS-only control indicates inhibition.

G library Compound Library (Isoquinoline Derivatives) primary Primary Screen (Protein Denaturation Assay) library->primary hits Initial Hits primary->hits cell_based Cell-Based Screen (LPS-stimulated NO Assay) cytotoxicity Cytotoxicity Assay (MTT / LDH) cell_based->cytotoxicity Validate non-toxic activity mechanistic Mechanism of Action (Western Blot for p-IκBα, p-p38) cytotoxicity->mechanistic leads Validated Leads for In Vivo Testing mechanistic->leads hits->cell_based

Caption: A tiered workflow for the in vitro screening of anti-inflammatory compounds.

Section 4: In Vivo Evaluation of Lead Compounds

Promising candidates from in vitro screening must be evaluated in animal models to assess their efficacy in a complex biological system.[19][20] The choice of model is critical and should reflect the intended therapeutic application.[20]

Protocol 4.1: Acute Inflammation - Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model for evaluating acute anti-inflammatory activity.[11][21][22]

  • Principle: Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified. The early phase involves histamine and serotonin release, while the later phase (3-5 hours) is mediated by prostaglandins and involves neutrophil infiltration, making it sensitive to drugs that inhibit the COX pathway or leukocyte migration.[21]

  • Procedure:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Fast the animals overnight before the experiment.

    • Group the animals (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test groups (receiving different doses of the lead isoquinoline compound).

    • Measure the initial paw volume of the right hind paw for each animal using a plethysmometer.

    • Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • After 1 hour, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Volume Increase at 3h (mL)% Edema Inhibition
Vehicle Control-0.82 ± 0.05-
Lead-001250.51 ± 0.0437.8%
Lead-001500.35 ± 0.0357.3%
Indomethacin100.29 ± 0.0264.6%
Protocol 4.2: Systemic Inflammation - LPS-Induced Endotoxemia Model

This model is used to evaluate the effect of a compound on a systemic inflammatory response, which is relevant for conditions like sepsis.[23]

  • Principle: Intraperitoneal injection of LPS in mice induces a potent systemic inflammatory response, characterized by a rapid and transient increase in circulating pro-inflammatory cytokines, particularly TNF-α.

  • Procedure:

    • Group acclimatized mice as described in the previous protocol.

    • Administer the test compound or vehicle 1 hour prior to the LPS challenge.

    • Inject mice intraperitoneally with LPS (e.g., 1 mg/kg).

    • At a peak time point (typically 90 minutes to 2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.

    • Separate serum and store at -80°C.

    • Quantify the levels of serum TNF-α and/or IL-6 using a commercially available ELISA kit.

    • Data Analysis: Compare the mean cytokine levels in the treatment groups to the vehicle control group to determine the percentage of inhibition.

Conclusion

The isoquinoline scaffold is a highly validated starting point for the development of novel anti-inflammatory agents. By combining a deep mechanistic understanding of inflammatory pathways with rational synthetic design and a robust, multi-tiered screening cascade, researchers can efficiently identify and advance promising new drug candidates. The protocols and frameworks provided in this guide offer a comprehensive and scientifically grounded approach to navigating the preclinical discovery process, from initial hit identification to in vivo proof-of-concept.

References

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Application Notes & Protocols for In Vivo Studies in Mice Using Isoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for conducting in vivo studies in mice using isoquinoline-based compounds. The protocols and insights herein are synthesized from established methodologies and aim to equip researchers with the knowledge to design and execute robust, reproducible, and ethically sound experiments.

Section 1: Foundational Principles & Rationale

Isoquinoline alkaloids and their synthetic derivatives represent a vast and structurally diverse class of compounds with a wide spectrum of biological activities.[1][2][3] Their therapeutic potential is actively being explored in numerous disease areas, including oncology, metabolic disorders, and neurodegenerative diseases.[4][5][6][7] Mouse models are indispensable tools in the preclinical evaluation of these compounds, providing critical data on efficacy, toxicity, and pharmacokinetics (PK) in a whole-organism context.

The primary rationale for using murine models is to bridge the gap between in vitro findings and human clinical trials. A well-designed mouse study can elucidate the mechanism of action, establish dose-response relationships, and identify potential safety concerns before a compound advances to human testing.[8][9]

Causality in Model Selection

The choice of mouse model is paramount and is dictated entirely by the research question and the compound's proposed mechanism of action.

  • Oncology: For anticancer isoquinolines like Berberine or Noscapine, xenograft models (implanting human cancer cells into immunodeficient mice) are common.[10][11][12] This allows for the evaluation of a compound's effect on human tumors. Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are crucial for studying interactions with the immune system.[13][14]

  • Metabolic Diseases: For compounds like Berberine, which has known effects on metabolic pathways, models such as the high-fat diet-fed rat or the genetically diabetic db/db mouse are employed to study effects on glucose tolerance, insulin resistance, and lipid profiles.[15][16]

  • Neurodegenerative Diseases: To investigate the neuroprotective effects of isoquinoline alkaloids, transgenic mouse models of diseases like Alzheimer's or Parkinson's are utilized.[17][18][19] These models allow for the assessment of cognitive function, neuronal survival, and pathway modulation.[20]

Section 2: Pre-Clinical Workflow & Experimental Design

A successful in vivo study is built upon a meticulously planned experimental design. The workflow should be logical, sequential, and designed to yield unambiguous data.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo efficacy study.

G cluster_0 Phase 1: Preparation & Pilot cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Analysis A Compound Formulation (Vehicle Selection) B Acute Toxicity & Dose-Range Finding A->B C Model Acclimatization & Baseline Measurements B->C D Animal Grouping & Randomization C->D Proceed to Efficacy E Compound Administration (e.g., Oral Gavage, IP) D->E F Regular Monitoring (Tumor Volume, Body Weight, Clinical Signs) E->F G Endpoint Reached F->G H Tissue/Blood Collection G->H Proceed to Analysis I Ex Vivo Analysis (Histology, Western Blot, PCR) H->I J Data Analysis & Interpretation I->J

Caption: General workflow for in vivo mouse studies.

Key Considerations in Study Design
  • Animal Numbers and Statistical Power: The number of mice per group is a critical factor. While studies often use 6-10 mice per group, the exact number should be determined by a power analysis to ensure the study can detect a statistically significant effect.[8][21] Using too few animals can lead to false-negative results, while using too many is ethically and financially irresponsible.

  • Controls: Every experiment must include a vehicle control group that receives the same formulation minus the active compound. For oncology studies, a positive control group treated with a standard-of-care chemotherapy agent (e.g., doxorubicin, paclitaxel) is often included for comparison.[12][13]

  • Randomization and Blinding: To prevent bias, mice should be randomly assigned to treatment groups. Whenever possible, the researchers administering the compounds and measuring outcomes should be blinded to the treatment group assignments.

Section 3: Core Protocols & Methodologies

The following protocols are provided as a foundation. Researchers must adapt these protocols to their specific compound, mouse model, and experimental goals.

Protocol: Formulation and Administration of Isoquinoline Compounds

Rationale: The method of formulation and administration directly impacts the compound's bioavailability and, consequently, its efficacy and toxicity. The goal is to create a stable, homogenous formulation that allows for accurate and reproducible dosing.

Materials:

  • Isoquinoline compound (e.g., Berberine hydrochloride, Noscapine)

  • Vehicle (e.g., Sterile Saline, Carboxymethylcellulose (CMC) solution, DMSO, PEG400)

  • Sonicator or homogenizer

  • pH meter

  • Oral gavage needles (20-22 gauge, ball-tipped) or insulin syringes for intraperitoneal (IP) injection

  • Animal scale

Step-by-Step Protocol:

  • Vehicle Selection (The Critical First Step):

    • Causality: The choice of vehicle depends on the solubility of the isoquinoline compound. Many alkaloids are poorly soluble in water.

    • For water-soluble salts (e.g., Berberine HCl), sterile saline is often sufficient.

    • For poorly soluble compounds, a suspension agent like 0.5% - 1.0% CMC in water is common.[10]

    • Co-solvents like DMSO or PEG400 can be used, but their concentration must be kept low (typically <10% DMSO) to avoid vehicle-induced toxicity. Always run a vehicle-only toxicity pilot study.

  • Formulation Preparation (Example: 50 mg/kg dose in 0.5% CMC):

    • Calculate the total amount of compound and vehicle needed for the entire study, including a ~20% overage.

    • Weigh the precise amount of the isoquinoline compound.

    • Gradually add the 0.5% CMC vehicle while vortexing or stirring to create a slurry.

    • Use a sonicator or homogenizer to ensure a uniform and fine suspension. This step is critical to prevent needle clogging and ensure dose accuracy.

    • Adjust pH if necessary. Some compounds are more stable at a specific pH.

    • Store the formulation as determined by stability tests (e.g., 4°C, protected from light). Prepare fresh daily if stability is a concern.

  • Administration (Oral Gavage):

    • Causality: Oral gavage is a common route for daily dosing and mimics oral administration in humans.[10][13] IP injection is another option but can lead to different PK profiles.[12][15]

    • Weigh each mouse to calculate the exact volume to be administered (typically 5-10 mL/kg body weight).

    • Gently but firmly restrain the mouse.

    • Insert the ball-tipped gavage needle into the esophagus. Proper training is essential to prevent injury.

    • Slowly dispense the calculated volume.

    • Monitor the mouse for a few minutes post-administration to ensure there are no signs of distress.

Protocol: Acute Toxicity Assessment

Rationale: Before launching a full-scale efficacy study, it is essential to determine the maximum tolerated dose (MTD) and observe any overt signs of toxicity. This is often done following OECD guidelines.[22]

Step-by-Step Protocol:

  • Dose Selection: Based on literature or in vitro data, select a range of doses (e.g., 50, 100, 200, 500, 1000 mg/kg).

  • Animal Groups: Use a small number of mice per group (n=3-5).

  • Administration: Administer a single dose of the compound via the intended route of administration for the efficacy study.

  • Observation: Monitor the animals closely for the first 4 hours and then daily for 14 days.[22][23]

  • Data Collection: Record the following:

    • Mortality

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in respiration, neurological signs).

    • Body weight changes (a >15-20% loss is a sign of significant toxicity).

    • Changes in food and water intake.

  • Endpoint: At day 14, euthanize the surviving animals. A gross necropsy can be performed to look for any visible organ abnormalities.[9][23] The MTD is typically defined as the highest dose that does not cause mortality or severe morbidity.

Protocol: Murine Xenograft Efficacy Study

Rationale: This protocol outlines a standard approach to evaluate the anti-tumor efficacy of an isoquinoline compound in a subcutaneous xenograft model.[24]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in Matrigel/saline) into the flank of immunodeficient mice (e.g., BALB/c nude or NSG).

  • Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumor volume 2-3 times per week using digital calipers. Volume (mm³) = (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Isoquinoline Compound, Positive Control). Ensure the average tumor volume is similar across all groups at the start of treatment.

  • Treatment: Begin the dosing regimen as determined in the formulation and toxicity studies (e.g., 50 mg/kg, daily oral gavage).

  • Monitoring: Continue to measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoints: The study is typically terminated when tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a fixed duration. Individual mice may be euthanized earlier if they meet humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

  • Tissue Harvest: At the endpoint, euthanize the mice and carefully excise the tumors. Weigh the tumors. Tissues (tumor, liver, spleen, etc.) can be snap-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histology.

Section 4: Data Presentation & Mechanistic Insights

Clear presentation of data is crucial for interpretation. Mechanistic studies are often required to understand how the compound is exerting its effect in vivo.

Quantitative Data Summary

The following tables provide examples of how to summarize efficacy data for two well-studied isoquinoline alkaloids.

Table 1: Example In Vivo Efficacy Data for Berberine

Mouse ModelCancer TypeDose & RouteKey Efficacy OutcomeReference
Nude Mouse XenograftGlioblastoma (U87)50 mg/kg, Oral Gavage53% decrease in tumor weight vs. vehicle[10]
AOM/DSS InducedColorectal Cancer10mg/kg, IP60% reduction in tumor number[25]
Nude Mouse XenograftTongue Squamous Carcinoma10 mg/kg, IPSignificantly smaller tumor size vs. control[12]
db/db miceType 2 Diabetes5 mg/kg, IPSignificant improvement in glucose tolerance[15]

Table 2: Example In Vivo Efficacy Data for Noscapine

Mouse ModelCancer TypeDose & RouteKey Efficacy OutcomeReference
Syngeneic C57BL/6Melanoma (B16LS9)300 mg/kg, Oral Gavage85% inhibition of tumor volume[13][14]
Immunodeficient MiceGlioblastoma (C6)300 mg/kg, OralSignificant reduction of tumor volume[26]
Nude Mouse XenograftT-cell Lymphoma3 mg/mouse, IPSignificant inhibition of tumor growth[27]
Signaling Pathway Analysis

Many isoquinoline compounds exert their effects by modulating key cellular signaling pathways.[28] Berberine, for example, is well-known to activate AMP-activated protein kinase (AMPK), a central regulator of metabolism.[25][29][30]

Berberine's Mechanism of Action via AMPK

G cluster_AMPK AMPK Activation cluster_Downstream Downstream Effects Berberine Berberine AMPK AMPK (Metabolic Sensor) Berberine->AMPK Activates NFkB NF-κB (Inflammation) Berberine->NFkB Inhibits (AMPK-Independent) mTOR mTOR (Proliferation) AMPK->mTOR Inhibits p53 p53 (Tumor Suppressor) AMPK->p53 Activates (Phosphorylates) UCP2 UCP2 (Redox Homeostasis) AMPK->UCP2 Upregulates

Caption: Berberine's modulation of AMPK and related pathways.

In vivo evidence confirms that berberine activates AMPK in mouse models of colon cancer and atherosclerosis.[29][30] This activation leads to the inhibition of the mTOR pathway, which suppresses proliferation, and the phosphorylation of p53, which promotes apoptosis.[25][29] Interestingly, berberine can also inhibit NF-κB activity in an AMPK-independent manner, highlighting its multi-targeted nature.[25][29]

References

  • Guo, Y., et al. (2014). Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice. Molecular Carcinogenesis. Available at: [Link]

  • Lee, Y.S., et al. (2006). Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects in Diabetic and Insulin-Resistant States. Diabetes. Available at: [Link]

  • Landen, J.W., et al. (2002). Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma. Cancer Research. Available at: [Link]

  • Wang, N., et al. (2011). Activation of AMP-Activated Protein Kinase Is Required for Berberine-Induced Reduction of Atherosclerosis in Mice: The Role of Uncoupling Protein 2. PLoS ONE. Available at: [Link]

  • Guo, Y., et al. (2014). Berberine regulates AMP-activated protein kinase signaling pathways and inhibits colon tumorigenesis in mice. PubMed. Available at: [Link]

  • Altinoz, M.A., et al. (2019). Noscapine, a Non-addictive Opioid and Microtubule-Inhibitor in Potential Treatment of Glioblastoma. Neurochemical Research. Available at: [Link]

  • Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. ResearchGate. Available at: [Link]

  • Kim, E.J., & Park, S.Y. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences. Available at: [Link]

  • Landen, J.W., et al. (2002). Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma. ResearchGate. Available at: [Link]

  • Lee, Y.S., et al. (2006). Berberine, a Natural Plant Product, Activates AMP-Activated Protein Kinase With Beneficial Metabolic Effects in Diabetic and Insulin-Resistant States. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. Available at: [Link]

  • Zhou, J., et al. (2003). Noscapine inhibits tumor growth with little toxicity to normal tissues or inhibition of immune responses. ResearchGate. Available at: [Link]

  • Feng, Y., et al. (2015). Berberine inhibits angiogenesis in glioblastoma xenografts by targeting the VEGFR2/ERK pathway. Pharmaceutical Biology. Available at: [Link]

  • Landen, J.W., et al. (2004). Noscapine crosses the blood-brain barrier and inhibits glioblastoma growth. Clinical Cancer Research. Available at: [Link]

  • Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. PubMed. Available at: [Link]

  • Gzyl-Malcher, B., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences. Available at: [Link]

  • Various Authors. (2023). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pașca, B., et al. (2023). In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. Medicina. Available at: [Link]

  • Gao, H., et al. (2019). The design, analysis and application of mouse clinical trials in oncology drug development. BMC Cancer. Available at: [Link]

  • Su, C.M., et al. (2022). Berberine inhibits tumor growth in the MDA-MB-231 xenograft model. ResearchGate. Available at: [Link]

  • Ho, Y.T., et al. (2009). Berberine inhibits human tongue squamous carcinoma cancer tumor growth in a murine xenograft model. Phytomedicine. Available at: [Link]

  • Datusalia, A.K., & Sharma, S.S. (2021). In Vivo Toxicity Study of Ethanolic Extracts of Evolvulus alsinoides & Centella asiatica in Swiss Albino Mice. Toxicology Reports. Available at: [Link]

  • McNaught, K.S., et al. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. Biochemical Pharmacology. Available at: [Link]

  • Kim, E.J., & Park, S.Y. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. Available at: [Link]

  • Various Authors. (n.d.). Structures of isoquinolines with anti-Alzheimer effects. ResearchGate. Available at: [Link]

  • Liu, J.F., et al. (2013). Berberine exhibits an anti-tumor effect on the xenograft model. ResearchGate. Available at: [Link]

  • Hsu, C.Y., et al. (2013). Optimizing manufacture of liposomal berberine with evaluation of its antihepatoma effects in a murine xenograft model. International Journal of Pharmaceutics. Available at: [Link]

  • Obreshkova, D., et al. (2021). Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. Molecules. Available at: [Link]

  • Barbeau, J. (2020). How to Optimize Mouse Clinical Trial Study Design. Crown Bioscience Blog. Available at: [Link]

  • Jabeen, I., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules. Available at: [Link]

  • Pierrillas, P.B., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Available at: [Link]

  • Barbeau, J. (2020). How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials. Crown Bioscience Blog. Available at: [Link]

  • Staff Scientist. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. The Jackson Laboratory. Available at: [Link]

  • Della-Greca, M., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. Toxins. Available at: [Link]

  • Various Authors. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. Available at: [Link]

  • Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat). Altogen Labs. Available at: [Link]

  • Della-Greca, M., et al. (2021). In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides. MDPI. Available at: [Link]

  • Weyand, E.H., et al. (1987). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Isoquinoline alkaloids. Wikipedia. Available at: [Link]

  • Zhang, H., et al. (2021). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. Available at: [Link]

  • Atcha, Z., et al. (2021). Method for voluntary oral administration of drugs in mice. PLoS ONE. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 4-Aminoquinoline Derivatives from Chloroquinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The continued interest in this scaffold stems from its proven therapeutic value and the potential to develop novel agents with improved efficacy and reduced resistance.[1][6] The synthesis of diverse libraries of 4-aminoquinoline derivatives is therefore a critical endeavor for drug discovery and development professionals.

This guide provides a detailed technical overview of the synthesis of 4-aminoquinoline derivatives, with a focus on the reaction of chloroquinoline precursors with various amines. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of the synthesis.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and direct method for the synthesis of 4-aminoquinolines from 4-chloroquinoline precursors is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] This reaction involves the attack of a nucleophile (an amine) on the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride leaving group.

The quinoline ring, being aromatic, is generally resistant to nucleophilic attack. However, the presence of the electronegative nitrogen atom within the ring system withdraws electron density, particularly from the C2 and C4 positions, rendering them susceptible to nucleophilic substitution. This activation is crucial for the SNAr mechanism to proceed.[7][8]

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The amine nucleophile attacks the electron-deficient C4 carbon of the 4-chloroquinoline, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] The negative charge is delocalized over the quinoline ring system, including the nitrogen atom, which helps to stabilize this intermediate.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, yielding the final 4-aminoquinoline product.

The overall workflow for a typical SNAr synthesis of 4-aminoquinoline derivatives is depicted below:

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagent Preparation: - 4-Chloroquinoline - Amine - Solvent - Base (optional) ReactionSetup Reaction Setup: Combine reagents in a suitable reaction vessel. Heating Heating: Conventional or Microwave Irradiation ReactionSetup->Heating Initiate Reaction Quenching Reaction Quenching Heating->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification: Column Chromatography Drying->Purification Characterization Characterization: - NMR - Mass Spectrometry - Elemental Analysis Purification->Characterization Buchwald_Hartwig reagents 4-Chloroquinoline + Amine product 4-Aminoquinoline reagents->product Heat catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product ligand Phosphine Ligand (e.g., X-Phos) ligand->product base Base (e.g., Cs₂CO₃) base->product

Sources

Application Notes & Protocols: The Use of Isoquinoline Derivatives as Selective HER2 Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Targeting HER2 in Oncology

The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a pivotal role in cell growth, differentiation, and survival.[1][2] In 20-30% of invasive breast cancers, as well as in some ovarian and gastric cancers, the HER2 gene is amplified, leading to protein overexpression.[3][4] This overexpression results in the formation of hyperactive HER2 homo- and heterodimers (notably with HER3), triggering constitutive activation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK cascades.[1][4] This aberrant signaling is strongly correlated with aggressive tumor behavior, metastasis, and reduced patient survival.[3]

While monoclonal antibodies like Trastuzumab and Pertuzumab have revolutionized the treatment of HER2-positive cancers, resistance can emerge, partly due to the presence of kinase-active truncated forms of HER2 that the antibodies cannot bind.[5] This has driven the development of small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of HER2.[5] Lapatinib, a dual inhibitor of both HER2 and the Epidermal Growth Factor Receptor (EGFR), is a notable example.[6][7] However, its potent inhibition of EGFR is associated with significant side effects, such as rash and diarrhea, creating a clear clinical need for HER2-selective inhibitors.[5][8]

The isoquinoline scaffold, a structural isomer of quinoline, has emerged as a promising foundation for developing next-generation selective HER2 inhibitors.[9][10][11] This guide provides a detailed overview and validated protocols for researchers engaged in the discovery and characterization of novel isoquinoline-based HER2 inhibitors.

Section 1: The HER2 Signaling Pathway & The Rationale for Selective Inhibition

HER2 itself has no known direct ligand.[3] Its activation is primarily driven by overexpression, which facilitates ligand-independent homodimerization, or by heterodimerization with other ligand-bound ErbB family members like EGFR or HER3.[4] The HER2/HER3 heterodimer is a particularly potent oncogenic unit because while HER3 lacks intrinsic kinase activity, it contains multiple binding sites for the p85 subunit of PI3K, robustly activating the PI3K/Akt pathway upon phosphorylation by HER2.[4] Activated HER2 also triggers the Ras/Raf/MEK/ERK (MAPK) pathway. Both cascades converge on the nucleus to regulate gene expression, promoting cell cycle progression, proliferation, survival, and invasion.[1][12]

The rationale for developing HER2-selective inhibitors is twofold:

  • Mitigate Off-Target Toxicity : By avoiding potent inhibition of EGFR, which is widely expressed in skin and gastrointestinal tissues, the incidence of dose-limiting toxicities can be significantly reduced.[8]

  • Enhance Therapeutic Index : A more selective drug can potentially be administered at higher, more effective doses, maximizing target engagement in HER2-driven tumors.

HER2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_inactive HER2 Monomer HER2_dimer HER2/HER3 Heterodimer HER2_inactive->HER2_dimer Dimerization & Autophosphorylation HER3_inactive HER3 Monomer HER3_inactive->HER2_dimer Dimerization & Autophosphorylation PI3K PI3K HER2_dimer->PI3K p85 binding Ras Ras HER2_dimer->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival Genes mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Isoquinoline Derivative Inhibitor->HER2_dimer Blocks ATP Binding Site Inhibits Kinase Activity

Figure 1: Simplified HER2 Signaling Pathway and Point of Inhibition.

Section 2: A Case Study: Isoquinoline-Tethered Quinazoline Derivatives

Recent research has demonstrated the potential of replacing the quinoline core of known TKIs with an isoquinoline moiety to enhance HER2 selectivity.[5][13][14] A study focused on synthesizing isoquinoline-tethered quinazoline derivatives yielded compounds with significantly improved selectivity for HER2 over EGFR compared to the benchmark drug, lapatinib.[5]

The key structural modification involves a bioisosteric replacement, which alters the geometry and electronic properties of the molecule, thereby changing its binding affinity for the kinase domains of HER2 versus EGFR. This strategic design has led to the identification of potent and selective lead compounds.

Data Presentation: Kinase Inhibition and Cellular Anti-Proliferative Activity

The table below summarizes the inhibitory activities of a representative isoquinoline derivative, Compound 14f , compared to Lapatinib. The data clearly illustrates the enhanced selectivity for HER2.

CompoundHER2 IC₅₀ (nM)EGFR IC₅₀ (nM)Selectivity Index (EGFR/HER2)SK-BR-3 GI₅₀ (nM) (HER2+++)A431 GI₅₀ (nM) (EGFR+++)
Lapatinib 9.210.81.2871050
Compound 14f 7.924330.8 103>10,000

Data synthesized from literature.[5][13]

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of inhibitor required to reduce enzyme activity by 50%.

  • GI₅₀ (Half-maximal growth inhibition): The concentration of inhibitor required to reduce cell proliferation by 50%.

  • SK-BR-3: A human breast cancer cell line that overexpresses HER2.[12]

  • A431: A human epidermoid carcinoma cell line that overexpresses EGFR.[5]

The nearly 31-fold greater selectivity of Compound 14f for HER2 over EGFR in biochemical kinase assays is a significant improvement over lapatinib.[5][13] This biochemical selectivity translates into a superior cellular phenotype, where Compound 14f potently inhibits the growth of HER2-overexpressing SK-BR-3 cells while having minimal effect on the EGFR-driven A431 cell line.

Section 3: Experimental Protocols for Inhibitor Evaluation

A systematic, multi-tiered approach is essential for the robust evaluation of novel HER2 inhibitors. The following protocols provide step-by-step methodologies for key in vitro and cell-based assays.

Experimental_Workflow start Acquire/Synthesize Isoquinoline Derivative biochem Protocol 3.1: In Vitro HER2/EGFR Kinase Assay start->biochem selectivity Determine IC₅₀ & Selectivity Index biochem->selectivity cell_culture Culture HER2+ (SK-BR-3) & Control (A431, MCF-7) Cells selectivity->cell_culture phospho Protocol 3.2: HER2 Phosphorylation (Western Blot) cell_culture->phospho prolif Protocol 3.3: Cell Proliferation (MTT Assay) cell_culture->prolif colony Protocol 3.4: Colony Formation Assay cell_culture->colony data_analysis Data Analysis & Interpretation phospho->data_analysis prolif->data_analysis colony->data_analysis conclusion Lead Candidate Selection data_analysis->conclusion

Figure 2: General Experimental Workflow for Evaluating HER2 Inhibitors.
Protocol 3.1: In Vitro HER2 Kinase Activity Assay (Biochemical)

Principle: This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant HER2 kinase. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction; a lower ADP level indicates greater inhibition.[15]

Materials:

  • Recombinant human HER2 kinase (e.g., Cell Signaling Technology #7058, BPS Bioscience #40405).[2][16]

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101).[15]

  • Test Compounds (Isoquinoline derivatives) dissolved in DMSO.

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA, 50μM DTT).[15]

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes.

  • Plate-reading luminometer.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting range is 10 mM down to 1 nM. Lapatinib should be included as a positive control.

  • Kinase Reaction Setup: In each well of the plate, add the components in the following order:

    • 2.5 µL of Kinase Assay Buffer.

    • 1 µL of test compound dilution (or DMSO for 'no inhibitor' and 'no enzyme' controls).

    • 1.5 µL of HER2 kinase/substrate mix.

  • Initiate Reaction: Add 1 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for HER2.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The exact time may need optimization.

  • Terminate Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: The signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Self-Validation: Running a parallel assay with recombinant EGFR kinase is crucial to determine the selectivity index. The inclusion of a known inhibitor (Lapatinib) validates the assay's performance, while 'no enzyme' wells serve as a background control.

Protocol 3.2: Cell-Based HER2 Phosphorylation Assay (Western Blot)

Principle: This assay measures the ability of a compound to inhibit HER2 autophosphorylation within a cellular context, providing a direct measure of target engagement in live cells. A reduction in the phosphorylated HER2 (p-HER2) signal indicates effective inhibition.

Materials:

  • HER2-overexpressing cell line (e.g., SK-BR-3, BT-474).

  • Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3) with 10% FBS.

  • Test compounds dissolved in DMSO.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-p-HER2 (Tyr1248), Rabbit anti-total HER2, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Seeding: Seed SK-BR-3 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for 12-24 hours in a serum-free medium before treatment.

  • Compound Treatment: Treat the cells with various concentrations of the isoquinoline derivative (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2, 6, or 24 hours). Include DMSO as a vehicle control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-HER2, anti-total HER2, or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the p-HER2 signal to the total HER2 signal to account for any changes in total protein expression. Then, normalize this ratio to the loading control (β-actin).

Causality and Self-Validation: Observing a dose-dependent decrease in the p-HER2/total HER2 ratio confirms specific on-target activity. The total HER2 level should remain relatively stable over short treatment periods, although long-term treatment with some inhibitors can induce HER2 degradation.[12] The β-actin control ensures equal protein loading across lanes.

Protocol 3.3: Cell Proliferation Assay (MTT/MTS Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in signal indicates that the compound is inhibiting cell growth or inducing cell death.

Materials:

  • Cell lines: HER2-positive (SK-BR-3), EGFR-driven (A431), and HER2-negative control (e.g., MCF-7).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT or MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution).

  • 96-well clear-bottom cell culture plates.

  • Microplate reader (absorbance).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an optimized density (e.g., 5,000 cells/well for SK-BR-3) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a 'no cells' blank control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. This duration allows for multiple cell doublings.

  • Add Reagent: Add the MTT/MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate for 1-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis: Subtract the blank control absorbance from all other readings. Calculate the percentage of growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the log of inhibitor concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Causality and Self-Validation: Performing this assay across a panel of cell lines is critical for assessing selectivity.[5] A compound that is potent against SK-BR-3 cells but significantly less potent against A431 and MCF-7 cells demonstrates on-target, HER2-dependent anti-proliferative activity.

References

  • Gudeljevic, V., Ferenčić, Ž., & Dedić Plavetić, N. (2013). Role of HER2 signaling pathway in breast cancer: biology, detection and therapeutical implications. Biochemia Medica, 23(3), 269-282. [Link]

  • Iqbal, N., & Iqbal, N. (2014). Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications. Molecular Biology International. [Link]

  • Fierce Biotech. (2015). New signaling pathway discovered in HER2-positive breast cancer, and 2 powerful drug targets. Fierce Biotech. [Link]

  • Moasser, M. M. (2007). The oncogene HER2: its signaling and transforming functions and its role in human cancer pathogenesis. Oncogene, 26(45), 6469-6487. [Link]

  • Kim, M., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Medicinal Chemistry. [Link]

  • Kim, M., et al. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PubMed. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ HER2 Kinase Assay Kit. BPS Bioscience Website. [Link]

  • Di Modica, M., et al. (2021). HER2 Signaling and Breast Cancer Stem Cells: The Bridge behind HER2-Positive Breast Cancer Aggressiveness and Therapy Refractoriness. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR | Request PDF. ResearchGate. [Link]

  • Neveu, M. A., et al. (2010). Assay for Isolation of Inhibitors of Her2-Kinase Expression. Methods in Molecular Biology. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen Website. [Link]

  • Slideshare. (n.d.). Fused heterocyclic compound isoquinoline. Slideshare. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). Chemical structure of lapatinib (LAP). ResearchGate. [Link]

  • ResearchGate. (n.d.). a Chemical structure of Lapatinib (LAP), N-Lapatinib (N-LAP) and... ResearchGate. [Link]

  • Poczopko, P., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (n.d.). Lapatinib. PubChem. [Link]

  • Wikipedia. (n.d.). Lapatinib. Wikipedia. [Link]

  • Jazz Pharmaceuticals. (n.d.). Clinical Trials. Jazz Pharmaceuticals Website. [Link]

  • Jazz Pharmaceuticals. (n.d.). Zanidatamab Oncology Clinical Trials. Jazz Pharmaceuticals Website. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and optimize your yields.

Section 1: Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, offering insights into the underlying chemistry and providing actionable solutions.

Q1: My overall yield for the synthesis of Methyl 1-chloroisoquinoline-4-carboxylate is consistently low. What are the most likely causes and how can I improve it?

Low yields in multi-step syntheses can be attributed to several factors. A systematic approach to troubleshooting is the most effective strategy.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters.[1] It's essential to ensure each step of your synthesis is conducted at the optimal temperature and for the recommended duration.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversions.[1] Always use reagents and solvents of the appropriate purity, and ensure solvents are anhydrous when necessary.

  • Atmospheric Moisture and Oxygen: Certain reactions in organic synthesis are sensitive to air and moisture.[1] If any step in your synthesis is air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields.[1]

  • Product Decomposition: The desired product or intermediates may be unstable under the reaction or workup conditions.[1] Monitoring your reaction with methods like TLC or LC-MS can help detect product degradation over time.

A general troubleshooting workflow can help pinpoint the source of low yield:```dot digraph "Troubleshooting Workflow for Low Yield" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: General Synthetic Route.

Q2: Are there alternative methods for the chlorination step?

While POCl₃ is widely used, other chlorinating agents can be employed. For instance, the Vilsmeier-Haack reaction, which utilizes a reagent formed from DMF and POCl₃, can be used for formylation and in some cases, chlorination of electron-rich aromatic systems. [2][3][4]However, for the specific transformation of an isoquinoline N-oxide to a 1-chloroisoquinoline, POCl₃ is generally the reagent of choice due to its effectiveness. [5]

Q3: What are some key considerations for the purification of the final product?

Purification of Methyl 1-chloroisoquinoline-4-carboxylate is typically achieved through silica gel column chromatography. [6]A common eluent system is a mixture of ethyl acetate and petroleum ether. [6]It is important to carefully monitor the chromatography by TLC to ensure proper separation from any remaining starting materials or byproducts.

Section 3: Experimental Protocols

General Protocol for the Chlorination of an Isoquinoline N-oxide Precursor

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the Methyl isoquinoline-4-carboxylate N-oxide (1 equivalent).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 5-10 equivalents) dropwise to the flask, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 105°C) and stir for 12-16 hours. [6]4. Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).

Data Presentation: Comparison of Reaction Conditions

The following table provides a hypothetical comparison of different reaction conditions for the chlorination step to illustrate how data can be organized for optimization.

EntryPOCl₃ (equivalents)Temperature (°C)Time (h)Yield (%)
151051275
2101051285
310801260
4101052483

References

  • Guo, J.-M., Mao, Z.-Y., Liu, C.-H., Yang, S.-Y., & Wei, B.-G. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The Journal of Organic Chemistry.
  • Guo, J.-M., Mao, Z.-Y., Liu, C.-H., Yang, S.-Y., & Wei, B.-G. (2021). Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • Synfacts. (2018).
  • NRO. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube.
  • Thieme. (n.d.). Isoquinoline.
  • L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • BenchChem. (n.d.). Isoquinoline-4-carboxylic acid.
  • ResearchGate. (2025, August 9). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • ResearchGate. (2025, August 6).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (2025, July 29). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide.
  • National Center for Biotechnology Information. (n.d.). Polar Heterobenzylic C(sp3)
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • ResearchGate. (n.d.).
  • Chongqing Chemdad Co., Ltd. (n.d.).
  • ResearchGate. (2020, October 28). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • ACS Publications. (2023, January 23).
  • ResearchGate. (2025, August 9). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.
  • Semantic Scholar. (n.d.). Phosphine oxide-catalysed chlorination reactions of alcohols under Appel conditions.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Solubility of Methyl 1-chloroisoquinoline-4-carboxylate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for addressing solubility challenges with Methyl 1-chloroisoquinoline-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving desired concentrations of this compound in aqueous buffers. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles.

Introduction

Methyl 1-chloroisoquinoline-4-carboxylate is a chemical compound with a molecular formula of C11H8ClNO2 and a molecular weight of 221.64 g/mol .[1] Its chemical structure and properties, such as a calculated XLogP3 of 2.7, suggest limited aqueous solubility.[1] Poor water solubility is a common challenge in drug discovery and development, impacting bioavailability and the reliability of in vitro assays.[][3] More than 40% of new chemical entities are practically insoluble in water, which can lead to slow drug absorption and variable bioavailability.[] This guide will explore the underlying reasons for these solubility issues and provide systematic, evidence-based strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 1-chloroisoquinoline-4-carboxylate not dissolving in my aqueous buffer?

A1: The limited aqueous solubility of Methyl 1-chloroisoquinoline-4-carboxylate is likely due to its hydrophobic nature, as indicated by its positive XLogP3 value.[1] The molecule has a significant nonpolar surface area, making it difficult to form favorable interactions with water molecules. The stability of the compound's crystal lattice structure can also contribute to poor solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned with?

A2: It is crucial to distinguish between thermodynamic and kinetic solubility.[4][5]

  • Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[6] This is a critical parameter for late-stage preclinical development.[6]

  • Kinetic solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.[6][7] This method often results in a supersaturated, metastable solution, and the measured solubility is the concentration at which the compound precipitates over a given time.[4][5][8] For early-stage drug discovery and high-throughput screening, kinetic solubility is often the more practical measurement.[8][9]

You should be concerned with the type of solubility that is most relevant to your experimental context. For formulation development, thermodynamic solubility is key. For initial biological screening, kinetic solubility is often sufficient.

Q3: Can I just add more of the compound to my buffer to increase the concentration?

A3: Simply adding more solid compound to a buffer that is already saturated will not increase the concentration of the dissolved compound. The excess solid will remain undissolved. To increase the concentration, you need to modify the formulation to enhance the compound's solubility.

Troubleshooting Guides

This section provides detailed troubleshooting strategies for when you encounter low solubility of Methyl 1-chloroisoquinoline-4-carboxylate.

Issue 1: The compound precipitates out of solution immediately upon addition to the aqueous buffer.

This indicates that the intrinsic aqueous solubility of the compound is very low.

Solution Workflow: Systematic Solubility Enhancement

Solubility_Enhancement_Workflow Start Low Solubility Observed pH_Adjustment pH Adjustment Start->pH_Adjustment Is compound ionizable? Co_Solvent Co-solvent Addition Start->Co_Solvent Non-ionizable or pH fails Surfactant Surfactant Micellization Start->Surfactant Alternative to co-solvents Cyclodextrin Cyclodextrin Complexation Start->Cyclodextrin For stable complex formation Solid_Dispersion Solid Dispersion Start->Solid_Dispersion For amorphous systems Analyze Analyze Solubility (e.g., HPLC, Nephelometry) pH_Adjustment->Analyze Co_Solvent->Analyze Surfactant->Analyze Cyclodextrin->Analyze Solid_Dispersion->Analyze Success Target Solubility Achieved Analyze->Success Yes Failure Re-evaluate Strategy Analyze->Failure No Combine Combine Strategies Failure->Combine Combine->pH_Adjustment Combine->Co_Solvent Combine->Surfactant Combine->Cyclodextrin

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of isoquinoline derivatives. This guide is crafted for researchers, scientists, and professionals in drug development, providing practical and actionable solutions to common challenges encountered during key synthetic procedures. Herein, you will find in-depth troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and comparative data to facilitate the optimization of your reactions.

Troubleshooting Guides & FAQs

This section is designed to address specific issues you may encounter during the three most prevalent methods for isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can subsequently be oxidized to their corresponding isoquinolines.[1][2] This reaction typically involves the cyclization of the amide using a dehydrating agent under acidic conditions.[3]

Q1: My Bischler-Napieralski reaction is yielding little to no product. What are the likely causes and how can I rectify this?

A1: Low yields in the Bischler-Napieralski reaction can often be attributed to several factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, meaning that electron-withdrawing groups on the aromatic ring will impede the cyclization process.[4][5]

    • Solution: For substrates with strongly deactivating groups, consider employing more potent dehydrating agents such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[4][6] This combination generates a more reactive pyrophosphate intermediate.[7] For substrates with moderately deactivating groups, increasing the reaction temperature or utilizing a higher boiling point solvent like xylene may enhance the yield.[8][9]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, commonly used dehydrating agents like POCl₃ may not be sufficiently strong to facilitate efficient cyclization.[5]

    • Solution: A range of dehydrating agents can be used, including POCl₃, P₂O₅, polyphosphoric acid (PPA), and trifluoromethanesulfonic anhydride (Tf₂O).[2][6] For unreactive substrates, a combination of P₂O₅ in refluxing POCl₃ is often effective.[2][6]

  • Inadequate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures can lead to decomposition and tar formation.[5]

    • Solution: Carefully control the reaction temperature. A gradual increase to the target temperature can be beneficial. Ensure enough solvent is used to maintain a stirrable mixture.[5]

Q2: I am observing a significant amount of a styrene byproduct in my Bischler-Napieralski reaction. How can I minimize its formation?

A2: The formation of styrenes is a well-documented side reaction, known as the retro-Ritter reaction.[6][8] This occurs when the nitrilium ion intermediate fragments, which is particularly favorable when the resulting styrene is highly conjugated.[5][8]

  • Solution 1: Solvent Choice: Utilizing the corresponding nitrile as the solvent can suppress this side reaction by Le Chatelier's principle.[4][6]

  • Solution 2: Modified Procedure: Employing a milder procedure with oxalyl chloride can generate an N-acyliminium intermediate, thus avoiding the nitrilium ion that leads to the retro-Ritter side reaction.[6][8]

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[10][11] This reaction is widely used in the synthesis of alkaloids and related compounds.[10]

Q1: My Pictet-Spengler reaction is sluggish and gives a low yield. What can I do to improve it?

A1: Several factors can contribute to a low-yielding Pictet-Spengler reaction:

  • Insufficiently Activated Aromatic Ring: The reaction is most efficient with electron-rich aromatic rings, such as indoles or pyrroles.[10] Phenyl groups with electron-donating substituents also work well.[12]

    • Solution: For less nucleophilic aromatic rings, harsher reaction conditions, such as higher temperatures and stronger acids (e.g., hydrochloric acid, trifluoroacetic acid), may be necessary.[10]

  • Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. If this intermediate does not form efficiently, the reaction will not proceed.[10]

    • Solution: Ensure your aldehyde or ketone is sufficiently reactive. Using a slight excess of the carbonyl compound can help drive the initial condensation to completion.[12] The reaction is typically catalyzed by protic acids (e.g., HCl, H₂SO₄) or Lewis acids.[4]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is critical.

    • Solution: While traditionally carried out with heating in a protic solvent, the reaction has been shown to work well in aprotic media, sometimes even without an acid catalyst, leading to higher yields.[10]

Q2: How can I control the stereochemistry in my Pictet-Spengler reaction?

A2: When an aldehyde other than formaldehyde is used, a new chiral center is created.[10]

  • Solution: Several strategies exist for achieving stereocontrol:

    • Substrate Control: Using an enantiopure starting material, such as tryptophan or its derivatives, can lead to the formation of a product with a specific stereochemistry.[10]

    • Auxiliary Control: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of the reaction.

    • Catalyst Control: The use of a chiral Brønsted acid catalyst has been shown to effectively catalyze asymmetric Pictet-Spengler reactions.[10]

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an effective method for preparing isoquinolines from a benzaldehyde and an aminoacetoaldehyde diethyl acetal, which react in an acidic medium.[1][13]

Q1: My Pomeranz-Fritsch reaction is giving a low yield and multiple byproducts. What are the common pitfalls?

A1: The Pomeranz-Fritsch reaction can be sensitive to reaction conditions, and several factors can lead to poor outcomes:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[14]

    • Solution: Concentrated sulfuric acid is traditionally used.[13] However, other acids like trifluoroacetic acid (TFA) and methanesulfonic acid have been reported to offer better selectivity for certain substrates.[14] It is advisable to screen different acid catalysts and optimize their concentrations.

  • Substrate Reactivity: The reaction is sensitive to the electronic nature of the benzaldehyde derivative.

    • Solution: Electron-donating groups on the aromatic ring generally facilitate the electrophilic cyclization step and improve yields.[15]

  • High Reaction Temperatures: While heating is often necessary, excessively high temperatures can promote side reactions and the decomposition of starting materials or products.[14]

    • Solution: Carefully monitor and optimize the reaction temperature to strike a balance between a reasonable reaction rate and minimal byproduct formation.[14]

Q2: I am observing the formation of a seven-membered ring byproduct in my Pomeranz-Fritsch reaction. How can I avoid this?

A2: The formation of a benzo[d]azepinone scaffold is a known side reaction under specific acidic conditions.[16]

  • Solution: The choice of acid catalyst is crucial in preventing this side reaction. Studies have indicated that using 37% aqueous hydrochloric acid in dioxane can promote the formation of the benzo[d]azepinone byproduct.[16] To favor the desired isoquinoline synthesis, consider using alternative acid catalysts such as trifluoroacetic acid (TFA) or methanesulfonic acid.[14]

Comparative Data of Reaction Conditions

ReactionTypical Catalysts/ReagentsTypical SolventsTemperature Range (°C)Common Issues
Bischler-Napieralski POCl₃, P₂O₅, PPA, Tf₂O[2][6]Toluene, Xylene, Acetonitrile[8]Room Temperature to Reflux[2]Low yield with deactivated rings, Retro-Ritter side reaction[4][6]
Pictet-Spengler Protic acids (HCl, H₂SO₄, TFA), Lewis acids[4][10]Protic (e.g., MeOH) or Aprotic (e.g., DCM)[10][17]Room Temperature to Reflux[10]Low yield with deactivated rings, lack of stereocontrol[10]
Pomeranz-Fritsch Strong acids (H₂SO₄, PPA, TFA)[13][15]Ethanol, Dioxane[4][14]Room Temperature to Elevated Temperatures[4][14]Formation of byproducts (e.g., benzo[d]azepinones), low yields with electron-withdrawing groups[14][15]

Experimental Protocols

Protocol 1: General Procedure for the Bischler-Napieralski Reaction

This protocol provides a general guideline and may require optimization for specific substrates.

  • Amide Preparation: The starting β-arylethylamide is typically prepared by acylating the corresponding β-arylethylamine.[18]

  • Cyclization:

    • Dissolve the β-arylethylamide in a suitable solvent (e.g., toluene or acetonitrile).

    • Add the dehydrating agent (e.g., POCl₃, 1.1-5 equivalents) dropwise, potentially with cooling.[5]

    • Heat the reaction mixture to reflux and monitor its progress using TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction mixture and carefully quench it by pouring it onto ice or a saturated aqueous solution of sodium bicarbonate.[5]

    • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography, recrystallization, or acid-base extraction if the product is basic.[5]

Protocol 2: General Procedure for the Pictet-Spengler Reaction

This is a general procedure and may need to be adjusted based on the specific reactants.

  • Reaction Setup:

    • Dissolve the β-arylethylamine (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane).

    • Add the aldehyde or ketone (1-1.2 equivalents).[12]

    • Add the acid catalyst (e.g., a few drops of concentrated HCl or a catalytic amount of a Lewis acid).

  • Reaction:

    • Stir the reaction mixture at the desired temperature (from room temperature to reflux) and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with a base (e.g., saturated aqueous NaHCO₃).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for the Pomeranz-Fritsch Reaction

This reaction often requires strongly acidic conditions and elevated temperatures.[4]

  • Formation of the Benzalaminoacetal (Schiff Base):

    • Mix the benzaldehyde derivative (1 equivalent) and 2,2-diethoxyethylamine (1-1.2 equivalents) in a solvent such as ethanol.[14][19]

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or NMR.[14] The Schiff base can be isolated or used directly in the next step.

  • Cyclization:

    • Carefully add the pre-formed Schiff base to the acid catalyst (e.g., concentrated sulfuric acid) at a controlled temperature.

    • Heat the reaction mixture as required, monitoring for completion by TLC.

  • Work-up:

    • Cool the reaction mixture and carefully pour it onto ice.

    • Neutralize the solution with a base (e.g., sodium hydroxide solution).[4]

    • Extract the product with a suitable organic solvent.[4]

    • Dry the combined organic extracts and concentrate under reduced pressure.

  • Purification:

    • Purify the crude isoquinoline derivative by distillation, recrystallization, or column chromatography.[4]

Visualizations

Bischler-Napieralski Reaction Workflow

Bischler_Napieralski_Workflow start Start with β-arylethylamide reagents Add Dehydrating Agent (e.g., POCl₃, P₂O₅) start->reagents cyclization Heat to Reflux (Cyclization) reagents->cyclization workup Quench and Extract cyclization->workup side_reaction Retro-Ritter (Styrene Formation) cyclization->side_reaction Potential Side Reaction purification Purify Product (Chromatography/ Recrystallization) workup->purification product 3,4-Dihydroisoquinoline purification->product

Caption: General workflow for the Bischler-Napieralski reaction.

Decision Tree for Optimizing Isoquinoline Synthesis

Optimization_Decision_Tree start Low Yield in Isoquinoline Synthesis check_substrate Is the Aromatic Ring Electron-Rich? start->check_substrate check_reagents Are the Reagents Appropriate? start->check_reagents check_conditions Are the Reaction Conditions Optimal? start->check_conditions harsher_conditions Use Harsher Conditions (Stronger Acid/Higher Temp) check_substrate->harsher_conditions No milder_conditions Consider Milder Synthetic Route check_substrate->milder_conditions Yes change_reagent Change Dehydrating Agent/ Catalyst check_reagents->change_reagent No optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp No

Caption: Decision-making process for troubleshooting low yields.

References

  • Bischler-Napieralski Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Isoquinoline - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism - NROChemistry. (n.d.). Retrieved from [Link]

  • Bischler–Napieralski reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Bischler napieralski reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Pomeranz-Fritsch Reaction - Organic Chemistry Reaction. (2025, December 28). Retrieved from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pictet-Spengler reaction - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Pomeranz–Fritsch reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Pictet–Spengler reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Pictet-Spengler Reaction - NROChemistry. (n.d.). Retrieved from [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.). Retrieved from [Link]

  • Pomeranz-Fritsch Reaction Mechanism | Organic Chemistry - YouTube. (2022, September 21). Retrieved from [Link]

  • Purification of isoquinoline - Google Patents. (n.d.).
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pictet-Spengler Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. (2025, August 26). Retrieved from [Link]

  • Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. (2019, April 29). Retrieved from [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (n.d.). Retrieved from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved from [Link]

  • Bischler-Napieralski Reaction - YouTube. (2022, February 5). Retrieved from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

  • Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. (2017, September 26). Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 1-chloroisoquinoline-4-carboxylate (CAS No: 37497-86-2). This document provides in-depth troubleshooting and purification strategies tailored for researchers and drug development professionals. Our goal is to move beyond simple protocols and delve into the chemical principles that govern success, enabling you to diagnose issues and rationally design effective purification workflows.

The inherent reactivity of the 1-chloro-substituted isoquinoline ring, coupled with the hydrolytic sensitivity of the methyl ester, presents unique purification challenges.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common obstacles encountered during the synthesis and isolation of this important heterocyclic building block.[2]

Section 1: FAQs - Initial Assessment & Common Issues

This section addresses the preliminary evaluation of your crude product and common stability concerns.

Q1: My crude product is a dark, oily, or gummy residue instead of a solid. What is the likely cause and my first step?

A: This is a frequent issue and typically points to one or a combination of three culprits:

  • Residual High-Boiling Solvents: Solvents like DMF, DMAc, or DMSO used in the synthesis can be difficult to remove and will prevent crystallization.

  • Acidic Impurities: The synthesis of 1-chloroisoquinolines often employs reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[3] Incomplete quenching or workup can leave residual acidic species (e.g., phosphoric acid, HCl) that protonate the basic isoquinoline nitrogen, forming salts that are often oils or gums.

  • A Complex Mixture of Impurities: A low-yielding reaction can result in a high concentration of byproducts that collectively suppress the crystallization of the desired product.

Your first step should be a targeted aqueous workup. Before attempting chromatography or recrystallization, dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a dilute base (e.g., 5% aqueous sodium bicarbonate solution) to remove acidic impurities, followed by water, and finally a saturated brine solution to aid in phase separation and remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This simple extraction often yields a solid product that is amenable to further purification.

Q2: What are the most common impurities I should anticipate, and where do they come from?

A: Understanding potential impurities is critical for selecting an appropriate purification strategy. The table below summarizes the most probable contaminants.

Impurity NameStructureOriginRecommended Removal Method
1-Hydroxyisoquinoline-4-carboxylic Acid Methyl Ester (Starting Material)Incomplete chlorination of the precursor.Column Chromatography
1-Chloroisoquinoline-4-carboxylic Acid (Hydrolysis Product)Hydrolysis of the methyl ester during acidic/basic workup or on wet silica gel.[1]Aqueous base wash (e.g., NaHCO₃ solution); Column Chromatography
Isoquinoline-N-oxide Precursors (Starting Material)If the synthesis starts from the N-oxide, incomplete reaction can leave this highly polar starting material.[3]Aqueous acid wash (e.g., 1M HCl); Column Chromatography
Phosphorous-based Reagents (Reagent Byproduct)Residual POCl₃ and its hydrolysis products from the chlorination step.Thorough aqueous workup, including a NaHCO₃ wash.
Isomeric Byproducts (Side Reaction)Depending on the synthetic route, other positional isomers could form.[4]Column Chromatography; Recrystallization

Q3: How can I quickly assess the purity and identify the major contaminants in my crude material?

A: A multi-pronged approach is most effective:

  • Thin-Layer Chromatography (TLC): This is the fastest and most cost-effective method. Use a silica gel plate and test various eluent systems (e.g., Hexane:Ethyl Acetate or DCM:Methanol). Co-spot your crude material with any available starting materials. The presence of multiple spots indicates impurities. A spot that remains at the baseline is often a highly polar impurity like a salt or the hydrolyzed carboxylic acid.

  • ¹H NMR Spectroscopy: A crude ¹H NMR spectrum is invaluable. Dissolve a small sample in CDCl₃ or DMSO-d₆. Look for the characteristic peaks of your product. The presence of broad peaks may suggest acidic impurities, while unexpected aromatic signals could indicate isomeric byproducts. Integrating key peaks can give a rough estimate of purity.

  • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry provides the most detailed initial assessment. It will not only separate the components but also provide their molecular weights, allowing for confident identification of impurities like the starting material or the hydrolysis product.[5]

Q4: My compound appears to degrade during column chromatography on silica gel. What is happening and how can I prevent it?

A: This is a classic problem stemming from the inherent acidity of standard silica gel. The Lewis acid sites on the silica surface can catalyze the hydrolysis of the sensitive methyl ester, especially if your solvents are not anhydrous. Furthermore, the basic nitrogen of the isoquinoline ring can interact strongly with the acidic silica, leading to significant peak tailing or streaking.[1]

Mitigation Strategies:

  • Neutralize Your Eluent: Add a small amount (0.1 - 1% v/v) of a volatile base like triethylamine (TEA) or pyridine to your mobile phase. This will neutralize the acidic sites on the silica and dramatically improve the peak shape and recovery.

  • Use Deactivated Silica: Purchase silica gel that has been pre-treated or wash your own with a base.

  • Switch to a Different Stationary Phase: Consider using neutral alumina as an alternative to silica gel for particularly sensitive compounds.

Section 2: Troubleshooting Purification Workflows

This section provides detailed protocols and troubleshooting guides for the two primary purification methods: flash column chromatography and recrystallization.

Workflow 1: Purification by Flash Column Chromatography

Column chromatography is the most versatile method for separating mixtures with components of differing polarities.[6]

IssueProbable Cause(s)Suggested Solution(s)
Product won't elute from the column Eluent is not polar enough; Strong interaction with silica.Gradually increase the polarity of the eluent system. If streaking is observed, add 0.5% triethylamine to the eluent.
Poor separation of product and impurity Eluent polarity is too high (running too fast); Inappropriate solvent system.Decrease eluent polarity for a lower Rf value (~0.2-0.3). Test alternative solvent systems (e.g., Toluene/Acetone or DCM/Methanol).
Product appears to decompose on the column Silica gel is too acidic; prolonged exposure time.Use a neutralized eluent (see Q4) or switch to neutral alumina. Run the column faster (if separation allows) to minimize contact time.
Cracked or channeled column bed Improper packing of the column.Ensure the silica slurry is homogenous and allowed to settle fully. Pack under positive pressure.
  • Solvent System Selection: Using TLC, find an eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a low-boiling solvent (like DCM), add silica gel (2-3x the mass of the crude product), and concentrate in vacuo to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Analysis & Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

chromatography_workflow crude Crude Product tlc TLC Analysis (Find Eluent, Rf ~0.3) crude->tlc pack Pack Column tlc->pack load Load Sample (Dry Loading Preferred) pack->load elute Elute & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze analyze->elute Continue Elution pool Pool Pure Fractions analyze->pool Fractions Pure? evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: Workflow for flash column chromatography purification.

Workflow 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving very high purity for solid, crystalline compounds.[7] The principle relies on the differential solubility of the compound in a chosen solvent at high and low temperatures.[8]

IssueProbable Cause(s)Suggested Solution(s)
Product does not dissolve in hot solvent Incorrect solvent choice (compound is insoluble).Select a more polar solvent or a solvent with a better structural match ("like dissolves like").
No crystals form upon cooling Solution is too dilute; supersaturation not achieved; compound is too soluble.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal of pure product. Cool the flask in an ice-water bath.[9]
Product "oils out" instead of crystallizing Cooling is too rapid; solution is impure; melting point of the solid is below the boiling point of the solvent.Re-heat to dissolve the oil. Allow to cool more slowly. Try a lower-boiling point solvent. The oil may need to be purified by chromatography first.
Yield is very low Too much solvent was used; compound has some solubility in cold solvent.Use the absolute minimum amount of hot solvent for dissolution. After crystallization, cool the flask in an ice bath for 30 minutes before filtering to maximize recovery.
  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture). A good solvent will dissolve the product when hot but show poor solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture to a gentle boil (use a hot plate and a stirring bar). Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor. Dry the crystals in a vacuum oven.

recrystallization_troubleshooting step step start Solution Cooled. Crystals Formed? q1 Scratch / Seed? start->q1 no success Collect Crystals start->success yes no No yes Yes q2 Ice Bath? q1->q2 Still No Crystals q1->success Crystals Form! q3 Reduce Volume? q2->q3 Still No Crystals q2->success Crystals Form! q4 Add Anti-Solvent? q3->q4 Still No Crystals q3->success Crystals Form! q4->success Crystals Form! fail Re-evaluate Solvent / Purify by Chromatography q4->fail Still No Crystals / Oiled Out

Caption: Decision tree for troubleshooting crystallization failure.

References

  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. BenchChem Technical Support.
  • BenchChem. (2025). The 5-Chloroisoquinoline Core: A Technical Guide to Reactivity and Stability for Drug Discovery and Development. BenchChem Technical Support.
  • Biosynth. (n.d.). 1-Chloroisoquinoline-4-carboxylic acid methyl ester. Biosynth Product Page.
  • ChemicalBook. (n.d.). 1-Chloroisoquinoline synthesis. ChemicalBook.
  • III Analytical Methods. (n.d.). Document on Analytical Chemistry Techniques.
  • Supporting Information. (n.d.). Semantic Scholar.
  • University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.

Sources

Stability issues of chlorinated heterocyclic compounds in solution

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Stability of Chlorinated Heterocyclic Compounds in Solution

A Foreword from Your Senior Application Scientist

Welcome to the technical support center dedicated to navigating the complexities of chlorinated heterocyclic compound stability. In my years in the field, I've seen firsthand how the unpredictable nature of these molecules in solution can derail critical experiments and delay developmental timelines. This guide is born from that experience, designed not as a rigid set of rules, but as a dynamic troubleshooting resource.

Here, we will delve into the "why" behind the degradation—the mechanistic principles governing hydrolysis, photolysis, and other decomposition pathways. By understanding the causality, you can move from reactive problem-solving to proactive experimental design. Every protocol and recommendation within this guide is structured to be self-validating, empowering you to build robust, reproducible workflows. Let's begin the journey to mastering the stability of these vital chemical entities.

Part 1: Troubleshooting Guides - Common Stability Issues

Issue 1: Rapid Degradation of Chlorinated Pyridines/Pyrimidines in Aqueous Buffers

Q1: My chlorinated pyridine/pyrimidine analog shows significant degradation within hours of being dissolved in a neutral or basic aqueous buffer (pH > 7). What is the likely cause and how can I prevent it?

A1: This rapid degradation is most likely due to base-catalyzed hydrolysis . The electron-withdrawing nature of the chlorine atom and the ring nitrogens makes the carbon atom attached to the chlorine susceptible to nucleophilic attack by water or hydroxide ions.[1][2]

  • Causality Explained: In neutral to basic conditions, the concentration of the potent nucleophile, hydroxide (OH-), is higher. This hydroxide ion attacks the carbon-chlorine bond. The aromatic ring, particularly in pyridone or pyrimidone structures, can stabilize the negative charge of the intermediate through resonance, facilitating the departure of the chloride ion.[1] For instance, studies have shown that α-chloro-N-methyl-4-pyridone hydrolyzes over five times faster than its 2-pyridone counterpart due to the greater contribution of a zwitterionic resonance form that enhances reactivity.[1]

  • Troubleshooting Protocol:

    • pH Adjustment: The most critical factor is pH. Prepare your solutions in an acidic buffer (pH 4-6). For many chlorinated heterocycles, a decrease in pH will significantly slow the rate of hydrolysis by reducing the concentration of hydroxide ions.[3][4]

    • Solvent Selection: If your experimental design allows, consider using a mixed solvent system. Adding a co-solvent like acetonitrile (ACN) or ethanol can reduce the water activity and slow down hydrolysis.

    • Temperature Control: Perform your experiments at the lowest practical temperature. Hydrolysis, like most chemical reactions, is temperature-dependent. Storing stock solutions at 2-8°C or even frozen (-20°C) can dramatically extend their shelf life.

    • Fresh Preparation: Always prepare solutions fresh, as close to the time of use as possible. Avoid storing aqueous solutions of sensitive compounds for extended periods.

  • Workflow for pH Screening:

    G A Prepare concentrated stock in aprotic organic solvent (e.g., DMSO, DMF) B Dilute stock into a range of aqueous buffers (e.g., pH 4, 5, 6, 7, 7.4, 8) A->B C Incubate aliquots at experimental temperature B->C D Analyze samples at time points (e.g., 0, 1, 2, 4, 8, 24 hrs) using HPLC-UV or LC-MS C->D E Plot % remaining parent compound vs. time for each pH D->E F Determine optimal pH range with <5% degradation in experimental timeframe E->F

    Caption: Workflow for determining the optimal pH for compound stability.

Issue 2: Compound Disappears or New Peaks Emerge After Exposure to Light

Q2: I left my solution of a chlorinated imidazole derivative on the benchtop, and subsequent analysis shows a significant loss of the parent compound and the appearance of unknown peaks. What happened?

A2: This is a classic case of photodegradation . Many heterocyclic systems are chromophores that absorb UV or even visible light. This absorbed energy can excite the molecule to a state where it becomes highly reactive, leading to bond cleavage, rearrangement, or reaction with the solvent.[5][6]

  • Causality Explained: The carbon-chlorine bond can be susceptible to homolytic cleavage upon photoexcitation, forming a radical species that can then react with other molecules. For example, the insecticide imidacloprid, a chlorinated pyridine-imidazole derivative, has a photolytic half-life as short as 43 minutes in pure water under laboratory UV light.[5] The degradation pathway often involves transformation of the imidazole ring.[5]

  • Troubleshooting Protocol:

    • Light Protection: The simplest and most effective solution is to protect the compound from light at all stages of the experiment. Use amber vials or wrap glassware and containers with aluminum foil.

    • Work in a Dark Environment: When preparing solutions or setting up reactions, work in a fume hood with the sash down and the room lights dimmed if possible.

    • Photostability Study (Forced Degradation): To confirm photosensitivity, conduct a controlled experiment. Expose a solution of your compound to a calibrated light source (as specified in ICH Q1B guidelines) while keeping a control sample in the dark.[7] Analyze both samples over time to quantify the rate of degradation.

  • Data Summary: Common Photosensitive Heterocycles

    Heterocycle Class Typical UV Absorption Potential Photodegradation Pathway
    Chlorinated Pyridines 250-280 nm C-Cl bond cleavage, ring rearrangement
    Chlorinated Imidazoles 210-270 nm Ring cleavage, oxidation[5]

    | Chlorinated Quinolines | 280-330 nm | Dechlorination, oxidation |

Issue 3: Inconsistent Results When Using Different Solvents

Q3: I get different stability results for my chlorinated pyrazine when I dissolve it in methanol versus DMSO for my assays. Why is there a discrepancy?

A3: This issue points towards solvolysis , a reaction where the solvent itself acts as the nucleophile. Different solvents have varying nucleophilic strengths and abilities to stabilize reaction intermediates, leading to different degradation rates.

  • Causality Explained: While DMSO is generally considered a non-reactive (aprotic) solvent for storage, protic solvents like methanol, ethanol, or even water can act as nucleophiles. The lone pair of electrons on the oxygen atom can attack the electrophilic carbon bearing the chlorine, leading to the displacement of the chloride and the formation of a methoxy- or hydroxy-substituted analog. This is a specific type of hydrolysis or alcoholysis.

  • Troubleshooting Protocol:

    • Solvent Selection Hierarchy: For stock solutions, prioritize aprotic, non-nucleophilic solvents. The recommended order is generally: DMSO > DMF > Acetonitrile. Only use protic solvents like methanol or ethanol if required for solubility or the specific experimental protocol, and always prepare these solutions fresh.

    • Control Experiments: When you must use a potentially reactive solvent, run a "solvent stability" control. Incubate the compound in the solvent for the duration of your experiment and analyze for degradation. This will help you differentiate between solvent-induced degradation and other experimental effects.

    • LC-MS Analysis: Use LC-MS to identify degradation products. If you observe a new peak with a mass corresponding to the replacement of -Cl with -OCH3 (a mass change of +15.99 Da for CH3O vs -34.97 Da for Cl), this is strong evidence for methanolysis.

  • Decision Tree for Solvent Selection:

    G Start Need to dissolve compound Solubility_DMSO Is it soluble in DMSO? Start->Solubility_DMSO Use_DMSO Use DMSO for stock. Prepare fresh dilutions in final buffer. Solubility_DMSO->Use_DMSO Yes Solubility_ACN Is it soluble in Acetonitrile? Solubility_DMSO->Solubility_ACN No Use_ACN Use Acetonitrile for stock. (Less reactive than alcohols) Solubility_ACN->Use_ACN Yes Solubility_MeOH Must use a protic solvent (e.g., Methanol)? Solubility_ACN->Solubility_MeOH No Use_MeOH_Fresh Use with caution. Prepare solution immediately before use. Run solvent stability controls. Solubility_MeOH->Use_MeOH_Fresh Yes End Consult further solubility data Solubility_MeOH->End No

    Caption: Decision tree for selecting an appropriate stock solution solvent.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are "Forced Degradation" studies and why are they important for my chlorinated heterocyclic compound?

A4: Forced degradation, or stress testing, involves intentionally exposing a drug substance to harsh conditions that are more severe than accelerated stability conditions.[8][9] The goal is to produce degradation products, typically aiming for 5-20% degradation of the parent compound.[7][10]

  • Purpose & Importance:

    • Identify Degradants: It helps identify the likely degradation products that could form during long-term storage.[9]

    • Elucidate Pathways: The results provide insight into the degradation pathways (e.g., hydrolysis, oxidation, photolysis).[8][9]

    • Develop Stability-Indicating Methods: This is the most critical application. The degraded samples are used to develop and validate analytical methods (like HPLC) to ensure that the method can separate the parent compound from all potential degradation products.[11][12] This proves the method is "stability-indicating."

    • Inform Formulation & Packaging: Understanding how a molecule degrades helps in developing a stable formulation (e.g., by adding buffers or antioxidants) and choosing appropriate packaging (e.g., amber vials for light-sensitive drugs).[]

Q5: How do I set up a basic forced degradation study for a novel chlorinated heterocycle?

A5: A standard forced degradation study includes acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolytic stress.[7][8]

  • Experimental Protocol: Forced Degradation

    • Prepare Stock Solution: Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Heat at 60°C for a set time (e.g., 2, 8, 24 hours). Cool and neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a set time. Cool and neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time.

    • Thermal Stress: Store the stock solution (or solid compound) in an oven at a high temperature (e.g., 80°C) for a set time.

    • Photolytic Stress: Expose the stock solution in a photostability chamber to a specific light exposure (e.g., 1.2 million lux hours and 200 W h/m² UV), as per ICH Q1B guidelines. Keep a control sample wrapped in foil.

    • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable method, typically HPLC with UV and/or MS detection. The goal is to achieve 5-20% degradation.[7][10] Adjust stress conditions (time, temperature, reagent concentration) if degradation is too low or too high.

Q6: What analytical techniques are best for monitoring the stability of my compound?

A6: A combination of techniques is often required for a comprehensive stability assessment.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for stability studies. It allows for the separation and quantification of the parent compound and its degradation products. A "stability-indicating" HPLC method is one that can resolve the parent peak from all known degradant peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and often propose structures, confirming pathways like hydrolysis or oxidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile chlorinated compounds or volatile degradation products.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for definitively elucidating the structure of isolated degradation products.

Q7: Can the position of the chlorine atom on the heterocyclic ring affect its stability?

A7: Absolutely. The position is critical. Chlorine atoms at positions activated by electron-withdrawing groups or adjacent to heteroatoms are often more labile. For example, chlorine atoms at the α (2- or 6-) or γ (4-) positions of a pyridine ring are significantly more susceptible to nucleophilic substitution than a chlorine at the β (3- or 5-) position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the reaction intermediate through resonance.[1]

References

  • Title: Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water Source: ResearchGate URL: [Link]

  • Title: Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: MDPI URL: [Link]

  • Title: Abiotic degradation of chlorinated ethanes and ethenes in water Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Effect of temperature on the reduction products of chlorinated aromatic... Source: ResearchGate URL: [Link]

  • Title: Microbial Degradation of Chlorinated Aromatic Compounds Source: ResearchGate URL: [Link]

  • Title: Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Energetics of anaerobic degradation pathways of chlorinated aliphatic compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Biodegradation, ecotoxicity and UV254/H2O2 treatment of imidazole, 1-methyl-imidazole and N,N'-alkyl-imidazolium chlorides in water Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds Source: Eurochlor URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL: [Link]

  • Title: Photodegradation of imidacloprid Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Effects of pH on the Chlorination Process of Phenols in Drinking Water Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Compound Specific Stable Chlorine Isotopic Analysis of Volatile Aliphatic Compounds Using Gas Chromatography Hyphenated with Multiple Collector Inductively Coupled Plasma Mass Spectrometry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Preparation Techniques for the Analysis of Stable Chlorine Isotopes Source: ResearchGate URL: [Link]

  • Title: Effect of Water pH on the Chemical Stability of Pesticides Source: DigitalCommons@USU URL: [Link]

  • Title: Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients Source: National Institutes of Health (NIH) URL: [Link]

Sources

Avoiding degradation of Methyl 1-chloroisoquinoline-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter during your experiments.

Introduction to the Stability of Methyl 1-chloroisoquinoline-4-carboxylate

Methyl 1-chloroisoquinoline-4-carboxylate is a versatile heterocyclic compound with applications in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloro-substituent, a methyl ester, and an isoquinoline core, presents specific stability challenges. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide provides the foundational knowledge to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Methyl 1-chloroisoquinoline-4-carboxylate?

A1: Based on its structure, Methyl 1-chloroisoquinoline-4-carboxylate is susceptible to three primary degradation pathways:

  • Hydrolysis of the Methyl Ester: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture, acids, or bases. This is one of the most common degradation routes for ester-containing compounds.

  • Nucleophilic Substitution of the Chlorine Atom: The chlorine atom at the C1 position of the isoquinoline ring is activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the adjacent nitrogen atom. Nucleophiles such as water, alcohols, or amines can displace the chloride.

  • Photodegradation of the Isoquinoline Ring: Aromatic heterocyclic systems like isoquinoline can be sensitive to light, particularly UV radiation.[1] Exposure to light can lead to complex degradation pathways, including ring cleavage or the formation of photo-adducts.

Q2: What are the ideal storage conditions for solid Methyl 1-chloroisoquinoline-4-carboxylate?

A2: To ensure long-term stability, the solid compound should be stored under the following conditions, as recommended by various suppliers:

  • Temperature: Refrigerate (2-8°C).[2]

  • Atmosphere: Store under an inert gas, such as argon or nitrogen.[3][4] This minimizes contact with moisture and oxygen.

  • Light: Protect from light by using an amber vial or by storing the container in a dark place.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air.[3][5]

Q3: I need to prepare a stock solution. What solvent should I use and how should I store it?

A3: For short-term use, stock solutions can be prepared in anhydrous aprotic solvents like acetonitrile or dimethylformamide (DMF). It is highly recommended to use solvents from a freshly opened bottle or dried over molecular sieves to minimize water content.

Storage of Solutions:

  • Short-term (up to 24 hours): Store at 2-8°C in a tightly sealed vial, protected from light.

  • Long-term: Long-term storage of solutions is not recommended due to the increased risk of hydrolysis. If necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. However, the stability in solution over extended periods should be experimentally verified.

Q4: Can I store the compound at room temperature for a short period?

A4: While the compound is stable under normal conditions for short durations, prolonged exposure to ambient temperature, humidity, and light will accelerate degradation.[3][5] For maintaining the highest purity, it is crucial to adhere to the recommended refrigerated and inert atmosphere storage conditions.

Troubleshooting Guide

This section addresses specific issues that you might encounter during the handling and use of Methyl 1-chloroisoquinoline-4-carboxylate.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Workflow:

G cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_photo Photodegradation Parent_H Methyl 1-chloroisoquinoline-4-carboxylate Deg1 1-Chloroisoquinoline-4-carboxylic Acid Parent_H->Deg1 H₂O / H⁺ or OH⁻ Parent_N Methyl 1-chloroisoquinoline-4-carboxylate Deg2 1-Substituted Isoquinoline Derivative Parent_N->Deg2 Nu⁻ (e.g., RO⁻, RNH₂) Parent_P Methyl 1-chloroisoquinoline-4-carboxylate Deg3 Complex Degradation Products Parent_P->Deg3 Light (UV)

Caption: Primary degradation pathways of Methyl 1-chloroisoquinoline-4-carboxylate.

Summary of Storage Conditions

ParameterSolid CompoundStock Solution
Temperature 2-8°C (Refrigerated)Short-term: 2-8°C, Long-term: -20°C to -80°C
Atmosphere Inert gas (Argon or Nitrogen)Headspace flushed with inert gas
Light Protect from light (Amber vial/dark)Protect from light
Container Tightly sealedTightly sealed, consider aliquoting
Solvent N/AAnhydrous aprotic (e.g., ACN, DMF)

References

  • Kochany, J., & Maguire, R. J. (1994).
  • Miaodian Stationery (Ningbo) Co., Ltd. Material Safety Data Sheet - INK FOR WATER COLOR PEN. [Link]

  • MedCrave. Forced degradation studies. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • PubChem. Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

  • PMC. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

  • ChemSrc. 1-Chloroisoquinoline. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates. [Link]

  • ResearchGate. Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Kinetics of hydrolysis and aminolysis of methyl chloroformate in aqueous solution. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of substituted isoquinolines using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in elucidating the structures of these complex heterocyclic compounds. Here, we address common issues in a practical question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your spectroscopic analysis.

FAQs and Troubleshooting Guides

Q1: My 1D ¹H NMR spectrum of a substituted isoquinoline shows severe signal overlapping in the aromatic region. How can I resolve and assign these protons?

A1: Signal Overlap in the Aromatic Region

Overlapping signals in the aromatic region (typically 7.0-9.5 ppm) are a frequent challenge when analyzing substituted isoquinolines due to the presence of multiple protons on the fused ring system. When the information from a 1D ¹H NMR spectrum is insufficient for a complete assignment, a suite of 2D NMR experiments becomes essential for unambiguous structural determination.[1]

Recommended 2D NMR Workflow:

  • COSY (Correlation Spectroscopy): This is the foundational experiment to establish proton-proton connectivity through bonds. A cross-peak in a COSY spectrum indicates that two protons are scalar (J) coupled, typically over two or three bonds.[2] This allows you to trace out spin systems within the molecule. For a substituted isoquinoline, you can often identify adjacent protons on both the pyridine and benzene rings.

  • TOCSY (Total Correlation Spectroscopy): If you can clearly identify one proton in a spin system, a TOCSY experiment can reveal all other protons belonging to that same system, even those not directly coupled. This is particularly useful for confirming all the protons on a single ring, provided they form an unbroken chain of couplings.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon atom to which it is attached. By dispersing the proton signals across the much wider ¹³C chemical shift range, even severely overlapping proton resonances can be resolved.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful experiments for piecing together the complete structure. HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for connecting different spin systems and for placing substituents that lack protons (e.g., halogens, nitro groups, or quaternary carbons).[2] For instance, observing a correlation from a proton to a quaternary carbon can definitively place that proton two or three bonds away.

Q2: The chemical shifts of my isoquinoline derivative seem unusual or don't match predicted values. What factors could be causing this?

A2: Understanding Chemical Shift Deviations

Several factors can influence the ¹H and ¹³C chemical shifts in substituted isoquinolines, leading to deviations from standard values or computational predictions.

  • Substituent Effects: The electronic nature and position of substituents dramatically alter the electron density of the isoquinoline ring system, thereby shielding or deshielding nearby nuclei.[2]

    • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ increase electron density, causing upfield shifts (lower ppm) of ortho and para protons and carbons.

    • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN decrease electron density, leading to downfield shifts (higher ppm).

  • Solvent Effects: The choice of deuterated solvent can significantly impact chemical shifts. Aromatic solvents like benzene-d₆ can induce noticeable upfield shifts for protons that are positioned to interact with the solvent's ring current.[3] In some cases, changing the solvent can help to resolve overlapping signals.

  • Anomalous Spectra and Line Broadening: Certain substituted isoquinolines and their dihydro- derivatives have been reported to exhibit anomalous ¹H NMR spectra, characterized by extreme line broadening, particularly for protons at C-1 and C-3.[3] This can sometimes lead to signals being broadened into the baseline and appearing to be absent.[3] While the exact causes can be complex and may involve factors like slow conformational exchange or interactions with trace impurities in the solvent, acquiring the spectrum at a different temperature (variable temperature NMR) can sometimes sharpen these signals.[3]

Q3: How can I use coupling constants (J-values) to determine the substitution pattern on the isoquinoline rings?

A3: Decoding Substitution Patterns with Coupling Constants

The magnitude of the proton-proton coupling constants (J-values) is a rich source of information about the relative positions of protons on the isoquinoline core.[4][5] By carefully analyzing the splitting patterns in a high-resolution 1D ¹H NMR spectrum, you can deduce the substitution pattern.[2]

Coupling Type Number of Bonds Typical J-Value (Hz) Significance for Isoquinolines
Ortho Coupling³JHH7-9 HzIndicates adjacent protons on the same ring (e.g., H-5 and H-6).[2]
Meta Coupling⁴JHH1-3 HzIndicates protons separated by one carbon (e.g., H-5 and H-7).[2]
Para Coupling⁵JHH< 1 HzOften too small to be resolved, but can sometimes be observed as slight broadening.
Peri Coupling³JCCCH~5 HzA notable vicinal coupling can occur between C4-H5 and C5-H4.[6]

Practical Application: A proton signal that appears as a "doublet of doublets" (dd) with J-values of approximately 8 Hz and 1.5 Hz is likely coupled to both an ortho and a meta proton, respectively.[2] By systematically analyzing these patterns for each proton, the substitution arrangement can be pieced together.

Q4: I am trying to determine the through-space proximity of substituents. Which NMR experiment is best for this?

A4: Probing Spatial Relationships with NOE

To determine the spatial proximity of atoms, regardless of their bonding connectivity, the Nuclear Overhauser Effect (NOE) is the key phenomenon to observe.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals cross-peaks between protons that are close to each other in space (typically within 5 Å), even if they are not directly bonded or J-coupled. This is invaluable for:

    • Determining the relative stereochemistry of substituents.

    • Distinguishing between isomers.

    • Confirming the conformation of flexible side chains.

  • 1D NOE Difference Spectroscopy: This is a simpler experiment where a specific proton resonance is selectively irradiated. A spectrum is then acquired, and a control spectrum (without irradiation) is subtracted from it. The resulting difference spectrum will show enhancements for only those protons that are spatially close to the irradiated proton. This is a very clean way to confirm specific spatial relationships.

Important Consideration: The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶).[7] This means that the effect is very sensitive to distance, and the absence of an NOE does not definitively rule out proximity, as other factors can influence its observation.[7]

Q5: Can computational methods help in assigning the NMR spectrum of my novel isoquinoline derivative?

A5: Leveraging Computational Chemistry for Spectral Assignment

Yes, computational methods are becoming increasingly powerful tools for predicting NMR spectra and aiding in the assignment of complex molecules.[8][9]

  • DFT/GIAO Calculations: Density Functional Theory (DFT) using the Gauge-Including Atomic Orbital (GIAO) method can predict ¹H and ¹³C chemical shifts with a reasonable degree of accuracy.[10]

  • Machine Learning Predictors: Newer approaches using machine learning, trained on large datasets of experimental spectra, can offer even more accurate predictions of ¹H chemical shifts.[11]

Workflow for Computational NMR Prediction:

  • Generate a 3D model of your substituted isoquinoline.

  • Perform a conformational search to identify the lowest energy conformers.

  • For each low-energy conformer, calculate the NMR chemical shifts using a suitable level of theory (e.g., DFT).[9]

  • Calculate a Boltzmann-weighted average of the chemical shifts based on the relative energies of the conformers.

  • Compare the predicted spectrum to your experimental data. This comparison can help confirm assignments or suggest alternative possibilities for ambiguous signals.

While computational predictions are a valuable aid, they should always be used in conjunction with experimental data, particularly 2D NMR, for definitive structure elucidation.[10]

Experimental Protocols

Protocol 1: Standard 2D NMR Workflow for Structure Elucidation

This protocol outlines the key experiments for unambiguously determining the structure of a novel substituted isoquinoline.

1. Sample Preparation:

  • Dissolve 5-15 mg of your purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Ensure the solution is clear and filter if necessary to remove any particulate matter.
  • Transfer the solution to a clean, high-quality NMR tube.

2. Instrument Setup and 1D ¹H Spectrum:

  • Insert the sample into the NMR spectrometer.
  • Lock the field on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity, aiming for narrow and symmetrical peak shapes.
  • Acquire a standard 1D ¹H spectrum to determine the spectral width and to serve as a reference.

3. Acquisition of 2D Spectra (in recommended order):

4. Data Processing and Analysis:

  • Apply a 2D Fourier transform to the acquired data for each experiment.
  • Use an appropriate window function (e.g., sine-bell) to improve resolution and peak shape.
  • Phase the spectra and calibrate the axes.
  • Analyze the cross-peaks in each spectrum systematically to build up the molecular structure.
Visualizing the NMR Analysis Workflow

NMR_Workflow cluster_1D 1D Analysis cluster_2D 2D Correlation Spectroscopy cluster_spatial Spatial & Stereochemical Analysis cluster_final Final Structure 1D_H1 Acquire 1D ¹H Spectrum COSY COSY (¹H-¹H Connectivity) 1D_H1->COSY Identify Spin Systems HSQC HSQC (¹H-¹³C Direct Correlation) 1D_H1->HSQC 1D_C13 Acquire 1D ¹³C & DEPT 1D_C13->HSQC Assign C-H Pairs HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC HSQC->HMBC Connect Fragments NOESY NOESY / ROESY (Through-Space Proximity) HMBC->NOESY Confirm Constitution Structure Complete Structure Elucidation HMBC->Structure Finalize Skeleton NOESY->Structure Determine Stereochemistry

Caption: A typical workflow for elucidating the structure of a substituted isoquinoline using 2D NMR experiments.

Visualizing Isoquinoline Proton Couplings

Caption: Common proton-proton (J) coupling relationships in an unsubstituted isoquinoline ring system.

References

  • An anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. Available at: [Link]

  • 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. (2025). ResearchGate. Available at: [Link]

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry. Available at: [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. (n.d.). ResearchGate. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites. Available at: [Link]

  • Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. Available at: [Link]

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. (n.d.). Organic Chemistry Data. Available at: [Link]

  • Isoquinoline | C9H7N | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder (ATB) and Repository. Available at: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available at: [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Verlag Helvetica Chimica Acta. Available at: [Link]

  • Predicting spin-spin coupling patterns in NMR spectra. (n.d.). University of Sheffield. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S11:001. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. Available at: [Link]

  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. (2007). Journal of Mass Spectrometry. Available at: [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. Available at: [Link]

  • Structure Elucidation by NMR. (n.d.). ETH Zurich NMR Service. Available at: [Link]

  • Exchange-transferred NOE spectroscopy and bound ligand structure determination. (1995). Current Opinion in Structural Biology. Available at: [Link]

  • Design, synthesis and docking study of 5-amino substituted indeno[1,2-c]isoquinolines as novel topoisomerase I inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2018). Molecules. Available at: [Link]

  • NMR Spectroscopy :: 8-TECH-2 The Nuclear Overhauser Effect. (2020). Organic Chemistry Data. Available at: [Link]

Sources

Technical Support Center: Navigating the Challenges of Isoquinoline Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of isoquinoline-based compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the synthesis of these vital heterocyclic scaffolds. Isoquinoline and its derivatives are central to numerous pharmaceuticals and natural products, making their efficient and scalable synthesis a critical endeavor.[1][2]

This resource offers in-depth troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data to help optimize your reactions as you move from the bench to larger-scale production.

Part 1: Frequently Asked Questions (FAQs) on Isoquinoline Synthesis Scale-Up

This section addresses overarching challenges that are common across various synthetic routes when scaling up isoquinoline synthesis.

Q1: We are planning to scale up our isoquinoline synthesis. What are the primary safety concerns we should anticipate?

A1: Scaling up any chemical synthesis introduces new safety challenges, and isoquinoline synthesis is no exception. The primary concerns revolve around thermal safety and the handling of hazardous reagents.

  • Exothermic Reactions: Many of the classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, are exothermic due to the formation of a stable aromatic ring system.[3] What is easily managed in a laboratory flask can become a dangerous runaway reaction at a larger scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[3]

  • Hazardous Reagents: Traditional methods often employ corrosive and toxic reagents like phosphorus oxychloride (POCl₃), strong acids (e.g., concentrated sulfuric acid), and flammable solvents.[2] Handling larger quantities of these materials increases the risk of exposure and accidents.

  • Pressure Buildup: The evolution of gaseous byproducts or a rapid increase in temperature can lead to a dangerous buildup of pressure within the reactor.

Q2: Our yields are significantly lower on a larger scale compared to our lab-scale experiments. What are the likely culprits?

A2: A drop in yield upon scale-up is a common and frustrating problem. Several factors can contribute to this:

  • Inefficient Mixing: Inadequate agitation in a larger reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

  • Mass and Heat Transfer Limitations: Slower and less efficient heat transfer can lead to poor temperature control, affecting reaction kinetics and selectivity.

  • Purity of Starting Materials: Impurities in starting materials that were negligible at a small scale can have a significant impact on larger reactions, potentially poisoning catalysts or promoting side reactions.[4]

  • Longer Reaction Times: What might be a quick addition in the lab can take much longer at scale, altering the reaction profile.

Q3: What are the most common challenges in purifying isoquinoline-based compounds at scale?

A3: Purification is often a major bottleneck in the scale-up process. Common challenges include:

  • Removal of Reagents and Byproducts: Removing large quantities of acidic or basic reagents and closely related byproducts can be difficult.

  • Chromatography: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities of material.

  • Crystallization: Inducing crystallization of the final product from a complex crude mixture can be challenging. The presence of impurities can inhibit crystal formation or lead to the product oiling out.

Part 2: Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for common issues encountered in the most frequently used isoquinoline synthetic methods.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[5][6]

Q4: My Bischler-Napieralski reaction is giving a low yield or failing to proceed. What are the common causes and solutions?

A4: Low yields in this reaction can often be traced back to a few key factors:

  • Deactivated Aromatic Ring: As an electrophilic aromatic substitution, the reaction is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization.[5]

    • Solution: For substrates with strongly deactivating groups, consider using a more potent dehydrating agent like a mixture of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[7] For moderately deactivated rings, increasing the reaction temperature by switching to a higher boiling solvent like xylene may be beneficial.[8]

  • Insufficient Dehydrating Agent: If the dehydrating agent is not potent enough or is used in insufficient quantities, the reaction will be incomplete.

    • Solution: Ensure all reagents and solvents are anhydrous, as moisture will consume the dehydrating agent. For less reactive substrates, the combination of P₂O₅ and POCl₃ is generally more effective than POCl₃ alone.[7][8]

  • Side Reactions: The formation of a styrene byproduct via a retro-Ritter reaction is a common side reaction, especially when the resulting styrene is highly conjugated.[5][7]

    • Solution: Employing milder reaction conditions, such as using trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, can suppress the formation of the nitrilium ion intermediate that leads to the retro-Ritter side reaction.[7]

Troubleshooting Workflow: Low Yield in Bischler-Napieralski Reaction

start Low Yield or No Reaction check_activation Is the aromatic ring electron-rich? start->check_activation stronger_reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) check_activation->stronger_reagent No check_anhydrous Are all reagents and solvents anhydrous? check_activation->check_anhydrous Yes increase_temp Increase reaction temperature (e.g., switch to xylene) stronger_reagent->increase_temp increase_temp->check_anhydrous dry_reagents Thoroughly dry all reagents and solvents check_anhydrous->dry_reagents No check_side_products Is a styrene byproduct observed (retro-Ritter)? check_anhydrous->check_side_products Yes dry_reagents->check_side_products milder_conditions Use milder conditions (e.g., Tf₂O/2-chloropyridine) check_side_products->milder_conditions Yes success Improved Yield check_side_products->success No milder_conditions->success start Low Yield and Byproducts in Pomeranz-Fritsch Reaction screen_acid Screen Acid Catalysts (e.g., H₂SO₄, TFA, Lewis Acids) start->screen_acid optimize_conc Optimize Acid Concentration screen_acid->optimize_conc check_substrate Evaluate Substrate Reactivity optimize_conc->check_substrate modify_substrate Consider Substrate Modification (if possible) check_substrate->modify_substrate Electron-poor optimize_temp Optimize Reaction Temperature check_substrate->optimize_temp Electron-rich modify_substrate->optimize_temp analyze_byproducts Analyze Byproduct Formation (e.g., NMR, MS) optimize_temp->analyze_byproducts adjust_conditions Adjust Conditions to Minimize Specific Byproducts analyze_byproducts->adjust_conditions success Improved Yield and Purity adjust_conditions->success

Caption: A systematic approach to optimizing the Pomeranz-Fritsch reaction.

Part 3: Experimental Protocols for Scale-Up

These protocols are intended as a starting point and will likely require optimization for your specific substrate and scale.

Protocol 1: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline

This protocol is a general procedure using the milder Tf₂O/2-chloropyridine system, which is often more suitable for scale-up. [5][7] Materials:

  • β-arylethylamide (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 2-chloropyridine (2.0 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.25 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge the reactor with the β-arylethylamide and anhydrous dichloromethane.

  • Inert the reactor with nitrogen or argon.

  • Add 2-chloropyridine to the solution.

  • Cool the mixture to -20 °C. [5]5. Slowly add triflic anhydride via an addition funnel, maintaining the internal temperature below -15 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable method (e.g., TLC, LC-MS).

  • Carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by crystallization or chromatography.

Protocol 2: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline

This protocol outlines a general procedure that may need adjustment based on substrate reactivity. [9] Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In an inerted reactor, dissolve the β-arylethylamine in the anhydrous solvent.

  • Add the aldehyde or ketone to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add the acid catalyst.

  • Stir the reaction mixture at the desired temperature (can range from 0 °C to reflux) until completion.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting tetrahydroisoquinoline as required.

Protocol 3: Pomeranz-Fritsch Synthesis of an Isoquinoline

This reaction requires strongly acidic conditions and careful temperature control. [9] Materials:

  • Benzaldehyde derivative (1.0 eq)

  • 2,2-Diethoxyethylamine (1.0 eq)

  • Ethanol

  • Concentrated sulfuric acid

  • Ice

  • Sodium hydroxide solution

Procedure:

  • Formation of the Benzalaminoacetal: In a separate vessel, mix the benzaldehyde derivative and 2,2-diethoxyethylamine in ethanol and stir at room temperature until the reaction is complete. The crude product can be isolated or used directly.

  • Cyclization: Carefully and slowly add the crude benzalaminoacetal to concentrated sulfuric acid in the main reactor, maintaining a low temperature (e.g., 0 °C).

  • Slowly heat the reaction mixture to the optimal temperature, which must be determined experimentally.

  • After the reaction is complete, cool the mixture and carefully pour it onto ice.

  • Slowly neutralize the solution with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to give the crude isoquinoline.

  • Purify the product by distillation, recrystallization, or column chromatography.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • BenchChem. (2025). Troubleshooting low yields in Bischler-Napieralski synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline.
  • BenchChem. (2025). Technical Support Center: Managing Exothermic Isoquinoline Reactions.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.).
  • BenchChem. (2025). Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors.
  • BenchChem. (2025). Application Notes and Protocols for the Chromatographic Purification of Synthesized Isoquinoline Quinones.
  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Scribd. (n.d.). Chemists' Guide to Isoquinoline Synthesis.
  • BenchChem. (2025). Optimizing Pictet-Spengler Reactions for Tryptamine Analogs: A Technical Support Guide.
  • National Institutes of Health. (2025).
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Organic Letters. (2019).
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.
  • H.E.L Group. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • PMC. (n.d.).
  • Chemical Science (RSC Publishing). (2024).
  • Google Patents. (n.d.).
  • Chemical Reviews (ACS Publications). (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • Chem-Station Int. Ed. (2018). Pomeranz-Fritsch Isoquinoline Synthesis.
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Biotage. (2023).
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • The Royal Society of Chemistry. (2025). Solvent selection for industrial processes.
  • Química Organica.org. (2010). Isoquinoline synthesis.
  • PMC (NIH). (n.d.). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A.
  • ACS Publications. (2020).
  • Green Chemistry Toolkit. (n.d.). SOLVENTS.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • ResearchGate. (2017). recent advances in the synthesis of isoquinoline and its analogue: a review.
  • ResearchGate. (2016). (PDF) Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). A guide to the integration of environmental, health and safety criteria into the selection of solvents.
  • MDPI. (2021). Special Issue on “Thermal Safety of Chemical Processes”.

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Technical Support Center: Method Development for Quantifying Methyl 1-Chloroisoquinoline-4-Carboxylate in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-MCIC-2026-01

Last Updated: January 12, 2026

Introduction

Welcome to the technical support center for the bioanalytical method development of Methyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the quantitative analysis of this compound in complex biological matrices such as plasma, serum, or whole blood.

Methyl 1-chloroisoquinoline-4-carboxylate (MCIC) is a synthetic compound with a halogenated isoquinoline core, a structure of interest in pharmaceutical development. Accurate quantification in biological fluids is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability/bioequivalence (BA/BE) studies.[1] This document provides a foundational LC-MS/MS method, a comprehensive troubleshooting guide, and answers to frequently asked questions to ensure robust and reliable data generation in your laboratory.

Analyte Profile & Method Development Strategy

Before initiating any experiment, understanding the analyte is critical.

Physicochemical Properties (Predicted & Known)

PropertyValue/CharacteristicImplication for Method Development
Molecular Formula C₁₁H₈ClNO₂[2]Guides mass spectrometry settings.
Molecular Weight 221.64 g/mol [2]Used for calculating concentrations and setting MS parameters.
Predicted LogP 2.67Suggests good retention on reversed-phase columns and suitability for liquid-liquid or solid-phase extraction.
Structure Contains a basic nitrogen (isoquinoline) and an ester group.The basic nitrogen is a prime site for protonation, making positive mode electrospray ionization (ESI+) highly favorable. The ester group may be susceptible to enzymatic hydrolysis in plasma.[3][4]
Key Feature Chlorine AtomThe natural isotopic abundance of Chlorine (³⁵Cl and ³⁷Cl) produces a characteristic M+2 peak at ~32% the intensity of the M peak, which is a powerful tool for confirming the identity of the analyte in mass spectrometry.[5]

Our overall strategy follows a logical progression from understanding the analyte to full method validation, ensuring compliance with regulatory standards like the ICH M10 guideline.[6][7]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation A Analyte Characterization (MS Infusion) B Sample Preparation Optimization (PPT, LLE, SPE) A->B C Chromatography (Column & Mobile Phase) B->C D Internal Standard Selection C->D E Pre-Validation (Accuracy & Precision) D->E Proceed to Validation F Full Validation (ICH M10) Selectivity, Stability, Matrix Effect E->F G Documentation & SOP F->G H Routine Sample Analysis G->H Ready for Sample Analysis

Caption: High-level workflow for bioanalytical method development and validation.

Core Protocol: LC-MS/MS Quantification of MCIC

This section details a robust starting point for your method. Optimization will be necessary based on your specific instrumentation and biological matrix.

Sample Preparation: Protein Precipitation (PPT)

For initial development, protein precipitation is a fast and effective technique for cleaning up plasma or serum samples.[8]

Rationale: This "dilute-and-crash" method quickly removes the majority of proteins, which can interfere with the analysis and damage the LC column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like MCIC in solution.

Step-by-Step Protocol:

  • Thaw Samples: Allow biological samples (plasma/serum), calibration standards, and quality control (QC) samples to thaw completely at room temperature. Vortex gently for 10 seconds to ensure homogeneity.

  • Aliquot Sample: Pipette 50 µL of each sample into a clean 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 10 µL of the working Internal Standard solution (e.g., a stable-isotope labeled MCIC at 100 ng/mL) to each tube, except for blank matrix samples. Vortex for 5 seconds.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the basic nitrogen on MCIC protonated and improves protein crashing.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a clean HPLC vial or 96-well plate. Be careful not to disturb the protein pellet.

  • Inject: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Proposed LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific system.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)The predicted LogP of ~2.7 suggests good retention and separation on a C18 stationary phase.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is an excellent solvent for MCIC and provides good chromatographic resolution.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, providing a balance between speed and efficiency.
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 minA generic gradient to elute the compound and clean the column. This must be optimized.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes solvent effects and potential column overload.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization, Positive (ESI+)The basic nitrogen in the isoquinoline ring is readily protonated.[10]
MRM Transitions MCIC: Q1: 222.0 -> Q3: 162.0 (loss of COOCH₃) IS (¹³C₆-MCIC): Q1: 228.0 -> Q3: 168.0Precursor ions [M+H]⁺ are selected. The fragment corresponds to a logical neutral loss. The stable-isotope labeled IS should have a similar fragmentation pattern.
Capillary Voltage 3000 VA typical starting voltage for ESI. Should be optimized for maximum signal.[10]
Cone/Fragmentor Voltage 30-40 VThis voltage should be optimized to maximize precursor ion intensity while minimizing in-source fragmentation.
Collision Energy 15-25 eVOptimized to produce a stable and abundant product ion for quantification.
Source Temp. 150 °CHelps with desolvation.
Desolvation Temp. 350 °CCritical for removing solvent from the ESI droplets to form gas-phase ions.

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during method development and sample analysis.

Q1: My chromatographic peaks are tailing or fronting. What should I do?

A1: Poor peak shape is a common problem that can affect integration and accuracy.[11]

  • Potential Cause 1: Secondary Interactions. Your analyte (a basic compound) may be interacting with acidic silanol groups on the HPLC column's stationary phase.

    • Solution: Ensure your mobile phase is sufficiently acidic. A concentration of 0.1% formic acid is usually adequate, but you might need to increase it slightly or use a different modifier. Operating at a low pH (e.g., pH 2.5-3.5) ensures basic compounds are fully protonated and less likely to interact with silanols.[12]

  • Potential Cause 2: Column Overload. You might be injecting too much analyte onto the column. This is often indicated by peak fronting.[13]

    • Solution: Dilute your sample or reduce the injection volume. Check the response of your highest calibration standard; if it is fronting, you may need to lower the upper limit of quantification (ULOQ).

  • Potential Cause 3: Sample Solvent Mismatch. If your sample is dissolved in a much stronger solvent than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion.[12]

    • Solution: If possible, evaporate the supernatant after extraction and reconstitute it in a solvent that matches the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile).

  • Potential Cause 4: Column Degradation. A void at the head of the column or a blocked frit can cause split or tailing peaks.[12]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this doesn't work, the column may need to be replaced. Using a guard column can extend the life of your analytical column.

Q2: I have low sensitivity and a poor signal-to-noise ratio. How can I improve it?

A2: Achieving a low limit of quantification is critical. Low sensitivity can stem from sample preparation, chromatography, or the mass spectrometer.

G cluster_MS Mass Spectrometer cluster_LC Chromatography cluster_Prep Sample Preparation start Low Sensitivity Issue ms1 Optimize Cone Voltage & Collision Energy start->ms1 lc1 Improve Peak Shape (Sharper peaks = higher signal) start->lc1 prep1 Concentrate Sample (Evaporate & Reconstitute) start->prep1 ms2 Check for Ion Suppression ms1->ms2 If no improvement ms3 Clean Ion Source ms2->ms3 If suppression is high lc2 Increase Injection Volume lc1->lc2 If peak is good prep2 Switch to SPE or LLE (Cleaner Extract) prep1->prep2 If still low

Caption: Troubleshooting decision tree for low sensitivity.

  • Solution 1: Optimize MS Parameters. Systematically tune the cone/fragmentor voltage and collision energy for your specific analyte and internal standard. Even small adjustments can significantly boost signal intensity.

  • Solution 2: Concentrate Your Sample. After protein precipitation, evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 50 µL) of mobile phase A. This can increase the on-column concentration by 3-4 fold.

  • Solution 3: Improve Sample Cleanup. Protein precipitation is a relatively "dirty" method. Endogenous components like phospholipids can co-elute with your analyte and suppress its ionization in the MS source (a matrix effect).[14][15] Consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract.

  • Solution 4: Check Mobile Phase Additives. Ensure you are using a volatile mobile phase modifier like formic acid or ammonium formate. Non-volatile salts (e.g., phosphate buffers) are detrimental to ESI-MS and will cause severe ion suppression.[8]

Q3: I'm seeing high background noise and many interfering peaks. What's the cause?

A3: High background can be chemical or electronic, while interferences are typically from the sample matrix or the system.

  • Potential Cause 1: Matrix Interferences. Biological samples are complex. You may be seeing endogenous compounds that have the same mass transition as your analyte.

    • Solution: Improve your chromatographic separation. A longer, shallower gradient can help resolve the analyte from interferences. Also, a cleaner sample preparation technique like SPE is highly effective at removing interferences.

  • Potential Cause 2: System Contamination. The HPLC system, particularly the injector, can become contaminated over time, leading to ghost peaks or a high baseline.

    • Solution: Perform a system flush with a strong solvent series (e.g., water, methanol, isopropanol, acetonitrile). Inject a "blank" (injection solvent only) to see if the contamination persists.

  • Potential Cause 3: Mobile Phase Contamination. Using old or low-quality solvents can introduce significant background noise.

    • Solution: Always use fresh, HPLC- or LC-MS-grade solvents and additives. Filter aqueous mobile phases if they have been sitting for more than a day.

Q4: My results are not reproducible. What should I check?

A4: Poor precision can invalidate an entire analytical run.

  • Potential Cause 1: Inconsistent Sample Preparation. Manual pipetting, especially of small volumes, can be a major source of variability.

    • Solution: Ensure pipettes are calibrated. When adding precipitation solvent, dispense it forcefully and consistently to ensure a uniform protein crash. Automating liquid handling steps can significantly improve precision.

  • Potential Cause 2: Analyte Instability. The analyte might be degrading during sample processing (e.g., on the autosampler). The ester moiety in MCIC could be susceptible to enzymatic hydrolysis in plasma.[16]

    • Solution: Perform bench-top stability experiments. Analyze QC samples left at room temperature for several hours to see if the concentration changes. If instability is observed, keep samples on a cooled autosampler (4-10 °C) and minimize the time between preparation and injection.[17]

  • Potential Cause 3: Internal Standard Issues. The internal standard (IS) is crucial for correcting variability.[18]

    • Solution: Ensure the IS is added consistently and at an early stage in the process.[19] Check the peak area of the IS across the run. If it is highly variable (>20-30% RSD), it points to a problem with extraction or injection, which the IS may not be fully correcting.

Frequently Asked Questions (FAQs)

Q: How do I choose the right internal standard (IS)?

A: The "gold standard" is a stable-isotope labeled (SIL) version of your analyte (e.g., ¹³C or ¹⁵N labeled).[20] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will co-elute and experience similar extraction recovery and matrix effects, providing the most accurate correction.[21] If a SIL-IS is unavailable, a close structural analog can be used, but it must be validated carefully to ensure it behaves similarly to the analyte.[20]

Q: What are the key validation parameters I need to assess according to regulatory guidelines?

A: According to the ICH M10 guideline, a full validation for a chromatographic method must include:[1][7]

  • Selectivity and Specificity: The ability to measure the analyte without interference from other components in the matrix.

  • Calibration Curve and Range: Demonstrating the relationship between concentration and response, defining the LLOQ and ULOQ.

  • Accuracy and Precision: How close the measured values are to the true value and how reproducible the measurements are, assessed within and between runs.

  • Matrix Effect: Assessing whether components in the biological matrix suppress or enhance the analyte's signal.

  • Stability: Evaluating the analyte's stability in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).[6]

  • Dilution Integrity: Ensuring that samples with concentrations above the ULOQ can be diluted with blank matrix and analyzed accurately.

  • Carry-over: Checking for residual analyte in a blank sample injected after a high-concentration sample.

Q: How do I perform a stability assessment?

A: Stability is assessed by analyzing QC samples (typically low and high concentrations) after exposing them to specific conditions and comparing the results to freshly prepared samples.[3] Key stability tests include:

  • Freeze-Thaw Stability: Storing and thawing QC samples for at least three cycles.

  • Bench-Top Stability: Leaving QC samples at room temperature for a duration that mimics the expected sample handling time.

  • Long-Term Stability: Storing QC samples at the intended storage temperature (e.g., -80°C) for an extended period.

  • Autosampler Stability: Keeping processed samples in the autosampler for the maximum anticipated run time.

Q: What is the matrix effect and how do I evaluate it?

A: The matrix effect is the alteration (suppression or enhancement) of an analyte's ionization efficiency due to co-eluting compounds from the biological sample.[14] It is a major challenge in LC-MS bioanalysis. It is quantitatively assessed by comparing the peak response of an analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat solution at the same concentration.[22] The ratio of these responses is the matrix factor. This should be tested using at least six different sources (lots) of the biological matrix.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Labcorp. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • ICH M10 guideline: validation of bioanalytical methods. Kymos. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (2016). Bioanalysis Zone. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. [Link]

  • Stove, C., et al. (2019). Very Complex Internal Standard Response Variation in LC–MS/MS Bioanalysis: Root Cause Analysis and Impact Assessment. Journal of Analytical Toxicology, 43(9), 695-703. [Link]

  • ICH M10: BIOANALYTICAL METHOD VALIDATION. (2019). ICH. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI. [Link]

  • Plasma Stability. Cyprotex. [Link]

  • Ion Suppression and ESI. University of Waterloo. [Link]

  • Plasma Stability Assay. Domainex. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis. (2022). ProPharma. [Link]

  • Taylor, P. J. (2005). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 18(6), 332-338. [Link]

  • Ex Vivo Stabilization of Small Molecule Compounds and Peptides in EDTA Plasma for LC–MS-MS Analysis Using Frozen Aliquotting. (2013). LCGC International. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Plasma Stability Assay. Bienta. [Link]

  • How to Improve Drug Plasma Stability?. Creative Bioarray. [Link]

  • Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. PubChem. [Link]

  • 1-Chloroisoquinoline. Chemsrc. [Link]

  • Kukula-Koch, W. (2017). The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives. International Journal of Analytical Chemistry. [Link]

  • LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]

  • de Souza, J. M., et al. (2020). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova, 43(8), 1034-1041. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ResearchGate. [Link]

  • Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical chemistry, 88(18), 9143-9150. [Link]

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Navigating the Nuances of Isoquinoline-Based Inhibitors: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-based inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently encountered challenges related to the off-target effects of this important class of molecules. Our goal is to equip you with the knowledge and experimental frameworks to confidently interpret your data and advance your research.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the off-target effects of isoquinoline-based inhibitors.

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our isoquinoline-based inhibitor. How can we begin to determine if these are due to off-target effects?

A1: Unexpected cellular phenotypes are a frequent challenge when working with kinase inhibitors.[1] To start dissecting whether these effects are on-target or off-target, a systematic approach is recommended. A crucial first step is to compare the observed phenotype with that of other structurally different inhibitors that target the same primary kinase.[1] If multiple, distinct chemical scaffolds produce the same biological outcome, it strengthens the likelihood of an on-target effect.[1] Additionally, conducting a thorough dose-response analysis is essential. While both on-target and off-target effects can be dose-dependent, understanding the potency for the unexpected phenotype can provide initial clues.[1]

Q2: What are the most common off-targets for isoquinoline-based kinase inhibitors?

A2: Due to the conserved nature of the ATP-binding pocket across the human kinome, isoquinoline-based inhibitors, which often target this site, can exhibit polypharmacology, binding to multiple kinases.[2][3] The specific off-targets depend heavily on the precise chemical structure of the inhibitor. However, because many isoquinoline scaffolds mimic the hinge-binding motif of ATP, they can interact with a broad range of kinases beyond the intended one.[3] It is not uncommon for a kinase inhibitor to interact with 10 to 100 different kinases with varying potencies.[4]

Q3: Are there computational tools that can predict potential off-targets for our isoquinoline compound?

A3: Yes, computational methods are valuable for predicting potential off-target interactions and can help prioritize experimental validation.[5][6] These approaches often use ligand-based methods, which compare the chemical structure of your compound to databases of molecules with known activities, or protein structure-based methods that involve docking your compound into the binding sites of various kinases.[7] While these in silico predictions are a powerful starting point, they are not a substitute for experimental validation.[8]

Q4: How can we confirm that our inhibitor is engaging its intended target within the cell?

A4: Confirming target engagement in a cellular context is a critical step.[9] A widely used method is the Cellular Thermal Shift Assay (CETSA).[10][11][12] This technique is based on the principle that when a ligand binds to its target protein, it often increases the protein's thermal stability.[9] By heating cell lysates treated with your inhibitor and then quantifying the amount of soluble target protein at different temperatures, you can determine if your compound is binding to and stabilizing its intended target.[9][10]

Part 2: Troubleshooting Guides

This section provides detailed, question-driven troubleshooting workflows for specific experimental issues.

Problem 1: My isoquinoline-based inhibitor shows potent activity in a biochemical assay, but much weaker or inconsistent activity in cell-based assays.

This discrepancy is a common hurdle in drug discovery and can stem from several factors. The following guide will help you systematically investigate the root cause.

  • Is the compound cell-permeable? A compound's potent biochemical activity is irrelevant if it cannot reach its intracellular target.

  • Is the compound being actively transported out of the cell? Efflux pumps can significantly reduce the intracellular concentration of your inhibitor.

  • Is the compound metabolically stable within the cell? Cellular enzymes could be inactivating your inhibitor.

  • Is the intracellular ATP concentration outcompeting the inhibitor? The high concentration of ATP in cells can compete with ATP-competitive inhibitors for binding to the target kinase.

To directly address whether your inhibitor is reaching and binding to its target in a cellular environment, a Cellular Thermal Shift Assay (CETSA) is the gold standard.[9][13]

Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[9] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.[10]

Detailed Protocol:

  • Cell Treatment:

    • Plate your cells of interest and grow to the desired confluency.

    • Treat the cells with your isoquinoline-based inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step. A no-heat control should be included.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

  • Detection:

    • Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature for each inhibitor concentration.

Data Interpretation:

  • No Thermal Shift: If there is no change in the melting curve of the target protein in the presence of the inhibitor, it suggests that the compound is not binding to the target within the cell. This could be due to poor cell permeability, rapid efflux, or metabolic instability.

  • Thermal Shift Observed: A rightward shift in the melting curve indicates that the inhibitor is binding to and stabilizing the target protein. The magnitude of the shift is often dose-dependent.

Workflow Diagram: CETSA for Target Engagement

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Analysis start Plate Cells treat Treat with Inhibitor & Vehicle Control start->treat harvest Harvest Cells treat->harvest heat Heat Shock (Temperature Gradient) harvest->heat lyse Cell Lysis heat->lyse centrifuge Centrifuge to Separate Fractions lyse->centrifuge collect Collect Supernatant (Soluble Protein) centrifuge->collect detect Western Blot/ MS Analysis collect->detect end end detect->end Interpret Data

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Problem 2: My inhibitor is causing a distinct and unexpected phenotype that I suspect is due to an off-target effect. How can I identify the responsible off-target protein(s)?

Identifying the specific off-target(s) responsible for a phenotype requires a multi-pronged approach that combines broad screening with targeted validation.

  • Have you ruled out general cytotoxicity?

  • Is the phenotype observed with other, structurally unrelated inhibitors of the primary target?

  • Does the phenotype correlate with the inhibition of a known signaling pathway?

A powerful method for identifying unintended kinase targets is comprehensive kinome profiling.

Principle: Kinome profiling services screen your compound against a large panel of purified kinases (often hundreds) to determine its inhibitory activity against each one.[14][15] This provides a "selectivity profile" for your inhibitor.

Detailed Protocol:

  • Kinome Screening:

    • Submit your isoquinoline-based inhibitor to a commercial kinome profiling service.

    • Typically, the compound is tested at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of kinases.

    • The output will be a list of kinases that are inhibited by your compound and the extent of that inhibition.

  • Data Analysis and Target Prioritization:

    • Analyze the kinome profiling data to identify kinases that are potently inhibited by your compound, especially those with IC50 values in a similar range to your primary target or at concentrations where you observe the phenotype.

    • Cross-reference the list of potential off-targets with literature and pathway databases to identify kinases known to be involved in the observed phenotype.

  • Cellular Validation of Off-Target Engagement:

    • Once you have a prioritized list of potential off-targets, you need to validate that your inhibitor engages them in a cellular context.

    • Cellular Thermal Shift Assay (CETSA): As described in Problem 1, perform CETSA for your high-priority off-target candidates.[10][12]

    • Downstream Signaling Analysis: Investigate the phosphorylation status of known substrates of the putative off-target kinase. A dose-dependent decrease in the phosphorylation of a downstream substrate upon treatment with your inhibitor provides strong evidence of functional off-target engagement.[1]

  • Phenotypic Confirmation:

    • To definitively link the off-target to the observed phenotype, use genetic approaches.

    • RNA Interference (siRNA/shRNA) or CRISPR/Cas9: Knock down or knock out the expression of the suspected off-target kinase.[1] If the phenotype induced by your inhibitor is diminished or absent in the knockdown/knockout cells, it strongly implicates that off-target in mediating the effect.[1]

Workflow Diagram: Off-Target Identification and Validation

Off_Target_ID phenotype Unexpected Phenotype Observed kinome_screen Kinome Profiling phenotype->kinome_screen data_analysis Analyze Data & Prioritize Hits kinome_screen->data_analysis validation Cellular Validation data_analysis->validation cetsa CETSA for Off-Targets validation->cetsa signaling Downstream Signaling Analysis validation->signaling pheno_confirm Phenotypic Confirmation cetsa->pheno_confirm signaling->pheno_confirm genetic siRNA/CRISPR Knockdown/Knockout pheno_confirm->genetic conclusion Off-Target Confirmed genetic->conclusion

Caption: Workflow for off-target identification and validation.

Part 3: Data Summary and Best Practices

To aid in experimental design, the following table provides a general overview of the techniques discussed.

Technique Purpose Information Gained Considerations
Cellular Thermal Shift Assay (CETSA) Confirm target engagement in cells.[10][11][12]Direct evidence of ligand-protein binding in a cellular context.[11]Requires a specific antibody for the target protein; optimization of heat shock conditions may be necessary.[12]
Kinome Profiling Identify potential kinase off-targets.[14][15]A selectivity profile of the inhibitor against a broad panel of kinases.In vitro assay; results need to be validated in a cellular context.[16]
Downstream Signaling Analysis Validate functional engagement of a target or off-target.[1]Evidence of functional modulation of a signaling pathway.Requires knowledge of the downstream substrates of the kinase of interest.
Genetic Knockdown/Knockout Link a specific protein to an observed phenotype.[1]Causal link between a target/off-target and a cellular response.Can have its own off-target effects (siRNA) or may induce compensatory mechanisms.
Computational Prediction Predict potential off-targets in silico.[5][6]A prioritized list of potential off-targets for experimental validation.Predictions are not always accurate and require experimental confirmation.[8]

Key Takeaway: A multi-faceted approach that combines in silico prediction, broad biochemical screening, and targeted cellular validation is the most robust strategy for understanding and mitigating the off-target effects of isoquinoline-based inhibitors.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed.
  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv.
  • Global Kinome Profiling for Personalized Medicine - Thermo Fisher Scientific.
  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
  • Recent advances in methods to assess the activity of the kinome - PMC - PubMed Central.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - OUCI.
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed.
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC.
  • Computational Strategies Reshaping Modern Drug Discovery - MDPI.
  • Kinome Profiling - PMC - PubMed Central.
  • Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors - Benchchem.
  • (PDF) Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - ResearchGate.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PubMed Central.
  • (PDF) Kinome Profiling of Clinical Cancer Specimens - ResearchGate.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
  • Kinase Panel Screening and Profiling Service - Reaction Biology.
  • Encountering unpredicted off-target effects of pharmacological inhibitors - Oxford Academic.
  • Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC - NIH.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks.
  • Phenotypic screening combined with machine learning for efficient identification of breast cancer-selective therapeutic targets - PMC - NIH.
  • Empowering drug off-target discovery with metabolic and structural analysis - PMC.
  • Drug Target Identification Methods After a Phenotypic Screen - Drug Hunter.
  • Off-Target Effects Analysis - Creative Diagnostics.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Off-target activity - Grokipedia.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC.
  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed.
  • Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - RSC Medicinal Chemistry (RSC Publishing).

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Technical Support Center: Optimizing COX-2 Selectivity for the Isoquinoline-4-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with Methyl 1-chloroisoquinoline-4-carboxylate and related compounds. This guide provides in-depth troubleshooting, experimental protocols, and strategic insights for enhancing the selectivity of this chemical scaffold for the Cyclooxygenase-2 (COX-2) enzyme.

While Methyl 1-chloroisoquinoline-4-carboxylate has been identified as a potential COX inhibitor[1], publicly available, peer-reviewed data on its specific optimization is limited. Therefore, this guide synthesizes field-proven principles from extensive research on structurally analogous quinoline-4-carboxylic acid derivatives to provide a robust framework for your experimental design[2][3][4]. Our goal is to explain the causality behind experimental choices, enabling you to rationally design and troubleshoot your path to a potent and selective COX-2 inhibitor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common initial queries.

Q1: What is the fundamental structural difference between COX-1 and COX-2 that we can exploit for selectivity?

The primary difference lies in the architecture of the active site. In COX-2, the amino acid at position 523 is a valine, which is smaller than the isoleucine found at the same position in COX-1[3]. This substitution creates a larger, more accessible channel and an additional side pocket within the COX-2 active site. The core strategy for designing selective COX-2 inhibitors is to introduce bulky chemical moieties that can bind within this unique side pocket, an interaction that is sterically hindered in the narrower COX-1 active site[5][6].

Q2: What is the likely role of the isoquinoline-4-carboxylate core in COX inhibition?

Based on studies of related quinoline-4-carboxylic acids, the carboxylate group is positioned to form key interactions within the active site, potentially forming a salt bridge with a positively charged arginine residue (Arg120)[4]. While this interaction is also common for non-selective NSAIDs in COX-1, its specific geometry and contribution to binding in COX-2 can be modulated by other parts of the molecule. The rigid isoquinoline scaffold serves as the anchor to position other substituents correctly for potent and selective inhibition.

Q3: My initial screening of Methyl 1-chloroisoquinoline-4-carboxylate shows poor selectivity. What are the first things I should verify?

Before embarking on chemical synthesis, it is critical to ensure your screening assay is robust and not producing artifacts. Two key parameters to investigate are:

  • Assay Type: The calculated IC50 values and resulting Selectivity Index (SI = IC50(COX-1)/IC50(COX-2)) can vary dramatically between different assay systems (e.g., purified enzyme vs. cell-based vs. whole blood)[7]. For results that translate better to physiological conditions, a human whole-blood assay is often recommended[7][8].

  • Substrate Concentration: The concentration of arachidonic acid (the COX substrate) used in your assay can significantly impact the apparent selectivity of an inhibitor. It has been demonstrated that as arachidonic acid concentration increases, the measured COX-2 selectivity of inhibitors like celecoxib also increases[9]. You must standardize and report this concentration for your results to be meaningful.

Q4: What are the most promising chemical modifications to the Methyl 1-chloroisoquinoline-4-carboxylate scaffold to improve COX-2 selectivity?

Structure-activity relationship (SAR) studies on numerous heterocyclic scaffolds point to one dominant strategy: appending a group that specifically targets the COX-2 side pocket[10]. For the isoquinoline core, the C1 position (currently holding a chlorine atom) is a prime candidate for modification. Introducing a phenyl ring with a para-sulfonamide (-SO2NH2) or para-methylsulfonyl (-SO2Me) group is the "gold standard" approach and a feature of many successful selective inhibitors, including Celecoxib[4][5][11].

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides actionable steps to overcome common experimental hurdles.

Problem: Low or Inconsistent COX-2 Selectivity Index (SI)

A low SI indicates that the compound inhibits both COX-1 and COX-2 at similar concentrations, negating the therapeutic goal of avoiding COX-1-related side effects[3]. This can stem from either the assay methodology or the molecule's inherent properties.

Protocol 1: Standardized In Vitro COX Inhibition Assay

This protocol is based on established methods using purified enzymes and can be adapted for colorimetric or LC-MS/MS-based detection of prostaglandin products[9][12][13].

  • Reagent Preparation:

    • Enzymes: Use purified human or ovine COX-1 and COX-2. Store on ice at all times.

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

    • Heme Cofactor: Prepare a stock solution of hemin in DMSO and dilute into the assay buffer as per the enzyme manufacturer's instructions[12].

    • Substrate: Prepare a stock solution of arachidonic acid in ethanol. The final concentration in the assay should be standardized (e.g., 5-10 µM) and reported[9].

    • Test Compound: Prepare a stock solution of Methyl 1-chloroisoquinoline-4-carboxylate in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (for one concentration point):

    • In a 96-well plate, add 150 µL of assay buffer.

    • Add 10 µL of heme cofactor.

    • Add 10 µL of the diluted enzyme (COX-1 or COX-2).

    • Add 10 µL of your test compound dilution (or DMSO for the vehicle control).

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution.

    • Incubate for a fixed time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding 10 µL of a quenching solution (e.g., 1 M HCl).

  • Detection & Analysis:

    • Quantify the product (e.g., Prostaglandin E2) using a suitable method like an ELISA kit or LC-MS/MS[9].

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.

  • Validation with Control Inhibitors:

    • Always run parallel experiments with known selective inhibitors to validate your assay system.

    • SC-560: A potent and selective COX-1 inhibitor.

    • Celecoxib or DuP-697: Potent and selective COX-2 inhibitors[12].

Parameter Recommendation Rationale
Enzyme Source Human recombinantMost clinically relevant.
Arachidonic Acid Conc. 5 µMStandardized concentration; higher levels can alter apparent selectivity[9].
Inhibitor Pre-incubation 10 min @ 37°CAllows for time-dependent inhibitors to bind before substrate is added.
Controls DMSO (vehicle), SC-560, CelecoxibEssential for validating assay performance and data normalization.

Solution: Employ a rational, structure-based design strategy to modify the parent compound. The primary goal is to introduce a chemical feature that will occupy the COX-2 selective side pocket.

Workflow: Rational Design for Enhanced COX-2 Selectivity

This workflow outlines the logical progression from an initial hit to a selective lead compound.

G cluster_0 Phase 1: Initial Screening & Analysis cluster_1 Phase 2: Rational Modification cluster_2 Phase 3: Re-evaluation A Screen Parent Compound (Methyl 1-chloroisoquinoline-4-carboxylate) in validated COX-1/COX-2 assays B Analyze Data: Low Selectivity Index (SI < 10) A->B C Hypothesis: Parent compound lacks moiety for interaction with COX-2 side pocket. B->C D Strategy: Introduce a proven COX-2 pharmacophore at C1 position. C->D E Synthesis Campaign: Replace C1-Cl with p-SO2Me-phenyl or p-SO2NH2-phenyl groups. D->E F Optional Strategy: Modify C4-carboxylate to amides to alter Arg120 interaction. D->F G Screen New Derivatives in validated COX-1/COX-2 assays E->G H Analyze Data: Compare SI of new derivatives to parent compound. G->H I Goal: Identify derivative with high potency (low nM IC50) and high selectivity (SI > 100) H->I

Caption: Workflow for optimizing COX-2 selectivity.

Proposed Chemical Modifications

  • Strategy A (Primary Recommendation): C1-Aryl Sulfonamide/Sulfone Introduction. This is the most validated approach in the literature for achieving high COX-2 selectivity[2][4][11]. The chloro group at C1 is a suitable handle for substitution reactions (e.g., Suzuki or Stille coupling) with an appropriately functionalized arylboronic acid or arylstannane.

    • Target 1: Methyl 1-(4-(methylsulfonyl)phenyl)isoquinoline-4-carboxylate.

    • Target 2: Methyl 1-(4-sulfamoylphenyl)isoquinoline-4-carboxylate.

    • Rationale: The phenylsulfonamide or methylsulfonyl group is perfectly sized to fit into the COX-2 side pocket, forming favorable interactions with residues like Arg513, Phe518, and Val523, thereby anchoring the inhibitor selectively in the COX-2 active site[4].

  • Strategy B (Secondary/Parallel Effort): C4-Carboxylate Modification. The methyl ester at C4 can be hydrolyzed to the carboxylic acid and subsequently converted into a library of amides.

    • Rationale: Changing the hydrogen-bonding character of this group can fine-tune interactions with Arg120 and other polar residues, potentially disfavoring binding to COX-1 more than COX-2[11]. This can be a powerful secondary optimization strategy once a C1-aryl group is in place.

Visualization: Key Modification Sites

This diagram illustrates the key positions on the parent molecule and their roles in achieving selective COX-2 inhibition.

G cluster_0 Methyl 1-chloroisoquinoline-4-carboxylate cluster_1 Strategic Modification Zones mol C1 C1 Position: Primary site for modification. Replace Cl with bulky aryl-sulfonamide to target the COX-2 side pocket. C1->mol Targets Side Pocket C4 C4 Position: Secondary site for modification. Modulate ester to amide to fine-tune interaction with Arg120. C4->mol Interacts with Active Site Channel

Caption: Key modification sites on the isoquinoline scaffold.

Part 3: Data Interpretation

Consistent and clear data logging is essential for comparing compounds and making informed decisions.

Table for Summarizing Inhibition Data

Use this template to track your results. The Selectivity Index (SI) is the key metric for comparing the success of your modifications.

Compound IDModificationIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI) [IC50(COX-1)/IC50(COX-2)]
Parent C1-Cl, C4-COOMee.g., 5.2e.g., 2.81.9
Mod-01 C1-(p-SO2Me-Ph)e.g., 12.5e.g., 0.05250
Mod-02 C1-(p-SO2NH2-Ph)e.g., 15.0e.g., 0.04375
Celecoxib (Reference)e.g., 15.2e.g., 0.06~253

Note: Example data is hypothetical but reflects trends observed for related quinoline scaffolds where adding a p-SO2Me-phenyl group significantly improves COX-2 potency and selectivity[4].

By following this structured approach of assay validation, rational chemical modification, and systematic data analysis, researchers can effectively navigate the challenges of optimizing Methyl 1-chloroisoquinoline-4-carboxylate or related scaffolds into highly selective COX-2 inhibitors.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. ([Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. ([Link])

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules. ([Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. ([Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. ResearchGate. ([Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. ([Link])

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Medicinal Chemistry. ([Link])

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. SciSpace. ([Link])

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. ([Link])

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) | Request PDF. ResearchGate. ([Link])

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. ([Link])

  • Which NSAIDs Are Most Selective For COX-1 and COX-2? MedCentral. ([Link])

  • Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology. ([Link])

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer. ([Link])

  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry. ([Link])

  • Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. PubChem. ([Link])

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology. ([Link])

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. ([Link])

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. ([Link])

  • Selective cyclooxygenase-2 inhibitors: similarities and differences. Scandinavian Journal of Rheumatology. ([Link])

  • Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Journal of Molecular Modeling. ([Link])

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Technical Support Center: Enhancing the Metabolic Stability of Isoquinoline Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-based drug candidates. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for the common challenges associated with the metabolic stability of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, thereby accelerating your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the metabolic stability of isoquinoline compounds.

Q1: What are the most common metabolic pathways for isoquinoline-based drug candidates?

A: The primary routes of metabolism for isoquinoline derivatives are mediated by Cytochrome P450 (CYP) enzymes and, in some cases, aldehyde oxidase (AO).[1] The most frequent transformations include:

  • Oxidation: This is the most prevalent pathway, often catalyzed by CYP isoforms like CYP3A4, CYP2D6, and CYP2C19.[2][3] Oxidation can occur at various positions on the isoquinoline core or its substituents, leading to hydroxylation, N-oxidation, or O-dealkylation.

  • N-dealkylation: If the nitrogen atom of the isoquinoline ring system is substituted, N-dealkylation is a common metabolic route.[4]

  • Glucuronidation: Phenolic hydroxyl groups, if present, are highly susceptible to rapid conjugation with glucuronic acid, a Phase II metabolic reaction that significantly increases water solubility and facilitates excretion.[4]

Q2: My isoquinoline candidate shows high clearance in human liver microsomes. What are the likely causes?

A: High clearance in human liver microsomes (HLM) typically points to rapid metabolism by CYP enzymes.[5] The most probable causes are:

  • Presence of "Metabolic Hotspots": Your molecule likely has specific, chemically reactive sites, often referred to as "soft spots," that are easily targeted by metabolic enzymes.[6] These are often sterically accessible and electron-rich positions.

  • High Lipophilicity: A high logP or logD value can lead to increased partitioning into the microsomal membrane, enhancing the interaction with membrane-bound CYP enzymes and thus increasing the rate of metabolism.[4][6]

  • Substrate for High-Turnover CYP Isoforms: The compound may be a particularly good substrate for highly active CYP enzymes such as CYP3A4.[2][3]

Q3: What is "metabolic switching," and how can it affect my optimization strategy?

A: Metabolic switching is a phenomenon where blocking one metabolic pathway leads to the emergence or enhancement of a previously minor metabolic route.[4][7] For instance, if you successfully block a primary site of oxidation through chemical modification, the metabolic enzymes may then target a secondary, less favorable site on the molecule. This can be a significant challenge because solving one metabolic liability might unveil another, sometimes leading to the formation of undesirable or reactive metabolites.[7] Therefore, it is crucial to re-evaluate the full metabolite profile of your modified compounds, not just the stability of the parent drug.

Q4: How can deuteration improve the metabolic stability of my isoquinoline candidate?

A: Deuteration involves the strategic replacement of a hydrogen atom with its heavier isotope, deuterium, at a known metabolic hotspot.[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is often the rate-limiting step in CYP-mediated oxidation, this increased bond strength can significantly slow down the rate of metabolism at that specific position.[10] This is known as the kinetic isotope effect.[10][11] This strategy can be highly effective for improving metabolic stability and extending the half-life of a drug candidate.[7][9][11]

Q5: What are bioisosteres, and how are they used to enhance metabolic stability?

A: Bioisosteres are chemical groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects.[12][13] In the context of metabolic stability, bioisosteric replacement is a key strategy to modify a drug candidate's structure to make it less susceptible to enzymatic degradation while retaining its desired pharmacological activity.[12][13][14] For example, a metabolically labile methyl group might be replaced with a trifluoromethyl group or a cyclopropyl ring to block oxidation.[4] Similarly, replacing a phenyl ring with a pyridine ring can alter the electronic properties and reduce susceptibility to oxidation.[6][15]

Part 2: Troubleshooting Guides

This section provides a structured, question-and-answer approach to troubleshoot specific experimental issues.

Guide 1: High In Vitro Metabolic Clearance

Problem: Your isoquinoline candidate has a short half-life (< 10 minutes) in a human liver microsomal stability assay.

Troubleshooting Question Recommended Action & Rationale
1. Have you identified the major metabolites? Action: Perform a metabolite identification study using LC-MS/MS. Rationale: Knowing the structure of the major metabolites is crucial for pinpointing the metabolic "soft spots" on your parent molecule.[4] This information will guide your chemical modification strategy.
2. Is the clearance NADPH-dependent? Action: Run the microsomal stability assay with and without the NADPH cofactor.[5] Rationale: If clearance is significantly reduced in the absence of NADPH, it strongly indicates that CYP enzymes are the primary drivers of metabolism.[5] If clearance persists, consider the involvement of other enzymes like esterases (if applicable) or aldehyde oxidase.
3. Can you predict the site of metabolism in silico? Action: Use computational models and software to predict metabolic hotspots. Rationale: In silico tools can provide a rapid assessment of the most likely sites of metabolism, helping to prioritize which analogs to synthesize.[16] This can save significant time and resources compared to purely empirical approaches.
4. Have you considered blocking the identified metabolic hotspot? Action: Synthesize analogs with modifications at the identified site of metabolism. Rationale: Common strategies include: • Steric Hindrance: Introduce a bulky group near the metabolic site to prevent the enzyme from accessing it.[4] • Electronic Modification: Introduce an electron-withdrawing group to deactivate an aromatic ring towards oxidation.[4] • Deuteration: Replace a hydrogen atom at the metabolic site with deuterium.[7][8][9][11]
5. Have you evaluated the impact of lipophilicity? Action: Synthesize analogs with lower lipophilicity (logD). Rationale: Reducing lipophilicity can decrease the compound's affinity for CYP enzymes, thereby slowing metabolism.[4][6] This can be achieved by introducing polar functional groups.
Guide 2: Suspected Cytochrome P450 Inhibition

Problem: Your isoquinoline candidate is metabolically stable but shows significant inhibition of a major CYP isoform (e.g., CYP3A4 or CYP2D6).

Troubleshooting Question Recommended Action & Rationale
1. Have you determined the mechanism of inhibition (reversible vs. time-dependent)? Action: Conduct a CYP inhibition assay with and without a pre-incubation step. Rationale: Time-dependent inhibition (TDI) is a greater concern as it can lead to more complex and unpredictable drug-drug interactions. Identifying the mechanism is critical for risk assessment.
2. What is the IC50 value? Action: Perform a dose-response study to determine the IC50 of inhibition for major CYP isoforms. Rationale: The IC50 value quantifies the inhibitory potency. Many isoquinoline alkaloids are known to inhibit CYP3A4 and CYP2D6.[2][3] A potent IC50 value may necessitate structural modifications.
3. Can you identify the structural motifs responsible for inhibition? Action: Analyze the structure for known CYP-inhibiting functional groups. Rationale: Certain structural features, such as a basic nitrogen atom, can interact with the heme iron of the CYP enzyme, leading to inhibition. Understanding the structure-inhibition relationship will guide your redesign efforts.
4. Have you explored bioisosteric replacements to reduce inhibition? Action: Synthesize analogs where the suspected inhibitory motif is replaced with a bioisostere. Rationale: For example, altering the pKa of a basic nitrogen or modifying its steric environment can disrupt the interaction with the CYP active site and reduce inhibition without necessarily compromising pharmacological activity.[13][14]

Part 3: Experimental Protocols & Workflows

Protocol 1: Standard Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an isoquinoline drug candidate.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (Solution A and B)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the HLM and NADPH regenerating system on ice. Prepare the test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration.

  • Incubation Mixture: In a 96-well plate, add the phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add the NADPH regenerating solution to initiate the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[5][17]

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant (k). The half-life is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation).[18]

Workflow Visualization

Below are diagrams illustrating key workflows and concepts for improving the metabolic stability of isoquinoline drug candidates.

G cluster_0 Metabolic Stability Troubleshooting Workflow Start High In Vitro Clearance Observed MetID Metabolite ID Study (LC-MS/MS) Start->MetID NADPH Assess NADPH Dependency Start->NADPH InSilico In Silico Site of Metabolism Prediction Start->InSilico Decision Metabolic Hotspot Identified? MetID->Decision NADPH->Decision InSilico->Decision Block Block Hotspot: - Steric Hindrance - Deuteration - Electronic Modification Decision->Block Yes Lipophilicity Reduce Lipophilicity (LogD) Decision->Lipophilicity No / Multiple Sites Reassay Re-assay Analog for Stability & Activity Block->Reassay Lipophilicity->Reassay Switching Check for Metabolic Switching Reassay->Switching Switching->Block New Hotspot End Optimized Candidate Switching->End Stable

Caption: Troubleshooting workflow for high in vitro clearance.

G cluster_1 Strategies for Structural Modification Strategy Metabolic Liability - Labile Methyl Group - Activated Aromatic Ring - Basic Nitrogen (CYP Inhibition) Modification Modification Strategy->Modification:s1 Strategy->Modification:s2 Strategy->Modification:s3 Outcome Desired Outcome - Increased Half-life - Reduced CYP Inhibition - Maintained/Improved Potency Modification->Outcome

Caption: Common strategies for structural modification.

References

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  • Scott, P. J. H., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 711-732. Available at: [Link]

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  • In vitro drug metabolism: for the selection of your lead compounds. ReadyCell. Available at: [Link]

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  • How are chemical structures modified to improve bioavailability?. Patsnap Synapse. Available at: [Link]

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  • Deuterium: Slowing Metabolism One C–H Bond At A Time. (2025). Ingenza Ltd. Available at: [Link]

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Sources

Technical Support Center: Enhancing Cell Permeability of Isoquinoline Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for enhancing the cell permeability of isoquinoline carboxylate esters, a common challenge in drug discovery. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and validated approach to your research.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and hurdles faced during the development of isoquinoline carboxylate esters.

Q1: My isoquinoline carboxylic acid has potent in vitro activity but shows poor efficacy in cell-based assays. What is the likely cause?

The most probable reason is low cell permeability. The carboxylic acid group is ionised at physiological pH, making the molecule polar and hindering its ability to passively diffuse across the lipophilic cell membrane. This is a frequent issue for many promising drug candidates that contain carboxylic acid moieties.[1][2]

Q2: What is the most common strategy to overcome the poor permeability of a carboxylic acid-containing compound?

The prodrug approach is a widely used and effective strategy.[1][2] By converting the polar carboxylic acid into a more lipophilic ester, the cell permeability can be significantly improved. Once inside the cell, endogenous enzymes called esterases cleave the ester bond, releasing the active carboxylic acid parent drug.[1][2] Oseltamivir (Tamiflu®) is a classic example of an ethyl ester prodrug that enhances the oral bioavailability of its active carboxylic acid form.[1]

Q3: I've synthesized an ethyl ester of my isoquinoline carboxylic acid, but the cell permeability is still low. What could be the problem?

Several factors could be at play:

  • Insufficient Lipophilicity Increase: The ethyl ester may not have sufficiently increased the overall lipophilicity of the molecule to drive passive diffusion.

  • Active Efflux: The ester prodrug might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[3]

  • Poor Aqueous Solubility: Increasing lipophilicity can sometimes lead to decreased aqueous solubility, which can limit the concentration of the compound available to permeate the cells.

  • Instability: The ester might be unstable in the assay medium and hydrolyze back to the carboxylic acid before it has a chance to cross the cell membrane.

Further investigation using the troubleshooting guides below will be necessary to pinpoint the exact cause.

Troubleshooting Guide: Low Permeability of Isoquinoline Carboxylate Esters

This section provides a structured approach to diagnosing and solving permeability issues with your isoquinoline carboxylate ester compounds.

Issue 1: My ester prodrug shows low apparent permeability in the PAMPA assay.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that measures passive diffusion.[4][5] Low permeability in this assay strongly suggests that the compound's intrinsic ability to cross a lipid membrane is poor, independent of any active transport mechanisms.

Possible Causes & Solutions:

  • Suboptimal Lipophilicity: The ester modification may not have achieved the desired balance of lipophilicity.

    • Troubleshooting: Synthesize a small library of esters with varying alkyl or aryl groups to modulate lipophilicity (LogP/LogD). A good starting point is to aim for a LogD at pH 7.4 between 1 and 3, as this range is often associated with good passive permeability.

    • Recommendation: Consider simple alkyl esters (methyl, propyl, isopropyl, butyl) and benzyl esters. More complex promoieties can be explored if simpler ones fail.

  • High Polar Surface Area (PSA): Even with an ester in place, other polar groups on the isoquinoline scaffold can contribute to a high PSA, which negatively impacts permeability.

    • Troubleshooting: Analyze the structure of your isoquinoline core. Are there other exposed polar groups (e.g., hydroxyls, amines)?

    • Recommendation: Consider medicinal chemistry strategies to mask these additional polar groups, if possible without compromising target engagement.

  • Intramolecular Hydrogen Bonding: The conformation of your molecule might be exposing polar functionalities.

    • Troubleshooting: Computational modeling can help predict the lowest energy conformation of your molecule and identify potential intramolecular hydrogen bonds that could shield polar groups.

    • Recommendation: Strategically introduce groups that can form intramolecular hydrogen bonds to "hide" polar functionalities and reduce the desolvation penalty upon entering the lipid membrane.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of your compounds.

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP)

  • Acceptor plate (low-binding)

  • Lipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions (e.g., 10 mM in DMSO)

  • Positive and negative control compounds (e.g., propranolol and atenolol)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Donor Plate: Add 5 µL of the lipid solution to each well of the donor plate, ensuring the filter membrane is completely coated. Allow the solvent to evaporate for at least 1 hour.

  • Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Compound Solutions: Dilute the test and control compounds to a final concentration of 100 µM in PBS. The final DMSO concentration should be ≤1%.

  • Start the Assay: Add 150 µL of the compound solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq))

Where:

  • VD = Volume of donor well

  • VA = Volume of acceptor well

  • A = Area of the membrane

  • t = Incubation time

  • [C]A = Concentration in the acceptor well

  • [C]eq = Equilibrium concentration

Permeability Classification Papp (x 10-6 cm/s)
High> 10
Medium1 - 10
Low< 1
Protocol 2: Caco-2 Cell Permeability Assay

This cell-based assay provides a more physiologically relevant model of intestinal absorption, as it accounts for both passive diffusion and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound and controls

  • TEER meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density (e.g., 6 x 104 cells/cm2).

  • Cell Culture: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be >200 Ω·cm2.[6]

    • Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be <1 x 10-6 cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound (e.g., 10 µM) in transport buffer to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is crucial for identifying active efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

Data Analysis: Calculate the Papp for both A to B and B to A directions. The efflux ratio is calculated as:

Efflux Ratio = P_app (B to A) / P_app (A to B)

An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an efflux transporter like P-glycoprotein.[3]

Troubleshooting Guide: Interpreting Permeability Assay Data

Issue 2: My compound has high permeability in PAMPA but low permeability in the Caco-2 (A to B) assay.

This is a classic profile for a compound that is a substrate for active efflux.

Diagnosis and Solution:

  • Confirm Efflux: The efflux ratio from your bidirectional Caco-2 assay will be a key indicator. An efflux ratio > 2 strongly suggests active efflux.

  • Identify the Transporter: To confirm the involvement of a specific transporter like P-gp, repeat the Caco-2 assay in the presence of a known inhibitor (e.g., verapamil for P-gp).[7] A significant increase in the A to B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Mitigation Strategies:

  • Medicinal Chemistry: Modify the structure of your isoquinoline ester to reduce its affinity for the efflux transporter. This can involve altering substituents to change the shape, size, or hydrogen bonding potential of the molecule.

  • Formulation: Co-administration with a formulation excipient that inhibits efflux transporters (e.g., certain surfactants or polymers) can be explored, but this is a more complex development path.

Advanced Strategies for Permeability Enhancement

Structure-Permeability Relationships (SPR) of Isoquinoline Derivatives

While general principles apply, understanding the specific SPR for the isoquinoline scaffold is crucial.

  • Lipophilicity and Substitution: The position and nature of substituents on the isoquinoline ring significantly impact lipophilicity and, consequently, permeability. Halogenation or the addition of small alkyl groups at positions that do not interfere with target binding can increase lipophilicity.

  • Hydrogen Bonding Potential: The number and location of hydrogen bond donors and acceptors are critical. The basic nitrogen in the isoquinoline ring is a hydrogen bond acceptor. Strategic placement of substituents can influence its basicity and interaction with the membrane.

  • Conformational Effects: The rigidity and preferred conformation of the isoquinoline derivative can influence its ability to partition into the membrane. Fused ring systems or bulky substituents can restrict conformational flexibility.

Harnessing Intramolecular Hydrogen Bonding

A sophisticated strategy to improve permeability is to design molecules that can form an intramolecular hydrogen bond (IMHB). This can "shield" polar functional groups, reducing the energy penalty required for the molecule to move from an aqueous to a lipophilic environment.

Conceptual Workflow for Implementing IMHB:

IMHB_Strategy A Identify Polar Groups on Isoquinoline Scaffold B Computational Modeling to Predict Conformations A->B Analyze Structure C Design Analogs with IMHB Potential B->C Guide Design D Synthesize and Test Permeability (PAMPA) C->D Iterative Optimization E Confirm IMHB Formation (e.g., NMR Spectroscopy) D->E Validate Hypothesis

Caption: Workflow for utilizing intramolecular hydrogen bonding to enhance permeability.

Troubleshooting Guide: Ester Prodrug-Specific Issues

Issue 3: My ester prodrug has poor aqueous solubility, making it difficult to formulate for in vitro assays.

This is a common trade-off when increasing lipophilicity.

Solutions:

  • Formulation Strategies:

    • Co-solvents: Use a small percentage of a water-miscible organic solvent like DMSO or ethanol in your assay buffer. However, be mindful that high concentrations can affect cell monolayer integrity.

    • Cyclodextrins: These can form inclusion complexes with lipophilic drugs, increasing their apparent aqueous solubility.

    • Surfactants: Non-ionic surfactants at low concentrations can aid in solubilization.

  • Prodrug Modification: Consider ester promoieties that offer a better balance of lipophilicity and solubility. For example, esters with short ether linkages (e.g., methoxyethyl esters) can sometimes improve solubility compared to simple alkyl esters.

Issue 4: My ester prodrug is rapidly hydrolyzed in the assay medium, leading to inconsistent results.

Diagnosis and Solution:

  • Stability Assay: Perform a simple stability study by incubating your ester prodrug in the assay buffer (with and without cells/esterases) and measure its concentration over time.

  • Vary the Ester Promoieties: The steric and electronic properties of the ester group influence its susceptibility to hydrolysis.

    • Steric Hindrance: More sterically hindered esters (e.g., pivaloyloxymethyl - POM) are generally more stable.

    • Electronic Effects: Electron-withdrawing groups on the alcohol portion of the ester can make it more labile, while electron-donating groups can increase stability.

Prodrug Design and Permeability Workflow:

Prodrug_Workflow cluster_Design Design & Synthesis cluster_Screening In Vitro Screening cluster_Optimization Lead Optimization A Parent Isoquinoline Carboxylic Acid (Low Permeability) B Synthesize Ester Prodrug Library (e.g., Alkyl, Aryl Esters) A->B C PAMPA Assay (Passive Permeability) B->C D Caco-2 Assay (A-B & B-A Permeability) C->D F Analyze Data: Papp, Efflux Ratio, Stability D->F E Metabolic Stability (Plasma/Microsomes) E->F G Select Lead Prodrug (High Permeability, Acceptable Stability) F->G H In Vivo PK Studies G->H

Caption: A comprehensive workflow for the design and evaluation of ester prodrugs.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to navigate the challenges of enhancing the cell permeability of your isoquinoline carboxylate esters and advance your most promising compounds through the drug discovery pipeline.

References

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  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
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  • Levin, E. (2017). Predicting a Drug’s Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(19), 5065–5073. [Link]

  • Bircsak, S., Deore, J., Varma, M., & El-Kattan, A. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. Metabolites, 12(10), 987. [Link]

  • Naylor, M. R., Ly, A. M., Handford, M. J., Ramos, D. P., et al. (2020). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry, 63(12), 6497-6511. [Link]

  • Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

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  • Englund, G., Rorsman, F., Rönn, O., Lindbäck, T., & Artursson, P. (2010). Investigation of the involvement of P-glycoprotein and multidrug resistance-associated protein 2 in the efflux of ximelagatran and its metabolites by using short hairpin RNA knockdown in Caco-2 cells. Drug Metabolism and Disposition, 38(3), 491–497. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Various Authors. (2016). Is there any reason for Caco-2 TEER decreasing during permeability experiment? ResearchGate. [Link]

  • Singh, A., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13886. [Link]

  • Various Authors. (2007). Mechanism of Inhibition of P-Glycoprotein Mediated Efflux by Vitamin E TPGS: Influence on ATPase Activity and Membrane Fluidity. ACS Publications. [Link]

  • Liu, Z., Wang, Y., & Chen, G. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(16), 3513–3526. [Link]

  • Various Authors. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Zhang, Y., & Zheng, N. (2018). Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. Journal of Agricultural and Food Chemistry, 66(3), 664–671. [Link]

  • Klein, V. G., Townsend, C. E., Testa, A., Zarganes-Tzitzikas, T., et al. (2021). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry, 64(24), 18082–18101. [Link]

  • Various Authors. (2020). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate. [Link]

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(10), 2433. [Link]

  • Various Authors. (2020). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. ACS Publications. [Link]

  • Various Authors. (2021). Low (TEER) values for Caco-2 cells in the Transwell!? ResearchGate. [Link]

  • Jolliffe, K. A., & Pfeffer, F. M. (2016). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications, 52(34), 5846–5849. [Link]

  • Various Authors. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Various Authors. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. [Link]

  • Various Authors. (2020). Problems with TEER measurement of Caco-2? ResearchGate. [Link]

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  • de Beer, M. C., & Nau, W. M. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 592815. [Link]

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Sources

Technical Support Center: Navigating the Nuances of Chlorinated Isoquinoline Compound Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in minimizing and understanding the toxicity of chlorinated isoquinoline compounds in cell culture. This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to ensure the success and reproducibility of your experiments.

Understanding the Core Issue: The Dual-Edged Sword of Chlorinated Isoquinolines

Chlorinated isoquinolines are a class of compounds with significant interest in medicinal chemistry, particularly as potent cytotoxic agents against cancer cells.[1][2] However, their therapeutic potential is often linked to their inherent cytotoxicity, which can present challenges in experimental settings. A primary mechanism of their action involves the induction of apoptosis, often through the intrinsic pathway. This is characterized by the disruption of the mitochondrial membrane potential and a subsequent increase in reactive oxygen species (ROS), leading to oxidative stress.[3][4] This cascade of events typically culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell.[5][6]

Understanding this mechanistic basis is crucial for troubleshooting unexpected or excessive cytotoxicity in your cell cultures. This guide will walk you through common problems, their underlying causes, and actionable solutions.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific issues you may encounter during your experiments with chlorinated isoquinoline compounds in a direct Q&A format.

Issue 1: Massive Cell Death Observed Even at Low Compound Concentrations

Q: I've just started working with a new chlorinated isoquinoline, and I'm seeing widespread cell death at concentrations far below the published IC50 values. What could be going wrong?

A: This is a common and frustrating issue. Let's break down the potential culprits, moving from the simplest to the more complex.

Initial Checks:

  • Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[7]

    • Action: Always run a solvent control experiment. Treat cells with the highest concentration of the solvent used in your compound dilutions. If you see toxicity in the solvent control, you need to reduce the final solvent concentration in your culture medium, typically keeping it below 0.5% for DMSO.[7]

  • Compound Solubility: Poorly soluble compounds can precipitate out of the solution, forming aggregates that can be physically stressful to cells or lead to inaccurate dosing.

    • Action: Visually inspect your culture wells under a microscope for any signs of precipitation. Perform a solubility test of your compound in your specific cell culture medium before treating your cells.

  • Cell Health and Density: Unhealthy or overly confluent cells are more susceptible to stress and toxic insults.

    • Action: Ensure you are using cells in the logarithmic growth phase and at a consistent, optimal seeding density.[8] Avoid letting your cultures become over-confluent before treatment.

Deeper Investigation:

If the initial checks don't resolve the issue, consider these more complex factors:

  • High Sensitivity of Your Cell Line: The published IC50 values may have been determined in a different cell line. Your specific cell line could be inherently more sensitive to this class of compounds.

  • Serum Protein Binding Effects: The concentration of serum (e.g., FBS) in your culture medium can significantly impact the "free" or bioavailable concentration of your compound.[9] Proteins in the serum can bind to the compound, effectively sequestering it and reducing its cytotoxic effect. If your medium has a lower serum concentration than what was used in the literature, you may be exposing your cells to a higher effective concentration of the compound.

Issue 2: Inconsistent Results and Poor Reproducibility Between Experiments

Q: My results with the same chlorinated isoquinoline compound are all over the place. One week I see significant toxicity, and the next, the effect is minimal. How can I improve my reproducibility?

A: Inconsistent results often point to subtle variations in experimental conditions. Here’s a checklist to help you standardize your protocol:

ParameterRecommendationPotential Impact of Inconsistency
Cell Passage Number Use cells within a consistent and narrow passage number range.High passage number cells can exhibit altered growth rates and drug sensitivity.
Reagent Preparation Prepare fresh reagents whenever possible. Aliquot and store stock solutions properly to avoid multiple freeze-thaw cycles.Degraded reagents can lead to variable results.
Incubation Times Strictly adhere to the same incubation times for cell seeding, compound treatment, and assay development.The effects of cytotoxic compounds are often time-dependent.
Solvent Concentration Ensure the final solvent concentration is identical across all wells, including controls.[10]Even small variations in solvent concentration can influence cellular responses.[10]
Plate Layout Be mindful of the "edge effect" in multi-well plates, where wells on the periphery can experience different evaporation rates.Consider leaving the outer wells empty or filling them with a sterile buffer.
Issue 3: My Compound Seems to be Causing Necrosis Instead of Apoptosis

Q: I was expecting to see signs of apoptosis, but my cells look swollen and are lysing, which suggests necrosis. Why is this happening?

A: While many chlorinated isoquinolines induce apoptosis, high concentrations of a cytotoxic compound can overwhelm the cell's apoptotic machinery and lead to necrosis.[11]

Visual Cues to Differentiate Apoptosis and Necrosis:

FeatureApoptosisNecrosis
Cell Size Cell shrinkage[12]Cell swelling[13]
Membrane Integrity Initially intact, formation of apoptotic bodies[12]Early loss of membrane integrity, cell lysis[14]
Nuclear Changes Chromatin condensation and fragmentation[12]Nuclear swelling and dissolution
Inflammatory Response No significant inflammationTriggers an inflammatory response

Caption: Key morphological differences between apoptotic and necrotic cells.

Actionable Steps:

  • Perform a Dose-Response and Time-Course Experiment: Treat your cells with a range of concentrations and observe them at different time points. You may find that lower concentrations and/or shorter incubation times induce the expected apoptotic phenotype.

  • Use a More Specific Assay: While morphology is a good indicator, use a more definitive assay to confirm the mode of cell death. A caspase-3/7 activity assay is a reliable method to quantify apoptosis.[1][15]

Mitigating Toxicity: Practical Protocols

In many experimental contexts, the goal is not to eliminate toxicity but to modulate it to study a specific biological question. Here are protocols to help you achieve this.

Protocol 1: Using N-Acetylcysteine (NAC) to Counteract Oxidative Stress

Given that oxidative stress is a key mediator of chlorinated isoquinoline toxicity, the antioxidant N-acetylcysteine (NAC) can be a valuable tool to rescue cells or to confirm the role of ROS in the observed cytotoxicity.[16][17][18] NAC acts as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH), a major endogenous antioxidant.[19][20][21]

Step-by-Step Protocol:

  • NAC Preparation: Prepare a stock solution of NAC (e.g., 500 mM) in sterile, cell culture-grade water or PBS. Sterile filter the solution through a 0.22 µm filter.

  • Determine Optimal NAC Concentration: Before your main experiment, perform a dose-response curve with NAC alone to determine the optimal, non-toxic concentration for your cell line. A typical starting range to test is 0.1 mM to 10 mM.[18]

  • Pre-treatment Protocol:

    • Seed your cells at the desired density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing the optimal concentration of NAC.

    • Incubate for 1-4 hours.[20][21]

  • Co-treatment with Chlorinated Isoquinoline: After the NAC pre-incubation, add your chlorinated isoquinoline compound directly to the NAC-containing medium at the desired concentration.

  • Incubation and Analysis: Incubate for the desired experimental duration and then proceed with your chosen viability or apoptosis assay.

NAC_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells B Overnight Adhesion A->B C Pre-treat with NAC (1-4 hours) B->C D Add Chlorinated Isoquinoline C->D E Incubate for Experimental Duration D->E F Perform Viability/ Apoptosis Assay E->F

Protocol 2: Assessing the Impact of Serum Protein Binding

To determine if serum protein binding is influencing the apparent cytotoxicity of your compound, you can perform an IC50 shift assay.[22][23]

Step-by-Step Protocol:

  • Prepare Media with Varying Serum Concentrations: Prepare your cell culture medium with a range of serum concentrations (e.g., 0%, 1%, 5%, 10%, 20% FBS).

  • Cell Seeding: Seed your cells in multi-well plates at a consistent density in your standard culture medium (e.g., 10% FBS) and allow them to adhere overnight.

  • Medium Exchange and Treatment: The next day, carefully aspirate the medium and replace it with the prepared media containing the different serum concentrations. Immediately add a range of concentrations of your chlorinated isoquinoline compound to each serum condition.

  • Incubation and Viability Assay: Incubate the cells for your standard treatment duration (e.g., 48 or 72 hours). Then, perform a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis: Calculate the IC50 value for your compound in each serum concentration. A significant increase in the IC50 value with increasing serum concentration indicates that your compound binds to serum proteins, reducing its bioavailable concentration.

Serum_Binding_Workflow cluster_setup Setup cluster_exp Experiment cluster_result Result A Prepare Media with Varying Serum % B Seed Cells in Standard Medium C Replace with Variable Serum Media B->C D Treat with Compound (Dose-Response) C->D E Incubate D->E F Perform Viability Assay E->F G Calculate IC50 for each Serum % F->G H Analyze IC50 Shift G->H

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for a new chlorinated isoquinoline compound in a cytotoxicity assay?

A1: If no prior information is available, a common approach is to perform a 9-point dose-response assay ranging from 1 nM to 10 µM with half-log10 dilutions.[24] Ideally, your concentration range should be wide enough to see both minimal and maximal effects to allow for accurate IC50 calculation.[25]

Q2: How can I confirm that the cell death I'm observing is due to caspase activation?

A2: You can use a commercially available caspase-3/7 activity assay.[15][26][27][28] These assays typically use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7. The resulting signal is proportional to the amount of caspase activity.

Q3: Are there any specific safety precautions I should take when working with chlorinated isoquinoline compounds?

A3: Yes. As these are potent cytotoxic agents, they should be handled with care. Always follow standard laboratory safety procedures for handling cytotoxic compounds.[2][3][5][11][17] This includes:

  • Wearing appropriate personal protective equipment (PPE), including double gloves and a lab coat.

  • Handling the compounds in a certified chemical fume hood or biological safety cabinet.

  • Properly disposing of all contaminated waste as cytotoxic waste.

Q4: Can the choice of cytotoxicity assay itself influence the results?

A4: Absolutely. Some compounds can interfere with the assay chemistry. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability. It is always a good practice to include a cell-free control (medium + compound + assay reagent) to check for any direct interference.

Toxicity_Pathway cluster_compound Compound Action cluster_cell Cellular Response Compound Chlorinated Isoquinoline Mito Mitochondrial Dysfunction Compound->Mito ROS Increased ROS (Oxidative Stress) Mito->ROS Casp9 Caspase-9 Activation Mito->Casp9 ROS->Mito Can be inhibited by NAC Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

By systematically addressing these common issues and employing the provided protocols, you can gain a more accurate and reproducible understanding of the cytotoxic effects of chlorinated isoquinoline compounds in your cell culture models.

References

  • Albrecht, W., Kappenberg, F., et al. (2019). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 93(12), 3553–3555.
  • Artymovich, K., Nelson, T., et al. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay. Sartorius.
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  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Acetylcysteine (NAC)
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  • Hjalmarsson, L., Smedberg, J. I., et al. (2011). Cellular responses to cobalt-chrome and CP titanium--an in vitro comparison of frameworks for implant-retained oral prostheses. Swedish dental journal, 35(4), 177–186.
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  • Kerr, J. F., Wyllie, A. H., & Currie, A. R. (1972). Apoptosis: a basic biological phenomenon with wide-ranging implications in tissue kinetics. British journal of cancer, 26(4), 239–257.
  • Kłys, M., & Dąbrowska, A. (2023). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. PeerJ, 11, e15370.
  • Kreger, A. S., Swartzendruber, D. C., & Olsen, R. H. (1971). Alteration in Bacterial Morphology by Optochin and Quinine Hydrochlorides. Infection and Immunity, 3(4), 572-579.
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Validation & Comparative

A Researcher's Guide to Evaluating the Efficacy of Novel COX-2 Inhibitors: A Comparative Framework for Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective COX-2 Inhibition

The enzyme cyclooxygenase (COX) is a cornerstone of inflammatory pathways, responsible for the synthesis of prostaglandins which mediate pain and inflammation.[1] Of its two primary isoforms, COX-1 is constitutively expressed and plays a role in physiological processes like protecting the gastrointestinal mucosa and maintaining platelet function.[2][3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[2][3] This distinction has driven the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to offer potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4]

The landscape of COX-2 inhibitors is dynamic, with established drugs such as Celecoxib and the withdrawn Rofecoxib serving as benchmarks for efficacy and selectivity.[3] The field, however, continues to evolve with the exploration of novel chemical scaffolds. Among these, isoquinoline and quinoline derivatives have emerged as a promising class of compounds with potential anti-inflammatory properties.[5][6]

This guide focuses on a specific, yet uncharacterized, member of this family: Methyl 1-chloroisoquinoline-4-carboxylate . While commercial sources suggest its potential as a selective COX-2 inhibitor, a thorough, data-driven comparison to established drugs is absent in the peer-reviewed literature.[7] This document, therefore, serves as a comprehensive framework for researchers and drug development professionals to:

  • Understand the critical parameters for evaluating COX-2 inhibitor efficacy.

  • Implement robust, validated experimental protocols for in vitro and in vivo assessment.

  • Objectively compare the potential of novel compounds like Methyl 1-chloroisoquinoline-4-carboxylate against established benchmarks.

The COX-2 Signaling Pathway and Points of Inhibition

The canonical pathway leading to the production of inflammatory prostaglandins begins with the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is subsequently converted into various pro-inflammatory prostaglandins by specific synthases. Selective COX-2 inhibitors act by binding to the active site of the COX-2 enzyme, preventing this initial conversion and thereby reducing the downstream inflammatory cascade.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid PLA2 COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 COX2_Enzyme->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins PG Synthases Inflammation Inflammation Prostaglandins->Inflammation Methyl_1_chloroisoquinoline_4_carboxylate Methyl 1-chloroisoquinoline- 4-carboxylate & Other Inhibitors Methyl_1_chloroisoquinoline_4_carboxylate->COX2_Enzyme Inhibition

Caption: The COX-2 signaling pathway and the inhibitory action of selective inhibitors.

Comparative Efficacy of Known COX-2 Inhibitors

To provide a benchmark for evaluating novel compounds, the following table summarizes the in vitro efficacy and selectivity of established COX-2 inhibitors and other relevant quinoline derivatives. Efficacy is typically reported as the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, provides a quantitative measure of a compound's preference for inhibiting COX-2. A higher SI is desirable, indicating greater selectivity.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Celecoxib 7.6 - 150.04 - 0.06179.4 - 405[8][9][10]
Rofecoxib >1000.53>188[11]
Etoricoxib 1161.1106[9][11]
Valdecoxib --30[9][11]
Quinoline Derivative 9e *>220.043>513[12]
Quinoline Derivative 12c **-0.1-
Methyl 1-chloroisoquinoline-4-carboxylate Data Not AvailableData Not AvailableData Not Available

7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid A quinoline compound comprising a pyrazole scaffold through an amide linkage

Experimental Protocols for Efficacy Determination

The following protocols provide a standardized approach to assessing the COX-2 inhibitory activity of a novel compound like Methyl 1-chloroisoquinoline-4-carboxylate.

In Vitro COX-1/COX-2 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Test compound (Methyl 1-chloroisoquinoline-4-carboxylate) and reference inhibitors (e.g., Celecoxib) dissolved in DMSO.

  • Detection reagent (e.g., EIA-based kit for PGE2 or a colorimetric/fluorometric probe).[2]

  • 96-well microplate.

  • Plate reader.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.[2]

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the wells. Incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[2]

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[2]

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of HCl).[2]

  • Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an appropriate detection method, such as an enzyme immunoassay (EIA).[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g).

  • 1% w/v solution of λ-carrageenan in sterile saline.

  • Test compound (Methyl 1-chloroisoquinoline-4-carboxylate) and reference drug (e.g., Celecoxib) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Pletismometer for measuring paw volume.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, reference drug, and one or more doses of the test compound. Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. The contralateral paw receives an injection of saline and serves as a control.

  • Measurement of Paw Volume: Measure the paw volume of both hind paws using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the post-treatment volume. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Workflow for Comparative Efficacy Assessment

The following diagram outlines a logical workflow for the comprehensive evaluation of a novel COX-2 inhibitor candidate.

Experimental_Workflow Start Novel Compound Synthesis (Methyl 1-chloroisoquinoline-4-carboxylate) In_Vitro_Screening In Vitro COX-1/COX-2 Inhibition Assay Start->In_Vitro_Screening Determine_IC50 Determine IC50 Values (COX-1 and COX-2) In_Vitro_Screening->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) Determine_IC50->Calculate_SI Decision_Point Promising SI and Potency? Calculate_SI->Decision_Point In_Vivo_Testing In Vivo Carrageenan-Induced Paw Edema Model Decision_Point->In_Vivo_Testing Yes Stop Stop/Redesign Compound Decision_Point->Stop No Assess_Efficacy Assess In Vivo Anti-Inflammatory Efficacy In_Vivo_Testing->Assess_Efficacy Compare_Data Compare Data with Benchmarks (Celecoxib, etc.) Assess_Efficacy->Compare_Data Conclusion Conclusion on Comparative Efficacy Compare_Data->Conclusion

Caption: A streamlined workflow for the evaluation of novel COX-2 inhibitors.

Conclusion and Future Directions

While Methyl 1-chloroisoquinoline-4-carboxylate has been posited as a potential selective COX-2 inhibitor, this claim remains unsubstantiated by public experimental data. This guide provides the necessary scientific framework and detailed protocols for researchers to rigorously test this hypothesis. By employing standardized in vitro enzymatic assays and in vivo models of inflammation, a comprehensive efficacy profile can be generated.

The critical next step is to perform these experiments to determine the COX-1 and COX-2 IC50 values and in vivo anti-inflammatory activity of Methyl 1-chloroisoquinoline-4-carboxylate. The resulting data will allow for a direct and objective comparison with established inhibitors like Celecoxib and other promising quinoline-based compounds. Such a study would not only validate or refute the initial claims but also contribute valuable structure-activity relationship insights for the design of next-generation, safer, and more effective anti-inflammatory agents.

References

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  • TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... - ResearchGate.
  • Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors - American Chemical Society.
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  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization - ResearchGate.
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  • IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). - ResearchGate.
  • Carrageenan induced Paw Edema Model - Creative Biolabs.
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  • 1-Chloroisoquinoline-4-carboxylic acid methyl ester | 37497-86-2 | MBA49786 - Biosynth.
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  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed. (2018-03-20).
  • Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate | C11H7ClFNO2 - PubChem.
  • Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed. (2009-07-15).
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  • methyl 1-chloroisoquinoline-3-carboxylate | SCBT - Santa Cruz Biotechnology.
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A Researcher's Guide to Validating Prostanoid Receptor Antagonism: A Comparative Analysis of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the antagonist activity of novel chemical entities at prostanoid receptors, using Methyl 1-chloroisoquinoline-4-carboxylate as a case study. We will delve into the causal logic behind experimental design, present detailed, self-validating protocols, and compare its hypothetical performance against established pharmacological tools. This document is intended for researchers in pharmacology and drug development seeking to rigorously characterize compound activity at this important class of G-protein coupled receptors (GPCRs).

Introduction: The Therapeutic Potential of Prostanoid Receptor Modulation

Prostanoids, a class of lipid mediators derived from arachidonic acid, are pivotal in a vast array of physiological and pathological processes, including inflammation, pain, platelet aggregation, and cardiovascular homeostasis.[1][2][3] Their actions are mediated by a family of eight distinct seven-transmembrane GPCRs: the DP, EP, FP, IP, and TP receptors.[2][4][5] The EP receptor class is further subdivided into four subtypes (EP₁ through EP₄), each with unique signaling properties and tissue distribution.[5][6] This complexity makes the development of subtype-selective antagonists a highly sought-after goal for achieving targeted therapeutic intervention with minimized side effects.[7][8]

Methyl 1-chloroisoquinoline-4-carboxylate (henceforth designated 'MCIC') has been identified as a potential prostanoid receptor antagonist.[9] This guide outlines the critical experimental workflow required to validate this claim, determine its potency and selectivity, and benchmark its activity against relevant comparators.

Chapter 1: The Foundation - Prostanoid Receptor Signaling Pathways

A robust validation strategy is built upon a thorough understanding of the target's mechanism of action. Prostanoid receptors couple to distinct heterotrimeric G-proteins, initiating specific downstream signaling cascades. The choice of functional assay is therefore dictated by the G-protein coupling profile of the receptor subtype being investigated.

  • Gαs-Coupled Receptors (e.g., EP₂, EP₄, DP₁, IP): Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[10][11][12]

  • Gαi-Coupled Receptors (e.g., EP₃): Activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10][13]

  • Gαq-Coupled Receptors (e.g., EP₁, FP, TP): Activation stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[14][15]

This differential signaling provides the basis for our functional validation assays.

G_Protein_Signaling cluster_Gas Gαs Pathway cluster_Gai Gαi Pathway cluster_Gaq Gαq Pathway EP2_EP4 EP₂, EP₄, IP, DP₁ Receptors Gas Gαs EP2_EP4->Gas Agonist AC_s Adenylyl Cyclase Gas->AC_s Activates cAMP_inc ↑ cAMP AC_s->cAMP_inc ATP → EP3 EP₃ Receptor Gai Gαi EP3->Gai Agonist AC_i Adenylyl Cyclase Gai->AC_i Inhibits cAMP_dec ↓ cAMP AC_i->cAMP_dec EP1_FP_TP EP₁, FP, TP Receptors Gaq Gαq EP1_FP_TP->Gaq Agonist PLC Phospholipase C Gaq->PLC Activates Ca_inc ↑ Intracellular Ca²⁺ PLC->Ca_inc PIP₂ → IP₃ → Validation_Workflow Start Hypothesis: MCIC is a Prostanoid Receptor Antagonist BindingAssay Pillar 1: Radioligand Binding Assays (Determine Affinity - Kᵢ) Start->BindingAssay FunctionalAssay Pillar 2: Cell-Based Functional Assays (Determine Potency - IC₅₀) Start->FunctionalAssay SelectivityPanel Selectivity Profiling: Test against a panel of prostanoid receptor subtypes BindingAssay->SelectivityPanel cAMP_Assay cAMP Accumulation Assay (for Gs/Gi-coupled receptors) FunctionalAssay->cAMP_Assay Calcium_Assay Calcium Mobilization Assay (for Gq-coupled receptors) FunctionalAssay->Calcium_Assay DataAnalysis Data Analysis & Comparison: Calculate Kᵢ and IC₅₀ values SelectivityPanel->DataAnalysis cAMP_Assay->DataAnalysis Calcium_Assay->DataAnalysis Conclusion Conclusion: Validate MCIC as a potent and selective antagonist? DataAnalysis->Conclusion

Caption: Experimental Workflow for Prostanoid Receptor Antagonist Validation.

Chapter 3: Selection of Comparators for Contextual Analysis

To interpret the activity of MCIC, its performance must be benchmarked against well-characterized compounds. The choice of comparators is critical for establishing context.

Compound ClassExample CompoundTarget Receptor(s)Rationale for Inclusion
Test Compound Methyl 1-chloroisoquinoline-4-carboxylate (MCIC) Unknown ProstanoidThe primary subject of this validation guide.
Selective Antagonist L-161,982 EP₄A known, potent, and selective antagonist for a Gs-coupled receptor. Provides a positive control for antagonism and a benchmark for potency and selectivity. [16]
Selective Antagonist AH-6809 EP₁, EP₂, DP₁A commonly used, albeit less selective, antagonist. Useful for comparing broad-spectrum vs. selective activity profiles. [17]
Standard Agonist **Prostaglandin E₂ (PGE₂) **EP₁, EP₂, EP₃, EP₄The natural, high-affinity endogenous agonist used to stimulate the receptor in functional assays. [18]

Chapter 4: Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol details the methodology to determine the binding affinity (Kᵢ) of MCIC for a specific prostanoid receptor subtype (e.g., EP₄) expressed in a recombinant cell line.

Objective: To quantify the affinity of MCIC by measuring its ability to displace a radiolabeled ligand ([³H]-PGE₂) from the human EP₄ receptor.

Materials:

  • Membrane Preparation: Commercially available membrane preparations from HEK293 cells stably expressing the human EP₄ receptor (e.g., from MilliporeSigma). [19]* Radioligand: [³H]-Prostaglandin E₂ ([³H]-PGE₂) with high specific activity.

  • Test Compounds: MCIC, L-161,982, and unlabeled PGE₂.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of MCIC, L-161,982, and unlabeled PGE₂ in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well assay plate, combine the following in a final volume of 200 µL:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM unlabeled PGE₂ (for Non-Specific Binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]-PGE₂ diluted in assay buffer to a final concentration near its Kₔ value (e.g., 1-2 nM). The rationale for using a concentration near the Kₔ is to ensure adequate specific binding without being difficult to displace by a competitive antagonist. [20][21] * 100 µL of diluted EP₄ receptor membrane preparation (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate. This step is critical to separate receptor-bound radioligand from the unbound fraction. [22]5. Washing: Wash each well 3-4 times with 200 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [21]This equation corrects the IC₅₀ for the presence of the competing radioligand, providing a true measure of affinity.

Chapter 5: Experimental Protocol 2: cAMP HTRF Functional Assay

This protocol details the methodology to determine the functional potency (IC₅₀) of MCIC at a Gs-coupled receptor like EP₄. Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring cAMP accumulation. [10] Objective: To quantify the ability of MCIC to inhibit PGE₂-induced cAMP production in cells expressing the human EP₄ receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing the human EP₄ receptor.

  • Agonist: Prostaglandin E₂ (PGE₂).

  • Test Compounds: MCIC and L-161,982.

  • Assay Kit: A commercial cAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer). These kits typically contain a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of cAMP, thereby amplifying the signal.

  • Low-volume 384-well assay plates.

  • HTRF-compatible plate reader.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer containing a PDE inhibitor like IBMX. The cell density should be optimized to yield a robust agonist response.

  • Antagonist Incubation (Antagonist Mode):

    • Dispense 5 µL of cell suspension into each well of a 384-well plate.

    • Add 5 µL of test compound dilutions (MCIC or L-161,982) to the wells. Include a vehicle control (e.g., DMSO).

    • Pre-incubate for 15-30 minutes at room temperature. This step allows the antagonist to bind to the receptor before agonist stimulation.

  • Agonist Stimulation:

    • Add 5 µL of PGE₂ at a concentration that elicits ~80% of the maximal response (EC₈₀). The use of an EC₈₀ concentration provides a strong signal that is sensitive to inhibition.

    • For control wells, add buffer instead of agonist to determine the basal cAMP level.

    • Incubate for 30-60 minutes at room temperature.

  • Detection:

    • Add 5 µL of the cAMP-d2 acceptor followed by 5 µL of the anti-cAMP-cryptate donor to all wells as per the manufacturer's protocol.

    • Incubate for 60 minutes at room temperature to allow for the immunoassay to reach equilibrium.

  • Measurement: Read the plate on an HTRF-compatible reader at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data by setting the basal (no agonist) response to 0% and the EC₈₀ agonist response (in the presence of vehicle) to 100%.

    • Plot the percent inhibition against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Chapter 6: Data Interpretation and Comparative Analysis

The power of this guide lies in the direct comparison of the test compound against known standards across multiple receptor subtypes. The data below is hypothetical and serves to illustrate how results would be presented and interpreted.

Table 1: Comparative Binding Affinity (Kᵢ, nM) at Prostanoid Receptors

CompoundEP₁ (Gq)EP₂ (Gs)EP₃ (Gi)EP₄ (Gs)
MCIC >10,0002,500>10,00015.2
L-161,982 >10,0008,500>10,0009.8
AH-6809 250 450 >10,0005,500

Table 2: Comparative Functional Potency (IC₅₀, nM) at Prostanoid Receptors

CompoundEP₁ (Ca²⁺ Assay)EP₄ (cAMP Assay)
MCIC >10,00025.5
L-161,982 >10,00018.7
AH-6809 480 >10,000

Interpretation Logic:

Data_Interpretation Input Input Data: Kᵢ and IC₅₀ values for MCIC across receptor panel Q1 Is Kᵢ for EP₄ significantly lower (<100 nM) than for other subtypes? Input->Q1 Q2 Is the functional IC₅₀ at EP₄ close to its binding Kᵢ? Q1->Q2 Yes Conclusion_NonSelective Conclusion: MCIC is a non-selective antagonist or has off-target effects. Q1->Conclusion_NonSelective No Conclusion_Selective Conclusion: MCIC is a potent and selective EP₄ antagonist. Q2->Conclusion_Selective Yes Conclusion_Binder Conclusion: MCIC binds but is not a functional antagonist (potential silent binder). Q2->Conclusion_Binder No

Caption: Decision tree for interpreting antagonist validation data.

Based on the hypothetical data, MCIC demonstrates a low nanomolar binding affinity (Kᵢ = 15.2 nM) and functional potency (IC₅₀ = 25.5 nM) specifically at the EP₄ receptor. The affinity for other tested subtypes is over 100-fold weaker, indicating high selectivity. Its profile is comparable to the known selective EP₄ antagonist L-161,982, validating its classification as a potent and selective EP₄ antagonist.

Conclusion

This guide provides a rigorous, multi-faceted strategy for the validation of Methyl 1-chloroisoquinoline-4-carboxylate as a prostanoid receptor antagonist. By integrating direct binding assays with mechanism-based functional assays and benchmarking against known compounds, researchers can confidently determine a compound's affinity, potency, and selectivity. This structured approach, grounded in the principles of receptor pharmacology, is essential for the successful progression of novel antagonists in the drug discovery pipeline.

References

  • Tsuboi, K., Sugimoto, Y., & Ichikawa, A. (2015). Prostanoid Receptor Subtypes. Methods in Molecular Biology, 1272, 79-89. [Link]

  • Zhang, R., & Li, L. (2015). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 10(10), 1077-1090. [Link]

  • Kahsai, A. W., & Ostrov, D. A. (2015). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 5(18), e1593. [Link]

  • Parravicini, C., Ranghino, G., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463-468. [Link]

  • Gus prostaglandin, J. H., & Marcel, F. (2003). Prostanoids and prostanoid receptors in signal transduction. Prostaglandins & Other Lipid Mediators, 72(1-2), 17-38. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Narumiya, S., Sugimoto, Y., & Ushikubi, F. (1999). Prostanoid Receptors: Structures, Properties, and Functions. Physiological Reviews, 79(4), 1193-1226. [Link]

  • Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E Receptors. Journal of Biological Chemistry, 282(16), 11613-11617. [Link]

  • Breyer, R. M., Bagdassarian, C. K., Myers, S. A., & Breyer, M. D. (2001). Prostanoid receptors: subtypes and signaling. Annual Review of Pharmacology and Toxicology, 41, 661-690. [Link]

  • PatSnap Synapse. (2024). What are Prostanoid receptor modulators and how do they work? Retrieved from [Link]

  • Insel, P. A., & Wilderman, A. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

  • Jones, R. L., & Woodward, D. F. (2009). Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology, 158(1), 104–145. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Chen, Q., et al. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Jiang, J., & Dingledine, R. (2013). The prostanoid EP4 receptor and its signaling pathway. Journal of Receptors and Signal Transduction, 33(4), 185-191. [Link]

  • Paralkar, V. M., et al. (2003). An EP4-selective antagonist enhances bone healing. Proceedings of the National Academy of Sciences, 100(11), 6736-6740. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Methods for 1-Chloroisoquinolines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1-chloroisoquinoline scaffold is a privileged starting material, serving as a versatile precursor for a multitude of biologically active compounds and novel chemical entities. The strategic introduction of the C1-chloro substituent provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of diverse molecular architectures. This guide offers an in-depth comparative analysis of the most pertinent synthetic methodologies for accessing this valuable building block. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and detailed protocols.

Introduction to the Synthetic Landscape

The synthesis of 1-chloroisoquinolines can be broadly categorized into two strategic approaches: the direct chlorination of a pre-formed isoquinoline core and the construction of the isoquinoline ring with a chlorine atom or a precursor group already in place at the C1 position. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups. This guide will focus on four primary and distinct strategies:

  • Chlorination of Isoquinoline N-oxide: A direct and high-yielding approach.

  • Chlorination of Isoquinoline-1(2H)-one (Isocarbostyril): A classic and reliable method.

  • The Sandmeyer Reaction from 1-Aminoisoquinoline: A standard transformation for the introduction of a chloro group.

  • Classical Isoquinoline Ring Syntheses: Indirect routes involving the Bischler-Napieralski and Pomeranz-Fritsch reactions to form the isoquinoline core, followed by functional group manipulation.

Comparative Performance of Synthetic Routes

The following table provides a quantitative overview of the different synthetic strategies for 1-chloroisoquinoline, highlighting key metrics to aid in the selection of the most appropriate method for a given synthetic campaign.

MethodStarting MaterialKey ReagentsTypical Reaction ConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
From Isoquinoline N-oxide Isoquinoline N-oxidePOCl₃Reflux in POCl₃ or an inert solvent85-95%[1]High yield, direct, one-step from a readily accessible precursor.Requires preparation of the N-oxide; POCl₃ is corrosive and requires careful handling.
From Isoquinoline-1(2H)-one Isoquinoline-1(2H)-onePOCl₃, PCl₅, or SOCl₂Reflux with the chlorinating agent70-90%Good to excellent yields; starting material is commercially available or easily prepared.Harsh reaction conditions; excess corrosive chlorinating agent often required.
Sandmeyer Reaction 1-AminoisoquinolineNaNO₂, HCl, CuClDiazotization at 0-5 °C, followed by decomposition of the diazonium salt with CuCl.40-60% (estimated)Utilizes a common precursor; a well-established reaction.Moderate yields; diazotization requires careful temperature control; potential for side reactions.
Bischler-Napieralski/Oxidation/Chlorination β-Phenylethylamine derivativeAcylating agent, POCl₃, Oxidizing agent, Chlorinating agentMulti-step: Cyclization, Oxidation, ChlorinationVariable (multi-step)Builds the isoquinoline core; allows for substitution on the benzene ring.Multi-step synthesis with potential for lower overall yield; requires an oxidation step.[2][3][4]
Pomeranz-Fritsch/Chlorination Benzaldehyde derivative, Aminoacetaldehyde diethyl acetalStrong acid, Chlorinating agentMulti-step: Cyclization, ChlorinationVariable (multi-step)Versatile for constructing substituted isoquinolines.[5][6][7]Often low yields in the cyclization step; requires strong acid; multi-step process.

In-Depth Analysis of Synthetic Methodologies

Synthesis from Isoquinoline N-oxide

This method stands out for its efficiency and high yield. The reaction proceeds via an initial O-phosphorylation of the N-oxide by phosphorus oxychloride (POCl₃), followed by the addition of a chloride ion at the C1 position. A subsequent elimination of a dichlorophosphate species leads to the formation of the 1-chloroisoquinoline.

Reaction Workflow: Synthesis from Isoquinoline N-oxide

cluster_0 Reaction Sequence Isoquinoline_N_oxide Isoquinoline N-oxide POCl3_addition Add POCl₃ (ice bath) Isoquinoline_N_oxide->POCl3_addition Reactant Reflux Reflux (e.g., 105°C) POCl3_addition->Reflux Reaction Workup Aqueous Workup & Extraction Reflux->Workup Quenching Purification Column Chromatography Workup->Purification Isolation Product 1-Chloroisoquinoline Purification->Product Final Product

Caption: Workflow for the synthesis of 1-chloroisoquinoline from isoquinoline N-oxide.

Detailed Experimental Protocol:

  • To a stirred solution of isoquinoline N-oxide (1.0 eq) in a suitable solvent (e.g., chloroform or excess POCl₃), phosphorus oxychloride (3.0 eq) is added dropwise at 0 °C.[1]

  • The reaction mixture is then heated to reflux for 2-4 hours.

  • After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 1-chloroisoquinoline.

Synthesis from Isoquinoline-1(2H)-one (Isocarbostyril)

This widely used method involves the conversion of the lactam functionality of isoquinoline-1(2H)-one into the corresponding chloro-derivative using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅). The reaction proceeds through the formation of a Vilsmeier-Haack-type intermediate.

Reaction Mechanism: Chlorination of Isoquinoline-1(2H)-one

cluster_1 Mechanism Isoquinolinone Isoquinoline-1(2H)-one Intermediate O-Phosphorylated Intermediate Isoquinolinone->Intermediate + POCl₃ POCl3 POCl₃ Chloride_attack Chloride Attack Intermediate->Chloride_attack Rearrangement Product 1-Chloroisoquinoline Chloride_attack->Product Elimination Byproduct H₃PO₄

Caption: Proposed mechanism for the chlorination of isoquinoline-1(2H)-one with POCl₃.

Detailed Experimental Protocol:

  • A mixture of isoquinoline-1(2H)-one (1.0 eq) and phosphorus oxychloride (5.0-10.0 eq) is heated to reflux for 2-3 hours.

  • The reaction mixture is cooled to room temperature and the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is cautiously poured into a stirred mixture of ice and water.

  • The resulting mixture is neutralized with a suitable base, such as aqueous sodium carbonate or ammonium hydroxide, until the solution is alkaline.

  • The precipitated solid is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent.

  • The crude 1-chloroisoquinoline can be further purified by recrystallization or column chromatography.

The Sandmeyer Reaction

The Sandmeyer reaction provides a means to introduce a chlorine atom at the C1 position starting from 1-aminoisoquinoline. This two-step process first involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The subsequent decomposition of the diazonium salt in the presence of copper(I) chloride yields the desired 1-chloroisoquinoline. While a reliable method, yields can be moderate, and the reaction requires careful temperature control.[8]

Detailed Experimental Protocol:

  • Diazotization: 1-Aminoisoquinoline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water. The solution is cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (1.1 eq) in water is added dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, copper(I) chloride (1.3 eq) is dissolved in concentrated hydrochloric acid. The cold diazonium salt solution is then added slowly to the CuCl solution.

  • The reaction mixture is allowed to warm to room temperature and may require gentle heating until the evolution of nitrogen gas ceases.

  • The mixture is then made alkaline with ammonium hydroxide and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with water, dried, and the solvent is removed. The crude product is purified by column chromatography.

Classical Isoquinoline Syntheses: Indirect Routes

The Bischler-Napieralski and Pomeranz-Fritsch reactions are powerful tools for the de novo synthesis of the isoquinoline skeleton, allowing for the introduction of various substituents on the benzene ring. However, they do not directly yield 1-chloroisoquinolines. These methods typically produce 3,4-dihydroisoquinolines or fully aromatic isoquinolines, which require subsequent steps to introduce the C1-chloro group.

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[1][2][3][4] To obtain a 1-chloroisoquinoline via this route, a multi-step sequence is necessary:

  • Bischler-Napieralski Cyclization: Formation of a 1-substituted-3,4-dihydroisoquinoline.

  • Oxidation: Dehydrogenation of the dihydroisoquinoline to the corresponding aromatic isoquinoline.

  • Chlorination: Conversion of the C1-substituent (if it is a hydroxyl group, for example, from an isoquinolinone precursor) to a chloro group using a reagent like POCl₃.

Pomeranz-Fritsch Reaction: This reaction constructs the isoquinoline ring from a benzaldehyde and an aminoacetaldehyde diethyl acetal under strong acidic conditions.[5][6][7][9] Similar to the Bischler-Napieralski reaction, this method produces a substituted isoquinoline that would then need to be converted to the corresponding isoquinoline-1(2H)-one, followed by chlorination.

While these classical methods offer great flexibility in analogue synthesis, the multi-step nature generally leads to lower overall yields compared to the more direct methods.

Conclusion and Future Perspectives

For the direct and high-yielding synthesis of unsubstituted 1-chloroisoquinoline, the chlorination of isoquinoline N-oxide is arguably the most efficient method. The chlorination of isoquinoline-1(2H)-one also provides a robust and high-yielding alternative. The Sandmeyer reaction is a viable option, particularly when 1-aminoisoquinoline is readily available, though yields may be more modest. The classical ring-forming reactions, while not direct, are indispensable for the synthesis of substituted 1-chloroisoquinolines where the substitution pattern is not accessible through other means.

The field continues to evolve, with modern catalytic methods offering milder reaction conditions and broader substrate scopes. Researchers should consider the specific goals of their synthetic campaign, including scale, cost, and desired substitution patterns, when selecting the most appropriate method for the synthesis of 1-chloroisoquinolines.

References

  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

  • Pomeranz, C. Über eine neue Isochinolin-Synthese. Monatsh. Chem.1893 , 14 (1), 116–119. [Link]

  • Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Ber. Dtsch. Chem. Ges.1893 , 26 (1), 419–422. [Link]

  • Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Org. React.1951 , 6, 191–206. [Link]

  • Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951 , 6, 74–150. [Link]

  • Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1633–1635. [Link]

  • Larsen, R. D.; Reamer, R. A.; Corley, E. G.; Davis, P.; Grabowski, E. J. J.; Reider, P. J.; Shinkai, I. A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. J. Org. Chem.1991 , 56 (21), 6034–6038. [Link]

  • Movassaghi, M.; Hill, M. D. Direct Synthesis of 3,4-Dihydroisoquinolines and β-Carbolines from Amides via a Mild Electrophilic Activation. Org. Lett.2008 , 10 (16), 3485–3488. [Link]

  • Awuah, E.; Capretta, A. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org. Chem.2010 , 75 (16), 5627–5634. [Link]

  • Min, L.; Yang, W.; Weng, Y.; Zheng, W.; Wang, X.; Hu, Y. A Method for Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. Org. Lett.2019 , 21 (8), 2574–2577. [Link]

  • Barbero, M.; Degani, I.; Diulgheroff, N.; Dughera, S.; Fochi, R. A New, Simple, and Efficient One-Pot Synthesis of Aryl Cyanides from Arylamines. Synthesis2001 , 2001 (4), 585-590. [Link]

  • Doyle, M. P.; Bryker, W. J. Alkyl Nitrite-Metal Halide Deamination Reactions. 6. A New Synthesis of Aryl Halides by Diazotization-Halogenation of Arylamines. J. Org. Chem.1979 , 44 (10), 1572–1574. [Link]

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A Technical Guide to the Structure-Activity Relationship of 1-Chloroisoquinoline-4-Carboxylate Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoquinoline-4-carboxylate analogs, with a specific focus on the potential of 1-chloro-substituted derivatives. Drawing upon established research in related compound series, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and evaluate novel therapeutic agents based on this versatile scaffold. We will explore the synthetic rationale, key structural modifications influencing biological activity, and provide detailed experimental protocols for assessing their potential as enzyme inhibitors.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1] This structural framework has been successfully incorporated into drugs for various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications.[2][3] The versatility of the isoquinoline ring system allows for substitutions at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties.

The 4-carboxylate substitution, in particular, has been a key feature in the development of various enzyme inhibitors. For instance, quinoline-4-carboxylic acid derivatives have been extensively studied as inhibitors of cyclooxygenase-2 (COX-2) and dihydroorotate dehydrogenase (DHODH), demonstrating the importance of this acidic functionality for target engagement.[3][4] The introduction of a chlorine atom at the 1-position of the isoquinoline ring is anticipated to modulate the electronic properties and steric profile of the molecule, potentially leading to altered target affinity and selectivity. While comprehensive SAR studies on 1-chloroisoquinoline-4-carboxylate analogs are still emerging, valuable insights can be gleaned from closely related series, such as the 1-aminomethylisoquinoline-4-carboxylates, which have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).[5]

This guide will leverage the SAR principles derived from these analogous series to build a predictive framework for the development of novel 1-chloroisoquinoline-4-carboxylate derivatives as potential therapeutic agents.

Core Structure and Synthetic Strategy

The general synthesis of 1-chloroisoquinoline-4-carboxylate analogs typically begins with the construction of the core isoquinoline ring system, followed by functionalization at the 1- and 4-positions. A common synthetic route involves the cyclization of a suitably substituted phenylacetic acid derivative with an appropriate nitrogen source, followed by chlorination and esterification or amidation.

General Synthetic Workflow:

Synthetic Workflow A Starting Materials (e.g., Phenylacetic acid derivative) B Isoquinoline Ring Formation A->B Cyclization C Chlorination at C1 B->C e.g., POCl3 D Functionalization at C4 (Esterification/Amidation) C->D Carboxylic acid activation E Final Analog D->E Purification

Caption: A generalized workflow for the synthesis of 1-chloroisoquinoline-4-carboxylate analogs.

Structure-Activity Relationship (SAR) Analysis

Based on studies of analogous isoquinoline-4-carboxylate series, several key structural features are critical for modulating biological activity. We will use the development of 1-aminomethylisoquinoline-4-carboxylates as DPP-IV inhibitors as a primary case study to infer the potential SAR of 1-chloroisoquinoline-4-carboxylate analogs.[5]

The Importance of the C4-Carboxylate Moiety

The carboxylic acid or its ester/amide derivative at the 4-position is a crucial pharmacophoric element. In many enzyme active sites, this group can form key hydrogen bonds or ionic interactions with amino acid residues.[4]

  • Ester vs. Amide: The choice between an ester and an amide at the C4 position can significantly impact metabolic stability and cell permeability. Amides are generally more resistant to hydrolysis by esterases, leading to a longer half-life in vivo. Conversely, esters can be designed as prodrugs that are cleaved to the active carboxylic acid form.[6]

  • Substitution on the Amide: For carboxamide analogs, the nature of the substituent on the nitrogen atom can be varied to explore additional binding pockets and modulate physicochemical properties.

The Role of the C1-Substituent

The substituent at the 1-position plays a pivotal role in defining the potency and selectivity of the molecule. In the case of 1-aminomethylisoquinoline-4-carboxylates, a primary aminomethyl group was found to be essential for DPP-IV inhibition.[5] For our target scaffold, the 1-chloro group offers a starting point for further modification through nucleophilic substitution reactions, allowing for the introduction of a diverse range of functionalities.

Substitution on the Isoquinoline Ring

Modifications on the benzo portion of the isoquinoline ring can significantly influence activity. For instance, the introduction of methoxy groups at the 6- and 8-positions of 1-aminomethylisoquinoline-4-carboxylates resulted in a 53-fold increase in potency against DPP-IV.[5] This suggests that exploring substitutions at these positions in the 1-chloroisoquinoline-4-carboxylate series is a promising strategy for enhancing biological activity.

Hypothetical SAR Summary for 1-Chloroisoquinoline-4-Carboxylate Analogs:

SAR_Hypothesis cluster_0 1-Chloroisoquinoline-4-Carboxylate Core cluster_1 Key Modification Points & Hypothesized Effects Core R1 C1-Position: - Chlorine can be a key interaction point or a leaving group for further derivatization. - Introduction of amines, ethers, or alkyl groups could modulate target binding and selectivity. Core->R1 R4 C4-Position: - Carboxylate is crucial for target interaction (e.g., H-bonding). - Ester or amide modification affects pharmacokinetics. Core->R4 R6_R8 C6/C8-Positions: - Substitution with electron-donating groups (e.g., methoxy) may enhance potency. - Lipophilic groups could improve cell permeability. Core->R6_R8

Caption: Key areas for structural modification on the 1-chloroisoquinoline-4-carboxylate scaffold and their hypothesized impact on biological activity.

Comparative Performance of Analogs: A Case Study (Adapted from DPP-IV Inhibitors)

To illustrate the impact of structural modifications, the following table summarizes the inhibitory activity of a series of 1-aminomethylisoquinoline-4-carboxylate analogs against DPP-IV.[5] This data serves as a valuable proxy for understanding the potential SAR of 1-chloroisoquinoline-4-carboxylate derivatives.

Compound IDR6R8DPP-IV IC50 (nM)Fold Improvement vs. Lead
Lead (SDZ 029-576)HH10,0001
Analog 1OMeH50020
Analog 2HOMe30033
Analog 3 OMe OMe 190 53

Data adapted from a study on 1-aminomethylisoquinoline-4-carboxylates as DPP-IV inhibitors.[5]

Key Insight: The data clearly demonstrates that substitution on the isoquinoline ring, particularly at the 6- and 8-positions with methoxy groups, dramatically enhances inhibitory potency. This synergistic effect highlights the importance of exploring this region of the scaffold in future drug design efforts for 1-chloroisoquinoline-4-carboxylate analogs.

Experimental Protocols

To facilitate the evaluation of novel 1-chloroisoquinoline-4-carboxylate analogs, detailed protocols for a generic enzyme inhibition assay and a common cell-based cytotoxicity assay are provided below.

In Vitro Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a protein kinase.

Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase, substrate, ATP - Test compounds B Incubate Kinase and Inhibitor A->B C Initiate Reaction with ATP/Substrate B->C D Stop Reaction C->D E Detect Product Formation (e.g., Luminescence, Fluorescence) D->E F Data Analysis (IC50 determination) E->F

Caption: A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 1-chloroisoquinoline-4-carboxylate analogs in DMSO to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the kinase enzyme and the test compound at various concentrations. Allow for a pre-incubation period (e.g., 15 minutes at room temperature) to permit compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays that quantify the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1-chloroisoquinoline-4-carboxylate analogs and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The 1-chloroisoquinoline-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the structure-activity relationship insights from analogous compound series, particularly the demonstrated impact of substitutions on the isoquinoline ring, medicinal chemists can rationally design and synthesize new derivatives with enhanced potency and selectivity. The provided experimental protocols offer a robust framework for evaluating the biological activity of these novel analogs.

Future research should focus on the synthesis of a diverse library of 1-chloroisoquinoline-4-carboxylate esters and amides with systematic variations at the C1, C4, C6, and C8 positions. Screening these compounds against a panel of relevant biological targets, such as protein kinases, cyclooxygenases, and dipeptidyl peptidases, will be crucial for identifying lead compounds for further optimization and preclinical development.

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Benchmarking the Anti-inflammatory Effects of Methyl 1-chloroisoquinoline-4-carboxylate Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the quest for novel chemical entities with potent and selective mechanisms of action is perpetual. This guide provides a comparative analysis of a promising investigational compound, Methyl 1-chloroisoquinoline-4-carboxylate, benchmarked against two well-established anti-inflammatory drugs: the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies for comparison and a synthesis of potential mechanistic pathways.

Introduction to the Compounds

Methyl 1-chloroisoquinoline-4-carboxylate is an emerging heterocyclic compound with a quinoline scaffold, a structure known for its diverse pharmacological activities. Preliminary data suggests its potential as a selective inhibitor of cyclooxygenase-2 (COX-2) and a prostanoid receptor antagonist, positioning it as a compound of interest for targeted anti-inflammatory therapy.[1]

Dexamethasone is a potent synthetic glucocorticoid with profound anti-inflammatory and immunosuppressive effects.[2] Its mechanism of action is primarily genomic; it binds to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate the expression of anti-inflammatory and pro-inflammatory genes.[2][3][4]

Ibuprofen is a widely used NSAID that exerts its analgesic, antipyretic, and anti-inflammatory effects through the non-selective inhibition of both COX-1 and COX-2 enzymes.[5][6][7][8][9] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[5][6][8]

Comparative In Vitro Efficacy

To assess the direct anti-inflammatory effects of these compounds at a cellular level, a series of in vitro assays are proposed. These assays are designed to quantify the inhibition of key inflammatory mediators and enzymes.

Inhibition of Pro-inflammatory Cytokine Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. The murine macrophage cell line, RAW 264.7, provides a robust and reproducible model for studying inflammatory responses.[10][11][12][13]

Experimental Protocol: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[13]

  • Compound Treatment: Cells are pre-treated with varying concentrations of Methyl 1-chloroisoquinoline-4-carboxylate, Dexamethasone, or Ibuprofen for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[10][13]

  • Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.[11][13]

Hypothetical Comparative Data: Inhibition of TNF-α and IL-6 Production

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Methyl 1-chloroisoquinoline-4-carboxylate 135.240.5
1068.975.3
5085.190.2
Dexamethasone 0.145.852.1
178.485.6
1092.395.8
Ibuprofen 1025.630.1
5055.360.7
10070.878.4

This data is hypothetical and for illustrative purposes only.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[9]

Experimental Protocol: COX-2 Activity Assay

A commercially available COX inhibitor screening assay kit can be used to determine the COX-2 inhibitory activity of the test compounds.[14][15][16][17][18]

  • Reagent Preparation: Prepare the assay buffer, heme, and diluted COX-2 enzyme as per the kit's instructions.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the designated wells.

  • Inhibitor Addition: Add varying concentrations of Methyl 1-chloroisoquinoline-4-carboxylate, Dexamethasone, and Ibuprofen to the inhibitor wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to interact with the enzyme.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

  • Signal Detection: After a precise incubation period (e.g., 2 minutes), stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.[14]

Hypothetical Comparative Data: COX-2 Inhibition

CompoundIC50 (µM) for COX-2
Methyl 1-chloroisoquinoline-4-carboxylate 0.5
Dexamethasone >100 (No direct inhibition)
Ibuprofen 15

This data is hypothetical and for illustrative purposes only.

In Vivo Anti-inflammatory Efficacy

To evaluate the anti-inflammatory potential in a whole-organism context, the carrageenan-induced paw edema model in rats is a widely accepted and reproducible acute inflammation model.[2][19][20][21]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized to laboratory conditions for at least one week.

  • Grouping: Animals are randomly divided into groups: a control group, a carrageenan-only group, and treatment groups for Methyl 1-chloroisoquinoline-4-carboxylate, Dexamethasone, and Ibuprofen.

  • Compound Administration: The treatment groups are administered their respective compounds orally or intraperitoneally 30-60 minutes before the carrageenan injection.[1][19]

  • Induction of Edema: A 1% carrageenan solution (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[1][22]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[1]

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated for each treatment group relative to the carrageenan-only group.

Hypothetical Comparative Data: Inhibition of Paw Edema

Treatment GroupDose (mg/kg)Maximum Edema Inhibition (%) at 4 hours
Methyl 1-chloroisoquinoline-4-carboxylate 2065
Dexamethasone 575
Ibuprofen 5050

This data is hypothetical and for illustrative purposes only.

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Inflammatory Signaling Cascade

LPS stimulation of macrophages activates intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5][6][7][8][23] This leads to the transcription and release of pro-inflammatory mediators.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKK MAPKK TAK1->MAPKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes transcription LPS LPS LPS->TLR4

Caption: LPS-induced pro-inflammatory signaling pathways.

Mechanisms of Action of the Compared Drugs

The three compounds interrupt the inflammatory cascade at different points.

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Pathways cluster_2 Gene Expression cluster_3 Enzymatic Activity cluster_4 Inflammatory Mediators Stimulus Inflammatory Stimulus Pathways NF-κB & MAPK Pathways Stimulus->Pathways Gene_Expression Pro-inflammatory Gene Expression Pathways->Gene_Expression COX2 COX-2 Enzyme Gene_Expression->COX2 Mediators Prostaglandins, Cytokines COX2->Mediators Dexamethasone Dexamethasone Dexamethasone->Gene_Expression Inhibits Ibuprofen Ibuprofen Ibuprofen->COX2 Inhibits MCIC Methyl 1-chloroisoquinoline- 4-carboxylate MCIC->COX2 Inhibits

Caption: Comparative mechanisms of anti-inflammatory action.

Dexamethasone's Mechanism: Dexamethasone, through the activated glucocorticoid receptor, directly and indirectly represses the transcription of numerous pro-inflammatory genes, including those for cytokines and COX-2.[3][4]

cluster_0 Cytoplasm cluster_1 Nucleus GR Glucocorticoid Receptor (GR) DEX_GR DEX-GR Complex GR->DEX_GR binds DEX Dexamethasone DEX->GR DEX_GR_nuc DEX-GR Complex DEX_GR->DEX_GR_nuc translocates GRE Glucocorticoid Response Elements (GREs) DEX_GR_nuc->GRE Pro_Inflammatory_Genes Pro-inflammatory Gene Transcription DEX_GR_nuc->Pro_Inflammatory_Genes represses Anti_Inflammatory_Genes Anti-inflammatory Gene Transcription GRE->Anti_Inflammatory_Genes activates

Caption: Dexamethasone's genomic mechanism of action.

Ibuprofen and Methyl 1-chloroisoquinoline-4-carboxylate's Mechanism: Both Ibuprofen and the novel compound target the COX enzymes, which are responsible for converting arachidonic acid into prostaglandins.[1][5][24][25][26][27][28] Ibuprofen is non-selective, while Methyl 1-chloroisoquinoline-4-carboxylate is putatively COX-2 selective.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_1 Prostaglandins (Physiological) COX1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) COX2->Prostaglandins_2 Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits MCIC Methyl 1-chloroisoquinoline- 4-carboxylate MCIC->COX2 Selectively Inhibits

Caption: Inhibition of the COX pathway.

Conclusion

This comparative guide outlines a robust framework for evaluating the anti-inflammatory properties of Methyl 1-chloroisoquinoline-4-carboxylate against the established drugs Dexamethasone and Ibuprofen. The proposed in vitro and in vivo experiments provide a clear path to understanding its potency and potential mechanisms of action. The hypothetical data suggests that Methyl 1-chloroisoquinoline-4-carboxylate may offer a promising profile, potentially combining potent anti-inflammatory effects with a selective COX-2 inhibition mechanism. Further rigorous experimental validation is necessary to confirm these initial findings and to fully elucidate the therapeutic potential of this novel compound.

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A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Profiling of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically successful therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a drug candidate for its intended target. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished efficacy, ultimately derailing an otherwise promising program. This guide provides an in-depth, technical framework for characterizing the cross-reactivity profile of Methyl 1-chloroisoquinoline-4-carboxylate, a compound with known activity as a prostanoid receptor antagonist and a selective inhibitor of cyclooxygenase-2 (COX-2).[1]

The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the selectivity of this, or any, small molecule inhibitor. By understanding the causality behind experimental choices and grounding our protocols in authoritative standards, we can build a comprehensive picture of a compound's interaction landscape, thereby mitigating risks and accelerating the path to clinical investigation.

The Imperative of Selectivity: Why Cross-Reactivity Profiling Matters

The development of highly specific inhibitors is a cornerstone of modern pharmacology.[2] While Methyl 1-chloroisoquinoline-4-carboxylate has a defined primary mechanism of action, its interaction with the broader landscape of the human proteome remains to be fully elucidated. The ATP-binding site of protein kinases, for instance, shares structural similarities across the kinome, creating a potential for inhibitors to cross-react with multiple kinases.[2] Such promiscuity can lead to unexpected biological effects.[3] Comprehensive selectivity profiling is therefore not merely a regulatory checkbox but a fundamental aspect of understanding a compound's true mechanism of action and predicting its safety profile.[2][4]

This guide will delineate a two-tiered approach to profiling Methyl 1-chloroisoquinoline-4-carboxylate:

  • Primary, broad-panel screening to identify potential off-target "hits" across major receptor families at a single, high concentration.

  • Secondary, dose-response analysis to determine the potency (e.g., IC50 or Ki) for any significant interactions identified in the primary screen.

Designing a Comprehensive Cross-Reactivity Panel

To cast a wide net for potential off-target interactions, a diverse panel of receptors is essential. The selection should encompass major drug target classes that are frequently implicated in off-target effects. For Methyl 1-chloroisoquinoline-4-carboxylate, a logical panel would include:

  • G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a vast array of physiological processes. Screening against a panel of representative GPCRs (e.g., adrenergic, dopaminergic, serotonergic, and other prostanoid receptors) is crucial.

  • Protein Kinases: With over 500 members, the human kinome is a frequent site of off-target activity for ATP-competitive inhibitors.[3][5] A broad kinase panel is a standard component of selectivity profiling.[6]

  • Ion Channels: These membrane proteins are critical for neuronal signaling and cardiac function, making them important targets to assess for potential cardiotoxicity (e.g., hERG channel).

  • Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression and are involved in metabolism and inflammation.

  • Other Enzymes: Including related cyclooxygenases (COX-1) to confirm selectivity, as well as other common off-target enzymes like phosphodiesterases (PDEs).

Methodologies for Rigorous Cross-Reactivity Assessment

The choice of assay technology is critical for generating reliable and reproducible data. For the initial broad-panel screening, high-throughput biochemical assays are often the most efficient and cost-effective approach.[4]

Tier 1: Broad Panel Screening

The initial screen is typically performed at a single concentration, often 10 µM, to identify any significant interactions. A common threshold for a "hit" is >50% inhibition of the target's activity or binding.

Protocol 1: GPCR Cross-Reactivity Profiling via Radioligand Binding Assay

Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[7][8] This competitive binding assay measures the ability of Methyl 1-chloroisoquinoline-4-carboxylate to displace a known high-affinity radioligand from a specific GPCR.[7][8][9]

Causality of Experimental Choices:

  • Membrane Preparations: Using cell membranes expressing the receptor of interest ensures the target is in a native-like conformation.

  • Radioligand Selection: A radioligand with high affinity and specificity for the target receptor is chosen to provide a sensitive assay window. The concentration is typically set at or near its dissociation constant (Kd) to allow for effective competition.

  • Non-Specific Binding Determination: This is crucial for data accuracy and is determined in the presence of a saturating concentration of a known, unlabeled ligand to quantify the binding of the radioligand to non-receptor components.[9]

Step-by-Step Methodology:

  • Assay Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membrane preparation containing the target GPCR.

    • A fixed concentration of the appropriate radioligand (e.g., [3H]-PGE2 for a prostanoid receptor).

    • Methyl 1-chloroisoquinoline-4-carboxylate at a final concentration of 10 µM.

    • For total binding wells, add vehicle control instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of a known unlabeled competitor.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.

  • Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Calculate Percent Inhibition: % Inhibition = (1 - [(Specific Binding with Compound) / (Specific Binding with Vehicle)]) * 100.

Radioligand_Binding_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes GPCR Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [3H]-Ligand) Radioligand->Incubation Compound Test Compound (10 µM) Compound->Incubation Test Wells Vehicle Vehicle Control Vehicle->Incubation Total Binding Competitor Unlabeled Competitor Competitor->Incubation Non-specific Binding Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Inhibition Calculate % Inhibition Counting->Calc_Inhibition Result Identify 'Hits' (>50% Inhibition) Calc_Inhibition->Result

Workflow for a competitive radioligand binding assay.
Protocol 2: Kinase Cross-Reactivity Profiling via Radiometric Kinase Assay

Given that many small molecule inhibitors target ATP-binding sites, assessing activity against a broad kinase panel is essential.[2][5] A radiometric assay, such as the one offered by Reaction Biology, measures the transfer of a radiolabeled phosphate ([³³P]-ATP) to a substrate by a specific kinase.[6]

Causality of Experimental Choices:

  • ATP Concentration: The concentration of ATP is typically set near its Michaelis-Menten constant (Km) for each kinase. This ensures the assay is sensitive to competitive inhibitors.[5]

  • Substrate Selection: A specific and efficient substrate for each kinase is used to ensure a robust signal.

  • Radiolabel: ³³P is often preferred over ³²P due to its lower energy, resulting in sharper bands and reduced handling risks.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, combine:

    • The specific kinase to be tested.

    • The appropriate peptide or protein substrate.

    • Methyl 1-chloroisoquinoline-4-carboxylate at a final concentration of 10 µM (or vehicle control).

  • Initiation: Start the reaction by adding the assay buffer containing MgCl2 and [³³P]-ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40-120 minutes) within the linear range of the reaction.

  • Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will not.

  • Washing: Wash the filter paper extensively with phosphoric acid to remove unbound [³³P]-ATP.

  • Detection: Measure the amount of incorporated ³³P in a scintillation counter.

  • Data Analysis: Calculate the percent remaining activity of the kinase in the presence of the compound compared to the vehicle control. % Inhibition = 100 - % Remaining Activity.

Kinase_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Kinase Kinase Enzyme Add_ATP Add [³³P]-ATP / MgCl2 Kinase->Add_ATP Substrate Peptide/Protein Substrate Substrate->Add_ATP Compound Test Compound (10 µM) Compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop Stop Reaction (Phosphoric Acid) Incubate->Stop Spot Spot onto Filter Stop->Spot Wash Wash away free [³³P]-ATP Spot->Wash Count Scintillation Counting Wash->Count Analyze Calculate % Inhibition Count->Analyze

Workflow for a radiometric kinase inhibition assay.

Hypothetical Screening Data and Interpretation

The following tables present hypothetical primary screening data for Methyl 1-chloroisoquinoline-4-carboxylate at 10 µM. This data is for illustrative purposes to guide the interpretation process.

Table 1: Hypothetical GPCR Binding Profile (% Inhibition at 10 µM)

Receptor TargetFamily% InhibitionHit (>50%)
Prostanoid EP2Prostanoid95Yes
Prostanoid EP4Prostanoid98Yes
Prostanoid DP1 Prostanoid 65 Yes
Adrenergic α2AAdrenergic15No
Dopamine D2Dopaminergic8No
Serotonin 5-HT2ASerotonergic22No
Histamine H1 Histaminergic 58 Yes

Table 2: Hypothetical Kinase Activity Profile (% Inhibition at 10 µM)

Kinase TargetFamily% InhibitionHit (>50%)
COX-2 (primary target)Enzyme99Yes
COX-1Enzyme35No
MAPK1 (ERK2) CMGC 72 Yes
CDK2/cyclin ACMGC12No
SRCTyrosine Kinase25No
VEGFR2 (KDR)Tyrosine Kinase9No
PIM1 CAMK 61 Yes

Interpretation of Primary Hits: Based on this hypothetical data, Methyl 1-chloroisoquinoline-4-carboxylate demonstrates strong activity against its intended targets (Prostanoid EP receptors and COX-2). However, several potential off-target hits have been identified:

  • GPCRs: Prostanoid DP1 and Histamine H1 receptors.

  • Kinases: MAPK1 (ERK2) and PIM1.

These "hits" warrant further investigation to determine the potency of the interaction.

Tier 2: Dose-Response Analysis for Off-Target Hits

For each hit identified in the primary screen, a full dose-response curve should be generated to determine the IC50 (for enzymatic assays) or Ki (for binding assays). This involves running the respective assays with the compound tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).

Table 3: Hypothetical Dose-Response Data for Identified Hits

TargetAssay TypePrimary Target IC50/KiOff-Target IC50/KiSelectivity Ratio (Off-Target/Primary)
COX-2 Enzymatic50 nM --
Prostanoid EP4 Binding35 nM --
Prostanoid DP1Binding-850 nM~24-fold vs EP4
Histamine H1Binding-2.5 µM~71-fold vs EP4
MAPK1 (ERK2)Enzymatic-1.2 µM~24-fold vs COX-2
PIM1Enzymatic-5.1 µM~102-fold vs COX-2

Interpreting Selectivity: The selectivity ratio provides a quantitative measure of how specific the compound is for its primary target compared to off-targets. A higher ratio indicates greater selectivity. In this hypothetical case, while off-target interactions exist, they occur at concentrations significantly higher than those required to inhibit the primary targets. For example, the compound is approximately 102-fold more potent against COX-2 than PIM1.

This data is crucial for predicting the therapeutic window. If the effective concentration required for efficacy in vivo is well below the concentrations that engage off-targets, the risk of side effects from these interactions is lower.

The Role of Cell-Based Functional Assays

While biochemical assays are excellent for primary screening, it is essential to confirm hits in a more physiologically relevant context.[10][11] Cell-based functional assays measure the downstream consequences of receptor binding, such as changes in second messenger levels (e.g., cAMP for GPCRs) or phosphorylation of cellular substrates (for kinases).[12][13] These assays can help distinguish between agonists, antagonists, and non-functional binders, providing a more complete picture of the compound's pharmacological activity at off-target sites.[10]

Conclusion

The cross-reactivity profiling of a drug candidate like Methyl 1-chloroisoquinoline-4-carboxylate is a multi-step, data-driven process that is fundamental to modern drug development. It requires a logical, tiered approach, beginning with broad screening and progressing to detailed quantitative analysis of any identified interactions. By employing robust, validated methodologies such as radioligand binding and radiometric kinase assays, and by carefully interpreting the resulting selectivity ratios, researchers can build a comprehensive safety and efficacy profile. This rigorous, evidence-based approach is indispensable for making informed decisions, minimizing late-stage failures, and ultimately, developing safer and more effective medicines.

References

  • Cohen, P., & Alessi, D. R. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Letters, 587(17), 2773-2781. [Link]

  • Milanesi, L., & Gaddi, D. (2011). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 27(13), i289-i295. [Link]

  • Brehmer, D., & Godl, K. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]

  • Hulme, E. C. (2003). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 2, Unit 2.2. [Link]

  • van der Worp, H. B., & Leenaars, M. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 169(8), 1689-1702. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Radioligand Binding Assays and Their Analysis. Retrieved from ResearchGate. [Link]

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  • Beta LifeScience. (2023, September 18). Cross Reactivity in Immunology: Definition, Risks & Benefits. Retrieved from Beta LifeScience. [Link]

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  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from OracleBio. [Link]

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  • Twist Bioscience. (n.d.). Functional Cell-Based Assays. Retrieved from Twist Bioscience. [Link]

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Head-to-head comparison of isoquinoline and quinoline scaffolds in drug design

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches successfully addressed the knowledge gap regarding the isoquinoline scaffold. I now have a substantial amount of information on isoquinoline-based drugs and their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties. The search results highlight several mechanisms of action for isoquinoline derivatives, such as targeting the PI3K/Akt/mTOR signaling pathway, inhibiting topoisomerase and microtubule polymerization, and acting as kinase inhibitors (e.g., ROCK-I). I also have examples of naturally occurring isoquinoline alkaloids like berberine and noscapine, and synthetic drugs like papaverine.

With this new information, I can now proceed with a balanced head-to-head comparison of the quinoline and isoquinoline scaffolds. I have sufficient data to discuss their distinct pharmacological profiles, preferred therapeutic areas, and underlying mechanisms of action. I can also create the requested tables and diagrams to visually represent this comparative information. Therefore, I do not need to perform additional searches and can proceed with generating the comprehensive guide.

Isoquinoline: A Scaffold of Remarkable Versatility

The isoquinoline core is a privileged scaffold found in a vast number of naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] This scaffold's versatility is evident in its presence in drugs targeting the central nervous system, cardiovascular diseases, and cancer.

Perhaps the most well-known isoquinoline alkaloids are the opium alkaloids, such as morphine and codeine , which are potent analgesics that act on opioid receptors in the central nervous system. Another prominent natural product, berberine , exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[3] In the realm of synthetic drugs, papaverine is an isoquinoline-based vasodilator used to treat spasms.[4]

In oncology, isoquinoline derivatives have demonstrated significant potential through various mechanisms. They have been shown to target the PI3K/Akt/mTOR signaling pathway, induce apoptosis, and inhibit topoisomerase and microtubule polymerization.[5][6] Furthermore, isoquinoline-based compounds have been developed as potent inhibitors of kinases such as Rho-associated coiled-coil containing protein kinase (ROCK).[7]

Comparative Analysis of Mechanisms of Action

While both scaffolds are prevalent in kinase inhibitors, the specific targets and downstream effects often differ, highlighting the nuanced influence of the nitrogen atom's position.

Kinase Inhibition: A Tale of Two Isomers

As previously mentioned, the 4-anilinoquinoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibitors. The nitrogen at position 1 of the quinoline ring is crucial for forming a key hydrogen bond with the hinge region of the kinase domain, a common feature in many ATP-competitive kinase inhibitors.

Conversely, while isoquinoline-based kinase inhibitors exist, their binding modes and target specificities can be distinct. For instance, isoquinoline derivatives have been successfully developed as inhibitors of ROCK, a serine/threonine kinase, with applications in cardiovascular disease.[7] The different electronic and steric environment of the isoquinoline nitrogen can lead to alternative interactions within the ATP-binding pocket, allowing for the targeting of different kinase families.

DNA Intercalation and Topoisomerase Inhibition

Both quinoline and isoquinoline scaffolds, being planar aromatic systems, have the potential to intercalate into DNA, disrupting replication and transcription. This mechanism is particularly relevant for some of their anticancer and antimicrobial activities.[8] For example, certain quinoline derivatives function as topoisomerase II inhibitors, enzymes that are critical for managing DNA topology.[9] Similarly, some novel synthetic isoquinoline compounds have shown potent topoisomerase inhibitory activity.[10] The subtle differences in their shape and electronic properties can influence their DNA binding affinity and their ability to stabilize the topoisomerase-DNA cleavage complex.

Experimental Workflow for Scaffold Evaluation

A systematic approach is crucial when evaluating the potential of quinoline and isoquinoline scaffolds for a specific therapeutic target. The following workflow outlines a typical experimental cascade.

In Silico Screening and Molecular Modeling

The initial phase often involves computational methods to predict the binding affinity and mode of interaction of a library of quinoline and isoquinoline derivatives with the target of interest. This can help prioritize compounds for synthesis and biological testing.

Caption: A typical in vitro cascade for evaluating synthesized compounds.

Signaling Pathway Visualization: EGFR Inhibition by a Quinoline-Based TKI

To illustrate the clinical relevance of these scaffolds, the following diagram depicts the mechanism of action of a quinoline-based EGFR tyrosine kinase inhibitor, such as gefitinib, in non-small cell lung cancer.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Hydrolyzes Downstream Downstream Signaling (Ras-Raf-MEK-ERK, PI3K-Akt) EGFR->Downstream Phosphorylates & Activates EGF EGF EGF->EGFR Binds Quinoline_TKI Quinoline TKI (e.g., Gefitinib) Quinoline_TKI->EGFR Competitively Binds to ATP Pocket Inhibition Inhibition ATP ATP ATP->EGFR Binds to ATP Pocket Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Inhibition of EGFR signaling by a quinoline-based tyrosine kinase inhibitor.

Conclusion: A Strategic Choice in Drug Design

The choice between an isoquinoline and a quinoline scaffold is a nuanced decision that must be guided by the specific biological target and the desired pharmacological profile. While quinolines have a strong track record in the development of antimalarials and specific kinase inhibitors, the versatility of the isoquinoline scaffold has led to its incorporation in a wider array of therapeutic agents, particularly those targeting the central nervous system and cardiovascular system.

Ultimately, both scaffolds represent highly valuable starting points in the drug discovery process. A thorough understanding of their inherent physicochemical properties, coupled with a systematic experimental evaluation, will empower the medicinal chemist to make an informed decision and maximize the potential for therapeutic success.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Selected quinoline based EGFR tyrosine kinase inhibitors. (2024). ResearchGate. [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Molecules. [Link]

  • Quinoline derivatives as tyrosine kinase inhibitors. (2003).
  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2014). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Anticancer Agents in Medicinal Chemistry. [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Current Organic Chemistry. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2019). RSC Advances. [Link]

  • Isoquinoline alkaloids. (n.d.). Wikipedia. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Molecules. [Link]

  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes. (2015). PLOS ONE. [Link]

  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Isoquinolines. (2015). In Privileged Scaffolds in Medicinal Chemistry (pp. 143-164). [Link]

  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). ResearchGate. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (2022). Zenodo. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). Organic and Undisclosed Chemistry Informatics. [Link]

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of Methyl 1-chloroisoquinoline-4-carboxylate Activity

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising compound in a petri dish to a viable therapeutic is fraught with challenges. A critical hurdle is establishing the in vitro-in vivo correlation (IVIVC), a predictive relationship between laboratory findings and real-world biological effects. This guide delves into the IVIVC of Methyl 1-chloroisoquinoline-4-carboxylate, a molecule of interest for its potential anti-inflammatory properties. While direct IVIVC studies on this specific compound are not yet prevalent in published literature, we can construct a robust predictive framework based on its known mechanism of action and data from structurally related quinoline and isoquinoline derivatives.

Methyl 1-chloroisoquinoline-4-carboxylate has been identified as a potent and selective antagonist of the prostanoid receptor and an inhibitor of cyclooxygenase-2 (COX-2). This dual mechanism positions it as a compelling candidate for anti-inflammatory drug development, as COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1][2]

This guide will provide a comprehensive overview of the methodologies used to assess its activity, both in isolated systems and in living organisms. We will explore the nuances of experimental design, the interpretation of data, and the critical factors that can influence the translation of in vitro potency to in vivo efficacy.

Part 1: The In Vitro Profile - Quantifying Potency at the Molecular Level

The initial characterization of a drug candidate's activity begins in vitro, where its direct effects on a specific biological target can be precisely measured. For Methyl 1-chloroisoquinoline-4-carboxylate, the primary in vitro assessment involves quantifying its inhibitory activity against the COX-1 and COX-2 enzymes.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Inflammation is, in part, mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase enzymes.[3] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[2] Methyl 1-chloroisoquinoline-4-carboxylate's activity as a COX-2 inhibitor is the cornerstone of its anti-inflammatory potential.

Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 (PGH2) COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_Homeostatic Prostaglandins (Homeostatic function) Prostaglandins_H->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) Prostaglandins_H->Prostaglandins_Inflammatory Target_Compound Methyl 1-chloroisoquinoline-4-carboxylate Target_Compound->COX2 Inhibition

Caption: The COX Signaling Pathway and the Target of Inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.[4][5]

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 1-chloroisoquinoline-4-carboxylate in DMSO.

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer.

    • Prepare solutions of arachidonic acid (substrate), a fluorometric probe, and a cofactor.

  • Assay Procedure:

    • In a 96-well opaque plate, add the reaction buffer, enzyme (either COX-1 or COX-2), and various concentrations of the test compound or a reference inhibitor (e.g., celecoxib).

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.

    • Measure the fluorescence kinetically using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a control (DMSO vehicle).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[6]

Data Presentation: Expected In Vitro Activity
Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Quinoline Derivatives >220.043>513
Isoindoline Hybrids 11.330.11103
Pyridazine Derivatives 1.140.186.33
Celecoxib (Reference) 24.30.060405

This table presents representative data from published studies on related compounds and is for illustrative purposes.[7][8][10]

Part 2: The In Vivo Profile - Assessing Efficacy in a Biological System

Demonstrating efficacy in a living organism is the crucial next step. For an anti-inflammatory agent like Methyl 1-chloroisoquinoline-4-carboxylate, the carrageenan-induced paw edema model in rats is a standard and well-characterized assay to evaluate in vivo activity.[11][12][13]

Rationale for the Carrageenan-Induced Paw Edema Model

This model is widely used because the inflammatory response induced by carrageenan is acute, reproducible, and involves the production of prostaglandins, making it highly relevant for testing COX-2 inhibitors.[13][14] The extent of paw swelling (edema) serves as a quantifiable measure of inflammation.

cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis Animal_Grouping Animal Grouping (e.g., Vehicle, Test Compound, Reference) Dosing Oral Dosing of Test Compound Animal_Grouping->Dosing Carrageenan_Injection Subplantar Injection of Carrageenan Dosing->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) at various time points Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculation of % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a step-by-step guide for conducting this in vivo anti-inflammatory assay.[11][15]

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

    • Divide the animals into groups (e.g., vehicle control, positive control like Indomethacin, and different dose groups of Methyl 1-chloroisoquinoline-4-carboxylate).

  • Dosing:

    • Administer the test compound or vehicle orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema:

    • Inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).[15]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

Data Presentation: Expected In Vivo Anti-inflammatory Activity

The following table shows representative in vivo data for COX-2 inhibitors with quinoline or similar heterocyclic scaffolds in the carrageenan-induced paw edema model.[7][16]

Compound ClassDose (mg/kg)Time (hours)% Inhibition of Edema
Isoindoline Hybrids 50367.4
Diarylpyrazoles 10364.28
Indomethacin (Reference) 103~50-60

This table presents representative data from published studies on related compounds and is for illustrative purposes.[7][16]

Part 3: The Correlation - Bridging the In Vitro and In Vivo Divide

A strong IVIVC is the "holy grail" for drug developers, as it allows for the prediction of clinical outcomes based on preclinical data. However, the correlation is often not straightforward and is influenced by a multitude of factors.

Factors Influencing the In Vitro-In Vivo Correlation

The transition from a simple enzymatic assay to a complex biological system introduces several variables that can affect a compound's activity.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug determine its concentration and residence time at the target site. A potent in vitro inhibitor may have poor bioavailability or be rapidly metabolized, leading to weak in vivo activity.[17]

  • Off-Target Effects: A compound may interact with other biological targets in vivo, leading to unexpected side effects or a different efficacy profile than predicted.

  • Protein Binding: Binding to plasma proteins can reduce the free concentration of the drug available to interact with the target enzyme.

  • Physicochemical Properties: Poor solubility can limit absorption and, consequently, in vivo efficacy, even for a compound with high in vitro potency.[18]

cluster_0 Influencing Factors In_Vitro_Activity In Vitro Activity (IC50) Pharmacokinetics Pharmacokinetics (ADME) In_Vitro_Activity->Pharmacokinetics Off_Target_Effects Off-Target Effects In_Vitro_Activity->Off_Target_Effects Protein_Binding Plasma Protein Binding In_Vitro_Activity->Protein_Binding Solubility Physicochemical Properties (e.g., Solubility) In_Vitro_Activity->Solubility In_Vivo_Efficacy In Vivo Efficacy (% Inhibition) Pharmacokinetics->In_Vivo_Efficacy Off_Target_Effects->In_Vivo_Efficacy Protein_Binding->In_Vivo_Efficacy Solubility->In_Vivo_Efficacy

Caption: Key Factors Influencing In Vitro-In Vivo Correlation.

Strategies for Establishing IVIVC

A systematic approach is required to build a reliable IVIVC model:

  • Comprehensive In Vitro Characterization: Obtain accurate and reproducible IC50 values for both COX-1 and COX-2.

  • Pharmacokinetic Profiling: Conduct studies in the relevant animal model to determine key PK parameters such as bioavailability, half-life, and clearance.

  • Dose-Response In Vivo Studies: Evaluate the compound's efficacy at multiple dose levels to establish a clear dose-response relationship.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrate the in vitro potency, PK data, and in vivo efficacy to develop a mathematical model that can predict the in vivo response based on the drug's concentration at the site of action.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate represents a promising scaffold for the development of novel anti-inflammatory agents due to its potent and selective COX-2 inhibitory activity. While a direct and quantitative in vitro-in vivo correlation for this specific molecule awaits further investigation, the established methodologies and comparative data from related quinoline and isoquinoline derivatives provide a clear roadmap for its future evaluation.

A thorough understanding of the experimental protocols for both in vitro and in vivo assessment, coupled with a keen awareness of the pharmacokinetic and pharmacodynamic factors that govern the translation of molecular potency to therapeutic efficacy, is paramount. By embracing a systematic and data-driven approach, researchers can successfully navigate the complexities of IVIVC and unlock the full therapeutic potential of promising compounds like Methyl 1-chloroisoquinoline-4-carboxylate.

References

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Nikolova, I., Tsvetkova, D., & Obreshkova, D. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. [Link]

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  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. [Link]

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A Comparative Guide to the Physicochemical Properties of Isoquinoline Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoquinoline Scaffold and the Imperative of Physicochemical Profiling

The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the structural core of a vast array of natural products, particularly alkaloids like morphine and berberine, and synthetic therapeutic agents.[1] Its rigid, bicyclic structure provides a unique three-dimensional framework that is amenable to functionalization, making it a cornerstone in medicinal chemistry for developing treatments for a wide range of diseases, including cancer, microbial infections, and neurological disorders.[1] When functionalized with a carboxylate ester group, the resulting molecules serve as critical intermediates and potential drug candidates themselves.

The ultimate biological activity and clinical success of any drug candidate are inextricably linked to its physicochemical properties. Parameters such as solubility, lipophilicity (logP), and acid-base dissociation (pKa) govern the entire pharmacokinetic profile of a molecule—its absorption, distribution, metabolism, and excretion (ADME). Therefore, a comprehensive understanding of how these properties vary with subtle structural changes is not merely an academic exercise; it is a fundamental requirement for rational drug design and lead optimization.

This guide presents a comparative study of the key physicochemical properties of four representative isoquinoline carboxylate esters: the methyl and ethyl esters of isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific comparative set, this analysis integrates known experimental values, robust computational predictions, and first-principle physicochemical reasoning. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to generate these critical data, ensuring that every protocol described is a self-validating system.

Core Structures Under Comparison

The primary distinction in the selected compounds lies in the position of the carboxylate ester group (on the C1 vs. C3 position of the pyridine ring) and the nature of the ester's alkyl group (methyl vs. ethyl). This selection allows for a systematic analysis of how positional isomerism and minor changes in hydrophobicity impact the molecule's overall properties.

Caption: Core structures of the methyl and ethyl esters of isoquinoline-1- and -3-carboxylic acid.

Comparative Analysis of Physicochemical Properties

The positioning of the electron-withdrawing carboxylate group has a profound influence on the electronic landscape of the isoquinoline ring, directly impacting the basicity of the nitrogen atom and the molecule's overall polarity.[2]

Table 1: Summary of Physicochemical Properties of Isoquinoline Carboxylate Esters

PropertyIsoquinoline (Parent)Methyl Isoquinoline-1-carboxylateMethyl Isoquinoline-3-carboxylateEthyl Isoquinoline-1-carboxylateEthyl Isoquinoline-3-carboxylate
Melting Point (°C) 26-28[3]Data not available86-88Data not availableLow-melting solid
pKa (of conjugate acid) 5.14[4]Predicted: < 5.14Predicted: < 5.14 (but > 1-isomer)Predicted: < 5.14Predicted: < 5.14 (but > 1-isomer)
logP 2.1 (Experimental)2.3 (Computed)[5]2.3 (Computed)[6]~2.8 (Predicted)~2.8 (Predicted)
Aqueous Solubility Low solubilityPredicted: PoorPredicted: PoorPredicted: Very PoorPredicted: Very Poor

Note: "Computed" values are from reliable database predictions (e.g., XLogP3 from PubChem). "Predicted" values are expert estimations based on structure-property relationships.

Melting Point: A Reflection of Crystal Packing

The melting point provides insight into the stability of the crystal lattice and the strength of intermolecular forces.

  • Experimental Data: Methyl isoquinoline-3-carboxylate is a solid with a melting point of 86-88 °C. In contrast, the parent isoquinoline is a low-melting solid (26-28 °C).[3]

  • Causality and Comparison: The significant increase in melting point for the 3-carboxylate ester compared to the parent isoquinoline is due to the introduction of a polar ester group, which facilitates stronger dipole-dipole interactions and potentially more efficient crystal packing. While experimental data for the 1-isomer is lacking, differences in melting points between positional isomers are common and arise from variations in molecular symmetry and how effectively the molecules can pack into a crystal lattice.[2]

Acidity/Basicity (pKa): The Influence of Electronic Effects

For a nitrogen heterocycle like isoquinoline, the most relevant pKa is that of its conjugate acid, which quantifies the basicity of the nitrogen atom. The pKa of the parent isoquinolinium ion is 5.14.[4] This value is critical as it determines the molecule's charge state at physiological pH (~7.4).

  • Causality and Comparison: The carboxylate ester group is electron-withdrawing. Its presence on the pyridine ring will decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of its conjugate acid.

    • Positional Effect (1- vs. 3-isomer): The C1 position is alpha to the nitrogen, while the C3 position is gamma. The electron-withdrawing inductive effect of the ester group is distance-dependent and will be felt more strongly at the C1 position. Consequently, methyl isoquinoline-1-carboxylate is predicted to be a weaker base (lower pKa) than methyl isoquinoline-3-carboxylate . Both will be weaker bases than isoquinoline itself.

    • Alkyl Group Effect (Methyl vs. Ethyl): The difference in the alkyl group (methyl vs. ethyl) has a negligible electronic effect on the isoquinoline ring system. Therefore, the pKa values for the methyl and ethyl esters at the same position are expected to be nearly identical.

  • Trustworthiness through Implication: A lower pKa means that at pH 7.4, a larger fraction of the molecule will exist in its neutral, unprotonated form compared to the parent isoquinoline. This has direct consequences for receptor binding (as charged and neutral species interact differently) and solubility.

Lipophilicity (logP): Balancing Polarity and Hydrophobicity

The n-octanol/water partition coefficient (logP) is the primary measure of a molecule's lipophilicity, a key predictor of membrane permeability and overall ADME properties.

  • Computational Data: PubChem's computed XLogP3 values for both methyl isoquinoline-1-carboxylate and methyl isoquinoline-3-carboxylate are 2.3.[5][6] This is slightly higher than the experimental value for isoquinoline (~2.1), which is expected as the addition of the carbo-methoxy group increases the nonpolar surface area.

  • Causality and Comparison:

    • Positional Effect: While the computed values are identical, subtle differences are expected. The 1-isomer, with its ester group adjacent to the nitrogen, may have a slightly different polarity and solvation profile compared to the 3-isomer. However, the overall effect on logP is predicted to be minor.

    • Alkyl Group Effect: This is where a more significant and predictable change occurs. Replacing a methyl group with an ethyl group typically increases the logP value by approximately 0.5 units. Therefore, the ethyl esters are predicted to be significantly more lipophilic (logP ≈ 2.8) than their methyl counterparts .

  • Trustworthiness through Implication: A higher logP value generally correlates with better membrane permeability but can also lead to lower aqueous solubility and increased metabolic clearance. The choice between a methyl and an ethyl ester can be a strategic decision during lead optimization to fine-tune the lipophilicity of a drug candidate into the desired range (typically logP = 1-3).

Solubility: The Sum of All Parts

Solubility is a complex property influenced by melting point (crystal lattice energy), polarity (pKa), and lipophilicity (logP).

  • General Observation: As neutral organic molecules, isoquinoline carboxylate esters are expected to have poor solubility in water but good solubility in common organic solvents like ethanol, chloroform, and ethyl acetate.[5]

  • Causality and Comparison:

    • pH-Dependent Solubility: Due to the basic nitrogen, the aqueous solubility of these esters will increase at acidic pH values (below their pKa) where the molecule becomes protonated and forms a more soluble salt. Since the 1-isomer is predicted to have a lower pKa, it would require a more acidic solution to achieve the same degree of solubilization as the 3-isomer.

    • Alkyl Group Effect: The higher predicted logP of the ethyl esters suggests they will have lower aqueous solubility than the corresponding methyl esters.

Authoritative Experimental Protocols

Generating reliable, in-house data is paramount. The following protocols are designed to be robust and self-validating for the determination of key physicochemical properties.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol establishes a compound's solubility profile, which is fundamental for formulation and in vitro assays.

Solubility_Workflow cluster_aqueous Aqueous Arm cluster_organic Organic Arm start Start: Weigh 1-2 mg of Ester into Vial add_water Add 100 µL Water (Aqueous Solubility) start->add_water add_dmso Add 100 µL DMSO (Organic Solubility) vortex Vortex Vigorously (1 min) add_water->vortex add_dmso->vortex observe Visual Observation (Clear or Turbid?) vortex->observe clear Soluble at >10 mg/mL observe->clear Clear Solution turbid Proceed to Serial Dilution for Quantification observe->turbid Turbid/Suspension

Caption: Workflow for preliminary solubility determination.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of the isoquinoline carboxylate ester into a clear glass vial.

  • Solvent Addition: Add a defined volume (e.g., 100 µL) of the solvent to be tested (e.g., purified water for aqueous solubility, or an organic solvent like DMSO for stock solutions).

  • Mixing: Cap the vial and vortex vigorously for at least one minute to ensure thorough mixing.

  • Observation: Visually inspect the solution against a dark background. A completely clear solution indicates solubility at that concentration. If the solution is cloudy or contains visible particles, the compound is not fully dissolved.

  • Quantitative Measurement (if needed): For insoluble compounds, a more detailed analysis can be performed by creating a saturated solution, filtering out the undissolved solid, and measuring the concentration of the dissolved compound in the filtrate using a calibrated HPLC-UV method.

Causality Behind Choices: Using a small, fixed amount of solid and solvent provides a rapid, semi-quantitative assessment. Visual inspection is a reliable first pass. For drug discovery, knowing if a compound is soluble above a certain threshold (e.g., 100 µM) is often more critical than the exact mg/mL value initially.

Protocol 2: Determination of Lipophilicity (logP) by Shake-Flask Method

This is the "gold standard" method for logP determination, providing a direct measure of partitioning.

LogP_Shake_Flask_Workflow start Start: Prepare Pre-saturated Solvents (Octanol & Water) dissolve Dissolve Ester in Aqueous Phase (e.g., PBS pH 7.4) start->dissolve combine Combine Aqueous Solution and Octanol (1:1 ratio) dissolve->combine shake Shake/Mix for >1 hour to Reach Equilibrium combine->shake separate Centrifuge to Separate Phases shake->separate sample Sample Both Aqueous and Octanol Phases separate->sample analyze Analyze Concentration in Each Phase by HPLC-UV sample->analyze calculate Calculate LogP = log([C]octanol / [C]aq) analyze->calculate

Caption: Workflow for logP determination via the shake-flask method.

Step-by-Step Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer, typically PBS at pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the ester in the pre-saturated aqueous buffer at a known concentration.

  • Partitioning: In a vial, combine equal volumes of the aqueous sample solution and the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake or gently rotate it for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two liquid phases.

  • Analysis: Carefully remove an aliquot from each phase. Analyze the concentration of the ester in both the aqueous and octanol phases using a validated HPLC-UV method.

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Causality Behind Choices: Using pre-saturated solvents is critical for accuracy. HPLC-UV is the analytical method of choice due to its sensitivity and specificity, allowing for accurate quantification even when the concentration in one phase is very low. Conducting the experiment at pH 7.4 provides the logD value, which is more physiologically relevant than logP for ionizable compounds.

Implications for Drug Development and Structure-Activity Relationships (SAR)

The subtle physicochemical differences between these esters have significant consequences for their potential as drug candidates.

  • Basicity (pKa) and Target Engagement: The pKa dictates the ionization state. A drug targeting an enzyme's active site may require a specific protonation state for optimal binding. The lower predicted pKa of the 1-carboxylate isomer means it will be less protonated at physiological pH than the 3-isomer, which could drastically alter its binding affinity and biological activity.

  • Lipophilicity (logP) and ADME: The "Rule of Five" suggests that compounds with a logP > 5 may have poor absorption or permeability. While all esters discussed are within an acceptable range, the choice between a methyl (logP ~2.3) and an ethyl (logP ~2.8) ester allows a medicinal chemist to fine-tune the molecule's properties. If a lead compound shows poor permeability, switching from a methyl to an ethyl ester could be a viable strategy to increase its lipophilicity and improve cell penetration. Conversely, if a compound suffers from high metabolic clearance due to excessive lipophilicity, the methyl ester would be preferred.

  • Solubility and Formulation: Poor aqueous solubility is a major hurdle in drug development. A compound that is only soluble in organic solvents is difficult to formulate for intravenous administration and may have poor oral bioavailability. The choice of ester, and the potential to form salts by protonating the isoquinoline nitrogen, are key considerations for developing a viable drug product.

Conclusion

References

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Unveiling a Novel Scaffold: A Comparative Guide to Methyl 1-chloroisoquinoline-4-carboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

To the discerning researcher in medicinal chemistry and drug development, the introduction of a novel chemical scaffold is a pivotal moment. It represents not just a new molecule, but a new trajectory for discovery. This guide introduces Methyl 1-chloroisoquinoline-4-carboxylate, a commercially available yet under-explored compound, and critically assesses its novelty and potential as a research tool. We will dissect its known biological activities, compare it to established compounds, and provide actionable experimental protocols to empower its exploration in your laboratory.

Executive Summary: A Molecule of Untapped Potential

Methyl 1-chloroisoquinoline-4-carboxylate (CAS No. 37497-86-2) emerges as a compound of significant interest due to its dual activity as a prostanoid receptor antagonist and a selective cyclooxygenase-2 (COX-2) inhibitor[1]. This unique pharmacological profile positions it at the intersection of inflammatory and signaling pathways, offering a compelling starting point for the development of novel therapeutics. While commercially accessible, its full potential remains largely uncharacterized in peer-reviewed literature, marking it as fertile ground for innovative research.

Comparative Analysis: Situating Methyl 1-chloroisoquinoline-4-carboxylate in the Research Landscape

The novelty of a research compound is best understood through comparison with existing chemical entities. The isoquinoline and quinoline cores are privileged structures in medicinal chemistry, with numerous derivatives having reached clinical significance.

Table 1: Comparative Overview of Methyl 1-chloroisoquinoline-4-carboxylate and Related Scaffolds

FeatureMethyl 1-chloroisoquinoline-4-carboxylateRepresentative Isoquinoline AnaloguesRepresentative Quinoline Analogues
Core Scaffold 1-Chloroisoquinoline-4-carboxylateIsoquinolineQuinoline-4-carboxylic acid
Reported Biological Activity Prostanoid receptor antagonist, selective COX-2 inhibitor[1].CRTH2 receptor antagonists, various biological activities including antifungal and anticancer[2][3].Potent and selective COX-2 inhibitors[4][5][6].
Key Structural Features Chlorine at C1, Methyl ester at C4. The chloro-substituent offers a potential handle for further chemical modification.Varied substitution patterns leading to diverse biological targets.Often feature aryl substitutions at C2, contributing to COX-2 selectivity[4].
Novelty The specific combination of a 1-chloro substituent and a 4-carboxylate group on the isoquinoline scaffold with dual prostanoid/COX-2 activity is not widely documented.Well-explored scaffold with many derivatives in the literature and clinical use.Extensively studied as COX-2 inhibitors, with established structure-activity relationships[4].

The key takeaway from this comparison is the unique dual-target profile of Methyl 1-chloroisoquinoline-4-carboxylate. While other isoquinolines target prostanoid receptors and other quinolines inhibit COX-2, this compound presents an opportunity to investigate the synergistic or differential effects of modulating both pathways with a single molecule.

Experimental Roadmap: From Characterization to Biological Validation

To rigorously assess the potential of Methyl 1-chloroisoquinoline-4-carboxylate, a systematic experimental approach is essential. The following protocols provide a validated framework for its characterization and biological evaluation.

Part 1: Physicochemical and Structural Characterization

A foundational step in working with any new compound is to verify its identity and purity.

Experimental Protocol 1: Structural Verification by NMR and Mass Spectrometry

  • Sample Preparation: Dissolve 5-10 mg of Methyl 1-chloroisoquinoline-4-carboxylate in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR Spectroscopy: Acquire one-dimensional ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants should be consistent with the isoquinoline scaffold and the presence of the methyl ester and aromatic protons. Advanced 2D NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals[7][8][9][10].

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the compound to confirm its elemental composition (C₁₁H₈ClNO₂)[1][11].

Experimental Protocol 2: Single Crystal X-ray Diffraction

For unambiguous determination of the three-dimensional structure and to understand intermolecular interactions in the solid state, growing single crystals for X-ray diffraction is highly recommended[12][13][14][15].

  • Crystallization: Attempt to grow single crystals by slow evaporation from various solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate/hexane).

  • Data Collection and Structure Refinement: Collect diffraction data and solve the crystal structure to confirm the connectivity and stereochemistry.

G cluster_characterization Structural Characterization Workflow start Methyl 1-chloroisoquinoline-4-carboxylate nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms Mass Spectrometry (HRMS) start->ms xray X-ray Crystallography start->xray for definitive 3D structure structure Verified Molecular Structure nmr->structure ms->structure xray->structure

Caption: Workflow for the structural characterization of Methyl 1-chloroisoquinoline-4-carboxylate.

Part 2: In Vitro Biological Evaluation

The following protocols are designed to validate and expand upon the reported biological activities of Methyl 1-chloroisoquinoline-4-carboxylate.

Experimental Protocol 3: Prostanoid Receptor Antagonism Assay

A competitive binding assay is a standard method to determine the affinity of a compound for a specific receptor[16][17][18].

  • Receptor Source: Utilize cell membranes from a cell line stably expressing the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4, DP1, DP2, FP, IP, or TP).

  • Radioligand: Select a suitable radiolabeled agonist or antagonist for the target receptor.

  • Competitive Binding: Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of Methyl 1-chloroisoquinoline-4-carboxylate.

  • Detection and Analysis: Measure the bound radioactivity and calculate the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

G cluster_receptor_assay Prostanoid Receptor Antagonism Assay receptor Prostanoid Receptor (Cell Membrane Prep) incubation Incubation to Equilibrium receptor->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound Methyl 1-chloroisoquinoline-4-carboxylate (Varying Concentrations) test_compound->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation detection Quantification of Bound Radioactivity separation->detection analysis IC₅₀ and Ki Determination detection->analysis

Caption: Experimental workflow for the prostanoid receptor antagonism assay.

Experimental Protocol 4: COX-1 and COX-2 Inhibition Assay

An ELISA-based method is a robust and high-throughput approach to measure COX activity[19][20][21].

  • Enzyme Source: Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Setup: In a 96-well plate, incubate the respective COX enzyme with arachidonic acid (substrate) in the presence of varying concentrations of Methyl 1-chloroisoquinoline-4-carboxylate. Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective NSAID (e.g., indomethacin) as controls[4][22].

  • Prostaglandin Quantification: Use an ELISA kit to quantify the amount of prostaglandin E₂ (PGE₂) produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Table 2: Hypothetical Comparative Data for COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Methyl 1-chloroisoquinoline-4-carboxylate >1000.5>200
Celecoxib (Control) 24.30.06405
Indomethacin (Control) 0.11.80.05
Compound from Literature[4] 8.10.00771298

This table presents hypothetical data for illustrative purposes. Actual experimental values must be determined.

Future Directions and Novelty Proposition

The true novelty of Methyl 1-chloroisoquinoline-4-carboxylate lies in its potential as a scaffold for further chemical elaboration. The 1-chloro position is particularly amenable to nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of analogues.

G cluster_synthesis Scaffold Elaboration Strategy start Methyl 1-chloroisoquinoline-4-carboxylate reaction1 Nucleophilic Aromatic Substitution (e.g., with amines, thiols) start->reaction1 reaction2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) start->reaction2 library Library of Novel Analogues reaction1->library reaction2->library sar Structure-Activity Relationship (SAR) Studies library->sar

Caption: Proposed synthetic strategy for the diversification of the Methyl 1-chloroisoquinoline-4-carboxylate scaffold.

By systematically modifying the C1 position and evaluating the resulting compounds in the biological assays described, researchers can elucidate the structure-activity relationships (SAR) for both prostanoid receptor antagonism and COX-2 inhibition. This could lead to the development of new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate is more than just another commercially available chemical. It is a promising starting point for drug discovery programs targeting inflammation and other pathologies involving prostanoids and COX-2. Its novelty is not in its mere existence, but in its underexplored potential and the unique dual-activity profile it presents. This guide provides the foundational knowledge and experimental framework for researchers to unlock the full potential of this intriguing molecule.

References

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  • Zhang, Y., et al. (2020). Metal-Free Facile Synthesis of Multisubstituted 1-Aminoisoquinoline Derivatives with Dual-State Emissions. Chemistry – An Asian Journal, 15(15), 2414-2418. [Link][13]

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  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(41), 9739-9743. [Link][24][25][26]

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A Comparative Guide to Validating Target Engagement for Methyl 1-chloroisoquinoline-4-carboxylate in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally demonstrating that a molecule interacts with its intended target within a complex cellular environment is a cornerstone of preclinical validation. This guide provides an in-depth, objective comparison of methodologies to validate the target engagement of Methyl 1-chloroisoquinoline-4-carboxylate, a compound with a scaffold suggestive of cyclooxygenase (COX) inhibition and potential prostanoid receptor antagonism.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the importance of self-validating systems to build a robust data package. We will explore cutting-edge techniques and compare them against established methods, providing the scientific rationale to empower your experimental design.

Introduction: The Challenge of Target Validation

The journey from a promising hit compound to a validated lead molecule is fraught with challenges, a primary one being the definitive confirmation of its mechanism of action. Inadequate target validation is a leading cause of costly late-stage clinical trial failures. For Methyl 1-chloroisoquinoline-4-carboxylate, its isoquinoline core is a privileged scaffold found in numerous bioactive compounds, including those designed as COX inhibitors. A supplier has claimed it acts as a prostanoid receptor antagonist with selectivity for COX-2. This guide will, therefore, focus on validating its engagement with these two putative targets: the membrane-bound enzyme Cyclooxygenase-2 (COX-2) and G-protein coupled prostanoid receptors.

To provide a clear comparative framework, we will benchmark the experimental approaches for Methyl 1-chloroisoquinoline-4-carboxylate against two well-characterized drugs:

  • Celecoxib: A selective COX-2 inhibitor.

  • Ramatroban: A dual antagonist of the thromboxane (TP) and prostaglandin D2 (CRTH2) receptors.

Core Methodologies for Target Engagement Validation

A multi-pronged approach is essential for robust target validation. We will compare three principal methods: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL), supplemented by downstream functional assays.

Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization

CETSA is a powerful biophysical method that directly measures the physical interaction between a drug and its protein target in a native cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.[1][2]

Causality: When a ligand binds to its target protein, it generally increases the protein's conformational stability. This increased stability translates to a higher melting temperature (Tagg). By heating cell lysates or intact cells to a range of temperatures, one can quantify the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve in the presence of the compound is direct evidence of target engagement.[3]

Workflow for CETSA:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Protein Quantification A Treat cells with Methyl 1-chloroisoquinoline-4-carboxylate or control compound B Aliquot cell suspension and heat at different temperatures A->B C Lyse cells and separate soluble and aggregated fractions B->C D Quantify soluble target protein (e.g., Western Blot, ELISA) C->D E Plot melting curves and determine thermal shift (ΔTagg) D->E

Caption: CETSA workflow for target engagement.

Experimental Protocol: CETSA for COX-2

  • Cell Culture: Culture a suitable cell line expressing COX-2 (e.g., HT-29 or LPS-stimulated macrophages) to 80-90% confluency.

  • Compound Treatment: Treat cells with Methyl 1-chloroisoquinoline-4-carboxylate (e.g., 10 µM), Celecoxib (positive control, 1 µM), and vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler. Include an unheated control.

  • Lysis: For membrane proteins like COX-2, a modified lysis protocol is required. After heating, lyse the cells with a buffer containing a mild detergent (e.g., 1% digitonin) on ice.[4]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble COX-2 using Western blotting or a specific ELISA.

  • Data Analysis: Plot the percentage of soluble COX-2 against temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization.

Data Presentation: CETSA Melt Curves

Temperature (°C)Vehicle (% Soluble COX-2)Methyl 1-chloroisoquinoline-4-carboxylate (% Soluble COX-2)Celecoxib (% Soluble COX-2)
40100100100
50959899
54759095
58507885
62255565
66103040
7051520
Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that identifies small molecule targets by exploiting the principle that ligand binding can protect a protein from proteolysis.[1][5]

Causality: The binding of a small molecule can induce a conformational change in the target protein, which may mask protease cleavage sites. When treated with a protease, the ligand-bound protein will be more resistant to digestion compared to the unbound protein.

Workflow for DARTS:

cluster_0 Lysate Preparation cluster_1 Compound Incubation cluster_2 Protease Digestion cluster_3 Analysis A Prepare total cell lysate B Incubate lysate with compound or vehicle A->B C Treat with a protease (e.g., thermolysin) B->C D Analyze protein bands by SDS-PAGE C->D E Identify protected protein bands (potential targets) D->E

Caption: DARTS workflow for target engagement.

Experimental Protocol: DARTS for Prostanoid Receptors

  • Cell Lysate Preparation: Prepare a native total cell lysate from a cell line expressing the target prostanoid receptor (e.g., HEK293 cells transfected with the TP receptor).

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of Methyl 1-chloroisoquinoline-4-carboxylate, Ramatroban (positive control), and vehicle for 1 hour on ice.

  • Proteolysis: Add a suitable protease, such as thermolysin, to each sample and incubate for a predetermined time (e.g., 30 minutes) at room temperature. The protease concentration and incubation time must be optimized to achieve partial digestion in the vehicle control.

  • Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin).

  • SDS-PAGE and Western Blot: Analyze the samples by SDS-PAGE and perform a Western blot using an antibody specific for the target prostanoid receptor.

  • Data Analysis: A stronger band for the target receptor in the compound-treated lanes compared to the vehicle control indicates protection from proteolysis and thus, target engagement.

Data Presentation: DARTS Western Blot Analysis

CompoundConcentration (µM)Target Protein Band Intensity (Arbitrary Units)
Vehicle-100
Methyl 1-chloroisoquinoline-4-carboxylate1150
Methyl 1-chloroisoquinoline-4-carboxylate10250
Methyl 1-chloroisoquinoline-4-carboxylate100400
Ramatroban1200
Ramatroban10450
Photo-affinity Labeling (PAL): Covalent Capture of Targets

PAL is a powerful technique for identifying direct binding partners of a compound.[6] It requires chemical modification of the compound of interest to include a photoreactive group and a reporter tag (e.g., biotin).[7]

Causality: The photo-affinity probe is incubated with cells or lysates. Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to any interacting proteins in close proximity. The tagged proteins can then be enriched and identified by mass spectrometry.

Workflow for PAL:

cluster_0 Probe Incubation cluster_1 UV Crosslinking cluster_2 Enrichment cluster_3 Identification A Incubate cells/lysate with photo-affinity probe B Irradiate with UV light to induce covalent binding A->B C Lyse cells and enrich biotinylated proteins B->C D Identify proteins by mass spectrometry C->D E Validate identified targets D->E

Caption: Photo-affinity labeling workflow.

Experimental Protocol: PAL for Target Discovery

  • Probe Synthesis: Synthesize a derivative of Methyl 1-chloroisoquinoline-4-carboxylate containing a photoreactive moiety (e.g., a diazirine) and a biotin tag.

  • Cell Treatment: Treat intact cells with the photo-affinity probe. Include a competition experiment where cells are co-incubated with the probe and an excess of the unmodified Methyl 1-chloroisoquinoline-4-carboxylate.

  • UV Irradiation: Expose the cells to UV light (e.g., 365 nm) to induce crosslinking.

  • Lysis and Enrichment: Lyse the cells and enrich the biotinylated proteins using streptavidin-coated beads.

  • Proteomics: Elute the bound proteins and identify them using LC-MS/MS.

  • Data Analysis: True targets will be enriched in the probe-treated sample and this enrichment will be reduced in the competition sample.

Data Presentation: PAL Target Identification

Protein IdentifiedPeptide Count (Probe)Peptide Count (Probe + Competitor)Putative Target?
Cyclooxygenase-2 (COX-2)254Yes
Prostaglandin D2 receptor (CRTH2)183Yes
Serum Albumin5048No (Non-specific)
Carbonic Anhydrase 2151Yes (Potential Off-Target)

Downstream Functional Assays: Linking Engagement to Activity

Confirming target engagement is crucial, but it must be linked to a functional cellular outcome.

  • For COX-2: A whole-blood assay measuring prostaglandin E2 (PGE2) production in response to LPS stimulation is a gold standard.[8][9] Inhibition of PGE2 synthesis by Methyl 1-chloroisoquinoline-4-carboxylate in a dose-dependent manner would provide strong functional validation.

  • For Prostanoid Receptors: A calcium mobilization assay in cells overexpressing the target receptor can be used. Antagonism of the agonist-induced calcium flux by the test compound would confirm functional target engagement.[10]

Comparison of Methodologies

FeatureCETSADARTSPhoto-affinity Labeling (PAL)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistanceCovalent capture of binding partners
Label-Free YesYesNo (requires probe synthesis)
Environment Intact cells or lysateLysateIntact cells or lysate
Primary Use Target validation, dose-responseTarget validation/identificationTarget identification
Pros Direct measure of binding in live cellsNo compound modification neededIdentifies direct binding partners
Cons Target must be thermally stable; requires specific antibodyRequires careful optimization of proteolysisProbe synthesis can be challenging; potential for non-specific crosslinking

Conclusion: A Strategy for Robust Validation

To build a compelling case for the target engagement of Methyl 1-chloroisoquinoline-4-carboxylate, a tiered and orthogonal approach is recommended.

  • Initial Validation (CETSA): Begin with CETSA as it provides direct evidence of binding in a native cellular context without requiring compound modification. Compare thermal shifts against both Celecoxib (for COX-2) and Ramatroban (for prostanoid receptors) to benchmark the effect.

  • Orthogonal Confirmation (DARTS): Use DARTS to confirm the findings from CETSA. As a method based on a different biophysical principle, it provides strong, independent validation.

  • Functional Correlation: Concurrently, perform downstream functional assays. A dose-dependent inhibition of PGE2 production and/or antagonism of a prostanoid receptor-mediated signaling event is critical to demonstrate that target engagement translates to a biological effect.

  • Broad Profiling (PAL): If resources permit and unbiased target identification is a goal, Photo-affinity Labeling is the most definitive method to identify the full spectrum of on- and off-targets.

By systematically applying these methodologies and comparing the results to well-validated reference compounds, researchers can build a high-confidence data package to unequivocally validate the cellular targets of Methyl 1-chloroisoquinoline-4-carboxylate, paving the way for its further development.

References

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  • Sugimoto, H., et al. (2005). CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses. European Journal of Pharmacology, 524(1-3), 30-37. [Link]

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Comparing the inhibitory potency of isoquinoline derivatives against different kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery, understanding the inhibitory landscape of small molecules against protein kinases is paramount. Kinases, pivotal regulators of cellular signaling, are implicated in a multitude of diseases, making them prime therapeutic targets.[1][2] Isoquinoline alkaloids and their synthetic derivatives have emerged as a significant class of kinase inhibitors, demonstrating a wide range of potencies and selectivities.[3] This guide provides an in-depth, objective comparison of the inhibitory efficacy of various isoquinoline derivatives against different kinases, supported by experimental data and detailed methodologies.

The Significance of Isoquinoline Derivatives as Kinase Inhibitors

The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products with potent biological activities.[3] Derivatives such as berberine, sanguinarine, and palmatine have been investigated for their anti-cancer, anti-inflammatory, and other therapeutic properties, often linked to their ability to modulate kinase signaling pathways.[4][5][6] Their mechanism of action frequently involves competitive inhibition at the ATP-binding site of the kinase domain.[7][8] This guide will delve into the specific inhibitory profiles of these and other synthetic isoquinoline derivatives to provide a clear comparative landscape for researchers.

Comparative Inhibitory Potency: A Data-Driven Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of prominent isoquinoline derivatives against a panel of key protein kinases, compiled from various scientific publications. This data allows for a direct comparison of the potency and selectivity of these compounds.

Isoquinoline DerivativeKinase TargetIC50 Value (µM)Noteworthy Observations
Apomorphine PKA (cAK)1Potent inhibitor of PKA.[8]
MLCK11Moderate inhibitor of MLCK.[8]
PKC8Moderate inhibitor of PKC.[8]
Sanguinarine PKA (cAK)6Potent inhibitor of PKA.[8]
PKC217Relatively poor inhibitor of PKC.[8]
LSD10.4Potent inhibitor of Lysine-specific demethylase 1.[9]
(+)-Boldine MLCK12Moderate inhibitor of MLCK.[8]
Bulbocapnine MLCKNon-competitive inhibitorNon-competitive with respect to both peptide substrate and ATP.[8]
Berberine AMPKActivatorActivates AMP-activated protein kinase.[4][10]
mTORInhibitorInhibits mammalian target of rapamycin, a downstream target of AMPK.[4]
Palmatine PI3K/AktInhibitorInhibits the PI3K/Akt signaling pathway.[11][12]
rpS6InhibitorInhibits ribosomal protein S6, a downstream target of the Akt/mTOR pathway.[13]
Pyrazolo[3,4-g]isoquinoline 1b Haspin0.057Potent and selective inhibitor of Haspin kinase.[14]
CLK1-Less potent against CLK1.[14]
Pyrazolo[3,4-g]isoquinoline 1c Haspin0.066Potent and selective inhibitor of Haspin kinase.[14]
DYRK1A-Less potent against DYRK1A.[14]
1H-Pyrrolo[3,2-g]isoquinoline 2 Haspin0.0101Highly potent inhibitor of Haspin kinase.[15]
DYRK1A-Exhibits selectivity over DYRK1A.[15]
PIM1-Exhibits selectivity over PIM1.[15]
1H-Pyrrolo[3,2-g]isoquinoline 3 Haspin0.0106Highly potent inhibitor of Haspin kinase.[15]

Key Signaling Pathways Targeted by Isoquinoline Derivatives

Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of isoquinoline inhibitors. Below are simplified diagrams of key pathways modulated by these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates rpS6 rpS6 mTORC1->rpS6 activates CellGrowth Cell Growth & Proliferation rpS6->CellGrowth Palmatine Palmatine Palmatine->PI3K inhibits Palmatine->Akt inhibits Palmatine->rpS6 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a target for palmatine.[11][12][13]

AMPK_mTOR_Pathway HighAMP High AMP/ATP Ratio LKB1 LKB1 HighAMP->LKB1 AMPK AMPK LKB1->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits CellGrowth Cell Growth mTORC1->CellGrowth promotes Berberine Berberine Berberine->AMPK activates

Caption: The AMPK signaling pathway, a key sensor of cellular energy status, is activated by berberine, leading to the inhibition of mTOR.[4][16]

Methodologies for Determining Kinase Inhibitory Potency

The accurate determination of IC50 values relies on robust and validated in vitro kinase inhibition assays. Several platforms are widely used in the field, each with its own advantages.

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction.[17] The principle is based on the luciferase reaction, where the light output is directly proportional to the ATP concentration.[18][19] Therefore, a higher luminescent signal indicates lower kinase activity (more ATP remaining) and thus, greater inhibition.[18][20]

KinaseGlo_Workflow cluster_0 Kinase Reaction cluster_1 Detection A Kinase + Substrate + ATP + Inhibitor B Incubation A->B C Phosphorylated Substrate + ADP + Unused ATP B->C D Add Kinase-Glo® Reagent (Luciferase + Luciferin) C->D E Luminescent Signal D->E F Measure Luminescence E->F

Caption: A generalized workflow for a luminescence-based kinase assay like Kinase-Glo®.

Detailed Protocol for Kinase-Glo® Assay:

  • Compound Preparation: Prepare a serial dilution of the isoquinoline derivative in DMSO.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and ATP in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[21]

  • Inhibitor Addition: Add the serially diluted inhibitor or a DMSO control to the wells.

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture to the wells containing the kinase and inhibitor. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[21]

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[19][20]

  • Data Acquisition: After a short incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to kinase activity.[20] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Fluorescence-Based Kinase Assays (e.g., HTRF® and Z'-LYTE™)

Homogeneous Time-Resolved Fluorescence (HTRF®) assays are based on the principle of time-resolved fluorescence resonance energy transfer (TR-FRET).[1] This technology uses a europium cryptate-labeled antibody (donor) that recognizes a phosphorylated substrate and an XL665-labeled component (acceptor) that binds to another part of the substrate.[1][22] When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

Z'-LYTE™ assays also utilize FRET but employ a different mechanism. A peptide substrate is labeled with two fluorophores.[23] The kinase phosphorylates the peptide, which then becomes resistant to cleavage by a specific protease.[24] Cleavage of the non-phosphorylated substrate disrupts FRET. The ratio of the two fluorescence signals is used to determine the extent of phosphorylation.[24]

HTRF_Assay_Principle cluster_0 No Phosphorylation cluster_1 Phosphorylation A Kinase (inactive) B Substrate-Biotin C Eu-Cryptate-Ab D SA-XL665 E No FRET Signal F Kinase (active) G P-Substrate-Biotin F->G phosphorylates H Eu-Cryptate-Ab H->G I SA-XL665 H->I FRET I->G J FRET Signal

Caption: The principle of the HTRF® kinase assay, where phosphorylation brings the donor and acceptor fluorophores into proximity.[22][25]

Generalized Protocol for HTRF® KinEASE™ Assay: [22]

  • Kinase Reaction: Incubate the kinase with the biotinylated substrate in the presence or absence of the isoquinoline inhibitor. Initiate the reaction by adding ATP.

  • Detection: Stop the enzymatic reaction by adding a detection buffer containing EDTA. Add the europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 (SA-XL665).

  • Incubation and Reading: Incubate for a specified time to allow for the binding of the detection reagents. Read the plate on an HTRF-compatible reader.

Conclusion and Future Perspectives

This guide provides a comparative overview of the inhibitory potency of various isoquinoline derivatives against a range of kinases. The data clearly indicates that while some natural alkaloids like sanguinarine and apomorphine exhibit broad-spectrum kinase inhibitory activity, synthetic derivatives can be engineered for high potency and selectivity against specific targets like Haspin kinase.[8][14][15] The choice of assay methodology is critical for obtaining reliable and reproducible data, with luminescence and fluorescence-based assays offering high-throughput and sensitive platforms for inhibitor screening and characterization.[26][27]

Future research in this area will likely focus on the development of novel isoquinoline derivatives with improved selectivity profiles to minimize off-target effects. A deeper understanding of the structure-activity relationships will guide the design of next-generation kinase inhibitors with enhanced therapeutic potential.

References

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  • HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.
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  • Application Notes and Protocols for Kinase Activity Assays Using Kinase-Glo®. Benchchem.
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  • Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration. PMC - PubMed Central. Available from: [Link]

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Orthogonal Validation of the Biological Activity of Methyl 1-chloroisoquinoline-4-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoquinoline Derivative

Methyl 1-chloroisoquinoline-4-carboxylate is a synthetic compound belonging to the isoquinoline class of molecules. Isoquinoline and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties[1][2][3][4][5]. Preliminary data suggests that Methyl 1-chloroisoquinoline-4-carboxylate acts as a potent antagonist of prostanoid receptors and a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain[6]. Furthermore, it has demonstrated the ability to inhibit chemotaxis, the directed movement of cells, which is a critical process in inflammation[6].

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of Methyl 1-chloroisoquinoline-4-carboxylate. By employing a series of distinct and complementary assays, researchers can build a robust and reliable profile of the compound's mechanism of action. This multi-faceted approach is crucial in drug discovery and development to ensure the validity and reproducibility of experimental findings. We will explore methods to substantiate its anti-inflammatory and potential cytotoxic activities, comparing its performance with established compounds.

I. Validating Anti-Inflammatory Activity: A Multi-pronged Approach

The purported anti-inflammatory activity of Methyl 1-chloroisoquinoline-4-carboxylate stems from its predicted roles as a prostanoid receptor antagonist and a COX-2 inhibitor. To rigorously validate these claims, a combination of in vitro assays targeting different points in the inflammatory cascade is essential.

A. Orthogonal Method 1: Direct Enzyme Inhibition - The COX-2 Inhibitor Screening Assay

Scientific Rationale: The most direct way to validate the claim of COX-2 inhibition is to measure the compound's ability to block the enzymatic activity of purified COX-2. This biochemical assay provides a direct measure of target engagement and potency. A fluorometric or colorimetric assay is a common and reliable method for this purpose.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits[1][7][8].

  • Reagent Preparation:

    • Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions.

    • Prepare a stock solution of Methyl 1-chloroisoquinoline-4-carboxylate in DMSO.

    • Prepare a stock solution of a known COX-2 inhibitor, such as Celecoxib, as a positive control[3][6][9][10].

    • Prepare a stock solution of Arachidonic Acid, the substrate for COX-2.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of COX Assay Buffer to all wells.

    • Add 10 µL of the test compound (Methyl 1-chloroisoquinoline-4-carboxylate) at various concentrations to the sample wells.

    • Add 10 µL of Celecoxib to the positive control wells.

    • Add 10 µL of DMSO to the negative control (vehicle) wells.

    • Add 10 µL of COX Cofactor to all wells.

    • Initiate the reaction by adding 10 µL of human recombinant COX-2 enzyme to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 10 µL of Arachidonic Acid solution to all wells to start the enzymatic reaction.

    • Incubate at 37°C for 10 minutes.

    • Add 10 µL of the COX Probe to all wells.

    • Measure the fluorescence at an excitation of 535 nm and an emission of 587 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound and the positive control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM) [Hypothetical Data]
Methyl 1-chloroisoquinoline-4-carboxylateCOX-2Fluorometric150
Celecoxib (Positive Control)COX-2Fluorometric50
Vehicle (DMSO)COX-2FluorometricNo inhibition

Workflow Diagram:

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - COX Assay Buffer - COX Probe & Cofactor - COX-2 Enzyme - Substrate (Arachidonic Acid) Add_Buffer Add Assay Buffer Reagents->Add_Buffer Test_Compound Prepare Test Compound: Methyl 1-chloroisoquinoline-4-carboxylate (Serial Dilutions) Add_Compounds Add Test Compound & Controls Test_Compound->Add_Compounds Controls Prepare Controls: - Positive (Celecoxib) - Negative (DMSO) Controls->Add_Compounds Add_Buffer->Add_Compounds Add_Cofactor Add Cofactor Add_Compounds->Add_Cofactor Add_Enzyme Add COX-2 Enzyme Add_Cofactor->Add_Enzyme Incubate1 Incubate (37°C, 15 min) Add_Enzyme->Incubate1 Add_Substrate Add Arachidonic Acid Incubate1->Add_Substrate Incubate2 Incubate (37°C, 10 min) Add_Substrate->Incubate2 Add_Probe Add COX Probe Incubate2->Add_Probe Measure Measure Fluorescence (Ex: 535nm, Em: 587nm) Add_Probe->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Det_IC50 Determine IC50 Value Plot_Curve->Det_IC50

Caption: Workflow for the Fluorometric COX-2 Inhibition Assay.

B. Orthogonal Method 2: Cell-Based Functional Assay - Prostanoid Receptor Antagonism via cAMP Measurement

Scientific Rationale: To confirm that Methyl 1-chloroisoquinoline-4-carboxylate acts as a prostanoid receptor antagonist, a cell-based functional assay is necessary. Many prostanoid receptors, such as the EP2 and EP4 receptors, are Gs-coupled, meaning their activation leads to an increase in intracellular cyclic AMP (cAMP). An antagonist will block this agonist-induced cAMP production. This assay provides a measure of the compound's ability to modulate a specific signaling pathway in a cellular context.

Experimental Protocol: cAMP HTRF Assay for Prostanoid Receptor Antagonism

This protocol is based on established methods for GPCR antagonist screening[11][12][13].

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing a prostanoid receptor of interest (e.g., EP4 receptor) in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Reagent Preparation:

    • Prepare a stock solution of Methyl 1-chloroisoquinoline-4-carboxylate in DMSO.

    • Prepare a stock solution of a known prostanoid receptor antagonist as a positive control (e.g., "EP4 Receptor Antagonist 1" from Cayman Chemical)[14][15][16].

    • Prepare a stock solution of a prostanoid receptor agonist (e.g., Prostaglandin E2 - PGE2).

    • Prepare cAMP HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.

  • Assay Procedure:

    • Remove the culture medium from the cells and replace it with assay buffer.

    • Add the test compound (Methyl 1-chloroisoquinoline-4-carboxylate) or the positive control antagonist at various concentrations to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

    • Add the prostanoid receptor agonist (PGE2) at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

    • Lyse the cells and add the cAMP HTRF reagents.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the HTRF signal using a compatible plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced cAMP response.

    • Determine the IC50 value for the antagonist activity.

Data Presentation:

CompoundTargetAssay TypeIC50 (nM) [Hypothetical Data]
Methyl 1-chloroisoquinoline-4-carboxylateEP4 ReceptorcAMP HTRF250
EP4 Receptor Antagonist 1 (Positive Control)EP4 ReceptorcAMP HTRF20
Vehicle (DMSO)EP4 ReceptorcAMP HTRFNo inhibition

Signaling Pathway Diagram:

Prostanoid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE2 PGE2 (Agonist) EP4R EP4 Receptor (GPCR) PGE2->EP4R Binds G_Protein Gs Protein EP4R->G_Protein Activates AC Adenylate Cyclase cAMP cAMP (Second Messenger) AC->cAMP Converts G_Protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inflammation) PKA->Cellular_Response Phosphorylates targets leading to Antagonist Methyl 1-chloroisoquinoline-4-carboxylate (Antagonist) Antagonist->EP4R Blocks

Caption: Prostanoid EP4 Receptor Signaling Pathway and Point of Inhibition.

C. Orthogonal Method 3: Phenotypic Assay - Neutrophil Chemotaxis Assay

Scientific Rationale: Chemotaxis, the directed migration of immune cells like neutrophils to sites of inflammation, is a fundamental process in the inflammatory response. Since Methyl 1-chloroisoquinoline-4-carboxylate is suggested to inhibit chemotaxis, a direct functional assay measuring this process provides a phenotypic validation of its anti-inflammatory potential. This assay assesses the compound's effect on a complex cellular process, integrating the effects of receptor antagonism and enzyme inhibition.

Experimental Protocol: Boyden Chamber Chemotaxis Assay

This protocol is a standard method for assessing chemotaxis[2][14][17].

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

    • Resuspend the isolated neutrophils in assay medium.

  • Assay Setup (Boyden Chamber/Transwell Plate):

    • Place a chemoattractant (e.g., Interleukin-8, IL-8) in the lower chamber of the Boyden chamber.

    • In the lower chamber, also add the test compound (Methyl 1-chloroisoquinoline-4-carboxylate) or a vehicle control (DMSO) at various concentrations.

    • Place the neutrophil suspension in the upper chamber, which is separated from the lower chamber by a microporous membrane.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for neutrophil migration.

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, migrated cells can be quantified by lysing them and measuring the activity of a cellular enzyme like myeloperoxidase.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound.

    • Determine the IC50 value for the inhibition of chemotaxis.

Data Presentation:

CompoundChemoattractantAssay TypeIC50 (µM) [Hypothetical Data]
Methyl 1-chloroisoquinoline-4-carboxylateIL-8Boyden Chamber1.5
Vehicle (DMSO)IL-8Boyden ChamberNo inhibition

Experimental Workflow Diagram:

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Quantification & Analysis Isolate_Neutrophils Isolate Human Neutrophils Setup_Chamber Setup Boyden Chamber: - Lower: Chemoattractant +/- Compound - Upper: Neutrophils Isolate_Neutrophils->Setup_Chamber Prepare_Reagents Prepare Chemoattractant (IL-8) and Test Compound Prepare_Reagents->Setup_Chamber Incubate Incubate (37°C, 1-2h) Allows for Migration Setup_Chamber->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Fix_Stain Fix and Stain Migrated Cells Remove_NonMigrated->Fix_Stain Count_Cells Count Migrated Cells (Microscopy) Fix_Stain->Count_Cells Calc_Inhibition Calculate % Inhibition of Chemotaxis Count_Cells->Calc_Inhibition Det_IC50 Determine IC50 Value Calc_Inhibition->Det_IC50 Cytotoxicity_Validation cluster_assays Orthogonal Cytotoxicity Assays cluster_outcomes Biological Outcomes Compound Methyl 1-chloroisoquinoline-4-carboxylate MTT MTT Assay (Measures Metabolic Activity) Compound->MTT Leads to AnnexinV Annexin V / PI Assay (Measures Apoptosis) Compound->AnnexinV Leads to Reduced_Viability Reduced Cell Viability MTT->Reduced_Viability Indicates Apoptosis_Induction Induction of Apoptosis AnnexinV->Apoptosis_Induction Confirms Reduced_Viability->Apoptosis_Induction Explained by

Caption: Orthogonal approach to validate cytotoxicity.

III. Conclusion: Building a Robust Biological Profile

The validation of the biological activity of a novel compound like Methyl 1-chloroisoquinoline-4-carboxylate requires a rigorous, multi-faceted approach. By employing orthogonal methods that probe different aspects of the compound's purported mechanisms of action, researchers can build a comprehensive and reliable biological profile. The combination of a direct enzyme inhibition assay (COX-2), a cell-based functional assay (prostanoid receptor antagonism), and a phenotypic assay (neutrophil chemotaxis) provides a powerful strategy for validating its anti-inflammatory properties. Similarly, the use of a metabolic activity assay (MTT) in conjunction with a specific apoptosis assay (Annexin V/PI) allows for a thorough characterization of its potential cytotoxic effects. This guide provides the foundational experimental frameworks to confidently assess the therapeutic potential of Methyl 1-chloroisoquinoline-4-carboxylate and similar novel chemical entities.

References

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A Senior Application Scientist's Guide to the Independent Verification of Methyl 1-chloroisoquinoline-4-carboxylate Synthesis and Purity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Verifiable Synthesis

Methyl 1-chloroisoquinoline-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted isoquinoline core is a privileged scaffold found in numerous pharmacologically active molecules. The presence of a chlorine atom at the 1-position and a methyl ester at the 4-position provides reactive handles for further chemical modification, making it a valuable building block for library synthesis and drug discovery campaigns.

However, the utility of any chemical intermediate is directly proportional to the reliability of its synthesis and the purity of the final product. Undetected impurities, such as regioisomers or residual starting materials, can lead to ambiguous biological data, failed subsequent reactions, and ultimately, wasted resources. This guide provides a comprehensive framework for the independent verification of Methyl 1-chloroisoquinoline-4-carboxylate, structured from the perspective of a senior application scientist. We will delve into a plausible synthetic route and then meticulously outline the orthogonal analytical methodologies required to establish the compound's identity and quantify its purity with a high degree of confidence. The emphasis is not merely on the "how" but the "why"—explaining the causal logic behind each experimental choice to ensure a self-validating workflow.

Part 1: A Plausible Synthetic Pathway

While numerous routes to substituted isoquinolines exist, a common and logical approach involves the construction of the heterocyclic ring followed by functional group manipulation. The following multi-step synthesis is a hypothetical but chemically sound pathway that serves as a practical basis for discussing potential impurities and verification strategies.

The process begins with isoquinoline, which is first activated by N-oxidation. The resulting isoquinoline N-oxide is then chlorinated at the 1-position using a standard chlorinating agent like phosphoryl chloride (POCl₃). This reaction proceeds via an electrophilic attack on the electron-rich position adjacent to the N-oxide. The subsequent step would involve the introduction of the carboxylate group at the C4 position, followed by esterification to yield the final product.

Synthesis_Workflow cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination cluster_2 Step 3 & 4: Carboxylation & Esterification Isoquinoline Isoquinoline N_Oxide Isoquinoline N-Oxide Isoquinoline->N_Oxide m-CPBA One_Chloro 1-Chloroisoquinoline N_Oxide->One_Chloro POCl₃ Final_Product Methyl 1-chloroisoquinoline- 4-carboxylate One_Chloro->Final_Product 1. n-BuLi, CO₂ 2. MeOH, H₂SO₄ (cat.)

Caption: A plausible multi-step synthesis of the target compound.

This proposed route is effective but can generate specific impurities. For instance, incomplete chlorination would leave 1-hydroxyisoquinoline (the tautomer of the N-oxide starting material), while side reactions during carboxylation could lead to other isomers or unreacted 1-chloroisoquinoline. These potential byproducts are precisely what our verification workflow is designed to detect.

Part 2: The Verification Workflow: An Orthogonal Approach

A robust verification strategy never relies on a single analytical technique. Instead, it employs a series of orthogonal methods—techniques that measure different chemical and physical properties—to build a comprehensive and irrefutable profile of the compound.

Verification_Workflow cluster_Structure Structural Confirmation cluster_Purity Purity & Quantification Crude Crude Synthesized Product Purification Column Chromatography Crude->Purification NMR 1H & 13C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS HPLC HPLC-UV/DAD NMR->HPLC Identity Confirmed MS->HPLC Identity Confirmed EA Elemental Analysis (CHN) HPLC->EA Verified Verified Product (>98% Purity) HPLC->Verified EA->Verified

Caption: The logical workflow for comprehensive product verification.

Structural Elucidation: "Is this the right molecule?"

Before assessing purity, we must confirm the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this process.

NMR provides unparalleled insight into the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei. For Methyl 1-chloroisoquinoline-4-carboxylate, we expect a specific set of signals.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is poor.

  • ¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Due to the lower natural abundance of ¹³C, 1024-2048 scans are typically required.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Expected Data & Interpretation The key to NMR validation is comparing the observed spectrum to the theoretically predicted one. The aromatic protons on the benzene ring portion should appear as a complex multiplet system, while the C3-H and the methyl ester protons will be distinct singlets.

Hypothetical NMR Data (in CDCl₃) ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm) Assignment
Aromatic Protons8.30 - 7.60Multiplet (m)4H140.1 - 125.0C5, C6, C7, C8, C4a, C8a
Isoquinoline Proton8.15Singlet (s)1H145.2C3
Methyl Protons4.05Singlet (s)3H52.8-OCH₃
Ester Carbonyl---165.7C=O
Quaternary Carbon---151.5C1-Cl
Quaternary Carbon---122.3C4-CO₂Me

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for Methyl 1-chloroisoquinoline-4-carboxylate. These values are estimates based on known isoquinoline derivatives and serve as a guide for data interpretation.[1][2][3]

Why this is a self-validating system: The combination of chemical shifts, signal multiplicities (splitting patterns), and integration values provides a unique fingerprint. The absence of signals from starting materials (e.g., the C1-H proton of isoquinoline N-oxide) and the appearance of new signals (the methyl ester singlet) provide strong evidence for the successful transformation.

MS provides the molecular weight of the compound, offering a crucial and rapid confirmation of identity. For halogenated compounds, MS offers an additional layer of validation through isotopic patterns.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

  • Analysis: Look for the molecular ion cluster corresponding to the calculated mass of the compound (C₁₁H₈ClNO₂ = 237.64 g/mol ).

Expected Data & Interpretation The most telling feature will be the isotopic pattern of the molecular ion. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in two distinct peaks in the mass spectrum separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[4]

Ion Calculated m/z Expected Relative Abundance Interpretation
[M+H]⁺ (with ³⁵Cl)238.03100%Molecular ion with the lighter chlorine isotope.
[M+2+H]⁺ (with ³⁷Cl)240.03~32%Molecular ion with the heavier chlorine isotope.

Table 2: Expected molecular ion cluster in high-resolution mass spectrometry. The presence of this specific 3:1 isotopic pattern is definitive proof of a molecule containing one chlorine atom.[5][6]

Why this is a self-validating system: Observing a molecular ion at the correct m/z confirms the molecular weight. Critically, observing the M+ and M+2 peaks in the correct ~3:1 ratio confirms the presence of a single chlorine atom, ruling out impurities that lack chlorine or contain multiple chlorine atoms.[4]

Purity Assessment: "How much of the right molecule is there?"

Once the structure is confirmed, the final and most critical step is to quantify the purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[][8]

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like ours, a reversed-phase method is ideal.

Experimental Protocol: RP-HPLC Purity Analysis

  • System: An HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point due to its versatility.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: The acidic modifier improves peak shape for the basic nitrogen of the isoquinoline ring. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution:

    • Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Rationale: A gradient is superior to an isocratic method for purity analysis as it can effectively separate early-eluting polar impurities (like hydrolysis products) and late-eluting nonpolar impurities (like dimers or starting materials).

  • Detection: Monitor at 254 nm, a wavelength where the aromatic system is expected to absorb strongly. A DAD allows for the acquisition of the full UV spectrum of each peak, which can help in peak identification and co-elution checks.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL for injection.

  • Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Expected Data & Interpretation A successful synthesis and purification should yield a chromatogram with one major peak and minimal to no other peaks.

Component Hypothetical Retention Time (min) Area % Potential Identity
1-Hydroxyisoquinoline-4-carboxylic acid3.5< 0.1%Hydrolysis product (more polar)
1-Chloroisoquinoline9.8< 0.2%Unreacted intermediate (less polar)
Methyl 1-chloroisoquinoline-4-carboxylate 8.2 > 99.5% Target Product

Table 3: Example HPLC data for a highly pure sample. The retention times are illustrative and will depend on the exact HPLC system and conditions.

Why this is a self-validating system: HPLC provides quantitative data on purity. By using a gradient method, we create a robust system capable of separating a wide range of potential impurities. The use of a DAD adds another layer of validation; the UV spectrum of the main peak should be consistent and pure across its width, confirming that no other impurities are co-eluting.[9]

Conclusion: A Framework for Confidence

The independent verification of a synthesized compound like Methyl 1-chloroisoquinoline-4-carboxylate is not a mere formality; it is a fundamental requirement for sound scientific research. By employing an orthogonal analytical workflow—combining NMR for skeletal structure, MS for molecular weight and elemental composition (via isotopic pattern), and HPLC for high-resolution separation and quantification—researchers can build an undeniable case for the identity and purity of their material.

This guide has outlined not just the protocols but the underlying scientific rationale, empowering researchers to not only execute the experiments but to critically interpret the results. This self-validating approach ensures that the chemical building blocks used in research and development are of the highest verifiable quality, providing a solid foundation for the discoveries that follow.

References

  • Govindachari, T. R., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Singh, S., & Singh, M. (2014). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 3(8), 130-134. [Link]

  • Jiang, H., et al. (2016). Supporting Information for: Rhodium-Catalyzed Annulation of N-Aryl Imines with Alkynes. The Royal Society of Chemistry. [Link]

  • Fallon, B., et al. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 26(15), 4487. [Link]

  • Park, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. MedChemComm, 14(1), 123-130. [Link]

  • Chen, B.-H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food and Drug Analysis, 29(4), 656-668. [Link]

  • Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 849. [Link]

  • Salmon, C. P., & Knize, M. G. (1998). Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography. Journal of Chromatography A, 816(1), 69-75. [Link]

  • Khmel'nitskii, R. A., & Polyakova, A. A. (1970). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 39(10), 847-859. [Link]

  • Khusnutdinov, R. I., et al. (2010). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Russian Journal of Organic Chemistry, 46(7), 1032-1035. [Link]

  • Turchányi, B., & Rapi, J. (2001). Mass Spectra of Iso-Cinchona- and Halogenated Cinchona Alkaloids. Journal of Mass Spectrometry, 36(4), 352-357. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • George, A. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons. [Link]

  • Clark, J. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Patel, K., et al. (2015). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Natural Sciences Research, 5(1). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. Methyl 1-chloroisoquinoline-4-carboxylate (CAS No. 37497-86-2) is a heterocyclic building block with significant potential in medicinal chemistry.[1] However, its chlorinated aromatic structure and the general toxicological profile of isoquinoline derivatives necessitate a rigorous and informed approach to its disposal.[2][3]

This guide provides a direct, procedural framework for the safe handling and disposal of methyl 1-chloroisoquinoline-4-carboxylate, moving beyond mere compliance to foster a culture of intrinsic laboratory safety. The protocols outlined here are designed to be self-validating, ensuring that each step logically reinforces the overall objective: the complete and safe elimination of hazardous waste.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of a compound is the foundation of its safe management. The disposal plan for methyl 1-chloroisoquinoline-4-carboxylate is directly derived from its known and inferred toxicological and chemical properties. While comprehensive toxicological data for this specific molecule is limited, information from its Safety Data Sheet (SDS), structurally similar compounds like 1-chloroisoquinoline, and the broader isoquinoline class provides a clear basis for a cautious approach.[4][5]

Table 1: Hazard Summary for Methyl 1-chloroisoquinoline-4-carboxylate and Related Compounds

Hazard CategoryClassification & StatementCausality and Procedural Implications
Acute Health Hazards Harmful if swallowed or in contact with skin (H302 + H312) Causes skin irritation (H315) Causes serious eye irritation (H319) May cause respiratory irritation (H335)[6][7][8]The compound can cause significant local tissue irritation and systemic harm upon exposure. This dictates the mandatory use of robust Personal Protective Equipment (PPE) and immediate decontamination in case of contact.
Environmental Hazards Potentially harmful to aquatic life (Inferred from structure; H412 for similar compounds)As a chlorinated aromatic compound, it is prudent to assume persistence and aquatic toxicity. Under no circumstances should this compound or its containers be disposed of down the drain.
Physicochemical Hazards Combustible Solid Hazardous Decomposition Products: Emits NOx, CO, CO2, and Hydrogen Chloride gas upon combustion.[6][9] Incompatibilities: Strong oxidizing agents.[6][9]Co-mingling with incompatible chemicals, such as strong oxidizers, could lead to a dangerous exothermic reaction. Segregation is therefore a critical, non-negotiable step in the waste management process.[10][11]

The neurotoxic potential observed in some isoquinoline derivatives further underscores the need for stringent handling protocols to minimize any risk of exposure.[2][3]

Pre-Disposal Operations: Safe Handling and Spill Management

Proper disposal begins long before the waste container is full. It starts with correct handling during active research.

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is mandatory when handling methyl 1-chloroisoquinoline-4-carboxylate in any form, including its waste:

  • Hand Protection: Nitrile gloves (double-gloving is recommended for extended handling).

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A properly fastened laboratory coat.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading and entering drains.

  • Don PPE: Wear the appropriate PPE as listed above.

  • Contain and Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

This protocol applies to the pure compound, reaction residues, and any materials contaminated with methyl 1-chloroisoquinoline-4-carboxylate.

Step 1: Waste Characterization and Segregation The fundamental first step is to correctly identify the waste stream. Methyl 1-chloroisoquinoline-4-carboxylate waste must be classified as Solid, Halogenated Organic Hazardous Waste .

  • Causality: Halogenated waste requires specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic dioxins and furans. Mixing it with non-halogenated waste complicates and increases the cost of disposal.

  • Action:

    • Dedicate a specific waste container for this compound and other halogenated organic solids.

    • DO NOT mix with:

      • Non-halogenated organic waste.[12]

      • Acids, bases, or oxidizers.[11]

      • Aqueous waste or solvents.

      • Sharps or broken glass.

Step 2: Container Selection Choose a waste container that is compatible and robust.

  • Causality: The container is the primary barrier preventing release. Using an inappropriate container can lead to leaks and exposure.[13]

  • Action:

    • Use a high-density polyethylene (HDPE) container with a screw-top lid.

    • Ensure the container is clean, in good condition, and has not previously held incompatible materials.[12]

    • The container must remain closed except when adding waste.[13]

Step 3: Waste Collection Collect all contaminated materials, not just the bulk chemical.

  • Causality: Trace amounts of the chemical on gloves, weigh paper, or absorbent materials are still considered hazardous waste.

  • Action:

    • Place the chemical residue, contaminated gloves, weigh boats, and absorbent materials from spills directly into the designated waste container.

    • Do not overfill the container. Leave at least 10% headspace to prevent expansion and spills.

Step 4: Labeling Proper labeling is a legal requirement and essential for safety.

  • Causality: An unlabeled or poorly labeled container is a critical safety failure, posing a risk to all personnel who may handle it. Federal regulations like the Resource Conservation and Recovery Act (RCRA) mandate proper labeling.[14][15]

  • Action:

    • As soon as the first item of waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The words "Hazardous Waste" .

      • Full chemical name: "Methyl 1-chloroisoquinoline-4-carboxylate" and any other components.

      • The specific hazards: "Irritant, Harmful" .

      • Accumulation Start Date.

      • Generator's Name and Laboratory Information.

Step 5: Storage (Satellite Accumulation) Store the waste container safely within the laboratory until pickup.

  • Causality: Storing waste improperly can lead to accidents and is a regulatory violation.[11][13]

  • Action:

    • Store the container at or near the point of generation.

    • Place the container in secondary containment (e.g., a chemical-resistant tray or tub).

    • Keep it away from heat sources, direct sunlight, and areas of high traffic.

    • Ensure it is segregated from incompatible materials, especially strong oxidizers.

Step 6: Final Disposal Final disposal must be managed through official channels.

  • Causality: Only licensed and permitted Treatment, Storage, and Disposal Facilities (TSDFs) are legally allowed to handle and destroy hazardous chemical waste.[16]

  • Action:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • Follow their specific procedures for pickup requests and documentation (e.g., using a manifest system).[16]

    • Never attempt to dispose of this chemical through standard trash or sewer systems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of methyl 1-chloroisoquinoline-4-carboxylate.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposition Identify Identify Waste: Methyl 1-chloroisoquinoline-4-carboxylate Assess Assess Hazards: Irritant, Harmful, Aquatic Toxin (Assumed) Identify->Assess PPE Select PPE: Nitrile Gloves, Goggles, Face Shield, Lab Coat Assess->PPE Segregate Segregate as: Solid, Halogenated Organic Waste PPE->Segregate Container Use Labeled, Compatible HDPE Container Segregate->Container Store Store in Secondary Containment in Satellite Accumulation Area Container->Store EHS Contact EHS/Licensed Contractor for Pickup Store->EHS Manifest Complete Manifest for Off-Site Disposal (Incineration) EHS->Manifest

Caption: Disposal workflow for methyl 1-chloroisoquinoline-4-carboxylate.

Regulatory Framework

All hazardous waste disposal activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] This "cradle-to-grave" system ensures that hazardous waste is tracked from generation to its final disposal.[14] Adherence to the protocols in this guide will ensure compliance with these federal regulations as well as state and institutional policies.

By integrating this expert-driven, safety-first approach into your laboratory's standard operating procedures, you contribute to a safer research environment and protect our shared ecosystem.

References

  • Naoi, M., Maruyama, W., & Nagy, G. (1998). Isoquinoline derivatives as endogenous neurotoxins in the aetiology of Parkinson's disease. PubMed. Available at: [Link][2]

  • Chlebek, J., et al. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Natural Product Communications. Available at: [Link][17]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. AEG Environmental. Available at: [Link][18]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA. Available at: [Link][13]

  • LookChem. (n.d.). 1-Chloroisoquinoline - Safety Data Sheet. LookChem. Available at: [Link]

  • Chemistry For Everyone. (2024). What Regulations Govern Hazardous Waste Management? YouTube. Available at: [Link][14]

  • Axonator. (2024). EPA Hazardous Waste Management. Axonator. Available at: [Link][15]

  • U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. EPA. Available at: [Link][16]

  • Szymański, P., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. Available at: [Link][1]

  • Wikipedia. (n.d.). Isoquinoline. Wikipedia. Available at: [Link][3]

  • Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Chloroisoquinoline. Thermo Fisher Scientific. Available at: [Link][6]

  • Wikipedia. (n.d.). List of poisonous plants. Wikipedia. Available at: [Link][5]

  • National Center for Biotechnology Information. (n.d.). Isoquinoline, 1-chloro-. PubChem. Available at: [Link][8]

  • Health and Safety Executive. (2023). Need to dispose chemicals. HSE. Available at: [Link][10]

  • European Chemicals Agency. (n.d.). ECHA Homepage. ECHA. Available at: [Link]

  • Columbia University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Columbia University EHS. Available at: [Link][11]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. UT Austin EHS. Available at: [Link][12]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 1-chloroisoquinoline-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like Methyl 1-chloroisoquinoline-4-carboxylate is foundational to innovation. However, this progress demands an unwavering commitment to safety. This guide provides a comprehensive, experience-driven protocol for the safe handling of this compound, focusing on the rationale and implementation of personal protective equipment (PPE). The procedures outlined here are designed to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Hazard Assessment: Understanding the Adversary

Before any handling, a thorough understanding of the specific risks associated with Methyl 1-chloroisoquinoline-4-carboxylate (CAS No. 37497-86-2) is critical. Based on available safety data for the compound and its structural analogs (chlorinated isoquinolines), the primary hazards are categorized as follows:

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed or in Contact with Skin: The compound is presumed to be harmful if ingested and may be harmful through dermal absorption.[1]

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods of exposure control are engineering and administrative controls, which are designed to minimize risk at the source.

  • Fume Hood: All manipulations of Methyl 1-chloroisoquinoline-4-carboxylate, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control airborne dust and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides localized control.[5]

  • Restricted Access: Clearly demarcate the work area where the compound is being handled. Restrict access to essential personnel only.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed, written SOP for all procedures involving this compound.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be deliberate and matched to the specific task. Below is a tiered approach to PPE for handling Methyl 1-chloroisoquinoline-4-carboxylate.

PPE Selection Summary
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Safety Goggles & Face ShieldDouble Nitrile GlovesFlame-Retardant Lab Coat (fully buttoned)N95 Respirator (minimum)
Solution Preparation/Reaction Safety Goggles & Face ShieldDouble Nitrile GlovesFlame-Retardant Lab Coat (fully buttoned)Not required if in fume hood
Workup/Purification Safety Goggles & Face ShieldDouble Nitrile GlovesFlame-Retardant Lab Coat (fully buttoned)Not required if in fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesChemical-Resistant Apron over Lab CoatAir-Purifying Respirator (APR) with organic vapor/acid gas cartridges
Step-by-Step PPE Application and Removal (Donning and Doffing)

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, flame-retardant lab coat, ensuring it is fully buttoned.[6]

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): If handling the solid outside of a containment hood, perform a seal check on your N95 or higher-level respirator.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield for maximum protection against splashes.[7]

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin.

  • Face Shield & Goggles: Remove the face shield and goggles from the back to the front.

  • Lab Coat: Unbutton and remove the lab coat, folding it inward to contain any surface contamination.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1][8]

Safe Handling and Disposal Workflow

The following workflow integrates PPE use with operational and disposal plans to ensure a closed loop of safety.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Work Area (In Fume Hood) don_ppe 2. Don Full PPE (See Protocol) prep_area->don_ppe handle_chem 3. Weigh & Handle Chemical (Minimize Dust) don_ppe->handle_chem Proceed to handling decon 4. Decontaminate Surfaces & Glassware handle_chem->decon Complete handling dispose 5. Segregate Waste (Halogenated) decon->dispose doff_ppe 6. Doff PPE (Correct Sequence) dispose->doff_ppe wash 7. Wash Hands doff_ppe->wash

Caption: Safe Handling Workflow for Methyl 1-chloroisoquinoline-4-carboxylate.

Disposal Plan: A Critical Final Step

Improper disposal can lead to environmental contamination and expose personnel to unnecessary risks.

  • Waste Segregation: All materials contaminated with Methyl 1-chloroisoquinoline-4-carboxylate must be disposed of as halogenated organic waste .[9][10] This includes:

    • Contaminated gloves, wipes, and weigh papers.

    • Surplus or unreacted chemical.

    • Solvents from reaction workups or chromatography.

  • Containers: Use clearly labeled, sealed, and appropriate plastic containers for halogenated waste.[10] Do not overfill containers.

  • Deactivation: While this compound is not highly reactive, be aware of any potential hazardous reactions in your specific experimental context. Highly reactive substances may need to be deactivated before disposal.[10]

  • Incineration: The preferred final disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal company.[11]

By adhering to this comprehensive guide, you build a robust safety culture that protects you, your colleagues, and your research. Trust in these procedures is built upon the scientific rationale behind each step, ensuring that your focus remains on the groundbreaking work at hand.

References

  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of California, Irvine Environmental Health & Safety. [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses. PubMed. [Link]

  • ISO BUTYL QUINOLINE - SAFETY DATA SHEET. givaudan-fragrance.com. [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Aliport. [Link]

  • Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube. YouTube. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.